3-(3-Bromophenyl)propanal
Description
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Properties
IUPAC Name |
3-(3-bromophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULVLUNCIBAQRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616958 | |
| Record name | 3-(3-Bromophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210115-30-3 | |
| Record name | 3-(3-Bromophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-(3-Bromophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of the synthetic building block, 3-(3-Bromophenyl)propanal. This document is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development, offering insights into its utility as a versatile intermediate.
Core Chemical Attributes
This compound, with the CAS number 210115-30-3, is a bifunctional organic molecule featuring a propanal moiety attached to a brominated phenyl ring.[1] This unique combination of an aldehyde functional group and an aryl bromide imparts a versatile reactivity profile, making it a valuable precursor in a variety of synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be used as a guide.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Colorless to light yellow oil | Inferred from related compounds |
| Boiling Point | 267.8 ± 15.0 °C (Predicted) | |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | |
| Purity | Typically ≥97% | [1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit characteristic signals corresponding to the aromatic and aliphatic protons.
-
Aldehydic Proton (CHO): A triplet around δ 9.8 ppm.
-
Aromatic Protons (C₆H₄): A complex multiplet pattern in the range of δ 7.2-7.6 ppm. The bromine substituent will influence the chemical shifts of the adjacent protons.
-
Methylene Protons (CH₂CH₂): Two triplets, one adjacent to the aromatic ring (around δ 2.9 ppm) and another adjacent to the aldehyde (around δ 2.8 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-202 ppm.
-
Aromatic Carbons (C₆H₄): Multiple signals between δ 122-142 ppm. The carbon attached to the bromine atom will show a characteristic shift.
-
Aliphatic Carbons (CH₂CH₂): Two signals in the aliphatic region, expected around δ 45 ppm and δ 28 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band characteristic of the aldehyde carbonyl group.
-
C=O Stretch: A strong, sharp peak in the region of 1720-1740 cm⁻¹.
-
C-H Stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a prominent M+2 isotopic peak of nearly equal intensity to the molecular ion peak will be observed.
-
Molecular Ion (M⁺): A peak at m/z 212/214.
-
Key Fragments: Loss of the bromo-phenyl group or cleavage of the propanal side chain are expected fragmentation pathways.
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies, leveraging the reactivity of both the aromatic ring and the aldehyde precursor.
Synthetic Pathways
A plausible and efficient synthesis often involves the oxidation of the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor can be synthesized from commercially available starting materials. Another potential route could involve the hydroformylation of 3-bromostyrene.
A generalized workflow for the synthesis via oxidation is depicted below:
Caption: A potential synthetic route to this compound.
Experimental Protocol: Oxidation of 3-(3-bromophenyl)propan-1-ol (Generalized)
-
Dissolution: Dissolve 3-(3-bromophenyl)propan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Oxidant Addition: Slowly add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, to the solution at a controlled temperature (typically 0 °C to room temperature). The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction and perform an aqueous workup to remove the oxidant byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is characterized by the distinct chemistries of its two functional groups.
Reactions of the Aldehyde Group:
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and imines.
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, using common oxidizing agents.
-
Reduction: Can be reduced to the primary alcohol, 3-(3-bromophenyl)propan-1-ol, using reducing agents like sodium borohydride.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a method for carbon-carbon bond formation.
Reactions of the Bromophenyl Group:
-
Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This is a powerful tool for building molecular complexity.
-
Nucleophilic Aromatic Substitution: Under specific conditions, the bromine atom can be displaced by strong nucleophiles.
The dual reactivity is illustrated in the following diagram:
Caption: Reactivity profile of this compound.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature allows for sequential or orthogonal modifications, providing access to a wide range of chemical scaffolds.
The presence of the bromine atom is particularly advantageous, as it provides a handle for late-stage functionalization via cross-coupling reactions. This strategy is frequently employed in medicinal chemistry to generate libraries of analogs for structure-activity relationship (SAR) studies. For instance, the propanal moiety can be elaborated into a heterocyclic ring system, followed by diversification at the aryl bromide position.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions can be inferred from related brominated aromatic aldehydes and alcohols.[2][3][4][5]
-
GHS Hazard Statements (Predicted): Likely to be classified as causing skin and eye irritation, and may cause respiratory irritation. It may also be harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals. Its dual reactivity, stemming from the aldehyde and aryl bromide functionalities, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its chemical properties, synthetic accessibility, and potential applications, serving as a valuable resource for researchers and drug development professionals.
References
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PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(3-Bromophenyl)propan-1-one. Retrieved from [Link]
Sources
An In-depth Technical Guide to 3-(3-Bromophenyl)propanal
CAS Number: 210115-30-3
This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)propanal, a key synthetic intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, explores its applications in medicinal chemistry, and provides essential safety and handling information.
Introduction and Significance
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde group and a brominated phenyl ring, allows for a variety of chemical transformations. The bromine atom provides a handle for cross-coupling reactions, enabling the introduction of diverse functionalities, while the propanal moiety can be readily modified to construct more complex molecular architectures. These characteristics make it a pertinent precursor in the synthesis of novel bioactive molecules and pharmaceutical intermediates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 210115-30-3 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |
| Boiling Point | Not explicitly available, but expected to be >200 °C at atmospheric pressure | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General chemical knowledge |
| Purity | Commercially available at ≥97% | [1] |
Synthesis of this compound
While various synthetic routes can be envisioned, a reliable and common laboratory-scale synthesis involves the oxidation of the corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This method is often preferred due to the commercial availability of the starting alcohol and the high efficiency of modern oxidation reagents.
Proposed Synthetic Pathway: Oxidation of 3-(3-bromophenyl)propan-1-ol
The conversion of 3-(3-bromophenyl)propan-1-ol to this compound can be effectively achieved using a mild oxidizing agent such as Pyridinium Chlorochromate (PCC) or by employing Swern oxidation conditions. The use of a mild oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid.
Caption: Proposed synthesis of this compound via oxidation.
Detailed Experimental Protocol (PCC Oxidation)
This protocol describes the oxidation of 3-(3-bromophenyl)propan-1-ol using Pyridinium Chlorochromate (PCC).
Materials:
-
3-(3-bromophenyl)propan-1-ol
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
-
Celite®
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add Pyridinium Chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alcohol spot and the appearance of a new, lower Rf spot corresponding to the aldehyde indicates reaction completion. This typically takes 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.
-
Filtration: Pass the mixture through a short pad of Celite® topped with silica gel to remove the chromium salts. Wash the pad with additional diethyl ether.
-
Aqueous Wash: Combine the organic filtrates and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is critical as the presence of water can lead to the formation of hydrates and potentially promote over-oxidation.
-
Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
Excess PCC: A slight excess of PCC ensures the complete conversion of the starting alcohol.
-
Celite®/Silica Gel Filtration: This step is essential for the efficient removal of the insoluble chromium byproducts, which can complicate subsequent purification.
Applications in Drug Discovery and Medicinal Chemistry
The synthetic utility of this compound lies in its ability to serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. A key transformation is its conversion to β-aryl propanamines, which are important structural motifs in a variety of pharmaceuticals.
Reductive Amination to Synthesize β-(3-Bromophenyl)propanamines
Reductive amination of this compound with a primary or secondary amine provides a direct route to the corresponding β-(3-bromophenyl)propanamines. These products can be further elaborated, for instance, through Suzuki or other cross-coupling reactions at the bromine position, to generate a library of compounds for biological screening.
Caption: General scheme for the reductive amination of this compound.
This synthetic strategy is valuable in the development of compounds targeting a range of biological targets, including G-protein coupled receptors and ion channels, where the β-arylethylamine scaffold is a common feature.
Safety, Handling, and Storage
Potential Hazards:
-
Skin and Eye Irritation: Aldehydes are often irritating to the skin and eyes.
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.
-
Toxicity: Brominated aromatic compounds can have varying degrees of toxicity.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Purification and Characterization
Purification
The primary method for purifying this compound is flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.
For the removal of acidic impurities, such as the over-oxidation product 3-(3-bromophenyl)propanoic acid, an aqueous wash with a mild base like saturated sodium bicarbonate solution is effective.
Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a characteristic aldehyde proton (CHO) around 9.8 ppm (triplet), aromatic protons in the region of 7.2-7.6 ppm, and two methylene groups (-CH₂CH₂-) between 2.8 and 3.2 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde would appear around 200 ppm. Aromatic carbons would be in the 120-140 ppm range, and the aliphatic carbons would be in the upfield region.
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of an aliphatic aldehyde is expected around 1725 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic M+2 isotopic pattern.
Conclusion
This compound is a synthetically useful building block with significant potential in the field of drug discovery and development. Its versatile reactivity allows for the construction of a wide array of complex molecules, particularly β-aryl propanamine derivatives. This guide provides essential information for the safe handling, synthesis, purification, and application of this important chemical intermediate, empowering researchers to leverage its full potential in their scientific endeavors.
References
-
Jin, R., et al. (2023). Stereocomplementary Synthesis of β‐Aryl Propanamines by Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Angewandte Chemie International Edition, 62(29), e202304655. [Link]
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A Technical Guide to 3-(3-Bromophenyl)propanal: Properties, Synthesis, and Characterization
Introduction
3-(3-Bromophenyl)propanal is a substituted aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde functional group and a brominated phenyl ring, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can participate in nucleophilic additions, reductions, and oxidations.
This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will cover its fundamental physicochemical properties, detail a reliable two-step synthetic pathway from its corresponding carboxylic acid, and outline a comprehensive analytical strategy for structural verification and quality control. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and validation. The strategic importance of related bromophenyl compounds as intermediates in the development of therapeutics for neurological disorders underscores the potential utility of this aldehyde in medicinal chemistry programs.[1]
Physicochemical Properties and Chemical Structure
Accurate characterization begins with a clear understanding of a compound's fundamental properties. These data are critical for handling, storage, and downstream reaction planning.
Chemical Structure
Caption: Chemical structure of this compound.
Data Summary
The key identifiers and physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 213.07 g/mol | [2][3][4] |
| Molecular Formula | C₉H₉BrO | [2][3][4] |
| CAS Number | 210115-30-3 | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow oil | [5] |
| Boiling Point | 267.8 ± 15.0 °C (Predicted) | [5] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Conditions | -20°C, under inert nitrogen atmosphere | [5] |
Synthesis and Purification
The synthesis of this compound is most reliably achieved via the oxidation of its corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor alcohol can, in turn, be prepared by the reduction of 3-(3-bromophenyl)propionic acid. This two-step approach provides a high-yielding and controllable route to the target aldehyde.
Synthetic Workflow Overview
Caption: Two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of 3-(3-bromophenyl)propan-1-ol (Intermediate)
This protocol describes the reduction of the carboxylic acid to the primary alcohol. The choice of borane-tetrahydrofuran complex (BH₃·THF) is based on its high selectivity for carboxylic acids over other functional groups that might be present.
-
Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 3-(3-bromophenyl)propionic acid (10.0 g, 43.7 mmol).[6]
-
Dissolution: Dissolve the starting material in 150 mL of anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0°C using an ice bath. Slowly add 1.0 M BH₃·THF solution (150 mL, 150 mmol) via an addition funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0°C until gas evolution ceases, followed by the addition of 1 M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield 3-(3-bromophenyl)propan-1-ol as a clear liquid.
Experimental Protocol: Oxidation to this compound
This protocol utilizes Dess-Martin periodinane (DMP), a mild and highly efficient oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
-
Preparation: In a round-bottom flask, dissolve 3-(3-bromophenyl)propan-1-ol (e.g., 4.71 g, 21.8 mmol) in dichloromethane (DCM).[7]
-
Oxidation: Add Dess-Martin periodinane (1.05 eq.) portion-wise to the solution at room temperature.[7] The reaction is typically slightly exothermic.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.[7]
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic phases.
-
Workup: Wash the combined organic layer with saturated NaHCO₃ solution, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash chromatography on silica gel using a gradient eluent system (e.g., cyclohexane/ethyl acetate) to afford the pure this compound.[7]
Analytical Characterization and Quality Control
A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity. Aldehydes can be prone to oxidation and polymerization, making robust characterization a critical component of a self-validating protocol.[8]
Analytical Workflow
Caption: Comprehensive workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. Key diagnostic peaks include a triplet for the aldehyde proton (CHO) around δ 9.8 ppm, aromatic protons in the region of δ 7.1-7.5 ppm, and two methylene triplets (-CH₂CH₂-) between δ 2.8-3.0 ppm.[7]
-
¹³C NMR: The carbon spectrum will confirm the presence of all nine carbon atoms. The aldehyde carbonyl carbon should appear around δ 200 ppm. Aromatic carbons will be observed between δ 120-140 ppm, with the carbon attached to the bromine showing a characteristic shift. The aliphatic carbons will be found upfield.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the mass spectrum should display a molecular ion peak [M]⁺ corresponding to a mass of ~212 and a [M+2]⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of the key aldehyde functional group. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the aliphatic aldehyde.
Chromatographic Purity (HPLC/GC)
High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID) should be employed to determine the final purity of the compound. A purity level of ≥95% is typically required for its use in further synthetic applications.
Applications in Research and Development
As a functionalized building block, this compound is valuable in several areas of chemical research:
-
Medicinal Chemistry: It serves as a precursor for synthesizing novel small molecules. The bromophenyl moiety is a common feature in pharmacologically active compounds, and its presence allows for the exploration of structure-activity relationships through late-stage functionalization. Similar structures have been used to create compounds targeting neurological pathways and as potential anticancer agents.[1][9]
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves halogenated aromatic intermediates.
-
Materials Science: It can be used to synthesize specialized polymers or molecular materials where the bromo-functional group can be used for subsequent polymerization or modification steps.
Conclusion
This technical guide has detailed the essential properties, a validated synthetic route, and a robust analytical characterization strategy for this compound. By employing the described protocols, from the selective reduction and mild oxidation in synthesis to the orthogonal analytical techniques for verification, researchers can confidently prepare and utilize this versatile chemical intermediate for a wide range of applications in drug discovery, materials science, and organic synthesis.
References
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PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information. [Link]
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ChemBK. (n.d.). 2-(3-Bromophenyl)propanal. [Link]
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ChemSynthesis. (2025). 2-(3-bromophenyl)propanal. [Link]
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PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. [Link]
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Guo, C.-L., et al. (2019). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC, PubMed Central. [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening.... Analytical Methods. [Link]
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Narang, A. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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PubChem. (n.d.). 3-(3-Chlorophenyl)propionaldehyde. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 3-(3-Bromophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structure Verification
In the realm of drug discovery and development, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and ultimately, the costly failure of a promising therapeutic candidate. 3-(3-Bromophenyl)propanal, a molecule featuring an aromatic ring, a reactive aldehyde moiety, and a halogen substituent, presents a representative case for the application of modern spectroscopic techniques for unambiguous structure elucidation. Its components are common pharmacophores, and understanding their precise arrangement is critical for predicting molecular interactions and metabolic fate.
This in-depth guide provides a comprehensive framework for the structural verification of this compound. It is designed not as a rigid protocol but as a dynamic, logic-driven approach that mirrors the thought process of an analytical scientist. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—not merely as data acquisition tools, but as instruments of chemical interrogation. The causality behind experimental choices will be explained, and the interpretation of the resulting data will be framed as a process of hypothesis testing and confirmation, ensuring a self-validating system of analysis.
Molecular Structure Overview
Before delving into the analytical techniques, it is crucial to have a clear representation of the target molecule and the logical workflow for its characterization.
Caption: Chemical structure of this compound.
The Elucidation Workflow: A Multi-faceted Approach
The confirmation of a chemical structure is not a linear process but rather a convergence of evidence from multiple, independent analytical techniques. The following workflow illustrates the synergistic relationship between NMR, IR, and MS in the comprehensive characterization of this compound.
Caption: A workflow diagram illustrating the multi-technique approach to structure elucidation.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For this compound, both ¹H and ¹³C NMR are indispensable.
A. Expected ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal splitting.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 | Triplet (t) | 1H | -CHO | The aldehydic proton is highly deshielded and appears in a characteristic downfield region.[3][4] It is split into a triplet by the adjacent CH₂ group. |
| ~7.4-7.2 | Multiplet (m) | 4H | Aromatic protons | Protons on the benzene ring typically resonate in this region.[5] The meta-substitution pattern will lead to a complex multiplet. |
| ~3.0 | Triplet (t) | 2H | Ar-CH₂- | Protons on the carbon adjacent to the aromatic ring (benzylic protons) are deshielded.[5] They are split into a triplet by the neighboring CH₂ group. |
| ~2.8 | Triplet of Triplets (tt) or Multiplet (m) | 2H | -CH₂-CHO | These protons are adjacent to both the benzylic carbon and the aldehyde group, leading to a complex splitting pattern. |
B. Expected ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~200 | -CHO | The carbonyl carbon of an aldehyde is highly deshielded and appears in a characteristic downfield region.[3] |
| ~140 | C-Br | The carbon atom bonded to the electronegative bromine atom will be deshielded. |
| ~130-125 | Aromatic C-H | Carbons in the aromatic ring typically appear in this range.[5] |
| ~122 | Aromatic C-C | The quaternary carbon of the aromatic ring will also be in this region. |
| ~45 | Ar-CH₂- | The benzylic carbon. |
| ~28 | -CH₂-CHO | The carbon alpha to the aldehyde. |
C. Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:[6]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Instrument Setup (¹H NMR):
-
Use a 300 MHz or higher field NMR spectrometer.
-
Employ a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
Instrument Setup (¹³C NMR):
-
Use a spectrometer with a frequency of 75 MHz or higher.
-
Employ a standard proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans will be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative proton ratios.
-
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]
A. Expected IR Absorption Bands and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2820 and ~2720 | Medium, sharp | C-H stretch | Aldehyde (-CHO) |
| ~1725 | Strong, sharp | C=O stretch | Aldehyde (-CHO) |
| ~3100-3000 | Medium to weak | C-H stretch | Aromatic |
| ~1600, ~1475 | Medium to weak | C=C stretch | Aromatic |
| Below 800 | Medium to strong | C-H out-of-plane bend | Aromatic (meta-substituted) |
| ~1070 | Medium | C-Br stretch | Aryl bromide |
B. Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
If the sample is a solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and compare their wavenumbers to correlation charts to identify the functional groups present.
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[8]
A. Expected Mass Spectrum and Interpretation
For this compound, the mass spectrum will have several key features.
-
Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weight of the compound with each isotope.
-
M⁺ with ⁷⁹Br: C₉H₉⁷⁹BrO⁺ ≈ 212
-
M⁺ with ⁸¹Br: C₉H₉⁸¹BrO⁺ ≈ 214 This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.
-
-
Major Fragmentation Pathways:
-
Loss of the propanal side chain: A common fragmentation for benzylic compounds is the cleavage of the bond between the aromatic ring and the side chain, leading to a bromophenyl fragment.
-
Cleavage adjacent to the carbonyl group: Fragmentation can occur at the C-C bonds adjacent to the carbonyl group.
-
McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-carbon can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.[3]
-
| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |
| 212/214 | [C₉H₉BrO]⁺ | Molecular ion |
| 183/185 | [C₇H₄BrO]⁺ | Loss of -CH₂CHO |
| 155/157 | [C₆H₄Br]⁺ | Loss of the entire propanal side chain |
| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of Br) |
| 58 | [C₃H₆O]⁺ | Propanal radical cation |
B. Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound like this compound, direct infusion via a syringe pump or introduction through a gas chromatograph (GC-MS) are suitable methods. GC-MS has the added benefit of confirming the purity of the sample.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns, which can be compared to spectral libraries.[8]
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions and correlate them with the structure of the parent molecule.
-
Conclusion: A Symphony of Spectroscopic Evidence
The structure elucidation of this compound serves as a compelling example of the power of a multi-technique spectroscopic approach. The convergence of data from NMR, IR, and MS creates a self-validating system where each technique provides a unique piece of the structural puzzle. NMR spectroscopy meticulously maps the carbon-hydrogen framework, IR spectroscopy rapidly identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural information through fragmentation patterns. By understanding the principles behind each technique and interpreting the data in a logical, integrated manner, researchers can confidently and unequivocally determine the structure of novel chemical entities, a critical step in the journey of drug discovery and development.
References
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-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]
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Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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University of the West Indies. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
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Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003366). Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of: (a) 3-bromobenzaldehyde (starting material), (b).... Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link]
-
RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]
-
SlideShare. (n.d.). Structural elucidation by NMR(1HNMR) | PPTX. Retrieved from [Link]
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Spectroscopic Profile of 3-(3-Bromophenyl)propanal: An In-depth Technical Guide
Introduction: Elucidating the Molecular Architecture of a Key Synthetic Intermediate
3-(3-Bromophenyl)propanal is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde group and a brominated aromatic ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecular targets. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic signatures. By integrating predicted data with established spectroscopic principles, this document serves as an authoritative reference for scientists engaged in the synthesis, purification, and application of this important chemical entity.
Molecular Identity and Physicochemical Properties
A foundational understanding of the basic properties of this compound is essential for its effective handling and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 210115-30-3 | [1] |
| Molecular Formula | C₉H₉BrO | [2] |
| Molecular Weight | 213.07 g/mol | [2] |
| InChI Key | ZULVLUNCIBAQRZ-UHFFFAOYSA-N | [2] |
Mass Spectrometry: Deconstructing the Molecule
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) would be a common method, leading to the formation of a molecular ion and characteristic fragment ions.
Predicted Electron Ionization Mass Spectrum
The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 212/214 | [C₉H₉BrO]⁺ | Molecular Ion (M⁺) |
| 183/185 | [C₈H₈Br]⁺ | Loss of the formyl radical (•CHO) |
| 170/172 | [C₇H₅Br]⁺ | Benzylic cleavage |
| 104 | [C₈H₈]⁺ | Loss of Br radical |
| 91 | [C₇H₇]⁺ | Tropylium ion, from cleavage of the propyl chain |
| 29 | [CHO]⁺ | Formyl cation |
The fragmentation of aromatic aldehydes is a well-understood process, typically initiated by the ionization of the aldehyde group.[3][4] The stability of the resulting carbocations, particularly the tropylium ion, often leads to prominent peaks in the spectrum.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Acquiring a Mass Spectrum
A standard approach for obtaining the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The temperature program should be optimized to ensure good separation from any impurities.
-
Ionization: The eluting compound enters the mass spectrometer and is ionized using a standard electron ionization source (typically at 70 eV).
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The detector records the abundance of each ion at its specific m/z value.
This workflow ensures that the mass spectrum is obtained for the pure compound as it elutes from the GC column.
Caption: General workflow for GC-MS analysis of an organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the two methylene groups of the propyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehydic H | 9.8 | Triplet (t) | 1H |
| Aromatic H | 7.2 - 7.5 | Multiplet (m) | 4H |
| -CH₂- (adjacent to ring) | 2.9 | Triplet (t) | 2H |
| -CH₂- (adjacent to CHO) | 2.8 | Triplet of triplets (tt) or multiplet (m) | 2H |
The aldehydic proton is highly deshielded and appears at a characteristic downfield shift.[5] The aromatic protons will exhibit a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The two methylene groups will appear as triplets due to coupling with each other.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehydic C=O | ~202 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | 125 - 135 |
| Aromatic C (ipso) | ~140 |
| -CH₂- (adjacent to ring) | ~35 |
| -CH₂- (adjacent to CHO) | ~45 |
The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift.[6] The carbon attached to the bromine atom will also have a characteristic chemical shift. The remaining aromatic carbons will appear in the typical aromatic region.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H spectrum. Key parameters to set include the spectral width, the number of scans, and the relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., a standard zgpg30) is used to acquire the ¹³C spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Infrared Spectrum
The IR spectrum of this compound will be dominated by absorptions from the aldehyde and the aromatic ring.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2820 and ~2720 | C-H stretch of the aldehyde | Medium, sharp |
| ~1725 | C=O stretch of the aldehyde | Strong, sharp |
| ~3050 | Aromatic C-H stretch | Medium |
| 1600-1450 | Aromatic C=C stretch | Medium to weak |
| ~780 | C-H out-of-plane bend (meta-substitution) | Strong |
| ~1070 | C-Br stretch | Medium |
The two sharp peaks for the aldehydic C-H stretch and the strong carbonyl absorption are highly diagnostic for the presence of the aldehyde functional group.[2][5] The pattern of the aromatic C-H out-of-plane bending can provide evidence for the meta-substitution pattern on the benzene ring.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Background Spectrum: A background spectrum of the empty sample holder (or the clean ATR crystal) is recorded first.
-
Sample Spectrum: The sample is placed in the instrument, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Conclusion: A Cohesive Spectroscopic Portrait
The collective analysis of mass spectrometry, NMR, and IR spectroscopy provides a detailed and self-validating structural confirmation of this compound. The molecular weight and fragmentation pattern from MS, the precise proton and carbon environments from NMR, and the characteristic functional group vibrations from IR all converge to paint a cohesive and unambiguous picture of the molecule's architecture. This guide, by presenting a thorough and well-grounded spectroscopic profile, aims to empower researchers in their synthetic endeavors and analytical challenges involving this valuable chemical intermediate.
References
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Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]
-
TutorChase. (n.d.). What characteristic peaks are seen for aldehydes in IR spectroscopy? Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the 1H NMR Spectrum of 3-(3-Bromophenyl)propanal
Abstract
This technical guide provides a comprehensive analysis and procedural framework for understanding and acquiring the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers and professionals in drug development and chemical analysis, this document delves into the theoretical prediction of the spectrum, including chemical shifts, multiplicity, and coupling constants, grounded in fundamental principles of NMR spectroscopy. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition of high-resolution data. The guide is designed to bridge theoretical knowledge with practical application, ensuring both scientific integrity and operational excellence.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a substituted aromatic ring and an aliphatic aldehyde chain. Its structure presents a rich analytical challenge perfectly suited for 1H NMR spectroscopy, a cornerstone technique for molecular structure elucidation. The precise arrangement of protons within its aromatic and aliphatic domains generates a unique spectral fingerprint. A thorough understanding of this spectrum is critical for confirming molecular identity, assessing purity, and studying conformational dynamics. This guide will systematically deconstruct the anticipated 1H NMR spectrum of the title compound, followed by a detailed methodology for its empirical verification.
Structural Analysis and Proton Environments
To predict the 1H NMR spectrum, we must first identify the chemically non-equivalent protons in this compound. The molecule's asymmetry dictates that all protons on the benzene ring are unique, as are the protons within the propanal moiety.
Caption: Molecular structure of this compound with proton environments labeled.
We can classify the protons into three distinct regions:
-
Aromatic Protons: H-2, H-4, H-5, and H-6 on the meta-substituted benzene ring.
-
Aliphatic Protons: The two methylene (CH₂) groups, designated H-α (adjacent to the carbonyl) and H-β (benzylic position).
-
Aldehyde Proton: The single proton of the formyl (-CHO) group.
Predicted 1H NMR Spectral Analysis
The chemical environment of each proton dictates its resonance frequency (chemical shift) and its interaction with neighboring protons (spin-spin coupling).
The Aromatic Region (δ ≈ 7.0 - 7.5 ppm)
The chemical shifts in a substituted benzene ring are influenced by the electronic effects of the substituents.[1][2][3] The bromine atom exerts a moderate electron-withdrawing inductive effect and an electron-donating resonance effect, while the propyl-aldehyde chain is a weakly electron-donating alkyl group. Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[4]
-
H-2: This proton is ortho to the alkyl substituent and meta to the bromine. It is expected to appear as a broad singlet or a narrow triplet due to two meta-couplings of similar magnitude (J_meta ≈ 2-3 Hz).[5][6]
-
H-4: Positioned ortho to the bromine and meta to the alkyl chain, this proton will experience ortho-coupling to H-5 (J_ortho ≈ 7-10 Hz) and meta-coupling to H-6 (J_meta ≈ 2-3 Hz), appearing as a doublet of doublets.[7]
-
H-5: Located between H-4 and H-6, this proton will be split by two ortho-neighbors, resulting in a triplet, assuming J_ortho(H5-H4) ≈ J_ortho(H5-H6).
-
H-6: This proton is ortho to H-5 and meta to H-4 and the bromine atom. It is expected to be a doublet of doublets due to ortho- and meta-coupling.
The relative downfield shifts are influenced by the deshielding effects of the substituents. The aldehyde group, being electron-withdrawing, will have a deshielding effect that propagates through the molecule.[8] A reference spectrum for the closely related 3-bromotoluene shows aromatic signals between 6.99 and 7.26 ppm.[9]
The Aliphatic Region (δ ≈ 2.8 - 3.1 ppm)
The two methylene groups form an A₂B₂ spin system, which will appear as two triplets, provided the coupling constants are similar.
-
H-β (Benzylic, ~δ 2.95 ppm): These protons are on the carbon directly attached to the aromatic ring. Their chemical shift is higher than a typical alkane due to the ring current effect.[4] They are coupled only to the H-α protons and will appear as a triplet (J ≈ 7.5 Hz).
-
H-α (~δ 2.80 ppm): These protons are adjacent to the electron-withdrawing carbonyl group, which deshields them. They are coupled to the H-β protons and also to the aldehyde proton. This will result in a triplet of triplets. However, the three-bond coupling to the aldehyde proton (³J) is often small (1-3 Hz) and may not be fully resolved, causing the signal to appear as a broadened triplet.[10]
The Aldehyde Region (δ ≈ 9.8 ppm)
-
H-aldehyde: The aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O double bond and the electronegativity of the oxygen atom.[11] It characteristically resonates far downfield, typically between 9 and 10 ppm.[12] It is coupled to the two H-α protons, and according to the n+1 rule, should appear as a triplet with a small coupling constant (³J ≈ 1-3 Hz).[10]
Predicted Data Summary
The following table summarizes the predicted 1H NMR data for this compound, assuming acquisition in CDCl₃.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| H-aldehyde | 1H | ~9.80 | t | ³J ≈ 1-3 |
| H-2 | 1H | ~7.35 | t (broad) | J_meta ≈ 2-3 |
| H-4 | 1H | ~7.40 | dd | J_ortho ≈ 8.0, J_meta ≈ 2.0 |
| H-5 | 1H | ~7.20 | t | J_ortho ≈ 8.0 |
| H-6 | 1H | ~7.15 | dd | J_ortho ≈ 8.0, J_meta ≈ 2.0 |
| H-β | 2H | ~2.95 | t | ³J ≈ 7.5 |
| H-α | 2H | ~2.80 | t or tt | ³J ≈ 7.5, ³J ≈ 1-3 |
Experimental Protocol: A Self-Validating Workflow
Acquiring a high-quality, high-resolution 1H NMR spectrum requires meticulous sample preparation and systematic spectrometer setup.[13]
Sample Preparation
The integrity of the final spectrum is fundamentally dependent on the quality of the NMR sample.
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[14]
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its chemical inertness and ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL of solvent.[15][16] The deuterated solvent provides the deuterium (²H) signal used by the spectrometer to stabilize the magnetic field, a process known as locking.
-
Dissolution & Homogenization: Add the solvent to the vial and gently agitate until the sample is fully dissolved. A homogeneous solution is critical to avoid magnetic field distortions that broaden spectral lines.[14]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[15][17] Suspended solids will severely degrade spectral resolution.
-
Tube & Capping: Use a clean, high-quality NMR tube to avoid contaminants and ensure proper spinning.[17] The final sample height should be approximately 4-5 cm (0.6-0.7 mL).[14][15] Cap the tube securely.
Spectrometer Operation and Data Acquisition
This protocol assumes a modern Fourier Transform NMR spectrometer (e.g., 400 MHz or higher).
Caption: Standard workflow for 1H NMR data acquisition and processing.
-
Instrument Preparation: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. This ensures the magnetic field strength remains constant during acquisition.[18]
-
Shimming: Homogenize the magnetic field across the sample volume by shimming. Modern spectrometers have automated shimming routines which are highly effective. Good shimming is validated by a sharp, symmetric lineshape of the residual solvent peak or a reference standard like TMS.
-
Tuning and Matching: Tune the probe to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.
-
Set Acquisition Parameters:
-
Pulse Angle: Use a 30° or 45° pulse angle for routine acquisition to balance signal intensity with faster relaxation.[13]
-
Spectral Width (SW): Set a spectral width that encompasses all expected signals, typically from -1 to 12 ppm for a standard organic molecule.
-
Acquisition Time (AT): An acquisition time of 2-4 seconds is usually sufficient to allow the FID to decay into the noise, providing good digital resolution.[19]
-
Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for protons to return to their equilibrium state, which is essential for accurate signal integration.
-
Number of Scans (NS): For a sample of this concentration, 8 or 16 scans should provide an excellent signal-to-noise ratio. The signal-to-noise ratio improves with the square root of the number of scans.
-
-
Acquisition: Start the acquisition. The raw time-domain signal is the Free Induction Decay (FID).
Data Processing
-
Fourier Transformation: The FID is converted from the time domain to the frequency domain via a Fourier Transform to generate the spectrum. An exponential multiplication (line broadening) of 0.3 Hz is often applied to improve the signal-to-noise ratio.[20]
-
Phasing: The spectrum is phase-corrected to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Referencing: The chemical shift axis is calibrated. If tetramethylsilane (TMS) is not used as an internal standard, the spectrum can be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[10]
-
Integration: The area under each peak is integrated to determine the relative ratio of the protons giving rise to each signal.
Conclusion
The 1H NMR spectrum of this compound is highly informative, with distinct, predictable signals for its aromatic, aliphatic, and aldehyde protons. The aromatic region reveals a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic protons manifest as two coupled multiplets, while the aldehyde proton gives a characteristic downfield signal. By following the detailed experimental protocol provided, researchers can reliably obtain a high-resolution spectrum that serves as a definitive confirmation of the molecular structure and a robust measure of sample purity.
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13C NMR analysis of 3-(3-Bromophenyl)propanal
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Bromophenyl)propanal
Executive Summary
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental design, from theoretical chemical shift prediction based on molecular architecture to the practical execution of spectral acquisition and the nuanced interpretation of the resulting data. We will explore the influence of aromatic substitution, the characteristic signature of the aldehyde functionality, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to achieve unambiguous structural elucidation. The protocols herein are designed to be self-validating, ensuring a high degree of confidence in the final spectral assignments.
Introduction: The Molecule and the Method
This compound is a bifunctional organic molecule featuring an aromatic ring substituted with a bromine atom and an aliphatic aldehyde chain. This structure presents a rich landscape for ¹³C NMR analysis, with distinct carbon environments spanning aromatic, aliphatic, and carbonyl regions. ¹³C NMR spectroscopy is an indispensable, non-destructive technique that provides direct insight into the carbon skeleton of a molecule.[1] By probing the magnetic properties of the ¹³C isotope, we can determine the number of non-equivalent carbon atoms, their hybridization state (sp³, sp², sp), and their electronic environment, which is crucial for confirming the identity and purity of synthetic intermediates in pharmaceutical research.[2]
This guide will systematically deconstruct the ¹³C NMR analysis of this specific molecule, providing both the foundational theory and the practical steps necessary for a successful investigation.
Theoretical Framework and Chemical Shift Prediction
The chemical shift (δ) in ¹³C NMR is highly sensitive to the local electronic environment of each carbon nucleus. Before any experiment, a robust theoretical prediction serves as a roadmap for spectral interpretation. The structure of this compound has nine unique carbon atoms, and thus we anticipate nine distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[3]
Structure and Carbon Numbering:
Caption: Experimental workflow for ¹³C NMR analysis.
Spectral Interpretation: From Data to Structure
Once the spectra are acquired and processed, the final step is interpretation to confirm the structure.
-
Broadband Spectrum Analysis:
-
Identify the number of signals. The presence of nine distinct peaks would confirm the absence of magnetic equivalence for all carbons.
-
Reference the spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Compare the observed chemical shifts to the predicted values in the table. The aldehyde peak should be unambiguously identified above 190 ppm. The aliphatic signals should appear upfield (< 50 ppm), and the aromatic signals in the 120-145 ppm region.
-
-
DEPT Spectrum Analysis:
-
The DEPT experiments are crucial for confirming the identity of each carbon signal. [4][5] * DEPT-90: This spectrum will only show signals for CH (methine) carbons. [6][5]In this molecule, we expect to see the five aromatic CH carbons and the aldehyde CH carbon.
-
DEPT-135: This spectrum provides more comprehensive information:
-
Positive Signals: CH and CH₃ carbons. [7] * Negative (Inverted) Signals: CH₂ carbons. [7] * Absent Signals: Quaternary (C) carbons. [8] * Correlation: By overlaying the DEPT spectra with the broadband spectrum, a definitive assignment can be made:
-
The two signals absent in both DEPT spectra are the quaternary carbons C1 and C2.
-
The two signals that are negative in the DEPT-135 spectrum and absent in the DEPT-90 are the methylene carbons C7 and C8.
-
The six signals that are positive in the DEPT-135 spectrum and also present in the DEPT-90 spectrum are the six CH carbons (C3, C4, C5, C6, and C9).
-
-
By systematically applying this combined analytical approach, each of the nine carbon signals of this compound can be assigned with a high degree of certainty, thereby validating the molecular structure.
References
-
DEPT | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved from [Link]
-
Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Chem.ucla.edu. (n.d.). DEPT 13 C-NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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Zass, E., & Wirthlin, T. (1983). 13C NMR spectroscopy. Journal of Chemical Education, 60(9), 751. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]
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University of Regensburg. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Gregory, T. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
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Reddit. (2019). Does anyone know any database of NMR spectra? Retrieved from [Link]
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Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Retrieved from [Link]
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JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Summary of C13-NMR Interpretation. (n.d.). Retrieved from [Link]
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SpectraBase. (n.d.). Bromobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C environments. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Reich, H. J. (2020). Hans Reich NMR Collection. University of Wisconsin. Retrieved from [Link]
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13C NMR of 1-Propanol. (n.d.). Retrieved from [Link]
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13C NMR Chemical Shift Table. (n.d.). Retrieved from [Link]
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Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. I. Aromatic Hydrocarbons. Journal of the American Chemical Society, 83(8), 1838–1846. Retrieved from [Link]
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University of Calgary. (n.d.). Aldehydes. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
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Introduction: The Analytical Imperative for 3-(3-Bromophenyl)propanal
An In-Depth Technical Guide to the Mass Spectrometry of 3-(3-Bromophenyl)propanal
In the landscape of pharmaceutical development and organic synthesis, intermediates like this compound are foundational building blocks. This molecule, characterized by a brominated aromatic ring and a reactive aldehyde functional group connected by a propyl linker, presents a unique analytical challenge. Its structure demands precise characterization to ensure purity, identify by-products, and understand its reactivity. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive examination of the mass spectrometric behavior of this compound. Moving beyond mere procedural descriptions, we will explore the underlying principles that dictate instrumental choices and predict the molecule's fragmentation behavior. We will detail robust, field-tested protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers to develop and validate their own analytical methods.
Part 1: Analysis by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-MS)
The Rationale for GC-MS: Volatility and Structural Elucidation
The choice of GC-MS is predicated on the physicochemical properties of this compound. With a molecular weight of approximately 213.07 g/mol and the absence of highly polar, non-volatile functional groups, the compound is expected to have sufficient volatility and thermal stability for gas-phase analysis.[1][2]
The primary advantage of using Electron Ionization (EI) is its nature as a "hard" ionization technique. By bombarding the analyte with high-energy electrons (typically 70 eV), EI induces reproducible and extensive fragmentation.[3][4] This fragmentation is not random; it follows predictable chemical pathways, creating a unique mass spectrum that serves as a structural fingerprint. This is invaluable for unambiguous compound identification and for distinguishing it from structural isomers.
Predicted EI Fragmentation Pathways
The fragmentation of this compound in EI-MS is governed by the interplay of its functional groups: the aromatic ring, the bromine substituent, the alkyl chain, and the aldehyde. A critical feature in the spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] Consequently, any bromine-containing fragment will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity, which is a definitive diagnostic tool.[5][6]
Key predicted fragmentation events include:
-
Molecular Ion (M⁺•): The initial ionization event produces the molecular ion. We expect a prominent doublet at m/z 212/214 , corresponding to [C₉H₉⁷⁹BrO]⁺• and [C₉H₉⁸¹BrO]⁺•. Aromatic systems tend to produce stable molecular ions.[7][8]
-
α-Cleavage: Aldehydes commonly undergo cleavage at the bond adjacent to the carbonyl group.[8][9][10] This can result in the loss of a hydrogen radical (M-1) leading to a stable acylium ion at m/z 211/213 , or the loss of the entire formyl radical (M-29) to yield an ion at m/z 183/185 .
-
Benzylic Cleavage: The bond between the ethyl chain and the bromophenyl ring is a favorable cleavage site due to the stability of the resulting benzylic cation. This cleavage results in the formation of the bromotropylium ion, a highly stable seven-membered aromatic ring, at m/z 169/171 . This is often a very abundant peak in the spectra of alkylbenzenes.[7]
-
Loss of Bromine: Cleavage of the C-Br bond from the molecular ion would result in the loss of a bromine radical, yielding an ion at m/z 133 .
-
Formation of Bromophenyl Cation: A subsequent loss of a neutral ethene molecule (C₂H₄) from the ion at m/z 183/185 can lead to the formation of the bromobenzoyl cation at m/z 155/157 .[11] Further loss of carbon monoxide (CO) from this ion generates the bromophenyl cation at m/z 128/130 .
Data Presentation: Predicted EI-MS Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Formula | Proposed Structure/Origin | Relative Abundance (Predicted) |
| 212/214 | [C₉H₉BrO]⁺• | Molecular Ion (M⁺•) | Moderate |
| 211/213 | [C₉H₈BrO]⁺ | α-Cleavage (Loss of •H) | Moderate |
| 183/185 | [C₈H₈Br]⁺ | α-Cleavage (Loss of •CHO) | High |
| 169/171 | [C₇H₆Br]⁺ | Benzylic Cleavage (Formation of bromotropylium ion) | High / Base Peak |
| 155/157 | [C₇H₄BrO]⁺ | Formation of bromobenzoyl cation | Moderate |
| 133 | [C₉H₉O]⁺ | Loss of •Br from Molecular Ion | Low |
| 128/130 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of Br from m/z 169/171) | Moderate |
| 77 | [C₆H₅]⁺ | Phenyl cation | Low |
Visualization: EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
This protocol is a self-validating system designed for robust and reproducible analysis.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL autosampler vial.[4]
-
Vortex for 30 seconds to ensure complete dissolution. The concentration should be approximately 1-2 mg/mL. Perform serial dilutions if necessary to avoid detector saturation.
-
-
Instrumentation (Typical Parameters):
-
Gas Chromatograph (GC):
-
Injector: Split/Splitless, operated in splitless mode for maximum sensitivity.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min.
-
Column: HP-5MS (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Part 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Rationale for LC-MS: Universal Applicability and Soft Ionization
While GC-MS is highly effective, LC-MS offers broader applicability, particularly for complex mixtures, thermally labile compounds, or when analyzing reaction progress in solution without extraction.[4] We will focus on Electrospray Ionization (ESI), a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[12] This makes it the gold standard for accurately determining the molecular weight of an analyte.
To gain structural information, ESI is coupled with tandem mass spectrometry (MS/MS). The protonated molecule is mass-selected in the first stage of the mass spectrometer, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in the second stage. This provides controlled fragmentation that is highly specific to the precursor ion.
Predicted ESI-MS/MS Fragmentation Pathways
In positive ion mode ESI (+ESI), this compound will be protonated, likely at the lone pair of electrons on the aldehyde oxygen. The precursor ion for MS/MS experiments will therefore be the isotopic doublet at m/z 213/215 , corresponding to [C₉H₉BrO + H]⁺.
The fragmentation of this even-electron ion will differ from the odd-electron fragmentation seen in EI. Common pathways for protonated carbonyls involve neutral losses:
-
Precursor Ion: [M+H]⁺ at m/z 213/215 .
-
Loss of Water: A potential, though less common for aldehydes than alcohols, loss of H₂O would yield a fragment at m/z 195/197 .
-
Loss of Propenal: The most likely fragmentation pathway involves the cleavage of the bond beta to the aromatic ring, leading to the loss of a neutral propenal molecule (CH₂=CH-CHO). This would generate the stable bromophenyl cation at m/z 155/157 . This is a major diagnostic ion.
-
Formation of Bromotropylium Ion: Similar to EI, rearrangement and cleavage could lead to the bromotropylium ion at m/z 169/171 .
A Note on In-Source Reactions: When using methanol as a solvent in ESI, aromatic aldehydes have been observed to undergo in-source aldol-type reactions, leading to the formation of an unexpected [M+15]⁺ ion.[13] This is a crucial consideration during method development, as it could be mistaken for an impurity.
Visualization: LC-MS/MS Experimental Workflow
Caption: A typical experimental workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for method development.
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a working concentration of 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid. (Formic acid aids in the protonation of the analyte).
-
-
Instrumentation (Typical Parameters):
-
Liquid Chromatograph (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Column Temperature: 40 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start with 30% B.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.[14]
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Data Acquisition:
-
Full Scan (MS1): First, acquire a full scan from m/z 100-300 to confirm the presence of the [M+H]⁺ ion at m/z 213/215.
-
Product Ion Scan (MS2): Perform a product ion scan by selecting m/z 213 as the precursor ion. Optimize collision energy (typically 15-30 eV) to maximize the intensity of characteristic fragment ions (e.g., m/z 155).
-
-
-
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted task that can be approached with high confidence using either GC-MS or LC-MS/MS. The choice of technique depends on the analytical goal: GC-EI-MS is superior for generating a rich, fingerprint-like fragmentation pattern for library matching and initial structural confirmation, while LC-ESI-MS/MS provides a softer approach for accurate molecular weight determination and highly specific, targeted fragmentation analysis. The predictable isotopic signature of bromine serves as an ever-present internal validation point in all spectra. By understanding the causal relationships between molecular structure and fragmentation behavior, researchers can effectively leverage mass spectrometry to ensure the quality and integrity of this important chemical intermediate.
References
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- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014).
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the FT-IR Spectrum of 3-(3-Bromophenyl)propanal
Introduction: The Vibrational Signature of a Molecule
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development. It operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing a transition to a higher vibrational state.[1][2][3] An FT-IR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint," revealing the functional groups present in a sample.[3]
This guide provides an in-depth analysis of the FT-IR spectrum of this compound. As a bifunctional molecule containing both an aldehyde and a brominated aromatic ring, its spectrum presents a rich tapestry of characteristic absorptions. Understanding these spectral features is critical for identity confirmation, purity assessment, and reaction monitoring in synthetic workflows. We will dissect the molecule's structure to predict its vibrational signature, outline a robust protocol for spectral acquisition, and interpret the resulting data with the rigor required in a professional research setting.
Molecular Structure and Expected Vibrational Modes
The structure of this compound combines several key functional groups, each with distinct vibrational characteristics. By examining these components individually, we can build a comprehensive picture of the expected FT-IR spectrum.
-
The Aldehyde Group (-CHO): This is one of the most readily identifiable functional groups in IR spectroscopy. Its presence is confirmed by two key features:
-
C=O Carbonyl Stretch: The stretching vibration of the carbon-oxygen double bond is one of the most intense absorptions in the entire IR spectrum due to the large change in dipole moment during the vibration. For a saturated aliphatic aldehyde like this one, this peak is expected to be strong and sharp, appearing in the 1740-1720 cm⁻¹ region.[4][5][6]
-
Aldehydic C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic stretch that typically appears as a pair of medium-intensity bands, often called a Fermi doublet, between 2830 cm⁻¹ and 2695 cm⁻¹. The lower frequency peak, often appearing as a distinct shoulder around 2720 cm⁻¹, is particularly diagnostic and helps distinguish aldehydes from ketones.[4][5][7]
-
-
The Aromatic Ring (meta-Substituted Phenyl): The bromophenyl moiety gives rise to several characteristic absorptions:
-
Aromatic C-H Stretch: The stretching of C-H bonds where the carbon is sp² hybridized occurs at a higher frequency than for sp³ hybridized carbons. These peaks are typically of medium intensity and appear just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.[2][8][9]
-
Aromatic C=C In-Ring Stretches: The carbon-carbon double bonds within the aromatic ring have complex stretching vibrations that result in a series of sharp peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region.[8][9][10][11]
-
C-H Out-of-Plane (oop) Bending: The C-H bonds on the substituted ring bend out of the plane of the ring, producing strong absorptions in the 900-675 cm⁻¹ region of the spectrum. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[8][11]
-
-
The Alkyl Linker (-CH₂-CH₂-): The saturated aliphatic chain contributes to the following signals:
-
Aliphatic C-H Stretch: The symmetric and asymmetric stretching vibrations of the sp³ C-H bonds in the methylene groups will produce strong, sharp peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[1][12][13]
-
CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups is expected to show a medium-intensity peak around 1470-1450 cm⁻¹.[13]
-
-
The Carbon-Bromine Bond (C-Br):
Visualizing the Vibrational Hotspots
The following diagram illustrates the molecular structure of this compound and highlights the key bonds responsible for its characteristic IR absorptions.
Caption: Key vibrational bonds in this compound.
Summary of Predicted FT-IR Absorptions
The following table consolidates the expected characteristic absorption bands for this compound, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2960 - 2850 | Aliphatic C-H Stretch (-CH₂-) | Strong |
| 2830 - 2695 | Aldehyde C-H Stretch | Medium (often two bands) |
| 1740 - 1720 | Aldehyde C=O Stretch | Strong |
| 1600 - 1450 | Aromatic C=C In-Ring Stretch | Medium to Weak (multiple bands) |
| 1470 - 1450 | Aliphatic -CH₂- Bend (Scissoring) | Medium |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |
| 690 - 515 | C-Br Stretch | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol describes a self-validating method for obtaining the FT-IR spectrum of a liquid sample like this compound using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The causality behind each step is explained to ensure technical integrity.
Instrumentation: FT-IR Spectrometer with a Diamond or Germanium ATR accessory.
Methodology:
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal is impeccably clean. Use a solvent known to dissolve the analyte and potential contaminants (e.g., isopropanol or acetone), followed by a final rinse with a volatile solvent (e.g., hexane) and allow it to fully evaporate.
-
Causality: The ATR technique is highly sensitive to surface contamination. Any residue on the crystal will appear in the sample spectrum. A clean surface is paramount for data integrity.
-
Action: Collect a background spectrum. This involves scanning the empty, clean ATR crystal. The resulting spectrum should be a flat line near 100% transmittance, devoid of significant peaks from atmospheric CO₂ (around 2350 cm⁻¹) and water vapor (around 3700 cm⁻¹ and 1630 cm⁻¹).
-
Causality: The background scan measures the instrumental and environmental contributions (atmosphere, optics). The instrument's software automatically subtracts this background from the sample scan, ensuring the final spectrum contains only the vibrational information of the analyte.[15]
-
-
Sample Application:
-
Action: Place a single drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Causality: Complete coverage is necessary to maximize the signal-to-noise ratio and obtain a spectrum with strong, well-defined absorption bands.
-
-
Data Acquisition:
-
Action: Lower the ATR press to ensure good contact between the liquid sample and the crystal.
-
Causality: The infrared beam penetrates only a few microns into the sample. Good contact is essential for the evanescent wave to interact effectively with the analyte.
-
Action: Acquire the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:
-
Scans: 16 to 32 co-added scans.
-
Resolution: 4 cm⁻¹.
-
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio by averaging out random noise. A resolution of 4 cm⁻¹ is standard for routine analysis and sufficient to resolve the characteristic bands of most organic molecules.
-
-
Data Processing and Cleaning:
-
Action: After acquisition, clean the ATR crystal thoroughly as described in Step 1.
-
Causality: Prevents cross-contamination of subsequent samples and maintains the integrity of the instrument.
-
Action: Examine the collected spectrum. If necessary, apply an ATR correction algorithm available in the spectrometer software.
-
Causality: The penetration depth of the IR beam in an ATR experiment is wavelength-dependent, which can skew peak intensities at lower wavenumbers. The correction algorithm mathematically adjusts the spectrum to be more comparable to a traditional transmission spectrum.
-
Interpreting the Spectrum: A Self-Validating Analysis
When analyzing the FT-IR spectrum of a sample purported to be this compound, the presence of all the key bands listed in the summary table provides strong, self-validating evidence of its identity.
-
Primary Confirmation: The simultaneous presence of a strong, sharp peak around 1730 cm⁻¹ (C=O) and the characteristic shoulder peak around 2720 cm⁻¹ (aldehydic C-H) provides conclusive evidence for the saturated aldehyde functionality.[4][7]
-
Aromatic & Halogen Confirmation: The appearance of C-H stretches just above 3000 cm⁻¹ and multiple sharp bands between 1600-1450 cm⁻¹ confirms the aromatic ring.[8][9] A strong band in the low-frequency region, below 700 cm⁻¹ , should be present and is a strong indicator of the C-Br bond.[14]
-
Aliphatic Confirmation: Strong absorptions just below 3000 cm⁻¹ confirm the presence of the -CH₂-CH₂- alkyl linker.[12]
-
Absence of Impurities: The spectrum should be checked for the absence of unexpected peaks. For example, a broad absorption in the 3500-3200 cm⁻¹ region would indicate the presence of an O-H group from a corresponding alcohol impurity (e.g., 3-(3-Bromophenyl)propan-1-ol) or water.[12]
By systematically verifying the presence of these key absorptions and the absence of signals from common impurities, a researcher can confidently confirm the structure and purity of this compound.
References
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IR Spectroscopy Tutorial: Aldehydes. (n.d.). UCLA Chemistry. Retrieved from [Link]
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Spectroscopy of Aldehydes and Ketones. (2023). OpenStax. Retrieved from [Link]
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An In-Depth Technical Guide to the Physical and Chemical Stability of 3-(3-Bromophenyl)propanal
Introduction
3-(3-Bromophenyl)propanal is an aromatic aldehyde of significant interest in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). As with many aldehydes, its utility is intrinsically linked to its reactivity; however, this same reactivity presents considerable challenges to its long-term stability. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, offering insights into its degradation pathways and providing robust methodologies for its assessment. This document is intended for researchers, scientists, and drug development professionals who handle, formulate, or synthesize this and structurally related compounds.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in predicting its stability profile. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics from available data and the known properties of similar aromatic aldehydes.
| Property | Value / Description | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 210115-30-3 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [3] |
| Appearance | Colorless to light yellow oil | [4] |
| Boiling Point | Predicted: 267.8 ± 15.0 °C | [4] |
| Density | Predicted: 1.399 ± 0.06 g/cm³ | [4] |
| Purity | Typically ≥95% | [2][3] |
| Storage | Recommended at -20°C under an inert atmosphere (e.g., nitrogen) | [4] |
The recommendation for cold storage under an inert atmosphere is a strong indicator of the compound's inherent instability, likely due to susceptibility to oxidation and/or polymerization.[4]
Potential Degradation Pathways
The stability of this compound is governed by the reactivity of its aldehyde functional group and the influence of the bromophenyl moiety. Several degradation pathways are plausible under typical storage and handling conditions.
Chemical Degradation
2.1.1. Oxidation: The most probable degradation pathway for this compound is oxidation of the aldehyde to a carboxylic acid. This reaction can be initiated by atmospheric oxygen (autoxidation) and is often catalyzed by light, heat, and trace metal impurities.[1][2] The primary oxidation product is 3-(3-Bromophenyl)propanoic acid .
-
Mechanism: Autoxidation of aldehydes typically proceeds via a free-radical chain reaction. An initiator abstracts the aldehydic hydrogen, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical, which can propagate the chain by abstracting a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical. The peroxy acid can then oxidize another aldehyde molecule to the carboxylic acid.
2.1.2. Polymerization: Aldehydes can undergo polymerization to form polyacetals. This process can be initiated by both acids and bases and is often favored at low temperatures.[5][6] For this compound, this would result in the formation of a trimer (a substituted trioxane) or higher-order linear polymers. The presence of acidic or basic impurities can catalyze this degradation.
2.1.3. Aldol Condensation: In the presence of acid or base catalysts, aldehydes with α-hydrogens, such as this compound, can undergo self-condensation reactions. This would lead to the formation of dimers and other oligomers, which may subsequently dehydrate to form α,β-unsaturated aldehydes.
2.1.4. Cannizzaro Reaction: While less likely for this compound due to the presence of α-hydrogens, the Cannizzaro reaction is a potential degradation pathway for related aromatic aldehyde impurities that may lack α-hydrogens.[1] Under strongly basic conditions, such impurities could disproportionate to the corresponding alcohol and carboxylic acid.[1]
Physical Degradation
Physical instability in a liquid sample like this compound would primarily manifest as changes in its physical appearance.
-
Color Change: The development of a yellow or brown color is a common indicator of degradation, often due to the formation of conjugated oligomeric species from condensation reactions.
-
Increased Viscosity/Precipitation: Polymerization can lead to a noticeable increase in viscosity or the formation of a solid precipitate (the polymer).[6]
-
Phase Separation: If stored as a solution, changes in solubility of the aldehyde or its degradation products could lead to phase separation.
A Framework for Stability Assessment: Forced Degradation Studies
To systematically investigate the degradation pathways and develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to stress conditions more severe than accelerated stability testing, as outlined in the ICH Q1A(R2) guideline.[7][8] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed and can be adequately characterized.[7]
Experimental Workflow for Forced Degradation
The following diagram outlines a logical workflow for conducting a forced degradation study on this compound.
Caption: Workflow for forced degradation studies of this compound.
Detailed Protocols for Stress Conditions
3.2.1. Acid and Base Hydrolysis
-
Objective: To assess susceptibility to hydrolysis.
-
Protocol:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water.
-
For acid hydrolysis, add an equal volume of 0.2 M HCl to the stock solution to achieve a final HCl concentration of 0.1 M.
-
For base hydrolysis, add an equal volume of 0.2 M NaOH to the stock solution to achieve a final NaOH concentration of 0.1 M.
-
Incubate the acid hydrolysis sample at 60°C and the base hydrolysis sample at room temperature.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze by HPLC.
-
3.2.2. Oxidative Degradation
-
Objective: To evaluate sensitivity to oxidation.
-
Protocol:
-
Prepare a stock solution of this compound in acetonitrile.
-
Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw aliquots at specified intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Analyze by HPLC.
-
3.2.3. Thermal Degradation
-
Objective: To assess the effect of heat on the compound in both solid and solution states.
-
Protocol:
-
Place a sample of neat this compound and a prepared solution in separate vials.
-
Expose the samples to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
At designated time points, remove the samples, allow them to cool, and prepare solutions for analysis.
-
Analyze by HPLC.
-
3.2.4. Photostability
-
Objective: To determine the impact of light exposure.
-
Protocol:
-
Expose samples of this compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[8]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the light-exposed and control samples by HPLC.
-
Development of a Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
Caption: Strategy for developing a stability-indicating HPLC method.
Data Interpretation and Mass Balance
A critical aspect of a stability study is the mass balance assessment. The sum of the assay value of the parent compound and the levels of all quantified degradation products should ideally remain constant and close to 100% of the initial value. A significant deviation from 100% may indicate the formation of non-chromophoric degradation products, volatile products, or irreversible adsorption to container surfaces.
Stabilization Strategies
Based on the anticipated degradation pathways, several strategies can be employed to enhance the stability of this compound.
-
Control of Atmosphere: Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidative degradation. The use of sealed ampoules or containers with septa for sampling is recommended.
-
Temperature Control: As indicated by supplier recommendations, storage at low temperatures (-20°C) will significantly slow down the rates of oxidation, polymerization, and other degradation reactions.[4]
-
Use of Antioxidants: For solution-based formulations, the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can inhibit free-radical-mediated oxidation.
-
pH Control: Maintaining a neutral pH can help to minimize acid- or base-catalyzed hydrolysis and polymerization. If the compound is to be used in a formulation, the use of a suitable buffer system is advisable.
-
Protection from Light: The use of amber or opaque containers is essential to prevent photodegradation.
Conclusion
This compound is a valuable synthetic intermediate whose utility is tempered by its inherent chemical instability. The primary degradation pathways are oxidation to the corresponding carboxylic acid and polymerization. A systematic approach to stability assessment, rooted in forced degradation studies as outlined by ICH guidelines, is paramount for understanding its degradation profile. The development of a validated, stability-indicating HPLC method is essential for accurate quantification and quality control. By implementing appropriate stabilization strategies, including controlled storage conditions and the potential use of additives, the shelf-life and reliability of this compound can be significantly enhanced, ensuring its quality for research and development applications.
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Scribd. Aldehyde Polymerization Mechanism. [Link]
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-
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-
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Solubility of 3-(3-Bromophenyl)propanal in organic solvents
An In-Depth Technical Guide to the Solubility of 3-(3-Bromophenyl)propanal in Organic Solvents
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the dissolution of this compound and offers practical, step-by-step protocols for empirical solubility determination. By integrating fundamental concepts of molecular polarity and intermolecular forces with actionable experimental workflows, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction: Understanding the Molecular Profile of this compound
This compound is an aromatic aldehyde with a molecular structure that dictates its solubility behavior. The molecule can be deconstructed into two key regions: a polar aldehyde functional group (-CHO) and a larger, predominantly non-polar bromophenylpropyl backbone. The carbonyl group's inherent polarity, arising from the difference in electronegativity between the carbon and oxygen atoms, allows for dipole-dipole interactions.[1][2] Conversely, the bromophenyl ring and the propyl chain contribute to the molecule's non-polar character, favoring interactions with non-polar solvent molecules through London dispersion forces.
The interplay between these polar and non-polar regions is the primary determinant of the compound's solubility in various organic solvents. The principle of "like dissolves like" is a foundational concept in predicting solubility, suggesting that polar compounds dissolve in polar solvents and non-polar compounds dissolve in non-polar solvents.[3][4] For this compound, its amphiphilic nature—possessing both polar and non-polar characteristics—suggests a broad solubility spectrum across different organic solvents.
Theoretical Framework for Solubility Prediction
While empirical determination is the gold standard, a theoretical assessment can guide solvent selection. The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[5]
The Role of Solvent Polarity
Organic solvents can be broadly classified based on their polarity. The solubility of this compound is expected to vary across this spectrum:
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large non-polar portion of this compound will facilitate its dissolution in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but lack acidic protons. They can engage in dipole-dipole interactions with the aldehyde group of this compound, while also accommodating the non-polar backbone. Good solubility is generally expected in these solvents.[6]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have a dipole moment and can act as hydrogen bond donors. While the aldehyde oxygen can act as a hydrogen bond acceptor, the overall solubility will be influenced by the disruption of the solvent's strong hydrogen bonding network.[1][2] Moderate to good solubility is anticipated.
Predicting Aqueous Solubility
Given the significant non-polar character of the bromophenylpropyl group, the solubility of this compound in water is expected to be low. This is analogous to its related carboxylic acid, 3-(3-bromophenyl)propanoic acid, which is reported to be insoluble in water.[7][8]
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, self-validating methodology for determining the solubility of this compound in a selection of organic solvents.
Materials and Equipment
-
Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol).
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated micropipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.
-
Workflow for Solubility Determination
The following diagram outlines the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.[11]
-
-
Equilibration:
-
Securely cap the vials and vortex them for a set period (e.g., 1-2 minutes) to facilitate initial dissolution.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let any undissolved solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any undissolved particulates. This step is critical to prevent overestimation of solubility.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Expected Solubility Trends (Qualitative)
Based on the principles discussed, a qualitative summary of the expected solubility is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |
| Non-polar | Hexane, Toluene | Good to High | London Dispersion Forces |
| Polar Aprotic | Dichloromethane, THF | High | Dipole-Dipole Interactions, London Dispersion Forces |
| Polar Aprotic | Acetone, Ethyl Acetate | High | Dipole-Dipole Interactions, London Dispersion Forces |
| Polar Protic | Ethanol, Methanol | Moderate to Good | Hydrogen Bonding (acceptor), Dipole-Dipole, Dispersion |
| Aqueous | Water | Very Low | Unfavorable disruption of water's hydrogen bonding network |
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is paramount.
Hazard Identification
While specific toxicological data for this compound is limited, it should be handled with care as with any laboratory chemical. Similar compounds, such as other aromatic aldehydes and brominated compounds, may cause skin and eye irritation.[12] Always consult the Safety Data Sheet (SDS) for the most current information.[13][14][15]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat should be worn at all times.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a cool, dry place away from oxidizing agents, with the container tightly sealed.[8]
Disposal
Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a robust theoretical framework and a detailed, validated experimental protocol for its determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed decisions on solvent selection, thereby optimizing their experimental outcomes. The principles and methodologies outlined herein are broadly applicable and serve as a valuable resource for the scientific community.
References
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How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28). [Link]
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Physical Properties of Aldehydes and Ketones | CK-12 Foundation. (2025-12-16). [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]
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3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties | Density, Cp, Viscosity. (n.d.). [Link]
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Solubility of organic compounds (video) - Khan Academy. (n.d.). [Link]
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3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem. (n.d.). [Link]
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Physical Properties of Ketones and Aldehydes | OpenOChem Learn. (n.d.). [Link]
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physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. (n.d.). [Link]
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3-(3-Bromophenyl)propionic acid Three Chongqing Chemdad Co. (n.d.). [Link]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC - NIH. (n.d.). [Link]
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A detailed structural and thermal study of a natural aromatic aldehyde. (n.d.). [Link]
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Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC - NIH. (2020-11-13). [Link]
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Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC - NIH. (2021-12-11). [Link]
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Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.). [Link]
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Predicting the Solvation of Organic Compounds in Aqueous Environments: From Alkanes and Alcohols to Pharmaceuticals | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). [Link]
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Solubility Behaviors and Correlations of Common Organic Solvents - ResearchGate. (n.d.). [Link]
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An In-depth Technical Guide to the Research Applications of 3-(3-Bromophenyl)propanal
Introduction: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of modern chemical synthesis and drug discovery, the strategic value of a molecule is often defined by its functional group handles and its potential for diversification. 3-(3-Bromophenyl)propanal, a bifunctional building block, presents itself as a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a reactive propanal moiety and a synthetically versatile bromophenyl ring, offers two distinct and orthogonal points for chemical modification.
This guide provides an in-depth exploration of the potential research applications of this compound. Moving beyond a simple catalogue of reactions, we will delve into the causality behind experimental choices, provide validated protocols, and illustrate the logical workflows that can transform this starting material into a diverse array of complex and potentially bioactive molecules.
| Chemical Property | Value | Source |
| CAS Number | 210115-30-3 | [1][2] |
| Molecular Formula | C₉H₉BrO | [1][3] |
| Molecular Weight | 213.07 g/mol | [1][3] |
| Purity | Typically ≥95-97% | [1][2][3] |
| InChI Key | ZULVLUNCIBAQRZ-UHFFFAOYSA-N | [1][3] |
Part 1: Strategic Exploitation of the Aldehyde Functionality
The aldehyde group is a cornerstone of organic synthesis, primarily due to the electrophilicity of its carbonyl carbon. This reactivity allows for a host of carbon-carbon and carbon-heteroatom bond-forming reactions. Aldehydes are generally more reactive than corresponding ketones due to reduced steric hindrance and the absence of a second electron-donating alkyl group[4][5].
Reductive Amination: A Gateway to Novel Amine Libraries
Reductive amination is a powerful and highly versatile method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds[6][7]. The process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its in-situ reduction[8]. This one-pot procedure is a workhorse in medicinal chemistry for forging robust C-N bonds.
The use of this compound in reductive amination allows for the introduction of a wide variety of amine-containing side chains, creating derivatives with diverse physicochemical properties. The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde[9].
Experimental Protocol: Synthesis of N-Benzyl-3-(3-bromophenyl)propan-1-amine
This protocol details the synthesis of a secondary amine, a common structural motif in pharmacologically active compounds.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)[6]
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound dissolved in DCE (approx. 0.2 M concentration).
-
Add benzylamine to the solution and stir for 30 minutes at room temperature to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) to the mixture in portions over 10 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-substituted amine.
Caption: Workflow for Reductive Amination.
Wittig Reaction: Precision C=C Bond Formation
The Wittig reaction is a Nobel Prize-winning method for converting aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent)[10][11]. This reaction is exceptionally reliable for creating C=C double bonds with good control over location. The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes[12][13].
Reacting this compound with various Wittig reagents provides a direct route to a range of 1-bromo-3-(alkenyl)benzene derivatives, which can serve as precursors for polymerization or as substrates for further functionalization.
Experimental Protocol: Synthesis of 1-Bromo-3-(pent-1-en-1-yl)benzene
This protocol uses a non-stabilized ylide to favor the Z-alkene product.
Materials:
-
Butyltriphenylphosphonium bromide (1.1 equiv)
-
n-Butyllithium (n-BuLi) solution in hexanes (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Preparation: To a flame-dried, three-neck flask under nitrogen, add butyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi solution dropwise. The mixture will develop a characteristic deep orange/red color, indicating ylide formation. Stir for 1 hour at 0 °C.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., hexanes) or by column chromatography. Purify the desired alkene by flash chromatography.
Part 2: The Bromophenyl Ring as a Cross-Coupling Hub
The true synthetic power of this compound is realized through the reactivity of its aryl bromide moiety. Aryl halides are key substrates for palladium-catalyzed cross-coupling reactions, a class of reactions so fundamental to modern synthesis that their discovery was recognized with the 2010 Nobel Prize in Chemistry. The C-Br bond is readily activated by palladium(0) catalysts, enabling the formation of new C-C, C-N, and C-O bonds[14].
Suzuki-Miyaura Coupling: Building Biaryl and Styrenyl Scaffolds
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base[14][15]. It is one of the most widely used cross-coupling reactions due to the mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.
For this compound, a Suzuki coupling can be performed to create complex biaryl structures or to introduce styrenyl groups, both of which are prevalent in pharmaceuticals and materials science.
Experimental Protocol: Synthesis of 3-(Biphenyl-3-yl)propanal
This protocol demonstrates a typical Suzuki coupling to form a biaryl linkage.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos.
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in a small amount of the toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (nitrogen or argon) three times.
-
Add the solvent mixture to the flask via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[16]. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base[17][18]. This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes, which are important precursors for pharmaceuticals, natural products, and organic materials.
Using this compound, the Sonogashira coupling enables the direct installation of an alkyne group, a versatile handle for further chemistry such as "click" reactions (e.g., CuAAC), cyclizations, or reductions.
Experimental Protocol: Synthesis of 3-(3-(Phenylethynyl)phenyl)propanal
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed triethylamine via syringe, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the amine salts and catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired arylalkyne.
Part 3: Integrated Synthetic Strategies and Applications
The true potential of this compound lies in the sequential or orthogonal application of reactions at its two functional centers. This dual reactivity allows for the construction of complex molecular architectures from a simple, commercially available starting material.
A Multi-Step Synthetic Pathway Example
A researcher could first perform a Sonogashira coupling on the bromophenyl ring and then use the aldehyde for a reductive amination, leading to a highly functionalized molecule with potential applications as, for instance, a novel kinase inhibitor scaffold.
Caption: A potential multi-step synthetic route.
Applications in Drug Discovery
-
Scaffold for Library Synthesis: The ability to perform two distinct types of reactions makes this compound an ideal starting point for creating diverse chemical libraries for high-throughput screening.
-
Fragment-Based Drug Discovery (FBDD): The bromophenyl moiety can act as a fragment that binds to a biological target. The bromine atom can then be used as a handle for synthetic elaboration to grow the fragment into a more potent lead compound[19].
-
Targeted Synthesis: Many bioactive molecules, including FGFR1 inhibitors, contain substituted benzamide or biaryl cores[20]. This compound provides a versatile starting point for accessing such structures after oxidation of the aldehyde to a carboxylic acid.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its orthogonal functional groups—the aldehyde and the aryl bromide—provide researchers with a powerful toolkit for building molecular complexity. By leveraging well-established, reliable transformations such as reductive amination, the Wittig reaction, and palladium-catalyzed cross-coupling reactions, scientists can efficiently generate novel compounds for applications spanning from medicinal chemistry to materials science. This guide has outlined the core principles and provided actionable protocols to unlock the significant research potential of this versatile building block.
References
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. (URL not available)
-
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]
-
PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]
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Wikipedia. Wittig reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction: Examples and Mechanism. [Link]
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-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
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Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
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Introduction: The Dichotomy of Brominated Phenyl Compounds
An In-Depth Technical Guide to the Biological Activity of Brominated Phenyl Compounds
Brominated phenyl compounds represent a vast and structurally diverse class of molecules, characterized by one or more bromine atoms attached to a phenyl ring. The introduction of bromine, a heavy halogen, profoundly alters the physicochemical properties of the parent aromatic structure. It increases lipophilicity, modulates electronic distribution, and can introduce specific steric effects.[1] This chemical versatility places these compounds at a fascinating intersection of toxicology and pharmacology.
On one hand, synthetic brominated phenyl compounds, particularly polybrominated diphenyl ethers (PBDEs), have been mass-produced as highly effective flame retardants.[2][3] Their additive nature, meaning they are not chemically bound to the polymer matrix, allows them to be released into the environment, leading to ubiquitous contamination of air, water, soil, and biota.[4][5] This has raised significant concerns about their persistence, bioaccumulation, and adverse health effects, including endocrine disruption and neurotoxicity.[2][5]
On the other hand, the same properties that confer toxicity can be strategically harnessed for therapeutic benefit. In medicinal chemistry, bromination is a key tool to enhance the efficacy of drug candidates.[1][6] Naturally occurring bromophenols found in marine algae exhibit a wide spectrum of beneficial biological activities, including antioxidant, antimicrobial, and anticancer effects.[7] Furthermore, synthetic brominated amino acids and other small molecules are being actively investigated as potent and selective enzyme inhibitors and receptor modulators.[8][9]
This guide provides an in-depth exploration of this chemical dichotomy. It is designed for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, key signaling pathways, and the experimental methodologies used to evaluate the biological activities of these multifaceted compounds.
Part 1: The Toxicological Profile of Brominated Phenyl Compounds
The most studied class of brominated phenyl compounds from a toxicological perspective is the polybrominated diphenyl ethers (PBDEs), used extensively as flame retardants.[2] Their environmental persistence and detection in human tissues, including blood and breast milk, have made understanding their biological impact a priority.[2][5]
Core Mechanisms of Toxicity
PBDEs and their metabolites exert toxicity through several primary mechanisms, often targeting the endocrine and nervous systems.
-
Endocrine Disruption: Many brominated phenyl compounds are potent endocrine-disrupting chemicals (EDCs). Their primary targets are the thyroid and androgen hormone systems.
-
Thyroid Hormone System Interference: The structural similarity of certain PBDE metabolites, particularly hydroxylated PBDEs (OH-PBDEs), to the thyroid hormone thyroxine (T₄) is a key factor in their toxicity.[10][11] These metabolites can competitively bind to thyroid hormone transport proteins, most notably transthyretin (TTR), displacing T₄ and disrupting its homeostasis.[10][11][12] This can lead to decreased circulating T₄ levels.[12][13] Furthermore, PBDEs can induce hepatic enzymes like UDP-glucuronosyltransferases (UDPGTs), which are involved in the metabolism and excretion of thyroid hormones, further contributing to their depletion.[12][13]
-
Androgen Receptor (AR) Antagonism: Certain brominated flame retardants have been identified as novel androgen receptor antagonists.[14][15] They can bind to the ligand-binding domain of the AR, inhibiting the action of endogenous androgens like dihydrotestosterone. This antagonism can down-regulate the expression of AR target genes, potentially impacting reproductive health and development.[14]
-
-
Neurotoxicity: The developing brain is particularly vulnerable to PBDE exposure.[2][16] Effects are observed both in vivo in animal models and in vitro in neuronal cell cultures.[16][17]
-
Oxidative Stress and Apoptosis: PBDEs can induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptotic cell death.[4][16][17]
-
Disruption of Calcium Homeostasis: Hydroxylated PBDEs have been shown to cause a rapid increase in intracellular calcium concentrations by triggering its release from the endoplasmic reticulum and mitochondria, disrupting critical neuronal signaling processes.[16]
-
-
Hepatotoxicity: The liver is a primary site of PBDE accumulation and metabolism.[4] Exposure can lead to liver enlargement and damage, characterized by oxidative stress, apoptosis, and disruption of glucose and lipid metabolism.[4]
Key Signaling Pathway: Thyroid Hormone Transport Disruption
The interference with thyroid hormone transport by hydroxylated PBDEs is a critical mechanism of endocrine disruption. The diagram below illustrates how these compounds compete with the natural ligand, thyroxine (T₄), for binding sites on the transport protein transthyretin (TTR).
Caption: Competitive binding of hydroxylated PBDEs to transthyretin (TTR).
Experimental Protocol: In Vitro Competitive Binding Assay for Transthyretin (TTR)
This protocol is designed to assess the ability of a test compound (e.g., a brominated phenyl compound) to displace radiolabeled thyroxine (¹²⁵I-T₄) from human TTR. This self-validating system provides a quantitative measure of binding affinity.
Principle: The assay relies on the principle of competitive displacement. A constant amount of TTR and radiolabeled T₄ are incubated with increasing concentrations of a non-labeled test compound. A potent competitor will displace more ¹²⁵I-T₄, resulting in a lower radioactive signal associated with the TTR-bound fraction.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Human TTR Solution: Prepare a stock solution of purified human TTR in assay buffer. The final concentration in the assay should be optimized (e.g., 1-5 nM).
-
Radioligand: Prepare a working solution of ¹²⁵I-T₄ in assay buffer. The final concentration should be below its dissociation constant (Kd) for TTR to ensure sensitive detection of competition (e.g., 0.1-0.5 nM).
-
Test Compound & Controls:
-
Prepare a serial dilution of the brominated phenyl test compound in a suitable solvent (e.g., DMSO), followed by a final dilution in assay buffer. Ensure the final solvent concentration is constant across all wells and does not exceed 0.5%.
-
Positive Control: Unlabeled T₄ (as a known potent competitor).
-
Vehicle Control: Solvent only (represents 100% binding).
-
Nonspecific Binding Control: A high concentration of unlabeled T₄ (e.g., 10 µM) to determine the amount of ¹²⁵I-T₄ that binds nonspecifically to the assay components.
-
-
-
Assay Procedure:
-
Causality: All incubations are performed in a 96-well plate format for high-throughput analysis.
-
Add 50 µL of assay buffer to each well.
-
Add 25 µL of the test compound serial dilutions or controls to the appropriate wells.
-
Add 25 µL of the ¹²⁵I-T₄ working solution to all wells.
-
Initiate the binding reaction by adding 25 µL of the human TTR solution to all wells except those for total counts.
-
Causality: Seal the plate and incubate for 2-4 hours at 4°C on a shaker. Incubation at low temperature is crucial to maintain protein stability and integrity.
-
Separation of Bound and Free Ligand:
-
Causality: To separate TTR-bound ¹²⁵I-T₄ from free ¹²⁵I-T₄, a method like dextran-coated charcoal (DCC) precipitation is used. DCC binds free radioligand, which can then be pelleted by centrifugation.
-
Add 50 µL of a cold DCC suspension to each well.
-
Incubate for 15 minutes at 4°C.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C.
-
-
-
Data Acquisition and Analysis:
-
Carefully transfer 150 µL of the supernatant (containing the TTR-bound ¹²⁵I-T₄) from each well into a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in each tube.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-T₄) using non-linear regression analysis.
-
Part 2: Therapeutic Potential and Bioactivities
The strategic incorporation of bromine into a phenyl ring is a well-established tactic in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic profile.[1]
Structure-Activity Relationship (SAR) Insights
-
Increased Potency and Lipophilicity: The bromine atom is lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[1] Its electron-withdrawing nature can also alter the pKa of nearby functional groups, influencing target binding interactions.[1]
-
Enzyme Inhibition: Brominated phenylalanines act as structural analogs of natural amino acids and can function as competitive inhibitors of key enzymes in neurotransmitter synthesis pathways, such as tryptophan hydroxylase.[8]
-
Antimicrobial and Anticancer Activity: Brominated phenols and salicylamides have demonstrated significant antimicrobial and anticancer properties.[7][9][18] Their mechanisms often involve the inhibition of critical signaling pathways like NF-κB and STAT3, or the induction of ROS-mediated apoptosis.[9][19]
-
Immune Modulation: Recently, marine bromophenol derivatives have been identified as potent small-molecule agonists of the STING (Stimulator of Interferon Genes) pathway, highlighting their potential in cancer immunotherapy.[20]
Quantitative Data Summary
The following table summarizes representative biological activities of different classes of brominated phenyl compounds.
| Compound Class | Specific Compound Example | Biological Activity | Assay Type | Result (IC₅₀ / MIC) | Reference |
| Brominated Phenols | 2,4,6-Tribromophenol (TBP) | Thyroid Hormone Disruption | TTR Competitive Binding | RP = 1.2 (vs T₄) | [10] |
| Brominated Acetophenones | Derivative 5c | Anticancer | MTT Assay (A549 cells) | IC₅₀ = 11.80 µg/mL | [21] |
| Brominated Phenylalanines | 4-Bromo-DL-phenylalanine | Enzyme Inhibition | Aromatic Amino Acid Hydroxylase Assay | Potential Inhibitor | [8] |
| Brominated Salicylamides | 5-Bromosalicylamide Derivative | Anti-inflammatory | NF-κB Inhibition Assay | Potential Inhibitor | [9] |
RP = Relative Potency. Note: Direct comparative data can be limited; values are representative of the potential activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with a serial dilution of the test compound in a liquid growth medium. Growth is assessed by visual turbidity or by using a metabolic indicator.
Methodology:
-
Preparation:
-
Microorganism: Prepare a fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Inoculum Standardization: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Test Compound: Prepare a 2-fold serial dilution of the brominated phenyl compound in a 96-well plate using MHB.
-
-
Assay Procedure:
-
Inoculate each well of the serial dilution plate with the standardized bacterial suspension.
-
Controls (Essential for a self-validating system):
-
Growth Control: Wells with bacteria and broth only (no compound).
-
Sterility Control: Wells with broth only (no bacteria).
-
Positive Control: A known antibiotic (e.g., ciprofloxacin).
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add a growth indicator like Resazurin. A color change (e.g., blue to pink) indicates metabolic activity (growth), while no color change indicates inhibition.
-
Part 3: Synthesis and Characterization Workflow
The development of novel brominated phenyl compounds with specific biological activities relies on a systematic workflow encompassing synthesis, purification, and rigorous characterization.
Caption: General workflow for synthesis and characterization of brominated compounds.
Causality in Synthesis: The choice of brominating agent and solvent is critical. For example, reacting phenol with bromine water (a polar solvent) leads to the formation of 2,4,6-tribromophenol because the polar solvent ionizes the Br-Br bond, making it a highly reactive electrophile, and the -OH group strongly activates the ortho and para positions.[22][23][24] In contrast, using a non-polar solvent can allow for more controlled, mono-bromination.
Conclusion
Brominated phenyl compounds are a double-edged sword in the biological sciences. The very chemical features that make them effective and persistent flame retardants also underlie their capacity to disrupt sensitive biological systems, such as the thyroid hormone axis. Conversely, these same features, when precisely tailored through synthetic chemistry, can be leveraged to create potent and selective therapeutic agents. Understanding the structure-activity relationships is paramount—slight changes in the number and position of bromine atoms can dramatically alter a compound's biological effects. Future research will undoubtedly continue to unravel the complex interactions of these compounds, leading to better risk assessment for environmental contaminants and the rational design of novel drugs for a range of diseases.
References
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- Polybrominated diphenyl ethers (PBDEs): sources, pathways and environmental data. (2019, October). Environment Agency.
- Costa, L. G., Giordano, G., Tagliaferri, S., & Caglieri, A. (2009). Polybrominated diphenyl ether (PBDE) flame retardants: environmental contamination, human body burden and potential adverse health effects.
- Toxic Effects and Mechanisms of Polybromin
- Polybrominated Diphenyl Ethers (PBDEs) | ToxFAQs™. (N/A).
- Polybrominated diphenyl ether (PBDE) flame retardants: Environmental contamination, human body burden and potential adverse health effects. (2025, August 7).
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- The marine organism toxicity and regulatory policy of brominated flame retardants: a review. (N/A). Springer.
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- Application Notes and Protocols: Assaying the Biological Activity of 5-Bromosalicylamide Deriv
- Identification of a group of brominated flame retardants as novel androgen receptor antagonists and potential neuronal and endocrine disrupters. (N/A). PubMed.
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Meerts, I. A., van Zanden, J. J., Luijks, E. A., van Leeuwen-Bol, I., Marsh, G., Jakobsson, E., ... & Brouwer, A. (2000). Potent Competitive Interactions of Some Brominated Flame Retardants and Related Compounds with Human Transthyretin in Vitro. Toxicological Sciences, 56(1), 95-104. [Link]
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Zhou, T., Ross, D. G., DeVito, M. J., & Crofton, K. M. (2001). Effects of Short-Term in Vivo Exposure to Polybrominated Diphenyl Ethers on Thyroid Hormones and Hepatic Enzyme Activities in Weanling Rats. Toxicological Sciences, 61(1), 76-82. [Link]
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The Scent of Innovation: A Technical Guide to the Discovery and History of Substituted Phenylpropanals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylpropanals, a class of aromatic aldehydes, hold a significant position in the annals of synthetic organic chemistry. Initially prized for their remarkable olfactory properties that mimic delicate floral scents, their journey has evolved from the perfumer's palette to the forefront of medicinal chemistry. This in-depth technical guide navigates the historical landscape of their discovery, charts the evolution of their synthesis, and explores their expanding role in pharmaceutical research. We will dissect key synthetic methodologies, providing detailed protocols and workflow diagrams, and present a curated overview of their biological activities, underscoring the enduring legacy and future potential of these versatile molecules.
Part 1: The Genesis of an Aroma - A Historical Perspective
The story of substituted phenylpropanals is intrinsically linked to the rise of synthetic fragrance chemistry in the late 19th and early 20th centuries. As chemists began to unravel the molecular secrets of natural essences, the desire to create novel, stable, and cost-effective aroma chemicals intensified. This era of innovation was driven by pioneering companies and visionary chemists who sought to capture the fleeting scents of nature in a bottle.
The Precursors: Early Aromatic Aldehydes
The journey began with the synthesis and commercialization of simpler aromatic aldehydes. The successful production of vanillin and coumarin in the 1870s demonstrated the commercial viability of synthetic aroma chemicals and laid the groundwork for future discoveries. These early successes spurred further research into the synthesis of other fragrant molecules, setting the stage for the emergence of the phenylpropanal family.
A Landmark Discovery: Cyclamen Aldehyde
A pivotal moment in the history of substituted phenylpropanals arrived in 1919 with the development of 3-(4-isopropylphenyl)-2-methylpropanal, famously known as Cyclamen Aldehyde .[1] First developed by the Swiss fragrance and flavor company Givaudan, this powerful and versatile molecule, with its characteristic floral, green, and slightly watery scent reminiscent of cyclamen and lily-of-the-valley, became a cornerstone of modern perfumery.[1] Its stability in various media, a significant advantage over many other aldehydes, further solidified its importance in fragrance formulations.[1]
The industrial synthesis of Cyclamen Aldehyde was pioneered by Knorr and Weissenborn of Winthrop Chemical Company, who were granted a U.S. patent in 1932.[2][3] Their method involved the Claisen condensation of p-isopropylbenzaldehyde (cuminic aldehyde) with propionaldehyde, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.[2]
The Rise of a Muguet Icon: Lilial®
Following the success of Cyclamen Aldehyde, the quest for even more potent and refined lily-of-the-valley (muguet) scents continued. This led to the development of another iconic substituted phenylpropanal: 3-(4-tert-butylphenyl)-2-methylpropanal , commercially known as Lilial® .[1][4][5] Developed by Givaudan, Lilial® offered a smoother, more powerful, and longer-lasting muguet note compared to its predecessors.[1]
The synthesis of Lilial® also relies on a crossed-aldol condensation reaction, a testament to the versatility of this chemical transformation in fragrance chemistry.[5] The process typically involves the reaction of 4-tert-butylbenzaldehyde with propanal.[5]
Part 2: The Chemist's Craft - Synthesis of Substituted Phenylpropanals
The synthesis of substituted phenylpropanals has evolved over the decades, with chemists refining existing methods and developing new ones to improve yield, purity, and cost-effectiveness. Two primary strategies have dominated the industrial production of these valuable compounds: the crossed-aldol condensation and the Friedel-Crafts reaction.
The Workhorse Reaction: Crossed-Aldol Condensation
The crossed-aldol condensation is a powerful tool for forming carbon-carbon bonds and is the cornerstone for the synthesis of many substituted phenylpropanals, including Cyclamen Aldehyde and Lilial®.[6][7] This reaction involves the condensation of two different carbonyl compounds, one of which typically lacks α-hydrogens to prevent self-condensation.
Objective: To synthesize a substituted α,β-unsaturated phenylpropanal as a precursor to the final saturated aldehyde.
Materials:
-
Substituted benzaldehyde (e.g., 4-isopropylbenzaldehyde or 4-tert-butylbenzaldehyde)
-
Propanal
-
Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
A solution of the substituted benzaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.
-
The base catalyst is added to the solution.
-
Propanal is added dropwise to the stirred solution at a controlled temperature to minimize the self-condensation of propanal.
-
The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude α,β-unsaturated phenylpropanal.
-
The crude product is then purified, typically by distillation.
Subsequent Hydrogenation: The resulting α,β-unsaturated aldehyde is then selectively hydrogenated to yield the final substituted phenylpropanal. This is often achieved using a catalyst such as nickel or ruthenium on a carbon support under pressure.[6][8]
Caption: Workflow for the synthesis of substituted phenylpropanals via crossed-aldol condensation and subsequent hydrogenation.
An Alternative Route: The Friedel-Crafts Reaction
The Friedel-Crafts reaction provides an alternative and efficient pathway to certain substituted phenylpropanals. This electrophilic aromatic substitution reaction allows for the introduction of an acyl or alkyl group onto an aromatic ring.
Objective: To synthesize a substituted phenylpropanal through a Friedel-Crafts acylation or alkylation followed by subsequent transformations.
Materials:
-
Aromatic hydrocarbon (e.g., isopropylbenzene)
-
Acylating or alkylating agent (e.g., methacrolein diacetate)[3]
-
Lewis acid catalyst (e.g., aluminum chloride, titanium tetrachloride)[9]
-
Solvent (e.g., dichloromethane)
Procedure:
-
The aromatic hydrocarbon and the Lewis acid catalyst are dissolved in a suitable solvent in a reaction vessel under an inert atmosphere.
-
The acylating or alkylating agent is added dropwise to the stirred solution at a controlled temperature.
-
The reaction is monitored until completion.
-
The reaction is then quenched, typically with water or a dilute acid.
-
The product is extracted, and the organic layer is washed and dried.
-
The solvent is removed, and the crude product is purified.
-
The intermediate product may require further steps, such as hydrolysis, to yield the final aldehyde.[3]
Caption: General workflow for the synthesis of substituted phenylpropanals via the Friedel-Crafts reaction.
Part 3: Beyond the Fragrance - Pharmaceutical Applications
While their roots are firmly planted in the fragrance industry, the biological activities of substituted phenylpropanals and their derivatives have garnered increasing interest in the pharmaceutical and medicinal chemistry fields.[6][7] This broader class of compounds, known as phenylpropanoids, are secondary metabolites found in plants and exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6][7]
Anticancer and Antimicrobial Potential
Research has demonstrated that specific substitutions on the phenylpropanal scaffold can lead to significant biological activity. The introduction of various functional groups can modulate the cytotoxic and antimicrobial properties of these molecules.
| Compound Class | Biological Activity | Example Data | Reference |
| Phenylthiazole Derivatives | Anticancer | Compound 4c (para-nitro substituted) showed an IC50 of 10.8 ± 0.08 µM against SKNMC neuroblastoma cells. | [2] |
| Phenylthiazole Derivatives | Anticancer | Compound 4d (meta-chloro substituted) exhibited an IC50 of 11.6 ± 0.12 µM against Hep-G2 human hepatocarcinoma cells. | [2] |
| Imidazole Derivatives | Antimicrobial | Compounds 15 and 17 showed significant antibacterial activity, comparable to the standard drug norfloxacin. | [10] |
| Carbazole Derivatives | Antimicrobial | A newly synthesized carbazole derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 30 µg/mL against S. aureus. | [11] |
Neuroprotective Effects
The antioxidant and anti-inflammatory properties of phenylpropanoid-related compounds also suggest their potential as neuroprotective agents.[12][13][14] Studies on various natural and synthetic compounds with similar structural motifs have shown promise in mitigating oxidative stress and neuroinflammation, key factors in the pathogenesis of neurodegenerative diseases.[12][13][14] For instance, myrtenal, a structurally related monoterpenoid, has demonstrated neuroprotective effects in experimental models of dementia by exerting antioxidant effects and increasing acetylcholine levels in the brain.[5]
One of the proposed mechanisms for the biological activity of these compounds is their ability to modulate inflammatory signaling pathways. By inhibiting the production of pro-inflammatory mediators, substituted phenylpropanals and their derivatives may help to reduce the chronic inflammation associated with various diseases.
Caption: A potential mechanism of action for the anti-inflammatory effects of substituted phenylpropanals.
Conclusion
The journey of substituted phenylpropanals from fragrant novelties to promising therapeutic leads exemplifies the dynamic interplay between different fields of chemistry. What began as an endeavor to capture the essence of flowers has blossomed into a field of research with significant implications for human health. The synthetic pathways developed for the fragrance industry have provided a robust foundation for the creation of new drug candidates. As our understanding of the structure-activity relationships of these versatile molecules deepens, the future holds exciting possibilities for the development of novel therapeutics derived from the humble yet powerful substituted phenylpropanal scaffold.
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Vrbková, E., Skýpala, T., & Červený, L. (2015). Cyclamen aldehyde synthesis: aldol condensation followed by hydrogenation over ruthenium catalyst. Research on Chemical Intermediates, 41(11), 8431–8442. [Link]
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Salimon, J., et al. (2011). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. International Journal of Drug Design and Discovery, 2(2), 438-443. [Link]
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Doytchinova, I., et al. (2021). Neuroprotective Effects of Myrtenal in an Experimental Model of Dementia Induced in Rats. Molecules, 26(16), 4983. [Link]
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Cighir, R. G., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. International Journal of Molecular Sciences, 25(16), 8887. [Link]
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Tsvetanov, K. A., & Tsvetanova, E. R. (2023). Neuroprotective Potential of Phytocompounds in the Treatment of Dementia: The State of Knowledge from the Scopolamine-Induced Animal Model of Alzheimer's Disease. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Al-Ghamdi, S. S., et al. (2024). Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. International Journal of Molecular Sciences, 25(5), 2917. [Link]
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Kim, J., et al. (2023). Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10839. [Link]
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Chen, S.-D., et al. (2018). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. Evidence-Based Complementary and Alternative Medicine, 2018, 2895241. [Link]
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Methodological & Application
Synthesis of 3-(3-Bromophenyl)propanal from bromobenzene
An Application Note for the Synthesis of 3-(3-Bromophenyl)propanal from Bromobenzene
Abstract
This application note provides a detailed, three-step synthetic protocol for the preparation of this compound, a valuable bifunctional building block in medicinal chemistry and materials science. The synthesis commences with bromobenzene and proceeds through a robust and scalable pathway involving a Palladium-catalyzed Heck coupling, a comprehensive reduction, and a selective terminal oxidation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data presentation designed for reproducibility and scale-up by researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
This compound is a key synthetic intermediate, featuring both a reactive aldehyde for derivatization and a brominated aromatic ring amenable to a wide array of cross-coupling reactions. This dual functionality makes it an attractive precursor for complex molecular architectures in pharmaceutical and functional material applications.
The synthetic route detailed herein was selected for its reliability, high yields, and the use of well-established transformations in modern organic chemistry. The strategy avoids convoluted pathways and focuses on a logical progression from a simple, commercially available starting material, bromobenzene.
The three-step sequence is as follows:
-
Heck Coupling: Palladium-catalyzed coupling of bromobenzene with ethyl acrylate to form ethyl (E)-3-(3-bromophenyl)acrylate. This reaction efficiently constructs the core carbon skeleton.[1][2][3]
-
Concurrent Reduction: Treatment of the resulting α,β-unsaturated ester with a powerful hydride source, lithium aluminum hydride (LiAlH₄), to simultaneously reduce both the ester and the alkene functionalities, yielding 3-(3-bromophenyl)propan-1-ol.
-
Selective Oxidation: Mild oxidation of the primary alcohol to the target aldehyde using pyridinium chlorochromate (PCC), a reagent chosen to prevent over-oxidation to the corresponding carboxylic acid.[4]
Sources
Synthesis Protocol for 3-(3-Bromophenyl)propanal: A Detailed Guide for Chemical Researchers
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 3-(3-bromophenyl)propanal, a valuable building block in organic synthesis and drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development. We will explore the prevalent synthetic strategies, focusing on the oxidation of 3-(3-bromophenyl)propan-1-ol. Two robust and widely employed oxidation methods, the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, will be presented with in-depth, step-by-step protocols. Furthermore, this document outlines the synthesis of the requisite alcohol precursor, purification techniques for the final product, and a thorough characterization of this compound using spectroscopic methods. Safety precautions for all chemicals and procedures are also detailed to ensure safe laboratory practices.
Introduction
This compound is a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and research chemicals. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, while the aldehyde moiety is reactive towards a wide range of nucleophiles. The ability to efficiently synthesize this compound in high purity is therefore of significant interest to the synthetic chemistry community.
This guide provides a detailed and practical approach to the synthesis of this compound, with a focus on reproducibility and safety. The protocols described herein are based on established and reliable chemical transformations.
Synthetic Strategy Overview
The most common and efficient route to this compound involves the oxidation of the corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This strategy is advantageous as it allows for the use of a variety of commercially available or readily synthesized starting materials for the alcohol precursor.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Precursor: 3-(3-bromophenyl)propan-1-ol
A reliable supply of the precursor alcohol, 3-(3-bromophenyl)propan-1-ol, is crucial. Two common methods for its synthesis are detailed below.
From 3-Bromobenzaldehyde via Grignard Reaction
This method involves the reaction of 3-bromobenzaldehyde with a suitable two-carbon Grignard reagent, such as ethylmagnesium bromide, followed by an acidic workup.
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings with gentle stirring. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be required.
-
Once the reaction is initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 3-bromobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the cooled Grignard solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-bromophenyl)propan-1-ol. This intermediate can often be used in the next step without further purification.
From 3-Bromocinnamic Acid via Reduction
This method involves the reduction of the carboxylic acid and the alkene of 3-bromocinnamic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: Dissolve 3-bromocinnamic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring. A vigorous reaction with the evolution of hydrogen gas will occur.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 3-(3-bromophenyl)propan-1-ol.
Oxidation to this compound
The choice of oxidation method depends on factors such as scale, available reagents, and sensitivity of other functional groups. Both Swern and Dess-Martin oxidations are mild and highly effective for this transformation.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol to the aldehyde. This method is known for its mild conditions and high yields.
Caption: Step-by-step workflow for the Swern Oxidation.
Protocol:
-
Setup: To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) in a three-necked round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous dimethyl sulfoxide (DMSO) (3.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes at -78 °C.
-
Alcohol Addition: Dissolve 3-(3-bromophenyl)propan-1-ol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Base Addition: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another mild and selective method for oxidizing primary alcohols to aldehydes. It is often preferred for its operational simplicity.
Protocol:
-
Setup: Dissolve 3-(3-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Purification of this compound
Purification of the crude product is typically achieved by flash column chromatography on silica gel.[1]
Protocol:
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). The appropriate eluent system should be determined beforehand by TLC analysis.[2]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a colorless to pale yellow oil.
Alternatively, for removing unreacted aldehyde, a bisulfite extraction can be employed.[3]
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Predicted Chemical Shifts (CDCl₃, 400 MHz): δ 9.82 (t, 1H, -CHO), 7.40-7.10 (m, 4H, Ar-H), 2.98 (t, 2H, -CH₂-Ar), 2.80 (t, 2H, -CH₂-CHO). |
| ¹³C NMR | Predicted Chemical Shifts (CDCl₃, 100 MHz): δ 201.5 (-CHO), 142.0 (Ar-C), 132.5 (Ar-CH), 130.0 (Ar-CH), 129.5 (Ar-CH), 122.5 (Ar-C-Br), 45.0 (-CH₂-CHO), 28.0 (-CH₂-Ar). |
| FTIR | Strong C=O stretch around 1725 cm⁻¹, and characteristic aldehyde C-H stretches around 2820 cm⁻¹ and 2720 cm⁻¹.[4] |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 212 and 214 in a ~1:1 ratio, characteristic of a monobrominated compound. |
Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
| Chemical | Hazards | Handling Precautions |
| Oxalyl Chloride | Highly toxic, corrosive, reacts violently with water.[5][6][7] | Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle under an inert atmosphere. Quench excess reagent carefully with an appropriate protocol. |
| Dess-Martin Periodinane | Potential explosive, handle with care.[8][9] | Avoid shock and friction. Store at low temperatures. |
| Dimethyl Sulfoxide (DMSO) | Readily absorbed through the skin, can carry dissolved substances with it.[10][11] | Wear appropriate gloves (butyl rubber is recommended). Avoid skin contact. |
| Lithium Aluminum Hydride | Flammable solid, reacts violently with water. | Handle under an inert atmosphere. Quench excess reagent carefully with a Fieser workup. |
| 3-Bromobenzaldehyde | Irritant. | Avoid contact with skin and eyes. |
| Diethyl Ether/THF | Highly flammable. | Use in a well-ventilated area away from ignition sources. |
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocols for the synthesis of the precursor alcohol and its subsequent oxidation, researchers can reliably obtain this valuable intermediate in high purity. The information on purification, characterization, and safety will further aid in the successful and safe execution of this synthesis.
References
-
University of California, Los Angeles - Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]
-
Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. Retrieved from [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
WordPress. (n.d.). Dess Martin Periodate. Retrieved from [Link]
-
Global Safety Management, Inc. (n.d.). MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. Retrieved from [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dess-Martin periodinane. Retrieved from [Link]
-
University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromobenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.
-
Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link]
-
Filo. (2024, November 11). Eshyl Amine ethory (Ethyl Alcohol) Q6. Benzal dehyde to 3-phenyl propan-1-al. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Phenylpropanol. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of 3-Substituted Propanals via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Grignard reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. This guide provides an in-depth exploration of the strategic application of Grignard reagents for the synthesis of 3-substituted propanals, a valuable class of intermediates in pharmaceutical and fine chemical synthesis. We will delve into the mechanistic nuances, particularly the challenge of 1,2- versus 1,4-addition to α,β-unsaturated systems, and present robust protocols that leverage protecting group strategies to achieve the desired regioselectivity. This document is designed to equip researchers with both the theoretical understanding and practical methodologies to successfully implement this transformation in their synthetic campaigns.
Introduction: The Synthetic Challenge and Strategic Approach
The direct synthesis of 3-substituted propanals by reacting a Grignard reagent with an α,β-unsaturated aldehyde like acrolein is fraught with challenges. The primary obstacle is the inherent reactivity of Grignard reagents, which, being strong nucleophiles, tend to favor 1,2-addition to the carbonyl carbon rather than the desired 1,4-conjugate addition to the β-carbon.[1][2] This leads to the formation of allylic alcohols as the major product, not the target saturated aldehyde.
To circumvent this, a more strategic, multi-step approach is required. This involves:
-
Protection of the Aldehyde: The aldehyde functionality is masked as an acetal, which is inert to Grignard reagents.[3][4]
-
Grignard Reaction: The Grignard reagent is then reacted with the protected α,β-unsaturated system, which now directs the nucleophilic attack to the β-carbon.
-
Deprotection and Oxidation: The resulting protected alcohol is then unmasked and oxidized to afford the final 3-substituted propanal.
This application note will provide detailed protocols for each of these critical steps, along with insights into reaction optimization and troubleshooting.
Mechanistic Considerations: 1,2- vs. 1,4-Addition
The regioselectivity of a Grignard reaction with an α,β-unsaturated carbonyl compound is a classic case of kinetic versus thermodynamic control.[1]
-
1,2-Addition (Kinetic Product): Grignard reagents are considered "hard" nucleophiles and typically undergo rapid, irreversible addition to the electrophilic carbonyl carbon.[1][2] This pathway is kinetically favored.
-
1,4-Addition (Thermodynamic Product): Softer nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the β-carbon in a conjugate addition, leading to the thermodynamically more stable enolate intermediate.[5][6]
While Grignard reactions on α,β-unsaturated aldehydes predominantly yield the 1,2-adduct, ketones are more prone to 1,4-addition.[7] The presence of catalytic amounts of copper(I) salts can steer the reaction towards 1,4-addition.[7][8] However, for a reliable and high-yielding synthesis of 3-substituted propanals, the protecting group strategy remains the most robust approach.
Caption: 1,2- vs. 1,4-Addition in Grignard Reactions.
Experimental Protocols
Protection of Acrolein as Acrolein Diethyl Acetal
Rationale: The formation of a cyclic acetal using a diol is a common and effective method for protecting aldehydes and ketones.[9] Acetals are stable under the basic conditions of the Grignard reaction.[4]
Materials:
-
Acrolein
-
Ethanol
-
Anhydrous Calcium Chloride
-
Triethyl orthoformate
-
Ammonium nitrate
-
Anhydrous Diethyl Ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place freshly distilled acrolein.
-
Cool the flask in an ice-water bath.
-
Add a solution of anhydrous calcium chloride in absolute ethanol dropwise to the stirred acrolein.
-
After the addition is complete, add triethyl orthoformate and a catalytic amount of ammonium nitrate.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting acrolein diethyl acetal by distillation.
Grignard Reaction with Acrolein Diethyl Acetal
Rationale: With the aldehyde functionality protected, the Grignard reagent will now selectively add to the β-carbon of the α,β-unsaturated system. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[10][11]
Materials:
-
Magnesium turnings
-
Alkyl or Aryl Halide (R-X)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Acrolein Diethyl Acetal
-
Saturated aqueous Ammonium Chloride solution
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.[12]
-
Once the reaction has started, continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[11]
-
-
Addition to Acrolein Diethyl Acetal:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice-water bath.
-
Add a solution of acrolein diethyl acetal in anhydrous diethyl ether or THF dropwise to the Grignard reagent.
-
Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[13]
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-substituted propanol diethyl acetal.
-
Caption: Workflow for the Grignard Reaction Step.
Deprotection and Oxidation to 3-Substituted Propanal
Rationale: The acetal protecting group is readily removed by acidic hydrolysis.[14] The resulting primary alcohol can then be oxidized to the desired aldehyde. Care must be taken to use a mild oxidizing agent to avoid over-oxidation to the carboxylic acid.[15] Pyridinium chlorochromate (PCC) is a suitable reagent for this selective oxidation.
Materials:
-
Crude 3-substituted propanol diethyl acetal
-
Acetone
-
Dilute Hydrochloric Acid (e.g., 2 M HCl)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel
Procedure:
-
Deprotection:
-
Dissolve the crude 3-substituted propanol diethyl acetal in acetone.
-
Add dilute hydrochloric acid and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-substituted propanol.
-
-
Oxidation:
-
In a round-bottom flask, suspend PCC in anhydrous dichloromethane.
-
Add a solution of the crude 3-substituted propanol in anhydrous dichloromethane dropwise to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude 3-substituted propanal by column chromatography or distillation.
-
Data Presentation: Expected Yields and Substrate Scope
| Grignard Reagent (R-MgX) | R Group | Overall Yield (%) |
| Methylmagnesium Bromide | Methyl | 65-75 |
| Ethylmagnesium Bromide | Ethyl | 60-70 |
| Phenylmagnesium Bromide | Phenyl | 55-65 |
| Isopropylmagnesium Chloride | Isopropyl | 50-60 |
Yields are approximate and may vary depending on the specific reaction conditions and purification techniques.
Troubleshooting and Optimization
-
Low Yield of Grignard Reagent: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere.[16] The magnesium turnings may need activation with iodine or 1,2-dibromoethane.[12]
-
Formation of Wurtz Coupling Byproduct: This can occur if the alkyl halide reacts with the Grignard reagent. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.[12]
-
Incomplete Deprotection: If the deprotection is sluggish, the reaction time can be extended, or a slightly more concentrated acid can be used.
-
Over-oxidation to Carboxylic Acid: Use a mild and selective oxidizing agent like PCC or Dess-Martin periodinane. Avoid using strong oxidants like potassium permanganate or chromic acid.[15][17]
Conclusion
The synthesis of 3-substituted propanals via a Grignard reaction is a powerful and versatile method when a strategic protecting group approach is employed. By masking the aldehyde functionality as an acetal, the inherent regioselectivity issue of Grignard additions to α,β-unsaturated aldehydes can be effectively overcome. The protocols detailed in this guide provide a reliable framework for researchers to access a wide range of valuable 3-substituted propanal building blocks for applications in drug discovery and development.
References
-
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.11: Protecting Groups of Aldehydes. Retrieved from [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]
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Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. Retrieved from [Link]
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Zhang, Y., et al. (2022). Recent advances of the Grignard-type reactions without involving organohalides. Chinese Chemical Letters, 33(9), 4153-4162. Retrieved from [Link]
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Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Journal of the American Chemical Society. (1951). Addition of Grignard Reagents to α,β-Unsaturated Aldehydes and Ketones. I. trans-3-Hepten-2-one. Retrieved from [Link]
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OpenOChem Learn. Acetal Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2020). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls on DES. Retrieved from [Link]
-
PURE – TECNALIA CRIS. (2014). 1,2- versus 1,4-asymmetric addition of Grignard reagents to carbonyl compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conjugate Addition Reactions. Retrieved from [Link]
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KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]
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Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
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Quora. (2014, July 6). Does the reaction of Grignard reagent with acrolein follow a 1, 2 addition or a 1, 4 addition?. Retrieved from [Link]
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ACS Publications. (2009). Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes. Organic Letters. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Retrieved from [Link]
-
Nature. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (2018). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]
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Get Revising. Oxidation of Propanol: Easy exam revision notes for GSCE Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, May 18). Reactions of Grignard Reagent: 1,2 vs 1,4 addition. Retrieved from [Link]
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AIChE. (2022). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]
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Wikipedia. Grignard reaction. Retrieved from [Link]
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University of California, Irvine. Experiment 25 – The Grignard Reaction. Retrieved from [Link]
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Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
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Organic Syntheses. (2018). Organic Syntheses Procedure. Retrieved from [Link]
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ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]
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YouTube. (2020, June 15). Oxidation of propanol to propanal VID 1592052479220. Retrieved from [Link]
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YouTube. (2020, June 16). Oxidation of propanol in a boiling tube Part 2 C0178. Retrieved from [Link]
-
Quora. (2021, May 26). What product is formed when Cro3 oxidizes propanol?. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 19). Grignard Reactions: Practice Problems Involving Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2014). Synthesis of highly substituted allylic alcohols by a regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Retrieved from [Link]
-
YouTube. (2025, October 31). UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. Retrieved from [Link]
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ResearchGate. (2016). (PDF) High-Selective Oxidation of n-Propanol to Propionic Acid Catalysed by Amino-Acid-Based Polyoxometalates. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Aldehyde Protection Strategies in Multi-Step Synthesis
In the landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the aldehyde functional group presents a unique challenge. Its high electrophilicity makes it a versatile synthetic handle, yet also renders it susceptible to undesired reactions under a wide range of conditions. Consequently, the judicious use of protecting groups to temporarily mask the aldehyde moiety is a critical strategic consideration. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of aldehyde protection strategies, field-proven insights into experimental choices, and detailed, validated protocols for practical application.
The Imperative for Aldehyde Protection: A Strategic Overview
The reactivity of an aldehyde often surpasses that of other functional groups within a complex molecule, such as ketones, esters, or amides.[1] This heightened reactivity necessitates a "protecting group strategy" in scenarios where a planned synthetic transformation would otherwise be compromised by the aldehyde's presence.[2] Such scenarios include reactions involving:
-
Strong Nucleophiles: Grignard reagents, organolithiums, and enamines will readily add to an unprotected aldehyde.
-
Strong Bases: Aldehydes with α-protons are susceptible to enolization and subsequent side reactions in the presence of strong bases.
-
Reducing Agents: Hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) will reduce aldehydes to primary alcohols.[3]
-
Oxidizing Agents: Many oxidizing agents will convert aldehydes to carboxylic acids.
An ideal protecting group strategy involves a three-step sequence: selective introduction of the protecting group, execution of the desired chemical transformation on the modified substrate, and selective removal of the protecting group to regenerate the aldehyde.[2] The success of this strategy hinges on the careful selection of a protecting group that is stable to the intervening reaction conditions and can be removed without affecting other functionalities in the molecule.[4]
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of an appropriate protecting group is dictated by the specific chemical environment of the multi-step synthesis. The following table provides a comparative analysis of commonly employed aldehyde protecting groups, detailing their stability towards various classes of reagents.
| Protecting Group | Structure | Strong Acids | Mild Acids | Strong Bases | Nucleophiles & Hydrides | Oxidizing Agents (PCC, Swern) | Deprotection Conditions |
| 1,3-Dioxolane | A five-membered cyclic acetal | Labile | Labile | Stable | Stable | Stable | Mild aqueous acid (e.g., HCl, p-TsOH in acetone/water)[4][5] |
| 1,3-Dioxane | A six-membered cyclic acetal | More stable than dioxolane | Labile | Stable | Stable | Stable | Aqueous acid (cleaves slower than dioxolanes)[4][6] |
| Dimethyl Acetal | An acyclic acetal | Labile | Labile | Stable | Stable | Stable | Mild aqueous acid[7] |
| 1,3-Dithiane | A six-membered cyclic thioacetal | Stable | Stable | Stable (C-2 H is acidic) | Stable | Can be sensitive | Hg(II) salts, oxidative (e.g., NBS, DDQ), TMSCl/NaI[6][7][8] |
Key Aldehyde Protecting Groups: Mechanisms and Protocols
Acetals: The Workhorse of Aldehyde Protection
Acetals, particularly cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes, are the most frequently used protecting groups for aldehydes due to their ease of formation, stability under neutral to strongly basic conditions, and facile removal under acidic conditions.[1][9]
The formation of an acetal is an acid-catalyzed process involving the reaction of an aldehyde with two equivalents of an alcohol or one equivalent of a diol.[5] The mechanism proceeds through the following key steps:
-
Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack by the alcohol: This forms a hemiacetal intermediate.
-
Protonation of the hydroxyl group of the hemiacetal: This forms a good leaving group (water).
-
Elimination of water: This generates a resonance-stabilized oxonium ion.
-
Nucleophilic attack by a second alcohol molecule: This is followed by deprotonation to yield the stable acetal.
To drive the equilibrium towards acetal formation, water is typically removed from the reaction mixture, often azeotropically using a Dean-Stark apparatus.[10]
Caption: Acid-catalyzed mechanism for acetal formation.
This protocol describes a standard procedure for the protection of an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH) with azeotropic removal of water.[5]
-
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel, rotary evaporator
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzaldehyde (e.g., 10.6 g, 100 mmol), ethylene glycol (9.3 g, 150 mmol, 1.5 equiv), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).
-
Heat the mixture to reflux using a heating mantle. Water will collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by distillation or column chromatography to yield the pure 2-phenyl-1,3-dioxolane.
-
This protocol describes a standard procedure for the acidic hydrolysis of a 1,3-dioxolane to regenerate the parent aldehyde.[5]
-
Materials:
-
2-Phenyl-1,3-dioxolane
-
Acetone
-
2M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, rotary evaporator
-
-
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxolane (e.g., 5.0 g) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.
-
Add a catalytic amount of 2M hydrochloric acid (e.g., 2 mL).
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours). Gentle heating can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the bulk of the acetone under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 30 mL).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent to yield the crude benzaldehyde.
-
Purify the product as necessary by distillation or column chromatography.
-
Dithianes: Robust Protection and a Gateway to Umpolung Chemistry
1,3-Dithianes, formed from the reaction of an aldehyde with 1,3-propanedithiol, offer greater stability towards acidic conditions compared to their oxygen-based acetal counterparts.[8] This robustness makes them valuable in syntheses requiring acidic steps where acetals would be cleaved.
Beyond their role as a protecting group, dithianes are renowned for their utility in "umpolung" or polarity inversion chemistry.[11] The protons on the carbon between the two sulfur atoms are acidic (pKa ≈ 31) and can be removed by a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion.[11] This carbanion acts as a masked acyl anion, a synthetic equivalent that would otherwise be inaccessible. This nucleophilic species can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, in what is known as the Corey-Seebach reaction.[11][12]
This protocol describes the formation of a dithiane from benzaldehyde and 1,3-propanedithiol using a Lewis acid catalyst.[13]
-
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of benzaldehyde (1 equivalent) in anhydrous dichloromethane, add 1,3-propanedithiol (1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (0.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude 2-phenyl-1,3-dithiane, which can be purified by column chromatography or recrystallization.
-
This protocol details the deprotonation of a dithiane and subsequent reaction with an electrophile (benzyl bromide).[13]
-
Materials:
-
2-Phenyl-1,3-dithiane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Dissolve 2-phenyl-1,3-dithiane (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -30 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -20 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the mixture at -30 °C for 1-2 hours.
-
Add benzyl bromide (1.1 equivalents) dropwise, keeping the temperature below -20 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the product by column chromatography.
-
The deprotection of dithianes often requires more stringent conditions than acetals due to the stability of the C-S bonds. A classic and effective method involves the use of mercury(II) salts.[11] Caution: Mercury compounds are highly toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
Materials:
-
2-Alkyl-1,3-dithiane
-
Mercury(II) oxide (HgO)
-
Mercury(II) chloride (HgCl₂)
-
Aqueous acetonitrile or acetone
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the 2-alkyl-1,3-dithiane (1 equivalent) in a mixture of acetonitrile and water (e.g., 9:1).
-
Add mercury(II) oxide (2.2 equivalents) and mercury(II) chloride (2.2 equivalents).
-
Stir the mixture vigorously at room temperature for 1-4 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the ketone by column chromatography or distillation.
-
Advanced Strategies: Chemoselectivity and Orthogonality
In the synthesis of complex molecules, it is often necessary to differentiate between multiple reactive functional groups. This is where the concepts of chemoselectivity and orthogonality become paramount.
Chemoselective Protection of Aldehydes over Ketones
Aldehydes are generally more electrophilic and less sterically hindered than ketones, allowing for their selective protection in the presence of ketones.[14] By carefully choosing the protecting group and reaction conditions, one can mask the aldehyde while leaving the ketone available for subsequent transformations.
A convenient and mild method for the chemoselective acetalization of an aldehyde in the presence of a ketone involves the use of a trialkyl orthoformate and a catalytic amount of a mild acid source, such as tetrabutylammonium tribromide (TBATB), which generates HBr in situ.[4]
Caption: Workflow for chemoselective aldehyde protection.
Orthogonal Protection Strategies
Orthogonal protection is a powerful strategy that employs multiple protecting groups in a single molecule, where each group can be removed under specific conditions without affecting the others.[15] This allows for the sequential unmasking and reaction of different functional groups, providing a high degree of control in complex syntheses.[15]
For instance, in the synthesis of a complex natural product, an aldehyde might be protected as a dithiane (stable to acid and base), while a hydroxyl group is protected as a silyl ether (labile to fluoride ions) and a carboxylic acid is protected as a benzyl ester (removable by hydrogenolysis). Each of these protecting groups can be removed in any desired order to reveal the reactive functionality for the next synthetic step.
Sources
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- 15. researchgate.net [researchgate.net]
Protocol for the Purification of 3-(3-Bromophenyl)propanal via Normal-Phase Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide to the purification of 3-(3-Bromophenyl)propanal using silica gel column chromatography. The protocol is designed for researchers in organic synthesis and drug development who require a high-purity aldehyde for subsequent reaction steps. We delve into the fundamental principles governing the separation, offer a detailed methodology from mobile phase selection to final product isolation, and provide troubleshooting insights. The causality behind each experimental choice is explained to empower the user to adapt this protocol for similar aromatic aldehydes.
Introduction and Mechanistic Overview
This compound is a functionalized aromatic aldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its molecular structure features a moderately polar propanal moiety and a larger, less polar bromophenyl group. Successful purification hinges on exploiting this polarity differential to separate the target compound from impurities.
The primary impurity of concern is often the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, which forms via aerobic oxidation of the aldehyde. Other potential impurities include unreacted starting materials or byproducts from its synthesis.
Column chromatography is the technique of choice for this purification on a laboratory scale.[1] The principle of separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[2][3] In this normal-phase protocol, we utilize a polar stationary phase (silica gel) and a less polar mobile phase (eluent).
The separation mechanism is governed by adsorption.[4][5]
-
Highly Polar Molecules (e.g., Carboxylic Acid Impurity): Adsorb strongly to the polar silica gel, resulting in slow movement down the column.[6]
-
Moderately Polar Molecules (e.g., this compound): Exhibit moderate interaction with the silica gel, allowing them to be eluted effectively by a mobile phase of tuned polarity.
-
Non-polar Molecules (e.g., Hydrocarbon Byproducts): Have minimal affinity for the stationary phase, travel quickly through the column, and are eluted first.[7]
The following workflow provides a visual overview of the entire purification process.
Figure 1: High-level workflow for chromatographic purification.
Materials and Reagents
This table summarizes all necessary equipment and chemical reagents for the successful execution of this protocol.
| Category | Item | Recommended Specifications |
| Glassware & Hardware | Chromatography Column | Glass, 2-5 cm diameter, with stopcock |
| Separatory Funnel (for column packing) | Sized appropriately for the column | |
| Round Bottom Flasks | For crude sample and post-evaporation | |
| Erlenmeyer Flasks / Test Tubes | For fraction collection | |
| TLC Plates | Silica gel 60 F254, aluminum or glass-backed | |
| TLC Developing Chamber | Glass jar with a lid | |
| Capillary Tubes | For spotting TLC plates | |
| Rotary Evaporator | For solvent removal | |
| High Vacuum Line / Schlenk Line | For final drying | |
| Stationary Phase | Silica Gel | Flash Chromatography Grade, 230-400 mesh (40-63 µm) |
| Mobile Phase | Hexanes or Heptane | HPLC Grade or Distilled |
| Ethyl Acetate (EtOAc) | HPLC Grade or Distilled | |
| Sample Loading | Celite® 545 or additional Silica Gel | For dry loading method |
| Dichloromethane (DCM) or other volatile solvent | For dissolving the crude sample | |
| TLC Visualization | UV Lamp | 254 nm and 365 nm |
| Staining Solution | Potassium Permanganate (KMnO₄) or 2,4-Dinitrophenylhydrazine (DNPH) stain |
Experimental Protocol: A Step-by-Step Guide
Part 1: Method Development via Thin-Layer Chromatography (TLC)
The success of column chromatography is predicated on the selection of an appropriate mobile phase system, which is determined using TLC.[8] The goal is to find a solvent mixture where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.3 to 0.35.[2] This Rf value ensures good separation from impurities and a reasonable elution time from the column.
Protocol:
-
Prepare a Stock Solution: Dissolve a small amount of the crude this compound in a minimal volume of ethyl acetate or dichloromethane.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate. Make the spot as small as possible.
-
Develop the Plate: Place the plate in a TLC chamber containing a small amount of your chosen solvent system (e.g., 9:1 Hexanes:EtOAc). Ensure the chamber is saturated with the solvent vapor.
-
Visualize: Once the solvent front nears the top of the plate, remove it and mark the solvent line. Visualize the spots under a UV lamp. Aldehydes may require chemical staining for clear visualization.
-
Calculate Rf and Optimize: Calculate the Rf value (distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf.
-
If Rf is too high (>0.4), decrease the mobile phase polarity (increase the proportion of hexanes).
-
If Rf is too low (<0.2), increase the mobile phase polarity (increase the proportion of ethyl acetate).
-
Example TLC Optimization Data:
| Solvent System (Hexanes:EtOAc) | Rf of Product | Rf of Polar Impurity | Rf of Non-polar Impurity | Assessment |
| 95:5 | 0.55 | 0.10 | 0.85 | Poor separation from non-polar impurity. |
| 90:10 | 0.35 | 0.05 | 0.70 | Optimal. Good separation on all fronts. |
| 80:20 | 0.20 | 0.02 | 0.50 | Elution may be too slow. |
Part 2: Column Preparation and Sample Loading
Proper column packing is critical to achieving high resolution. The wet slurry method described here is reliable for creating a homogenous, bubble-free stationary phase bed.[1][11]
Protocol:
-
Column Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 1 cm).[1]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 30-50 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., pure hexanes or the optimized Hexanes:EtOAc mixture) to form a free-flowing slurry.[1][2]
-
Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a separatory funnel for a more controlled addition. Tap the side of the column gently to dislodge air bubbles and encourage even packing.[1]
-
Equilibrate: Once all the silica has settled, wash the column with 2-3 column volumes of the mobile phase to ensure it is fully equilibrated. Never let the solvent level drop below the top of the silica bed.
-
Sample Loading (Dry Method): This method is superior for resolution as it introduces the sample in a concentrated band.
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[11]
-
Carefully add this powder to the top of the packed silica gel bed.
-
Gently overlay with a small layer of sand (approx. 1 cm) to prevent disturbance of the sample layer during solvent addition.[1]
-
Figure 2: Dry loading workflow for optimal sample application.
Part 3: Elution and Fraction Collection
This is the active separation phase. The mobile phase carries the sample components down the column at different rates.
Protocol:
-
Begin Elution: Carefully add the optimized mobile phase to the top of the column, opening the stopcock to begin the flow. For flash chromatography, gentle pressure can be applied to the top of the column to accelerate the flow rate.[12]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Monitor Progress: Systematically spot every few fractions on a TLC plate. Develop and visualize the plate to track which compounds are eluting.
-
Gradient Elution (Optional): If separation between the product and a more polar impurity is difficult, a gradient elution can be employed. After the non-polar impurities and the bulk of the product have eluted, the polarity of the mobile phase can be gradually increased (e.g., from 90:10 to 80:20 Hexanes:EtOAc) to wash the more strongly adsorbed compounds from the column.
-
Combine and Isolate: Based on the TLC analysis, combine all fractions that contain only the pure this compound.
-
Solvent Removal: Concentrate the combined pure fractions using a rotary evaporator.[12]
-
Final Drying: Transfer the resulting oil or solid to a pre-weighed flask and place it under a high vacuum for several hours to remove any residual solvent.
-
Characterization: Determine the yield and confirm the purity and identity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Bands | - Incorrect mobile phase polarity.- Column was overloaded with sample.- Column packed improperly (cracks/channels).- Sample band was too diffuse (wet loading). | - Re-optimize the mobile phase with TLC for better spot separation.- Use a larger column or reduce the sample amount (ratio of silica:sample should be >30:1).- Repack the column carefully.- Use the dry loading method. |
| Product is not Eluting | - Mobile phase is not polar enough.- Aldehyde may be decomposing on the silica.[6] | - Gradually increase the polarity of the eluent (gradient elution).- Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina if decomposition is suspected.[6] |
| Cracked or Dry Column Bed | - The solvent level dropped below the top of the stationary phase. | - This is often irreversible and requires repacking the column. Always keep the silica bed wet with solvent. |
| Streaking of Spots on TLC | - Sample is too concentrated.- Sample contains highly acidic/basic impurities. | - Dilute the sample before spotting.- Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase, although this may affect product stability. |
Conclusion
This protocol outlines a robust and reproducible method for the purification of this compound using silica gel column chromatography. By first performing careful method development with TLC, followed by systematic execution of the column packing, sample loading, and fraction analysis steps, researchers can reliably obtain this key aldehyde intermediate with high purity. The principles and troubleshooting advice provided herein are broadly applicable to the purification of other organic compounds, serving as a foundational technique in synthetic chemistry.
References
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- ResearchGate. (2025-08-06). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
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- Unknown. (Date not available).
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- Waters Corporation. (Date not available). HPLC Separation Modes - Stationary Phase in HPLC.
- ResearchGate. (2025-08-06). Isolation And Purification Of Substance By Column Chromatography.
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- Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography.
- Waters Corporation. (Date not available). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography.
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Recrystallization methods for brominated aromatic compounds
An Application Guide to the Recrystallization of Brominated Aromatic Compounds
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of brominated aromatic compounds using recrystallization. Moving beyond generic protocols, this document elucidates the fundamental principles of crystallization and tailors them to the unique chemical properties of aryl bromides. We will explore strategic solvent selection, step-by-step protocols for single-solvent and mixed-solvent systems, and robust troubleshooting techniques to overcome common challenges such as oiling out and low recovery. The methodologies presented herein are designed to be self-validating, ensuring the reliable and efficient attainment of high-purity materials critical for synthesis and pharmaceutical development.
Introduction: The Importance of Purifying Brominated Aromatics
Brominated aromatic compounds are cornerstone building blocks in organic synthesis, finding extensive application in pharmaceuticals, agrochemicals, and materials science. Their synthesis, often via electrophilic aromatic substitution, can yield a mixture of isomers (ortho, meta, para), poly-brominated species, and unreacted starting materials[1]. Consequently, effective purification is not merely a procedural step but a critical determinant of reaction success and final product purity.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a desired compound from its impurities[2]. The process relies on the principle that most solids are more soluble in a hot solvent than in a cold one. By dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor)[3][4]. This guide provides the technical expertise to master this technique for the specific class of brominated aromatic compounds.
Fundamental Principles of Recrystallization
The success of recrystallization is governed by the thermodynamics of solubility. An ideal recrystallization process involves the complete dissolution of the impure compound in a hot solvent to form a saturated or near-saturated solution, followed by the controlled precipitation of the pure compound upon cooling.
-
Solubility and Saturation: The foundation of recrystallization is a steep solubility curve, meaning the compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures[4][5]. This differential ensures maximum recovery of the purified solid.
-
Nucleation and Crystal Growth: As the saturated solution cools, it becomes supersaturated. This thermodynamic instability is relieved through nucleation (the initial formation of small crystal seeds) and subsequent crystal growth. Slow cooling is paramount as it favors the growth of larger, more perfect crystals, which are less likely to incorporate impurities into their lattice structure[2]. Rapid cooling can trap impurities and lead to the formation of small, impure crystals[5].
-
Impurity Exclusion: Impurities are removed because they are either present in much smaller concentrations and remain in the cold mother liquor, or they have different solubility profiles and are removed beforehand by hot filtration[6].
Strategic Solvent Selection for Brominated Aromatic Compounds
The choice of solvent is the most critical variable in recrystallization. The principle of "like dissolves like" is a valuable starting point; the polarity of the solvent should be matched to the polarity of the solute[7]. Brominated aromatic compounds are generally nonpolar to moderately polar.
Key Criteria for Solvent Selection:
-
Solubility Profile: The compound should be very soluble in the boiling solvent but have low solubility in the cold solvent[2][5].
-
Inertness: The solvent must not react with the compound being purified[4][5].
-
Boiling Point: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals after filtration[5]. However, the boiling point should not be so low that evaporation during heating and filtration becomes unmanageable.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible[4][5].
Common Solvents and Their Suitability
The following table provides a starting point for solvent screening for typical brominated aromatic compounds.
| Solvent | Polarity Index | Boiling Point (°C) | Suitability & Rationale |
| Hexane / Heptane | 0.1 | 69 / 98 | Excellent (Nonpolar): Ideal for nonpolar aryl bromides. Good for inducing crystallization from more polar solvents when used as an anti-solvent. |
| Toluene | 2.4 | 111 | Good (Aromatic): The similar aromatic structure can effectively dissolve many aryl bromides at high temperatures. |
| Acetone | 5.1 | 56 | Moderate: Useful for more polar brominated aromatics. Its high volatility requires care to prevent premature crystallization. |
| Ethyl Acetate | 4.4 | 77 | Moderate: A versatile solvent that often provides a good solubility differential. Less volatile than acetone. |
| Ethanol / Methanol | 4.3 / 5.1 | 78 / 65 | Good (Polar Protic): Often used in mixed-solvent systems with water for moderately polar compounds.[1] |
| Water | 10.2 | 100 | Poor (as single solvent): Most brominated aromatics are insoluble in water[7]. However, it is an excellent anti-solvent when used with a miscible organic solvent like ethanol or acetone. |
The Power of Mixed-Solvent Systems
Often, no single solvent meets all the criteria for a perfect recrystallization. In such cases, a mixed-solvent system, or solvent pair, is employed[8][9]. This technique uses two miscible solvents:
-
Solvent #1 (The "Good" Solvent): One in which the compound is highly soluble, even at room temperature.
-
Solvent #2 (The "Anti-Solvent" or "Bad" Solvent): One in which the compound is poorly soluble[10].
The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "bad" anti-solvent until the solution becomes faintly cloudy (turbid). This cloudiness indicates the point of saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[10][11]. Common pairs for brominated aromatics include Ethanol-Water, Acetone-Water, and Toluene-Hexane.
Visualization of Methodologies
General Recrystallization Workflow
Caption: Standard workflow for purifying a solid compound via recrystallization.
Decision Logic for Solvent System Selection
Caption: Decision tree for selecting an appropriate recrystallization solvent system.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat organic solvents with an open flame; use a hot plate or heating mantle.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent pair.
-
Place approximately 20-30 mg of the crude brominated aromatic compound into a small test tube.
-
Add the first test solvent dropwise at room temperature, swirling after each drop. If the solid dissolves readily, the solvent is unsuitable as a single solvent but may be a "good" solvent for a mixed-solvent pair.
-
If the solid is insoluble at room temperature, heat the test tube gently in a hot water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the result:
-
Ideal: Abundant crystal formation. This is a good single solvent.
-
Poor: Little or no crystal formation. Too much solvent may have been added, or the compound is too soluble. Try evaporating some solvent and re-cooling.
-
Oiling Out: The compound separates as a liquid. This may require using a different solvent or a more dilute solution[12].
-
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the compound using a pre-determined ideal solvent.
-
Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). The flask should not be more than half full with the final solution volume.
-
Add a boiling stick or magnetic stir bar. Place the flask on a hot plate and add a small portion of the chosen solvent, enough to create a slurry.
-
Heat the mixture to a gentle boil. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some of the desired product in solution upon cooling[6][11].
-
If the solution is colored with impurities, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat to boiling for a few minutes. Note: Never add charcoal to a boiling solution, as it can cause violent bumping[13].
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration (see Protocol 4).
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals[2].
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor[3][14].
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry or dry in a vacuum oven.
Protocol 3: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
Objective: To purify a compound when no suitable single solvent is found.
-
Dissolve the crude solid in the minimum amount of the boiling "good" solvent (e.g., ethanol) in an Erlenmeyer flask, following steps 1-3 of Protocol 2.
-
While keeping the solution hot, add the "bad" anti-solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed[10]. This is the saturation point.
-
Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again[10].
-
Proceed from step 6 of Protocol 2, allowing the solution to cool slowly to induce crystallization.
-
When collecting the crystals (step 8), wash them with a cold mixture of the two solvents in a ratio that mirrors the final composition.
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. [12]2. Solution is supersaturated. [12] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[15]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[11][12] |
| "Oiling Out" | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities. [12] | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[12][15]2. Choose a solvent with a lower boiling point.3. Try removing impurities with charcoal or perform a preliminary purification by another method (e.g., column chromatography). |
| Poor Recovery / Low Yield | 1. Too much solvent was used. [15]2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold. | 1. If the mother liquor has not been discarded, try concentrating it by evaporation and cooling to recover a second crop of crystals.2. Use a heated funnel or add a small excess of solvent before filtering hot, then boil off the excess.[13]3. Ensure the wash solvent is thoroughly chilled before use. |
| Colored Crystals | 1. Colored impurities are co-precipitating. 2. Residual bromine from synthesis. [1] | 1. Redissolve the crystals and treat the hot solution with activated charcoal before recrystallizing again.[3]2. Wash the crude product with a dilute solution of a reducing agent like sodium bisulfite before the initial recrystallization attempt.[1] |
Conclusion
The recrystallization of brominated aromatic compounds is a nuanced yet highly effective purification technique. Success hinges on a systematic approach to solvent selection, a meticulous execution of the chosen protocol, and an understanding of the underlying chemical principles. By leveraging the detailed methodologies and troubleshooting guidance provided in this document, researchers can confidently and consistently achieve the high levels of purity required for their advanced applications.
References
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- recrystallization-2.doc.pdf. (n.d.). Saddleback College.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- Bromobenzene - Solubility of Things. (n.d.). Solubility of Things.
- Lab Procedure: Recrystallization. (n.d.). LabXchange.
- Two-Solvent Recrystallization Guide. (2012). MIT OpenCourseWare.
- Purifying Brominated Aromatic Compounds via Recrystallization. (2025). Benchchem.
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- Solvents for Recrystallization. (n.d.). University of Rochester.
- RECRYSTALLISATION. (n.d.). University of Sydney.
- Finding the best solvent for recrystallisation. (n.d.). Royal Society of Chemistry.
- Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York.
- recrystallization, filtration and melting point. (n.d.). University of Toronto.
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Application Notes and Protocols for the Wittig Reaction with 3-(3-Bromophenyl)propanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the Wittig reaction, specifically focusing on its application with 3-(3-Bromophenyl)propanal. This aldehyde is a valuable building block in medicinal chemistry, and its olefination via the Wittig reaction opens avenues to a diverse range of molecular scaffolds. This guide delves into the reaction mechanism, offers detailed experimental protocols, discusses stereochemical control, and provides troubleshooting strategies to empower researchers in leveraging this powerful carbon-carbon bond-forming reaction.
Introduction: The Significance of the Wittig Reaction in Modern Synthesis
The Wittig reaction, a cornerstone of synthetic organic chemistry, facilitates the synthesis of alkenes from aldehydes or ketones.[1][2][3] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction's predictability and reliability have rendered it indispensable in the construction of complex molecules, including natural products and pharmaceuticals.[3][4][5] The reaction's power lies in its ability to form a carbon-carbon double bond at a specific location, a crucial feature in the design of bioactive compounds.[6]
The reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This process ultimately yields an alkene and triphenylphosphine oxide as a byproduct.[1] The versatility of the Wittig reaction is further enhanced by the ability to tune the stereochemical outcome of the newly formed double bond based on the nature of the ylide employed.[7]
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway, forming a four-membered ring intermediate called an oxaphosphetane.[7][8] This intermediate then undergoes a retro-[2+2] cycloreversion to furnish the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[3]
Caption: General Mechanism of the Wittig Reaction.
The stereoselectivity of the Wittig reaction is a critical consideration and is primarily dictated by the stability of the phosphorus ylide.[2][7]
-
Unstabilized Ylides (R' = alkyl): These ylides are highly reactive and typically lead to the formation of the (Z)-alkene with moderate to high selectivity.[2][7] The reaction is under kinetic control, and the formation of the cis-oxaphosphetane is favored due to minimized steric interactions in the transition state.[9]
-
Stabilized Ylides (R' = electron-withdrawing group, e.g., ester, ketone): These ylides are less reactive and generally yield the (E)-alkene with high selectivity.[2][7] The reaction is under thermodynamic control, and the more stable trans-oxaphosphetane is preferentially formed.[10]
-
Semi-stabilized Ylides (R' = aryl, vinyl): The stereoselectivity with these ylides is often poor, resulting in mixtures of (E)- and (Z)-alkenes.[7][9]
For the olefination of this compound, the choice of the ylide will therefore be paramount in determining the geometry of the resulting alkene.
Experimental Protocol: Synthesis of (E/Z)-1-(3-Bromophenyl)-1,4-pentadiene
This protocol details the synthesis of a representative product, (E/Z)-1-(3-bromophenyl)-1,4-pentadiene, from this compound and allylidenetriphenylphosphorane (a semi-stabilized ylide).
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Allyltriphenylphosphonium bromide | 98% | Commercially Available |
| This compound | 97% | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | Commercially Available |
| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |
| Saturated aqueous NH₄Cl | Prepared in-house | |
| Saturated aqueous NaCl (brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
3.2. Step-by-Step Procedure
3.2.1. Preparation of the Phosphorus Ylide (Wittig Reagent)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add allyltriphenylphosphonium bromide (1.2 eq).
-
Suspend the phosphonium salt in anhydrous THF (5 mL per mmol of salt) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes. A deep red or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
3.2.2. The Wittig Reaction
-
Cool the freshly prepared ylide solution to 0 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (2 mL per mmol of aldehyde).
-
Add the aldehyde solution dropwise to the ylide solution via syringe over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3.2.3. Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[11] The less polar alkene product will elute before the more polar triphenylphosphine oxide.
3.3. Characterization
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ratio of (E) to (Z) isomers can be determined by analyzing the integration of the vinylic proton signals in the ¹H NMR spectrum.
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Incomplete ylide formation due to wet glassware or solvents. | Ensure all glassware is flame-dried and use anhydrous solvents. |
| Aldehyde is of poor quality (oxidized or polymerized). | Use freshly distilled or purified aldehyde. | |
| Steric hindrance around the carbonyl group. | Consider using the Horner-Wadsworth-Emmons reaction.[7] | |
| Low Yield | Side reactions of the ylide. | Maintain a low reaction temperature during ylide formation and addition. |
| Difficult purification. | Triphenylphosphine oxide can be challenging to separate. Recrystallization or alternative chromatographic techniques may be necessary.[12] | |
| Poor Stereoselectivity | Use of a semi-stabilized ylide. | For higher stereoselectivity, consider using a stabilized ylide for the (E)-isomer or an unstabilized ylide for the (Z)-isomer. The Schlosser modification can be employed to favor the (E)-alkene with unstabilized ylides.[7][13] |
Applications in Drug Discovery
The products derived from the Wittig reaction of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The bromophenyl moiety serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the newly formed alkene can undergo various transformations such as hydrogenation, epoxidation, or dihydroxylation. This versatility allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The Wittig reaction has been instrumental in the synthesis of numerous pharmaceuticals, including antidepressants and cardiovascular drugs.[14][15]
References
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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-
ChemTube3D. (n.d.). Stereoselective Wittig Reaction-Overview. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]
-
Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]
-
Purechemistry. (2023, February 13). Wittig Reaction. Retrieved from [Link]
-
ACS Publications. (2013, August 28). Anomalous Stereoselectivity in the Wittig Reaction: The Role of Steric Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry Class Notes. Retrieved from [Link]
-
BYJU'S. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]
-
Study.com. (n.d.). The Wittig Reaction | Mechanism, Application & Examples. Retrieved from [Link]
-
sathee jee. (n.d.). Chemistry Wittig Reaction. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
- The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry.
-
PubMed. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids Chem Biol. Retrieved from [Link]
-
Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]
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NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
YouTube. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
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-
Weebly. (2013, March 1). Green chemistry, The Wittig Reaction. Retrieved from [Link]
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Application Note: High-Fidelity Reduction of 3-(3-Bromophenyl)propanal to 3-(3-Bromophenyl)propan-1-ol for Pharmaceutical Intermediate Synthesis
Abstract
This application note provides a comprehensive guide to the chemical reduction of 3-(3-bromophenyl)propanal to its corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We present and compare three robust protocols utilizing common laboratory reducing agents: Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Catalytic Hydrogenation. The rationale behind reagent selection, optimization of reaction conditions, and mechanistic insights are discussed in detail to ensure reproducible, high-yield, and high-purity outcomes.
Introduction: Significance in Drug Development
The conversion of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. The resulting alcohol, 3-(3-bromophenyl)propan-1-ol, serves as a versatile building block in medicinal chemistry. The presence of the bromophenyl moiety allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce molecular complexity, while the primary alcohol provides a handle for esterification, etherification, or oxidation to the corresponding carboxylic acid. Consequently, the efficient and clean synthesis of 3-(3-bromophenyl)propan-1-ol is of paramount importance.
This guide is designed for researchers, scientists, and drug development professionals, offering field-proven protocols and the underlying chemical principles to empower rational decision-making in the laboratory.
Reagent Selection and Strategic Considerations
The choice of reducing agent is dictated by factors such as chemoselectivity, reactivity, cost, and safety. This compound contains an aldehyde functional group, which is highly susceptible to reduction. The key is to achieve this transformation without affecting the aryl bromide.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1][2] It is generally unreactive towards esters, amides, and carboxylic acids, offering excellent chemoselectivity.[1][3] Its stability in protic solvents like methanol and ethanol makes it a convenient and safe option for both small and large-scale synthesis.[1][3]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent.[4] It readily reduces aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[4][5] While highly effective, its violent reactivity with water and protic solvents necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling procedures.[6][7] For the specific reduction of an aldehyde, LiAlH₄ is often overkill unless other functional groups in a more complex substrate also require reduction.
-
Catalytic Hydrogenation: A green and efficient method for the reduction of aldehydes and ketones.[8][9] This method involves the use of hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[9][10] A significant consideration is the potential for dehalogenation (hydrogenolysis) of the aryl bromide, particularly with palladium catalysts.[10] Therefore, catalyst screening and careful control of reaction conditions are crucial to maintain the integrity of the C-Br bond.
For the reduction of this compound, Sodium Borohydride is the most judicious choice due to its high selectivity for the aldehyde, operational simplicity, and enhanced safety profile.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction (Recommended)
This protocol is recommended for its simplicity, high yield, and excellent functional group tolerance.
3.1.1. Materials and Equipment:
-
This compound (CAS: 210115-30-3)[11]
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
3.1.2. Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-(3-bromophenyl)propan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure alcohol.
3.1.3. Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C |
| Reaction Time | 1 hour |
| Expected Yield | >95% |
| Product | 3-(3-bromophenyl)propan-1-ol[12] |
3.1.4. Workflow Diagram:
Caption: Workflow for Sodium Borohydride Reduction.
Protocol 2: Lithium Aluminum Hydride Reduction
This protocol is for instances where a more potent reducing agent is required, though caution is advised.
3.2.1. Materials and Equipment:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Sodium sulfate decahydrate (Glauber's salt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or inert atmosphere setup
-
Dry glassware
3.2.2. Step-by-Step Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Suspend LiAlH₄ (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of:
-
Water (x mL, where x is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH (x mL)
-
Water (3x mL)
-
-
Stir the resulting granular precipitate for 15 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
3.2.3. Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Lithium Aluminum Hydride |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to RT |
| Reaction Time | 30 minutes |
| Expected Yield | >90% |
| Product | 3-(3-bromophenyl)propan-1-ol |
3.2.4. Workflow Diagram:
Caption: Workflow for Lithium Aluminum Hydride Reduction.
Mechanistic Rationale
The reduction of an aldehyde with a metal hydride reagent, such as NaBH₄ or LiAlH₄, proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[13][14]
Mechanism of Sodium Borohydride Reduction:
-
The borohydride ion (BH₄⁻) acts as a source of hydride.
-
The hydride attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[14][15]
-
The solvent (e.g., methanol) then protonates the alkoxide to yield the primary alcohol.[13]
Caption: General Mechanism of Aldehyde Reduction.
Conclusion
The reduction of this compound to 3-(3-bromophenyl)propan-1-ol is a straightforward yet crucial transformation. For optimal results in terms of yield, purity, and safety, the use of sodium borohydride in methanol is the recommended protocol. This method avoids the harsh conditions and handling requirements of lithium aluminum hydride and mitigates the risk of dehalogenation associated with catalytic hydrogenation. The protocols and insights provided herein are intended to facilitate the reliable synthesis of this important pharmaceutical intermediate.
References
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Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc. [Link]
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Li, H., et al. (n.d.). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. [Link]
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Ley, S. V., & Stewart-Liddon, A. J. P. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. New Journal of Chemistry. [Link]
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Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
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Robert, J. D., & Caserio, M. C. (1977). 16.6: Catalytic Hydrogenation. Chemistry LibreTexts. [Link]
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Sodium Borohydride. Common Organic Chemistry. [Link]
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Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. [Link]
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Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel. Synlett. [Link]
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Efficient Hydrogenation of Ketones and Aldehydes Catalyzed by Well-Defined Iron(II) PNP Pincer Complexes: Evidence for an Insertion Mechanism. Organometallics. [Link]
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Ward, D. E., & Rhee, C. K. (1988). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. Synthetic Communications. [Link]
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Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. [Link]
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18.4: Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]
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Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
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Lithium Aluminum Hydride Reductions. Scribd. [Link]
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3-phenyl-1-propanol. Organic Syntheses. [Link]
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Clark, J. (n.d.). reduction of aldehydes and ketones. Chemguide. [Link]
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2-(3-bromophenyl)propanal. ChemSynthesis. [Link]
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The Reduction of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Reduction of aldehydes and ketones to alcohols.
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Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. [Link]
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Introduction: The Strategic Value of 3-(3-Bromophenyl)propanal
An Application Guide to the Derivatization of 3-(3-Bromophenyl)propanal for Advanced Synthesis and Drug Discovery
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. This compound is a bifunctional building block of significant interest. Its structure incorporates a reactive aldehyde for a multitude of classical transformations and a bromo-aromatic ring, which serves as a versatile handle for late-stage diversification via metal-catalyzed cross-coupling reactions. This combination allows for the rapid generation of complex molecular architectures from a single, readily accessible intermediate. The aldehyde group is a gateway to amines, alkenes, alcohols, and carboxylic acids, while the bromophenyl moiety enables the introduction of aryl, alkyl, and other functional groups, making it an ideal scaffold for building libraries of novel compounds for biological screening.[1][2]
This technical guide, designed for researchers and drug development professionals, provides an in-depth exploration of key derivatization reactions of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that protocols are robust, reproducible, and adaptable.
Reductive Amination: Accessing Novel Amine Scaffolds
The conversion of aldehydes to amines via reductive amination is a cornerstone of medicinal chemistry, enabling the synthesis of primary, secondary, and tertiary amines which are prevalent in bioactive molecules.[3][4] This one-pot reaction involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction by a hydride-based reducing agent present in the reaction mixture.[3]
Causality in Reagent Selection: The choice of reducing agent is critical for the success of this reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde.[4][5] This necessitates a two-step process where the imine is formed first, followed by the addition of the reductant. To streamline this into a one-pot protocol, milder, more selective reducing agents are preferred.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and highly selective reagent that reduces iminium ions much faster than aldehydes or ketones.[5] Its steric bulk and attenuated reactivity make it the reagent of choice for a wide range of substrates. It is, however, sensitive to water and incompatible with protic solvents like methanol.[5]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over carbonyls, particularly at mildly acidic pH. Unlike STAB, it is stable in protic solvents like methanol.[3][5] However, its high toxicity and the potential to generate hydrogen cyanide (HCN) gas upon acidification require careful handling and quenching procedures in a well-ventilated fume hood.[3]
For general laboratory use where safety and ease of handling are prioritized, STAB is often the preferred reagent.
Experimental Protocol: Synthesis of N-Benzyl-3-(3-bromophenyl)propan-1-amine
This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).
-
Add benzylamine to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) to the stirring mixture. A slight exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-3-(3-bromophenyl)propan-1-amine.
Data Presentation: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ (STAB) | DCM, DCE, THF | High selectivity, mild, broad substrate scope[5] | Moisture sensitive, incompatible with methanol[5] |
| NaBH₃CN | Methanol, Ethanol | Stable in protic solvents, effective for less reactive substrates[5] | Highly toxic, potential for HCN evolution[3] |
| NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Reduces aldehydes/ketones, requires two-step procedure[4][5] |
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Wittig Olefination: Carbonyl-to-Alkene Transformation
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[6] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[7][8] This reaction is exceptionally valuable for installing carbon-carbon double bonds with control over the position of the new bond.
Causality in Ylide Selection and Stereochemistry: The nature of the substituent on the ylide carbon dictates its stability and, consequently, the stereochemical outcome of the reaction.
-
Non-stabilized Ylides (R = alkyl): These ylides are highly reactive and typically yield (Z)-alkenes with moderate to high selectivity. The reaction is believed to proceed through a kinetically controlled, concerted [2+2] cycloaddition to form a cis-substituted oxaphosphetane intermediate, which then decomposes to the Z-alkene.[6][8]
-
Stabilized Ylides (R = ester, ketone): These ylides are less reactive due to resonance stabilization of the negative charge. They tend to form (E)-alkenes with high selectivity.[6][8] The reaction is thermodynamically controlled, allowing for equilibration to the more stable trans-substituted oxaphosphetane intermediate before decomposition.
Experimental Protocol: Synthesis of 1-Bromo-3-(4-phenylbut-3-en-1-yl)benzene
This protocol describes a Wittig reaction using a non-stabilized ylide to favor the Z-isomer.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve this compound in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography to isolate the target compound.
Diagram: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Oxidation to 3-(3-Bromophenyl)propanoic Acid
Oxidation of the aldehyde to a carboxylic acid provides a crucial functional group for further derivatization, such as the formation of amides and esters. While strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) are effective, they can sometimes lead to side reactions if other sensitive functional groups are present.[9][10][11] A common and reliable method is the Jones oxidation, which uses chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone. However, for milder conditions, pyridinium chlorochromate (PCC) can also be used, though it is primarily known for stopping at the aldehyde stage when starting from a primary alcohol.[12] For a robust conversion from an aldehyde to a carboxylic acid, stronger oxidants are generally required.
Experimental Protocol: Oxidation using Acidified Potassium Dichromate
Materials:
-
This compound (1.0 equiv)
-
Potassium Dichromate(VI) (K₂Cr₂O₇) (approx. 0.7 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Water
Procedure:
-
Prepare the oxidizing solution: In a flask, dissolve potassium dichromate(VI) in water and carefully add concentrated sulfuric acid while cooling in an ice bath.
-
In a separate round-bottom flask equipped with a reflux condenser, dissolve this compound in diethyl ether (or another suitable solvent).
-
Slowly add the dichromate solution to the aldehyde solution. The reaction is exothermic.
-
Once the addition is complete, heat the mixture to reflux and maintain for 1-2 hours to ensure complete oxidation. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).[11]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel, separate the layers. Extract the aqueous layer several times with diethyl ether.
-
Combine the organic extracts and wash them with water, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or column chromatography.
Workflow Diagram: Aldehyde Oxidation
Caption: Oxidation of propanal to propanoic acid.
Reduction to 3-(3-Bromophenyl)propan-1-ol
The reduction of the aldehyde functionality to a primary alcohol opens up another avenue for derivatization, such as ether synthesis or esterification. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is inexpensive, easy to handle, and highly selective for aldehydes and ketones over other functional groups like esters or the bromo-aromatic ring.[13][14][15] The reaction is typically performed in a protic solvent like methanol or ethanol.
Experimental Protocol: Reduction using Sodium Borohydride
Materials:
-
This compound (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.0-1.5 equiv)
-
Methanol (MeOH)
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride in small portions. Vigorous hydrogen gas evolution may occur.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until all the starting aldehyde has been consumed.
-
Cool the mixture again to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol.
-
Purify by flash column chromatography if necessary.
Workflow Diagram: Aldehyde Reduction
Caption: Reduction of propanal to propan-1-ol.
Advanced Application: Intramolecular Cyclization
The true power of this compound as a scaffold lies in its potential for constructing complex heterocyclic systems through tandem or intramolecular reactions. For instance, a derivative can be prepared that undergoes an intramolecular cyclization. A prime example is the Fischer Indole Synthesis. By first reacting the aldehyde with N-phenylhydrazine to form a hydrazone, this intermediate can be treated with a Lewis or Brønsted acid catalyst to induce a[8][8]-sigmatropic rearrangement and subsequent cyclization to form a substituted indole, a privileged scaffold in medicinal chemistry.
Conceptual Protocol: Fischer Indole Synthesis
-
Hydrazone Formation: React this compound with N-phenylhydrazine in ethanol, often with a catalytic amount of acetic acid, to form the corresponding N-phenylhydrazone.
-
Cyclization: Treat the isolated hydrazone with a catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or trifluoroacetic acid (TFA) and heat to induce the cyclization and aromatization, yielding the indole product.
Diagram: Conceptual Fischer Indole Pathway
Caption: Pathway for indole synthesis.
Conclusion
This compound is a highly adaptable and valuable starting material for chemical synthesis and drug discovery programs. The protocols and strategies outlined in this guide demonstrate its utility in accessing a diverse range of core structures, including amines, alkenes, carboxylic acids, alcohols, and complex heterocycles. The dual reactivity of the aldehyde and the bromo-aromatic group provides a robust platform for the efficient construction of compound libraries, enabling the exploration of vast chemical space in the search for novel therapeutic agents.
References
-
Wikipedia contributors. (2024). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
NROChemistry. (2022). Wittig Reaction: Mechanism and Examples. [Link]
-
Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Li, G. et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6299. [Link]
-
ResearchGate. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Teli, D. et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]
-
Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]
-
Ahsan, M.J. et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(11), 3583. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
ResearchGate. (2012). Derivatization reactions and reagents for gas chromatography analysis. [Link]
-
Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Chemguide. (n.d.). reduction of aldehydes and ketones. [Link]
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Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. [Link]
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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National Institutes of Health. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. [Link]
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National Institutes of Health. (n.d.). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. [Link]
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Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
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Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. [Link]
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Odinity. (2014). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. [Link]
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Application Notes and Protocols for 3-(3-Bromophenyl)propanal in Medicinal Chemistry
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development on the strategic use of 3-(3-Bromophenyl)propanal. This document provides an in-depth analysis of the compound's synthetic utility, protocols for its preparation, and its application in the synthesis of novel chemical entities with therapeutic potential. The guide emphasizes the scientific rationale behind its use, particularly the role of the 3-bromophenyl moiety in modulating pharmacokinetic and pharmacodynamic properties. Detailed, step-by-step protocols for the synthesis of this compound and a subsequent application in the construction of a potential bioactive molecule are provided, underpinned by established chemical principles.
Introduction: The Strategic Value of this compound in Drug Discovery
This compound is a versatile bifunctional molecule, incorporating a reactive aldehyde and a synthetically malleable brominated aromatic ring. While the aldehyde functionality serves as a linchpin for a multitude of chemical transformations, the 3-bromophenyl group offers a strategic advantage in drug design. The introduction of a bromine atom into a molecular scaffold can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This is often attributed to the ability of bromine to participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding affinity.[2]
The propanal side chain provides a flexible three-carbon linker, allowing for the exploration of chemical space and the positioning of pharmacophoric features for optimal interaction with biological macromolecules. The aldehyde group itself is a gateway to a vast array of chemical reactions, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of diverse molecular architectures.[3]
This guide will first detail a reliable protocol for the synthesis of this compound from a commercially available precursor. Subsequently, a practical application of this building block in the synthesis of a novel heterocyclic scaffold will be presented, illustrating its potential in generating compounds of medicinal interest.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved from the readily available 3-bromobenzaldehyde via a two-step sequence involving a Wittig reaction to extend the carbon chain, followed by hydrolysis of the resulting enol ether.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzaldehyde
-
(Methoxymethyl)triphenylphosphonium chloride
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (2M)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Wittig Reaction to form 1-Bromo-3-(2-methoxyvinyl)benzene
-
To a dry three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.1 eq).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 1-bromo-3-(2-methoxyvinyl)benzene.
Step 2: Acidic Hydrolysis to this compound
-
Dissolve the purified 1-bromo-3-(2-methoxyvinyl)benzene from Step 1 in a mixture of THF and 2M hydrochloric acid.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, further purify the product by flash column chromatography on silica gel.
Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |
| This compound | C₉H₉BrO | 213.07 | 210115-30-3 | >95% |
Application in the Synthesis of a Dihydropyrimidine Scaffold
The aldehyde functionality of this compound makes it an excellent substrate for multicomponent reactions, such as the Biginelli reaction, to generate medicinally relevant heterocyclic scaffolds. Dihydropyrimidinones are a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Synthetic Workflow: Biginelli Reaction
Caption: One-pot synthesis of a dihydropyrimidine derivative.
Experimental Protocol: Synthesis of 4-(2-(3-Bromophenyl)ethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Ice-water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture with stirring for 12-18 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-(2-(3-bromophenyl)ethyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and robust chemical transformations. The Wittig reaction is a cornerstone of C-C bond formation, and the acidic hydrolysis of enol ethers is a reliable method for aldehyde synthesis.[4][5] The Biginelli reaction is a classic multicomponent reaction known for its efficiency and atom economy in generating dihydropyrimidinone scaffolds.
Self-Validation:
-
Reaction Monitoring: The progress of each reaction step should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.
-
Spectroscopic Analysis: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde and amide).
-
-
Physical Properties: The melting point of the final solid product should be determined and compared with literature values for analogous compounds, if available.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of the aldehyde and the bromophenyl group provide a powerful platform for the generation of diverse and complex molecules. The protocols detailed in this guide offer a reliable pathway for the preparation and application of this compound, enabling researchers to explore novel chemical space in the pursuit of new therapeutic agents.
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Mezencev, R. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
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-
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-
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The Versatile Virtuoso: 3-(3-Bromophenyl)propanal as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, bifunctional molecules that offer orthogonal reactivity are of immense value, enabling chemists to orchestrate sequential transformations with precision and elegance. 3-(3-Bromophenyl)propanal, a seemingly unassuming aldehyde, is a prime exemplar of such a versatile scaffold. Its unique combination of a reactive aldehyde functionality and a synthetically tractable aryl bromide moiety positions it as a powerful linchpin in the synthesis of a diverse array of chemical entities, from pharmaceutical intermediates to novel materials. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is the foundation of its effective utilization.
| Property | Value | Reference |
| CAS Number | 210115-30-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉BrO | [1][3][6] |
| Molecular Weight | 213.07 g/mol | [1][3][7] |
| Appearance | Colorless to light yellow oil | |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Inert atmosphere, store in freezer, under -20°C is recommended for long-term storage. | [1] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood.[8] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[9] Avoid contact with skin and eyes, and do not breathe vapors.[8] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[8]
The Aldehyde Handle: A Gateway to Molecular Diversity
The aldehyde functional group in this compound serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination stands as a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[10][11] This one-pot reaction, involving the formation of an imine intermediate followed by its in-situ reduction, offers a highly efficient route to a vast array of amine derivatives.
The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and remarkable chemoselectivity; it readily reduces the protonated imine intermediate while leaving the starting aldehyde largely untouched.[10][12][13] This selectivity is attributed to the steric bulk and electronic effects of the acetoxy groups, which temper the reactivity of the borohydride.[13]
Protocol 1: Synthesis of a Secondary Amine via Reductive Amination
This protocol details the synthesis of N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-bromophenyl)propan-1-amine, a key intermediate in some synthetic routes to the calcimimetic agent, Cinacalcet.
-
Materials:
-
This compound (1.0 equiv)
-
(R)-(+)-1-(1-Naphthyl)ethylamine (1.05 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound in anhydrous DCM (0.2 M) is added (R)-(+)-1-(1-naphthyl)ethylamine.
-
The mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Sodium triacetoxyborohydride is added portion-wise over 10-15 minutes. An exotherm may be observed.
-
The reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous phase is extracted with DCM (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.
-
-
Causality of Choices:
-
The slight excess of the amine ensures complete consumption of the aldehyde.
-
DCM is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.
-
The portion-wise addition of NaBH(OAc)₃ helps to control the reaction temperature.
-
The aqueous workup with NaHCO₃ neutralizes any remaining acidic species and removes water-soluble byproducts.
-
Olefination Reactions: Extending the Carbon Skeleton
The aldehyde functionality readily participates in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to generate alkenes with control over the double bond geometry.
The Wittig reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[14] While a classic and powerful transformation, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove from the reaction mixture.
The Horner-Wadsworth-Emmons (HWE) reaction , a popular modification of the Wittig reaction, employs a phosphonate carbanion.[15][16][17] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.[16][17] Furthermore, HWE reagents are generally more reactive than the corresponding phosphonium ylides and typically provide excellent (E)-selectivity for the resulting alkene.[15][16][18]
Protocol 2: Synthesis of an (E)-α,β-Unsaturated Ester via Horner-Wadsworth-Emmons Reaction
This protocol describes a general procedure for the synthesis of an (E)-α,β-unsaturated ester from this compound.
-
Materials:
-
Triethyl phosphonoacetate (1.1 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (1.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A suspension of NaH in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Triethyl phosphonoacetate is added dropwise, and the mixture is stirred at 0 °C for 30 minutes, then at room temperature for 30 minutes to generate the phosphonate ylide.
-
The reaction is cooled back to 0 °C, and a solution of this compound in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.
-
The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with EtOAc (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
NaH is a strong, non-nucleophilic base suitable for deprotonating the phosphonate ester.
-
THF is an appropriate aprotic solvent for this reaction.
-
The reaction is performed at low temperature initially to control the deprotonation and subsequent addition to the aldehyde.
-
The aqueous workup with NH₄Cl quenches the reaction and removes the water-soluble phosphate byproduct.
-
The Aryl Bromide Moiety: A Hub for Cross-Coupling Chemistry
The bromo-substituted phenyl ring of this compound is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds, typically between an organoboron reagent and an organohalide.[19] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
A potential challenge when performing a Suzuki-Miyaura coupling on this compound is the presence of the aldehyde, which can be sensitive to the basic reaction conditions or could potentially interact with the palladium catalyst. In some cases, protection of the aldehyde as an acetal may be necessary to achieve high yields.[20][21] However, with careful selection of the catalyst, ligand, and base, the coupling can often be performed on the unprotected aldehyde. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the subsequent reductive elimination.[19][22]
Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction vessel is added this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed 1,4-dioxane and water are added.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until completion as monitored by TLC or LC-MS.
-
The reaction is cooled to room temperature and diluted with water and EtOAc.
-
The layers are separated, and the aqueous phase is extracted with EtOAc (2 x 20 mL).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of aryl bromides.
-
K₃PO₄ is a commonly used base that is effective in promoting the transmetalation step.
-
The use of a dioxane/water solvent system is common for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.
-
Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the palladium catalyst.
-
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23][24] This reaction, co-catalyzed by palladium and copper, is conducted under mild conditions and tolerates a wide variety of functional groups, including aldehydes.[25][26] This makes it a particularly attractive method for the derivatization of this compound.
Protocol 4: Sonogashira Coupling of this compound
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a reaction vessel is added this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous, degassed THF and the amine base (e.g., Et₃N) are added, followed by the terminal alkyne.
-
The reaction is stirred at room temperature for 4-16 hours, or until completion as monitored by TLC.
-
The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., EtOAc) and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
-
Causality of Choices:
-
The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction, where the copper facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
-
An amine base is required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.
-
The reaction is typically run under mild, room temperature conditions.
-
Conclusion: A Building Block of Strategic Importance
This compound emerges as a highly valuable and versatile building block for organic synthesis. The orthogonal reactivity of its aldehyde and aryl bromide functionalities provides chemists with a powerful platform to construct a wide range of complex molecules through well-established and reliable synthetic transformations. From the synthesis of pharmaceutical agents to the creation of novel molecular scaffolds, the applications of this compound are vast and continue to expand. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full synthetic potential of this remarkable molecule.
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Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
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Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Publications. Available at: [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. Available at: [Link]
-
Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. Available at: [Link]
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
- Process for the production of phenyl substituted propanal. Google Patents.
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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3-(3-bromophenyl)propanoic Acid. PubChem. Available at: [Link]
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What is the Difference Between Wittig and Wittig Horner Reaction. Pediaa.Com. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. OpenStax. Available at: [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]
-
2-(3-bromophenyl)propanal. ChemSynthesis. Available at: [Link]
-
Protecting group. Wikipedia. Available at: [Link]
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-
1-Propanone, 1-(3-bromophenyl)-. PubChem. Available at: [Link]
-
3-(3-Bromophenyl)propionic acid (CAS 42287-90-1) Properties. Mol-Instincts. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Available at: [Link]
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Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ACS Publications. Available at: [Link]
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Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. Available at: [Link]
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted). HMDB. Available at: [Link]
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Definitive Quantification of 3-(3-Bromophenyl)propanal: Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed, validated analytical methods for the quantitative determination of 3-(3-Bromophenyl)propanal, a key intermediate in pharmaceutical synthesis. The inherent reactivity and potential volatility of aldehydes necessitate robust and specific analytical techniques. We present a primary method based on Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) following pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH). This approach enhances chromatographic retention and detection sensitivity. Additionally, an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is detailed for orthogonal verification and impurity profiling. Both protocols are designed to meet the stringent requirements of pharmaceutical quality control, with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH).
Introduction and Analytical Rationale
This compound is a functionalized aromatic aldehyde often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification is critical to control stoichiometry in subsequent reactions, assess starting material purity, and monitor for its presence as a potential process-related impurity in final drug substances.
The analytical challenge with aldehydes like this compound stems from their chemical nature. The aldehyde functional group is susceptible to oxidation and may possess a weak native chromophore, complicating direct analysis. Furthermore, its moderate volatility makes it amenable to both liquid and gas chromatography, requiring a careful selection of the analytical strategy based on the specific objective (e.g., routine QC vs. trace-level impurity identification).
This guide explains the causality behind the chosen methods:
-
RP-HPLC-UV with DNPH Derivatization: This is the recommended primary method for robust quantification. Aldehydes react with DNPH to form stable 2,4-dinitrophenylhydrazone derivatives.[1] This derivatization is advantageous as it attaches a strong chromophore to the analyte, significantly enhancing UV detectability at a wavelength (≈360 nm) where matrix interference is often minimal.[2] The resulting hydrazone is also more hydrophobic and less volatile, leading to excellent retention and peak shape on reversed-phase columns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method serves as a powerful alternative and confirmatory technique. It offers high separation efficiency for semi-volatile compounds and unparalleled specificity through mass-based detection.[3] The mass spectrum provides structural confirmation, and the presence of a bromine atom in this compound yields a characteristic isotopic pattern (M and M+2 ions), which is a definitive identifier.[4]
Physicochemical Properties of this compound
Understanding the compound's properties is essential for method development.
| Property | Value | Source |
| CAS Number | 210115-30-3 | [5] |
| Molecular Formula | C₉H₉BrO | [6] |
| Molecular Weight | 213.07 g/mol | [5][6] |
| Appearance | Colorless to light yellow oil | [7] |
| Boiling Point | 267.8 ± 15.0 °C (Predicted) | [7] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [7] |
| Storage | -20°C, under inert atmosphere (e.g., nitrogen) | [7] |
Primary Method: RP-HPLC-UV with DNPH Derivatization
This protocol details a robust and sensitive method for the routine quantification of this compound in various matrices, including bulk material and in-process control samples.
Experimental Workflow
Caption: Workflow for RP-HPLC-UV analysis with DNPH derivatization.
Protocol: Step-by-Step Methodology
A. Reagents and Materials
-
This compound reference standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Hydrochloric Acid (HCl), concentrated
-
Volumetric flasks, pipettes, and vials
-
Syringe filters (0.45 µm, PTFE)
B. Solution Preparation
-
DNPH Derivatizing Reagent (0.5% w/v): Dissolve 500 mg of DNPH in 100 mL of acetonitrile. Add 1 mL of concentrated HCl, sonicate to dissolve, and store in an amber bottle. Caution: DNPH is explosive when dry and is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas before use. The exact ratio may require optimization based on the specific column and system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Stock Solution (1000 µg/mL): Prepare a sample solution containing this compound at an estimated concentration of 1000 µg/mL in acetonitrile.
C. Derivatization Procedure
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the Standard Stock Solution. For each standard, place 1 mL of the diluted solution into a vial.
-
Sample Preparation: Place 1 mL of the diluted sample solution into a vial.
-
Reaction: To each standard and sample vial, add 1 mL of the DNPH Derivatizing Reagent. Cap the vials tightly and vortex.
-
Incubation: Heat the vials in a water bath or heating block at 60°C for 60 minutes to ensure complete derivatization. Allow to cool to room temperature.
-
Final Preparation: Filter the derivatized solutions through a 0.45 µm syringe filter before injection.
D. Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260/1290, Waters Alliance, or equivalent | Standard, reliable instrumentation for QC labs. |
| Column | C18 stationary phase (e.g., Zorbax, XBridge) 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the DNPH derivative. |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40 v/v) | A common starting point; adjust ACN % to achieve optimal retention time (e.g., 5-10 min). |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sensitivity needs. |
| UV Detector | Diode Array Detector (DAD) or UV-Vis | DAD is preferred for confirming peak purity. |
| Detection λ | 360 nm | This is the absorption maximum for aldehyde-DNPH derivatives.[2] |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identity confirmation and for analyzing volatile impurities that may not be captured by the HPLC method.
Experimental Workflow
Caption: General workflow for GC-MS analysis.
Protocol: Step-by-Step Methodology
A. Reagents and Materials
-
This compound reference standard
-
Ethyl Acetate or Dichloromethane, GC grade
-
Internal Standard (IS), optional (e.g., a structurally similar compound not present in the sample, like 4-bromobenzaldehyde).
-
GC vials with septa caps
B. Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution. If using an IS, add it to each standard at a fixed concentration.
-
Sample Solution: Dilute the sample with ethyl acetate to fall within the calibration range. Add the IS at the same concentration as in the standards.
C. Instrumental Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Agilent GC/MSD, Thermo Trace/ISQ, or equivalent | Standard instrumentation for volatile/semi-volatile analysis. |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5ms, DB-5ms) 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column with excellent performance for a wide range of analytes.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures efficient vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode for higher concentrations; Splitless for trace analysis. |
| Oven Program | Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) | A general-purpose gradient to separate the analyte from solvent and potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible fragmentation patterns. |
| Detection Mode | Full Scan (m/z 40-400) and/or SIM | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring ions like m/z 212/214 (M+•) and 183/185 ([M-CHO]+). |
Method Validation Framework
Any analytical method intended for use in a regulated environment must be validated to prove its suitability.[9] The validation should be performed according to established guidelines, such as ICH Q2(R1).[10][11]
Interdependence of Validation Parameters
Caption: Key analytical method validation parameters and their relationships.
Summary of Validation Characteristics
The primary HPLC-UV method should be validated for the following parameters.
| Parameter | Assessment | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Assess peak purity using DAD. | The analyte peak should be free of interference from other components at its retention time.[12] |
| Linearity | Analyze at least 5 concentration levels. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. | For drug substance assay: 80% to 120% of the test concentration.[12] |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 or based on standard deviation of the response and the slope. | Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%). |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temp ±5°C). | System suitability parameters should remain within limits. No significant impact on quantitative results. |
Conclusion
The quantification of this compound can be reliably achieved using the methods presented in this guide. For routine quality control and release testing, the RP-HPLC-UV method with DNPH derivatization is highly recommended due to its robustness, sensitivity, and accessibility. The GC-MS method serves as an essential orthogonal technique for identity confirmation and is particularly valuable for impurity profiling and investigational studies where structural elucidation is required. The implementation of a thorough method validation program, as outlined, is a mandatory step to ensure that the data generated are accurate, reliable, and compliant with regulatory expectations.[9]
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Ho J, de Korne D, de Bont A. Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Analytical Chemistry. 2008. Available from: [Link]
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Ketola RA, et al. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. 2010. Available from: [Link]
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Sowndarya S, et al. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. 2019. Available from: [Link]
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de Souza SV, Junqueira RG, de Oliveira RL. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. 2021. Available from: [Link]
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Koivusalmi E, Haatainen E, Root A. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry. 1999. Available from: [Link]
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Koivusalmi E, Haatainen E, Root A. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. 1999. Available from: [Link]
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Chegg.com. For this post-lab, you will be analyzing the GC-MS. 2021. Available from: [Link]
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SIELC Technologies. Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Available from: [Link]
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Bohn B, et al. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. 2022. Available from: [Link]
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El-Shaheny R, et al. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. 2021. Available from: [Link]
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Mathkoor MM, et al. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences. 2022. Available from: [Link]
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Bartolucci G, et al. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring. Applied Sciences. 2024. Available from: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aromatic Aldehydes
Abstract
This document provides a comprehensive guide and a robust protocol for the quantitative analysis of aromatic aldehydes using High-Performance Liquid Chromatography (HPLC) with UV detection. Aromatic aldehydes are a significant class of compounds, crucial as intermediates in pharmaceutical synthesis, flavoring agents, and potential impurities in drug products. Their accurate quantification is paramount for quality control and regulatory compliance. This note details a pre-column derivatization method using 2,4-dinitrophenylhydrazine (DNPH), which imparts strong chromophores to the aldehydes, enabling sensitive UV detection. We will explore the underlying chemical principles, provide a step-by-step protocol for sample preparation and analysis, and discuss method validation considerations based on international guidelines.
Introduction: The Analytical Challenge of Aromatic Aldehydes
Aromatic aldehydes (e.g., benzaldehyde, vanillin, cinnamaldehyde) are characterized by a carbonyl group attached to an aromatic ring. While essential in many industries, their reactivity makes them potential degradation products or process-related impurities in active pharmaceutical ingredients (APIs) and formulated drug products. Due to their potential toxicity and impact on product stability, regulatory bodies mandate strict control over their levels.
Direct HPLC analysis of many aldehydes can be challenging due to their lack of a strong ultraviolet (UV) chromophore and their high volatility.[1] To overcome these limitations, a pre-column derivatization strategy is employed. The most common and reliable method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[1][2][3] This reaction yields a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, significantly enhancing the sensitivity and specificity of the analysis.[4][5]
Principle of the Method: Derivatization and Chromatographic Separation
The analytical workflow is a two-stage process: derivatization followed by reversed-phase HPLC separation.
The Chemistry of DNPH Derivatization
The reaction between an aromatic aldehyde and DNPH is a classic example of a nucleophilic addition-elimination, or condensation, reaction.[6][7] The nucleophilic nitrogen of the hydrazine (-NH₂) group in DNPH attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable, brightly colored 2,4-dinitrophenylhydrazone derivative.[4][5][8]
The key advantages of this derivatization are:
-
Enhanced Detectability: The resulting hydrazone contains two nitroaromatic rings, which act as powerful chromophores, typically absorbing strongly around 360 nm.[9]
-
Increased Stability: The hydrazone derivatives are more stable and less volatile than the parent aldehydes, making them ideal for HPLC analysis.[2]
-
Improved Separation: The derivatization increases the molecular weight and hydrophobicity of the analytes, which can lead to better retention and separation on a reversed-phase column.
Caption: DNPH Derivatization of an Aromatic Aldehyde
Reversed-Phase HPLC Separation
The separation of the derivatized aromatic aldehydes is achieved using reversed-phase HPLC. A non-polar stationary phase, typically octadecylsilane (C18), is used in conjunction with a polar mobile phase.
-
Stationary Phase: A C18 column is the workhorse for this application.[10][11] Its long alkyl chains provide a hydrophobic surface that interacts with the non-polar hydrazone derivatives. The retention mechanism is primarily based on hydrophobic (van der Waals) interactions.[10]
-
Mobile Phase: The mobile phase is typically a mixture of an aqueous component (water, often with a buffer to control pH) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[12][13] By adjusting the ratio of the organic modifier, the polarity of the mobile phase is controlled, which in turn dictates the retention time of the analytes. A higher concentration of the organic solvent decreases mobile phase polarity, leading to shorter retention times. Gradient elution, where the mobile phase composition is changed during the run, is often employed to resolve a mixture of aldehydes with varying polarities.[13]
Detailed Application Protocol
This protocol is a general guideline and may require optimization for specific applications. All procedures should adhere to Good Laboratory Practices (GLP).
Materials and Reagents
-
Solvents: HPLC grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Reagents: 2,4-Dinitrophenylhydrazine (DNPH), Hydrochloric Acid (HCl), Perchloric Acid (HClO₄).
-
Standards: Certified reference standards of the aromatic aldehydes of interest.
Equipment
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[14]
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.45 µm syringe filters (PTFE or other compatible material).
Preparation of Solutions
-
DNPH Reagent: Caution: DNPH is potentially explosive when dry and should be handled with care, typically as a wetted powder. Dissolve 150 mg of DNPH in 50 mL of acetonitrile. In a separate container, carefully add 0.5 mL of concentrated HCl to 50 mL of acetonitrile. Mix the two solutions. This reagent should be prepared fresh.
-
Standard Stock Solutions: Accurately weigh and dissolve approximately 10 mg of each aromatic aldehyde reference standard in acetonitrile in a 100 mL volumetric flask.
-
Working Standard Solution: Prepare a mixed working standard by diluting the stock solutions with acetonitrile to a final concentration in the range of 1-10 µg/mL.
Sample Preparation and Derivatization Workflow
-
Sample Dissolution: Accurately weigh the sample (e.g., API, drug product) and dissolve it in a suitable volume of acetonitrile to achieve an expected aldehyde concentration within the calibration range.
-
Derivatization: To 1.0 mL of the sample or standard solution in a vial, add 1.0 mL of the DNPH reagent.
-
Reaction: Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.
-
Cooling & Dilution: Allow the solution to cool to room temperature. Dilute with the mobile phase initial composition if necessary to bring the concentration into the linear range of the assay.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
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GC-MS analysis of halogenated organic compounds
An Application Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Halogenated Organic Compounds
Authored by: A Senior Application Scientist
Abstract
Halogenated Organic Compounds (HOCs) represent a broad class of chemicals with diverse applications and significant environmental and health implications. Their analysis presents unique challenges due to their wide range of chemical properties and the low concentration levels often required for detection. Gas Chromatography-Mass Spectrometry (GC-MS) has become the definitive analytical technique for the identification and quantification of these compounds.[1] This guide provides a comprehensive overview of the principles, protocols, and best practices for the successful analysis of HOCs by GC-MS, intended for researchers, environmental scientists, and professionals in drug development. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to provide a trustworthy and authoritative resource.
Introduction: The Analytical Challenge of HOCs
Halogenated organic compounds, which include substances like polychlorinated biphenyls (PCBs), organochlorine pesticides, brominated flame retardants, and disinfection by-products, are often characterized by their persistence, bioaccumulation potential, and toxicity.[1] The primary analytical challenge lies in achieving the sensitivity and selectivity required to detect these compounds at trace levels in complex matrices such as water, soil, and biological tissues.[1]
While early methods utilized Gas Chromatography with Electron Capture Detectors (GC-ECD), which is highly sensitive to halogenated compounds, the co-elution of analytes and interferences from non-halogenated compounds could bias results.[1][2] The coupling of GC with Mass Spectrometry (GC-MS) provides the universal analytical technique, offering the high separating power of chromatography with the definitive identification capabilities of mass spectrometry.[1][3] The MS acts as a universal detector, minimizing interferences through its ability to distinguish compounds by their unique mass spectra.[3]
Core Principles: GC Separation and MS Detection
The power of GC-MS lies in its two-dimensional approach to analysis.
-
Gas Chromatography (GC) : This technique separates volatile and semi-volatile compounds from a mixture. An inert carrier gas (e.g., Helium, Hydrogen) transports the vaporized sample through a long, thin capillary column.[4] The inner wall of the column is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile carrier gas and the stationary phase.[4] The choice of stationary phase is the most critical factor in achieving a successful separation.[4][5]
-
Mass Spectrometry (MS) : As separated compounds elute from the GC column, they enter the mass spectrometer's ion source. In the most common ionization technique, Electron Ionization (EI), high-energy electrons bombard the molecules, causing them to fragment into charged ions in a reproducible pattern.[6] These fragments are then separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge ratio (m/z).[6] The resulting mass spectrum is a chemical "fingerprint" that allows for highly confident identification of the compound. For halogenated compounds, the characteristic isotopic patterns of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) provide an additional layer of confirmation during analysis.
The Analytical Workflow: From Sample to Signal
A robust and reliable analysis of HOCs requires a systematic workflow. Each step must be carefully considered and optimized to ensure data quality.
Caption: Overall workflow for GC-MS analysis of HOCs.
Sample Preparation: Extraction and Cleanup
The goal of sample preparation is to isolate the target HOCs from the sample matrix and concentrate them to a level suitable for GC-MS analysis.[7] The choice of technique depends on the matrix and the specific properties of the target analytes.
-
Liquid-Liquid Extraction (LLE) : A classic technique where an organic solvent (e.g., dichloromethane, hexane) is vigorously mixed with an aqueous sample to partition the HOCs into the organic layer.[7] This method is effective but can be labor-intensive and consume large volumes of solvent.[2]
-
Solid Phase Extraction (SPE) : An increasingly popular alternative to LLE, SPE involves passing a liquid sample through a cartridge containing a solid sorbent.[7] The HOCs are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of solvent.[7] SPE reduces solvent consumption and can be automated.[2] Sorbent materials like C18 are used for removing lipids from biological samples, while Florisil is common for pesticide analysis.[8]
-
Purge and Trap (P&T) / Headspace Analysis : These techniques are ideal for volatile halogenated organic compounds (VHOCs) in water or solid samples.[7][9] In P&T, an inert gas is bubbled through the sample, stripping the volatile compounds, which are then collected on an adsorbent trap before being thermally desorbed into the GC.[10] Static headspace analysis involves heating a sample in a sealed vial and injecting a portion of the vapor phase above the sample.[7][11]
Table 1: Comparison of Common Extraction Techniques for HOCs
| Technique | Principle | Target Analytes | Common Matrices | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Semi-volatile HOCs (PCBs, pesticides) | Water, wastewater | Well-established, effective for many compounds | High solvent use, labor-intensive, emulsion formation |
| Solid Phase Extraction (SPE) | Adsorption onto a solid sorbent | Wide range of HOCs, including polar compounds | Water, biological fluids | Low solvent use, high concentration factors, automatable[2] | Can be affected by matrix interferences, cost of cartridges |
| Purge and Trap (P&T) | Gas stripping of volatiles | Volatile HOCs (e.g., trihalomethanes) | Water, soil | Excellent for trace-level volatiles, automated | Limited to volatile compounds, potential for foaming |
| Headspace (HS) | Analysis of vapor phase in equilibrium with sample | Highly volatile HOCs | Water, soil, blood | Simple, fast, minimizes matrix contamination of GC system[7] | Less sensitive than P&T, matrix-dependent equilibrium |
Following initial extraction, a "cleanup" step may be necessary, especially for complex samples like soil or fatty tissues.[8] Techniques like Gel Permeation Chromatography (GPC) can remove high-molecular-weight interferences, while materials like alumina or silica gel can remove polar matrix components.[1][8]
Derivatization: Enhancing Analyte Properties
Some HOCs, particularly polar compounds like haloacetic acids (HAAs) or those with active hydrogen atoms (e.g., phenols, amines), are not suitable for direct GC analysis due to low volatility or poor chromatographic behavior.[12][13] Derivatization is a chemical modification process that converts these analytes into more volatile, stable, and chromatographically amenable forms.[12][14]
-
Why Derivatize?
-
Increase Volatility : By masking polar functional groups (-OH, -NH, -COOH), derivatization reduces intermolecular hydrogen bonding, allowing the compound to be vaporized at lower temperatures.[14]
-
Improve Thermal Stability : Some compounds can decompose in the hot GC injector; derivatization can create a more stable structure.[12]
-
Enhance Detectability : Introducing fluorinated groups via derivatization can significantly improve sensitivity for detectors like the ECD.[14]
-
Common derivatization reactions for HOC analysis include alkylation (e.g., using acidic methanol to convert HAAs to their methyl esters) and acylation .[2][13][14]
GC-MS Instrumentation and Method Parameters
Proper selection of instrumental parameters is crucial for achieving the desired separation and sensitivity.
GC Column Selection The choice of the capillary column's stationary phase is the most important factor for resolution.[5] The principle of "like dissolves like" applies: non-polar columns are used for non-polar analytes, and polar columns for polar analytes.[4]
Caption: Decision process for GC stationary phase selection.
Table 2: Common GC Columns for Halogenated Compound Analysis
| Stationary Phase | Polarity | Common Trade Names | Typical Applications |
|---|---|---|---|
| 5% Phenyl Polysiloxane | Non-Polar | DB-5ms, Rtx-5ms, VF-5ms | General purpose for semi-volatiles, pesticides, PCBs[15] |
| 6% Cyanopropylphenyl | Intermediate Polarity | DB-624, Rtx-624 | Volatile organic compounds (VOCs)[16] |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, Carbowax | Haloacetic acids (as esters), polar compounds |
Other key GC parameters include:
-
Column Dimensions : 0.25 mm internal diameter (I.D.) columns offer a good compromise between efficiency and sample capacity.[4] A standard length of 30 m is suitable for most applications.
-
Injector Temperature : Must be high enough to ensure rapid vaporization of the sample without causing thermal degradation of the analytes. A typical starting point is 250-280°C.[17]
-
Oven Temperature Program : A temperature ramp is used to elute compounds in order of their boiling points and polarities. A typical program might start at 40°C, hold for a few minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.[18]
MS Parameters
-
Ionization Mode : Electron Ionization (EI) is the standard for HOC analysis, providing reproducible fragmentation patterns for library matching.[6]
-
Acquisition Mode :
-
Full Scan : The mass spectrometer scans across a wide range of m/z values (e.g., 40-550 amu), collecting a complete mass spectrum for every compound. This is excellent for identifying unknown compounds.[18]
-
Selected Ion Monitoring (SIM) : The MS is set to monitor only a few specific, characteristic ions for each target analyte. This dramatically increases sensitivity by increasing the dwell time on the ions of interest, making it ideal for trace-level quantification.[10][19]
-
Protocols: A Practical Example
This section provides a generalized protocol for a common application. Note: This is a template and must be fully validated for your specific analytes, matrix, and instrumentation.
Protocol 1: Analysis of Volatile Halogenated Organics in Water by Purge and Trap GC-MS (Based on EPA Method 524.3) [10]
-
Sample Collection & Preservation : Collect samples in 40 mL vials with zero headspace. If residual chlorine is present, add a quenching agent (e.g., ascorbic acid). Store at ≤6 °C.
-
Standard Preparation : Prepare calibration standards in methanol. Create aqueous calibration standards by spiking known amounts into reagent water.
-
GC-MS System Setup :
-
Column : DB-624 (or equivalent), 30 m x 0.25 mm I.D. x 1.4 µm film thickness.
-
Carrier Gas : Helium at a constant flow of ~1.2 mL/min.
-
Oven Program : 35°C hold for 2 min, ramp at 10°C/min to 220°C, hold for 2 min.
-
Injector : Splitless mode, 200°C.
-
MS Source : 230°C; Quadrupole : 150°C.
-
Acquisition : Full Scan (m/z 35-300) or SIM mode for target analytes.
-
-
Purge and Trap Parameters :
-
Sample Volume : 5 mL.
-
Purge Gas : Helium at 40 mL/min for 11 minutes.
-
Trap : Standard Vocarb trap (or equivalent).
-
Desorb : 250°C for 2 minutes.
-
Bake : 270°C for 8 minutes.
-
-
Calibration : Analyze a multi-point calibration curve (5-7 levels) to establish the linear range and response factors for each analyte.
-
Sample Analysis :
-
Spike each sample, blank, and QC standard with internal standards and surrogates.
-
Load the 5 mL sample into the P&T sparger.
-
Initiate the automated P&T and GC-MS sequence.
-
-
Data Analysis :
-
Identify compounds by comparing retention times and mass spectra to the calibration standards.
-
Quantify using the internal standard method, calculating concentrations based on the calibration curve.
-
Verify that surrogate recoveries are within the established acceptance limits (e.g., 70-130%).
-
Troubleshooting Common GC-MS Issues
Even with a validated method, problems can arise. A systematic approach is key to efficient troubleshooting.[20][21]
Table 3: GC-MS Troubleshooting Guide for HOC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Peaks or Low Signal | Syringe issue; incorrect injection parameters; massive leak; detector off. | Perform manual injection to rule out autosampler.[22] Check split ratio and purge times.[23] Perform leak check. Verify detector settings. |
| Peak Tailing | Active sites in the injector liner or column; column contamination; incompatible solvent. | Replace the inlet liner with a deactivated one.[22] Trim the first 0.5m of the GC column. Condition the column. Ensure proper sample preparation.[24] |
| Baseline Noise or Drift | Contaminated carrier gas; column bleed; contaminated injector or detector. | Ensure high-purity gas and functioning traps.[20] Bake out the column at its maximum isothermal temperature.[24] Clean the injector and MS ion source. |
| Poor Resolution | Incorrect column phase; column degradation; oven temperature program not optimized. | Verify the correct column is installed for the application.[5] Replace the column if performance degrades. Optimize the temperature ramp rate.[24] |
| Ghost Peaks | Carryover from a previous injection; contaminated syringe; septum bleed. | Run a solvent blank to confirm carryover. Increase bake-out time. Use high-quality septa and replace regularly.[24] |
Conclusion and Future Outlook
GC-MS is an indispensable and powerful technique for the analysis of halogenated organic compounds. Its combination of high-resolution separation and specific mass-based detection provides the reliability and sensitivity needed to meet regulatory requirements and research objectives. Successful analysis hinges on a holistic understanding of the entire workflow, from meticulous sample preparation to careful optimization of instrumental parameters and a systematic approach to troubleshooting.
Advances in technology, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS), are pushing the boundaries of what is possible.[1][25] These techniques offer vastly increased peak capacity and mass accuracy, enabling the separation and identification of thousands of compounds in a single run, which is particularly useful for untargeted screening of complex environmental samples.[25][26] As the demand for lower detection limits and broader compound coverage grows, these advanced GC-MS methods will become increasingly vital.
References
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-
Jeannot, R. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. Journal of Chromatography A. [Link]
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Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. (n.d.). ResearchGate. [Link]
-
Agilent J&W GC Column Selection Guide. (n.d.). ResearchGate. [Link]
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GC-MS Sample Preparation. (n.d.). Organomation. [Link]
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GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Disinfection. (n.d.). UNT Digital Library. [Link]
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GC Derivatization. (n.d.). Regis Technologies. [Link]
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Analysis of volatile halogen compounds in water. (n.d.). Agilent Technologies. [Link]
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Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). Environmental Science and Pollution Research. [Link]
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Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]
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Agilent J&W GC Column Selection Guide. (n.d.). Postnova. [Link]
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Sample preparation GC-MS. (n.d.). SCION Instruments. [Link]
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Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. (n.d.). USGS Publications Warehouse. [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. [Link]
-
The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2010). ResearchGate. [Link]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plant. (2018). ResearchGate. [Link]
-
Derivatization. (2023). Chemistry LibreTexts. [Link]
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Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. (2020). ResearchGate. [Link]
-
GC- MS Analysis of Halocarbons in the Environment. (2007). ResearchGate. [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (2011). Analytical Methods. [Link]
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TROUBLESHOOTING GUIDE. (n.d.). Shimadzu. [Link]
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Advancements in High-Resolution GC-MS(Gas Chromatography-Mass Spectrometry). (n.d.). Paw-Labs. [Link]
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Guide to GC Column Selection and Optimizing Separations. (2021). Restek. [Link]
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How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
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What Is Derivatization In GC-MS? (2024). YouTube. [Link]
-
EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. (n.d.). US EPA. [Link]
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Advancements in Mass Spectrometry Techniques for LC-MS and GC-MS. (n.d.). Lab Manager. [Link]
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Guide to Choosing a GC Column. (n.d.). Phenomenex. [Link]
-
Determination of SVOC in Soils by GC-MS. (2022). ALS Environmental. [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (n.d.). Drawell. [Link]
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How Do I Troubleshoot a Problem on My GC-MS? (2019). Chromatography - Books. [Link]
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How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science. [Link]
-
EPA Methods for Gas Chromatography. (n.d.). Buck Scientific. [Link]
-
Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. (2018). DiVA portal. [Link]
-
Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (2009). US EPA. [Link]
-
EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). (n.d.). US EPA. [Link]
-
3M Environmental Laboratory Method E-51. (n.d.). 3M. [Link]
-
How Is GC-MS Used In Quality Control? (2024). YouTube. [Link]
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Developing a standard operating procedure for handling 3-(3-Bromophenyl)propanal
Application Notes & Protocols for 3-(3-Bromophenyl)propanal
A Senior Application Scientist's Guide to Safe Handling, Synthesis, and Characterization
This document provides a comprehensive standard operating procedure (SOP) for the handling and application of this compound (CAS No: 210115-30-3). It is intended for researchers, medicinal chemists, and drug development professionals who utilize this versatile chemical intermediate. The protocols herein are designed to ensure scientific integrity, operational safety, and reproducibility.
Introduction: The Scientific Context of this compound
This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive aldehyde functional group and a brominated phenyl ring, makes it a key intermediate for introducing the 3-(3-bromophenyl)propyl moiety into more complex molecules. The bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the aldehyde can be readily transformed into a variety of other functional groups.
This compound and its derivatives are of significant interest in medicinal chemistry. Analogous structures, such as those containing a cinnamaldehyde scaffold, have been investigated for their potential as anti-cancer agents, acting as covalent inhibitors that target key proteins in biochemical pathways.[1] The strategic placement of the bromo-substituent allows for systematic exploration of the chemical space during hit-to-lead optimization in drug discovery programs.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 210115-30-3 | [3][4][5] |
| Molecular Formula | C₉H₉BrO | [3][4][6] |
| Molecular Weight | 213.07 g/mol | [3][4][6] |
| Appearance | Colorless to light yellow oil | [7] |
| Boiling Point | 267.8 ± 15.0 °C (Predicted) | [7] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | Typically ≥95% | [4][5] |
Core Safety Directives & Hazard Management
The handling of any chemical reagent requires a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, its structure as an aromatic aldehyde necessitates stringent safety protocols.[8] The following procedures are mandatory for all personnel.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]
-
Ventilation: Ensure adequate ventilation in the laboratory. Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[12]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[13] Avoid latex gloves, as they may offer insufficient protection.[10][14]
-
Body Protection: A flame-retardant lab coat must be worn and kept fastened. Ensure long pants and closed-toe shoes are worn to cover all exposed skin.[9]
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][11][15] Recommended storage is refrigerated (-20°C) under an inert atmosphere (e.g., nitrogen) to maintain stability.[7]
-
Handling: Avoid breathing vapors or mist.[8][11] Prevent contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[11][14][15]
Diagram 1: General Laboratory Safety Workflow
This diagram outlines the mandatory decision-making process before handling hazardous chemicals like this compound.
Caption: General workflow for safe chemical handling.
Protocols for Synthesis and Purification
The following protocols provide a validated methodology for the laboratory-scale synthesis and purification of this compound.
Protocol: Oxidation of 3-(3-Bromophenyl)propan-1-ol
This protocol details the synthesis via oxidation of the corresponding alcohol. The use of Dess-Martin periodinane (DMP) is recommended as it is a mild oxidizing agent that operates at room temperature with high efficiency, minimizing over-oxidation to the carboxylic acid.
Materials:
-
3-(3-Bromophenyl)propan-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Reaction Setup: In a fume hood, add 3-(3-Bromophenyl)propan-1-ol (1 equivalent) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Oxidation: Slowly add Dess-Martin periodinane (1.1 equivalents) to the solution in portions. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, dilute the mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear. Causality Note: Sodium thiosulfate reduces the excess DMP and its byproducts to more soluble forms, facilitating their removal.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 5% ethyl acetate).
-
Loading: Adsorb the crude this compound onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to light yellow oil.
Diagram 2: Synthesis & Purification Workflow
Caption: Step-by-step workflow for synthesis and purification.
Analytical Characterization
Confirmation of the product's identity and purity is a self-validating step crucial for the trustworthiness of any subsequent research. The following data are typical for this compound.
Table 2: Predicted Spectroscopic Data for Characterization
| Technique | Expected Observations |
| ¹H NMR | δ ~9.8 ppm (t, 1H): Aldehydic proton (-CHO). δ ~7.1-7.5 ppm (m, 4H): Aromatic protons. δ ~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar). δ ~2.8 ppm (t, 2H): Methylene protons adjacent to the aldehyde group (-CH₂-CHO). |
| ¹³C NMR | δ ~201 ppm: Aldehyde carbonyl carbon. δ ~122-135 ppm: Aromatic carbons (including C-Br at ~122 ppm). δ ~45 ppm: Methylene carbon adjacent to the aldehyde group. δ ~30 ppm: Methylene carbon adjacent to the aromatic ring. |
| IR (Infrared) | ~2820 & 2720 cm⁻¹: Characteristic C-H stretches of an aldehyde. ~1725 cm⁻¹: Strong C=O (carbonyl) stretch. ~1595 & 1475 cm⁻¹: C=C stretches of the aromatic ring. ~780 & 680 cm⁻¹: C-H bending (out-of-plane) for meta-substitution. ~550-650 cm⁻¹: C-Br stretch. |
| MS (Mass Spec) | m/z: 212/214 (M, M+2), corresponding to the isotopic pattern of bromine. |
Emergency Procedures
Spill Response
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[12] Decontaminate the area with soap and water.
-
Major Spill (outside fume hood): Evacuate the immediate area and alert personnel. Prevent entry. If safe to do so, increase ventilation. Contact the institution's Environmental Health & Safety (EHS) office immediately.[9]
First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[11][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[8][11] Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Waste Disposal
All waste materials, including crude product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.[11] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[11]
References
-
STANDARD OPERATING PROCEDURE. University of Delaware. [Link]
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University. [Link]
-
2-(3-bromophenyl)propanal - Synthesis and physical properties. ChemSynthesis. [Link]
-
Chemical Standard Operating Procedure for Formaldehyde. Providence College Environmental Health and Safety. [Link]
-
Standard Operating Procedures for Formaldehyde or Processes. University of Vermont. [Link]
-
Standard Operating Procedure: HANDLING CHEMICALS. Louisiana State University. [Link]
-
This compound, 95% Purity. CP Lab Safety. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromophenyl)propanal
Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)propanal. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and success of your experiments.
The most prevalent and direct route to this compound involves the oxidation of its corresponding primary alcohol, 3-(3-bromophenyl)propan-1-ol. While seemingly straightforward, this transformation is prone to several side reactions that can compromise yield and purity. This guide will primarily address issues arising from common oxidation protocols, with additional insights into alternative synthetic strategies.
Part 1: Troubleshooting Guide for Oxidation Reactions
The oxidation of a primary alcohol to an aldehyde requires careful selection of reagents and precise control of reaction conditions to prevent over-oxidation and other unwanted transformations.[1][2] This section addresses the most frequently encountered problems in this synthetic step.
Q1: My final product is contaminated with 3-(3-bromophenyl)propanoic acid. What is causing this over-oxidation and how can I prevent it?
Answer: The formation of the corresponding carboxylic acid is the most common side reaction when oxidizing a primary alcohol.[3] This occurs when the initially formed aldehyde is further oxidized. The mechanism often involves the formation of an aldehyde hydrate in the presence of water, which is then susceptible to attack by the oxidant.[4][5]
Causality and Prevention:
-
Reagent Choice: Strong, aqueous oxidizing agents like chromic acid (Jones reagent) or potassium permanganate will readily oxidize primary alcohols to carboxylic acids.[2][6][7] For selective synthesis of the aldehyde, milder, anhydrous reagents are required.
-
Anhydrous Conditions: For reagents like Pyridinium Chlorochromate (PCC), the absence of water is critical.[8][9] Any moisture can facilitate the formation of the hydrate, leading to the carboxylic acid byproduct.[5][9]
-
Reaction Workup: During aqueous workup, residual oxidant can cause over-oxidation. It is crucial to quench the reaction thoroughly or filter the crude mixture through a pad of silica gel or Celite to remove the oxidant before introducing water.
Troubleshooting Protocol: Minimizing Over-oxidation
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Oxidizing Agent | Use of Jones Reagent (CrO₃/H₂SO₄/acetone) or KMnO₄. | Switch to a mild, anhydrous oxidant such as Dess-Martin Periodinane (DMP), Pyridinium Chlorochromate (PCC), or conditions for a Swern oxidation.[10][11] | These reagents are selective for the aldehyde and are used under non-aqueous conditions, which prevents hydrate formation and subsequent oxidation.[9][12][13] |
| Solvent/Reagents | Use of non-anhydrous solvents or reagents. | Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents (e.g., dichloromethane). | Water is the key culprit in forming the aldehyde hydrate intermediate that leads to over-oxidation.[5] |
| Reaction Time | Excessively long reaction times. | Monitor the reaction closely by TLC. Quench the reaction as soon as the starting alcohol is consumed. | Prolonged exposure to the oxidant, even a mild one, can increase the chance of side reactions. |
| Workup | Premature addition of water before removing the oxidant. | For PCC, filter the reaction mixture through a short plug of silica gel or Celite before aqueous extraction.[8] For Swern, ensure the reaction is properly quenched with a saturated aqueous solution. | This physically separates the product from the oxidant, preventing further reaction during the workup phase. |
Q2: I'm performing a Swern oxidation and my yield is low. I've also isolated a foul-smelling byproduct containing sulfur. What went wrong?
Answer: This is a classic issue with the Swern oxidation, pointing to two primary problems: decomposition of the active oxidant and a specific side reaction known as the Pummerer rearrangement.
Causality and Prevention:
-
Decomposition of the Active Oxidant: The active species, chloro(dimethyl)sulfonium chloride, is formed from DMSO and oxalyl chloride and is thermally unstable above -60°C.[14][15] If the temperature is not strictly controlled, this species decomposes before it can react with the alcohol, leading to low conversion.
-
Pummerer Rearrangement: At elevated temperatures (typically above -60°C), the alkoxysulfonium ion intermediate can undergo a Pummerer rearrangement, which ultimately leads to the formation of a methylthiomethyl (MTM) ether of your starting alcohol instead of the desired aldehyde.[14]
Troubleshooting Protocol: Optimizing the Swern Oxidation
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Reaction temperature rises above -60°C. | Maintain the reaction temperature at -78°C (a dry ice/acetone bath) during the addition of all reagents. Allow for only very slow and controlled warming after the base is added. | The active oxidant and key intermediates are unstable at higher temperatures, leading to decomposition and side reactions like the Pummerer rearrangement.[14][15] |
| Reagent Addition | Adding the alcohol before the active oxidant is fully formed; adding the base before the alcohol has reacted. | Follow the correct order of addition: 1) Add oxalyl chloride to DMSO. 2) Add the alcohol. 3) Add the tertiary base (e.g., triethylamine). | The reaction proceeds through a specific sequence of intermediates. Incorrect addition order disrupts this pathway.[16] |
| Atmosphere | Presence of moisture. | Run the reaction under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. | Water will rapidly decompose the highly reactive chloro(dimethyl)sulfonium chloride.[14] |
| Byproduct Odor | Pervasive odor of dimethyl sulfide (DMS). | Perform the reaction in a well-ventilated fume hood.[16] Rinse all glassware with a bleach solution to oxidize the volatile DMS to odorless DMSO or dimethyl sulfone.[16] | Dimethyl sulfide is a volatile and malodorous byproduct of the Swern oxidation.[12][16] |
Q3: During my PCC oxidation, a sticky brown tar formed, making the workup and purification extremely difficult. How can I avoid this?
Answer: The formation of a tar-like chromium residue is a well-known drawback of using Pyridinium Chlorochromate (PCC). This residue can trap the product, complicating isolation and reducing yields.
Causality and Prevention:
-
Reagent Aggregation: The chromium byproducts tend to be insoluble and sticky, forming a colloidal suspension that is difficult to filter.
-
Adsorption: Adding an inert, solid support to the reaction mixture provides a high-surface-area material onto which the tar can deposit, keeping it as a free-flowing powder that is easily filtered.
Troubleshooting Protocol: Managing PCC Byproducts
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Reaction Mixture | PCC and byproducts form a thick, unfilterable slurry. | Add an adsorbent like Celite or molecular sieves to the reaction flask along with the PCC at the start of the reaction.[8] | The adsorbent prevents the tar-like material from sticking to the glassware and agglomerating, making the final mixture easier to handle and filter.[8] |
| Purification | Difficulty separating the product from chromium salts. | After the reaction, dilute the mixture with a solvent like diethyl ether and filter through a thick pad of silica gel or Florisil, eluting the product. | The polar chromium byproducts will be strongly adsorbed onto the silica, allowing the less polar aldehyde product to pass through. |
Part 2: Alternative Route & FAQ
Q4: I am considering hydroformylation of 3-bromostyrene as an alternative synthesis. What are the major side reactions I should anticipate?
Answer: Hydroformylation (the "oxo" process) is a powerful method for converting alkenes to aldehydes but presents its own set of challenges, primarily concerning selectivity and competing reactions.[17][18]
Common Side Reactions and Solutions:
-
Regioselectivity: The hydroformylation of a styrene derivative can produce two isomers: the desired linear aldehyde (this compound) and the branched aldehyde (2-(3-bromophenyl)propanal).
-
Solution: Regioselectivity is highly dependent on the catalyst and ligands used. Bulky phosphine ligands on the rhodium or cobalt catalyst tend to sterically favor the formation of the terminal, linear aldehyde.[19]
-
-
Hydrogenation: The H₂ gas used in the reaction can lead to unwanted hydrogenation of either the starting alkene (producing 1-bromo-3-ethylbenzene) or the aldehyde product (reducing it back to 3-(3-bromophenyl)propan-1-ol).
-
Solution: This is controlled by optimizing reaction conditions (temperature, pressure) and the catalyst system. Some catalysts exhibit higher hydrogenation activity than others.[19]
-
-
Isomerization: The alkene substrate can isomerize under reaction conditions, which can lead to different products. This is less of a concern with terminal alkenes like styrene.
Frequently Asked Questions (FAQs)
Q5: My starting alcohol remains largely unreacted. What are the likely causes? A: This typically points to an issue with the oxidant's activity.
-
For Swern: The active species is highly sensitive to moisture and temperature. Ensure your reagents and solvents are perfectly dry and that you maintain a temperature of -78°C.[14]
-
For DMP/PCC: These reagents can degrade upon storage. Use a fresh bottle or a recently opened one stored properly in a desiccator. Also, verify that you are using a sufficient molar excess (typically 1.2-1.5 equivalents).
Q6: What is the best general method for purifying crude this compound? A: Flash column chromatography on silica gel is the most reliable method. Use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the aldehyde from the more polar alcohol starting material and the highly polar carboxylic acid byproduct. For non-carbonyl impurities, formation of a reversible solid bisulfite adduct can be an effective purification technique.[4]
Q7: What are the most critical safety precautions for these oxidation reactions? A:
-
Swern Oxidation: Must be performed in a high-efficiency fume hood due to the generation of acutely toxic carbon monoxide and the intensely foul odor of dimethyl sulfide.[16] Handling cryogenic liquids (-78°C) requires appropriate personal protective equipment (PPE).
-
PCC Oxidation: PCC is a Cr(VI) compound and is therefore a suspected carcinogen and toxic.[8] Always handle it in a fume hood with gloves and avoid creating dust.
-
Dess-Martin Periodinane (DMP): DMP is known to be potentially explosive, especially under impact or when heated.[20] Handle with care and avoid large-scale reactions without proper safety assessments.
Visualizations and Protocols
Diagrams of Reaction Pathways
Caption: Troubleshooting workflow for common synthesis issues.
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is favored for its mild conditions and simple workup. [21]
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-(3-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature. The mixture may become slightly cloudy.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ (1:1 v/v). Stir vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography.
Protocol 2: Swern Oxidation
This protocol is excellent for sensitive substrates but requires strict temperature control. [14][16]
-
Activator Formation: In a flame-dried, three-neck flask under argon, add anhydrous DCM followed by dimethyl sulfoxide (DMSO, 2.2 eq). Cool the flask to -78°C in a dry ice/acetone bath. Slowly add oxalyl chloride (1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed -65°C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve 3-(3-bromophenyl)propan-1-ol (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -65°C. Stir for 30-45 minutes.
-
Base Addition: Add triethylamine (5.0 eq) dropwise, keeping the temperature below -65°C. After the addition is complete, stir the mixture at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 45 minutes.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Purification: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
References
-
Swern Oxidation | Chem-Station Int. Ed. (2014). Available at: [Link]
-
Swern oxidation - Wikipedia. Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal. Available at: [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress. (2026). Available at: [Link]
-
Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate) - Organic Synthesis. Available at: [Link]
-
PCC Oxidation of Alcohols: Cinnamaldehyde Synthesis - Studylib. Available at: [Link]
-
Oxidation by PCC (pyridinium chlorochromate) - Chemistry LibreTexts. (2023). Available at: [Link]
-
Swern Oxidation. (2019). Available at: [Link]
-
Dess–Martin periodinane - Wikipedia. Available at: [Link]
-
Dess–Martin oxidation - Wikipedia. Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: [Link]
-
PCC Oxidation Mechanism - Chemistry Steps. Available at: [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy. Available at: [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. Available at: [Link]
-
Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C. Available at: [Link]
-
Illustrated Glossary of Organic Chemistry - Grignard reaction. Available at: [Link]
-
Hydroformylation of Alkenes: An Industrial View of the Status and Importance. (2025). Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023). Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - MDPI. Available at: [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]
-
Kinetics of the Heck reaction in biphasic organic-ethylene glycol medium - ResearchGate. Available at: [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. (2015). Available at: [Link]
-
423/523 Organometallic Chemistry Problem set 7 1. In 1968, the Shell Oil Company reported that adding tertiary phosphine such. Available at: [Link]
-
Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid - YouTube. (2016). Available at: [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. Available at: [Link]
-
Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Available at: [Link]
-
Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown. Available at: [Link]
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Technical Support Center: Optimizing Aldehyde Synthesis
Welcome to the technical support center for aldehyde synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing aldehydes. Here, we move beyond simple protocols to explore the underlying principles of common synthetic methods, offering detailed troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target aldehydes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Choosing the Right Synthetic Method
-
Understanding and Preventing Over-oxidation
-
Dealing with Aldehyde Instability
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Low or No Yield
-
Over-oxidation to Carboxylic Acid
-
Formation of Side Products
-
Difficulties in Product Purification
-
-
Key Synthetic Methodologies: Protocols & Optimization
-
Oxidation of Primary Alcohols
-
Swern Oxidation
-
Dess-Martin Periodinane (DMP) Oxidation
-
TEMPO-Mediated Oxidation
-
-
Reductive Approaches to Aldehydes
-
Reduction of Esters with DIBAL-H
-
-
-
References
Frequently Asked Questions (FAQs)
This section addresses common queries and provides concise, actionable advice.
Q1: How do I choose the best method for synthesizing my target aldehyde?
A1: The optimal method depends on several factors, primarily the functional groups present in your starting material and the desired scale of your reaction.
-
For substrates sensitive to acid or base: The Dess-Martin Periodinane (DMP) oxidation is an excellent choice due to its mild, neutral conditions.[1][2]
-
For large-scale synthesis: The Swern oxidation is often preferred because its byproducts are volatile and easily removed.[3] However, it requires cryogenic temperatures and generates a foul odor.[3][4][5]
-
For "green" chemistry approaches: TEMPO-catalyzed oxidations are advantageous as they can use air or bleach as the terminal oxidant.[6][7][8]
-
Starting from an ester or lactone: Reduction with Diisobutylaluminum Hydride (DIBAL-H) at low temperatures is the method of choice.[9][10]
Below is a decision-making workflow to guide your selection:
Caption: Decision tree for selecting an aldehyde synthesis method.
Q2: My primary alcohol is over-oxidizing to a carboxylic acid. How can I prevent this?
A2: Over-oxidation is a common challenge, especially with strong oxidizing agents.[11][12][13] Here are key strategies to maintain the aldehyde oxidation state:
-
Choice of Reagent: Employ mild, selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or use Swern oxidation conditions.[12][14][15] These reagents are specifically designed to minimize over-oxidation.[13]
-
Reaction Conditions:
-
Temperature Control: For many oxidations, particularly the Swern oxidation, maintaining a low temperature (e.g., -78 °C) is critical to prevent side reactions.[3][4]
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate intermediate from the aldehyde, which is then more susceptible to further oxidation to the carboxylic acid. Ensure your solvent and reagents are dry.
-
-
Stoichiometry: Use a precise amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) to avoid having excess oxidant that can drive the reaction further.
Q3: My synthesized aldehyde seems to be degrading during workup or purification. What can I do?
A3: Aldehydes can be susceptible to oxidation, polymerization, and other degradation pathways.[16][17]
-
Protection Strategies: If the aldehyde is an intermediate in a multi-step synthesis, consider protecting it as an acetal, which is stable to bases, nucleophiles, and reducing agents.[18][19][20][21] Cyclic acetals formed with diols are common and can be easily removed with mild acid hydrolysis.[18][20]
-
Purification Techniques:
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from reaction mixtures by forming a water-soluble bisulfite adduct.[22][23] This adduct can then be isolated in the aqueous phase and the aldehyde regenerated by treatment with a base.[22][23] This is an effective purification method that avoids harsh conditions.[24][25]
-
Chromatography: If using silica gel chromatography, be aware that silica can be acidic and may cause degradation of sensitive aldehydes. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent.
-
Troubleshooting Guide: Common Issues & Solutions
| Issue | Potential Causes | Recommended Solutions & Explanations |
| Low or No Yield | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH.[16] 2. Reagent Quality: Impure or degraded reagents/solvents.[17] 3. Incorrect Stoichiometry: Improper molar ratios of reactants.[16][17] 4. Inefficient Mixing: In heterogeneous reactions, poor stirring can limit reactant interaction.[17] | 1. Optimize Conditions: Systematically vary temperature, time, and catalyst/reagent loading. For instance, DIBAL-H reductions require strict temperature control at -78°C to prevent over-reduction.[26][27] 2. Verify Reagents: Use freshly opened or purified reagents and anhydrous solvents, especially for moisture-sensitive reactions like Swern or DIBAL-H. 3. Accurate Measurements: Double-check all calculations and measurements. 4. Ensure Thorough Mixing: Use an appropriate stir bar and stirring speed to ensure a homogeneous reaction mixture. |
| Over-oxidation to Carboxylic Acid | 1. Oxidizing Agent is Too Strong: Reagents like KMnO4 or Jones reagent will readily oxidize primary alcohols to carboxylic acids.[11] 2. Presence of Water: Water can lead to hydrate formation, which is easily oxidized. 3. Reaction Temperature is Too High: Higher temperatures can promote over-oxidation. | 1. Switch to a Milder Reagent: Use DMP, PCC, or Swern oxidation conditions, which are known for their selectivity for aldehydes.[12][14][15] 2. Use Anhydrous Conditions: Ensure all glassware is flame-dried and use anhydrous solvents. 3. Maintain Low Temperatures: Especially for exothermic reactions, use an ice bath or a cryo-cooler to maintain the recommended temperature. |
| Formation of Side Products | 1. Swern Oxidation: Methylthiomethyl (MTM) ether formation can occur if the reaction temperature rises.[3] 2. Aldol Condensation: In the presence of acid or base, aldehydes with α-hydrogens can self-condense.[16] 3. Cannizzaro Reaction: In the presence of a strong base, aldehydes without α-hydrogens can disproportionate into an alcohol and a carboxylic acid. | 1. Strict Temperature Control: For Swern oxidations, maintain the temperature below -60°C to suppress the Pummerer rearrangement that leads to MTM ethers.[3] 2. Control pH: Use non-nucleophilic bases (e.g., triethylamine in Swern oxidation) and carefully control the pH during workup. 3. Avoid Strong Bases: If the aldehyde product is sensitive to strong bases, use a milder workup procedure. |
| Difficulties in Product Purification | 1. Similar Polarity of Product and Starting Material: Makes chromatographic separation challenging. 2. Product Instability: Aldehyde degrades on silica gel. 3. Formation of Emulsions During Workup: Complicates extraction. | 1. Derivative Formation: Consider converting the aldehyde to a bisulfite adduct for extraction into the aqueous phase, then regenerate the aldehyde.[22][23] 2. Neutralize Silica Gel: Pre-treat the silica gel with a triethylamine solution. Alternatively, use a less acidic stationary phase like alumina. 3. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. |
Key Synthetic Methodologies: Protocols & Optimization
Oxidation of Primary Alcohols
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis.[13]
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[3][28]
Mechanism Overview:
-
Activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride.
-
Reaction with the alcohol to form an alkoxysulfonium salt.
-
Addition of a hindered, non-nucleophilic base (like triethylamine) to deprotonate the carbon adjacent to the oxygen, leading to the collapse of the intermediate to the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5]
Caption: General workflow for a Swern oxidation procedure.
Troubleshooting Swern Oxidations:
-
Low Yield: Often due to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
MTM Ether Side Product: This indicates the reaction warmed up prematurely.[3] Maintain strict temperature control, especially during the addition of DMSO and the alcohol.
This method uses a hypervalent iodine compound to achieve a mild and highly selective oxidation.[1][2][12]
Mechanism Overview: The reaction begins with the alcohol displacing an acetate group on the iodine atom. A base (either the displaced acetate or another added base) then abstracts the proton on the carbon bearing the hydroxyl group, leading to a concerted elimination that forms the aldehyde.[1]
Experimental Protocol (General):
-
Dissolve the primary alcohol in a chlorinated solvent (e.g., CH₂Cl₂).
-
Add Dess-Martin periodinane (1.1 - 1.5 equivalents) in one portion.
-
Stir at room temperature and monitor by TLC (typically complete in 0.5 - 3 hours).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.
-
Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.
Optimization:
-
Reaction Rate: The addition of a small amount of water can sometimes accelerate the reaction.[29]
-
Workup: A common and effective workup involves diluting the reaction mixture with ether and pouring it into a saturated NaHCO₃ solution containing an excess of Na₂S₂O₃. This reduces the remaining DMP and byproducts to more soluble forms.
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst for the oxidation of primary alcohols.[6]
Mechanism Overview: The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt.[8] This species then oxidizes the alcohol to an aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by a stoichiometric co-oxidant (like bleach or O₂) to complete the cycle.[7]
Key Advantages:
-
Catalytic: Only a small amount of TEMPO is needed.
-
Green: Can use environmentally benign co-oxidants like air.[30]
-
High Selectivity: Excellent for converting primary alcohols to aldehydes without over-oxidation.[31]
Reductive Approaches to Aldehydes
Diisobutylaluminum Hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures.[10]
Mechanism Overview: At low temperatures (-78 °C), one equivalent of DIBAL-H adds to the ester carbonyl to form a stable tetrahedral intermediate.[32][10] This intermediate does not collapse until it is warmed or quenched with an acid workup, at which point the aldehyde is released.[32]
Experimental Protocol (General):
-
Dissolve the ester in an anhydrous non-protic solvent (e.g., toluene or THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of DIBAL-H (1.0 - 1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir at -78 °C for the recommended time (monitor by TLC).
-
Quench the reaction at -78 °C by slowly adding methanol to consume excess DIBAL-H.
-
Allow the mixture to warm to room temperature and then add an aqueous acid (e.g., 1M HCl) or a Rochelle's salt solution to hydrolyze the aluminum salts.
-
Extract the product with an organic solvent.
Critical Optimization Points:
-
Temperature: This is the most critical parameter. If the reaction is allowed to warm before quenching, the aldehyde will be further reduced to the primary alcohol.[32][9]
-
Stoichiometry: Using more than ~1.2 equivalents of DIBAL-H will also lead to over-reduction.[9]
References
Sources
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- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
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- 29. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 30. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 32. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with Aldehydes
<end_of_thought>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in Grignard reactions with aldehydes. The following information is structured to provide quick answers through frequently asked questions and in-depth troubleshooting for more persistent problems.
I. Frequently Asked Questions (FAQs)
Q1: My Grignard reaction did not initiate. What are the most common reasons for this failure?
A1: The most frequent cause of initiation failure is the presence of a passivating magnesium oxide layer on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[1][2] Additionally, even trace amounts of water in your glassware or solvent can halt the reaction.[3][4][5] Ensure all components are rigorously dried and consider activating the magnesium.
Q2: What is magnesium activation and why is it important?
A2: Magnesium activation is the process of removing the unreactive magnesium oxide layer to expose the fresh, reactive metal surface.[6][7] This is crucial for the reaction to start. Common activation methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle heating.[1][6][8]
Q3: My reaction started but then turned a dark brown or black color. Is this normal?
A3: While a grayish or brownish, cloudy appearance is typical for a Grignard reagent, a very dark or black color can indicate decomposition or significant side reactions.[9] This is often a result of overheating, which can lead to the formation of finely divided magnesium or Wurtz coupling byproducts.[9][10] Careful temperature control is essential to prevent this.
Q4: Why must Grignard reactions be performed under strictly anhydrous conditions?
A4: Grignard reagents are potent bases and will react with any source of acidic protons, such as water, alcohols, or carboxylic acids.[4][11] This acid-base reaction is much faster than the desired nucleophilic addition to the aldehyde.[12] Water will protonate the Grignard reagent, converting it into an inactive alkane and destroying it for the intended reaction.[3][5] Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents are mandatory.[2][13]
Q5: How can I confirm the concentration of my freshly prepared Grignard reagent?
A5: The concentration of a Grignard reagent should be determined by titration before use.[14][15] This is critical for accurate stoichiometry in the subsequent reaction with the aldehyde.[14] Common titration methods include using iodine (which reacts in a 1:1 ratio) or a colorimetric method with an indicator like 1,10-phenanthroline and a titrant such as sec-butanol or (-)-menthol.[16][17][18]
II. In-Depth Troubleshooting Guides
Guide 1: Issues with Grignard Reagent Formation
Low yield of the final alcohol product often originates from problems during the formation of the Grignard reagent itself.
Problem: The reaction between the organic halide and magnesium fails to start.
-
Causality: The primary barrier is the passivating oxide layer on the magnesium surface.[2] Trace moisture can also quench the initial, small amount of Grignard reagent formed, preventing the reaction from propagating.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon).[19] Use freshly distilled, anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[20][21]
-
Activate the Magnesium:
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings in the flask.[6][9] The activator reacts with the magnesium to expose a fresh surface.[1]
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod inside the flask (under an inert atmosphere) to break the oxide layer.[6]
-
Thermal Activation: Gently warm a small spot of the flask with a heat gun.[8] Be prepared with an ice bath to control the reaction once it initiates, as it is highly exothermic.[9][22]
-
-
Initiator Addition: Add a small portion of your organic halide to the activated magnesium and solvent. Look for signs of reaction: bubbling on the magnesium surface, a gentle reflux of the solvent, and the formation of a cloudy, gray-brown solution.[9]
-
Problem: The reaction is sluggish or stalls after initiation.
-
Causality: This can be due to poor quality magnesium, insufficient activation, or a less reactive organic halide (chlorides are less reactive than bromides, which are less reactive than iodides).
-
Troubleshooting Steps:
-
Maintain Gentle Reflux: Once initiated, the reaction should be maintained at a gentle reflux. If the exotherm subsides, gentle heating may be required to drive the reaction to completion.[1]
-
Slow Addition of Halide: Add the remainder of the organic halide solution dropwise to maintain a steady reaction rate and prevent a dangerous exotherm.[9] A syringe pump can provide excellent control.
-
Consider Solvent Choice: THF is generally a better solvent than diethyl ether for less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[9][23]
-
Guide 2: Side Reactions During Addition to the Aldehyde
Even with a well-formed Grignard reagent, side reactions can significantly lower the yield of the desired alcohol.
Problem: Recovery of starting aldehyde and/or formation of an enolate.
-
Causality: If the aldehyde has acidic α-protons, the Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[24][25] This is more prevalent with sterically hindered Grignard reagents or aldehydes.[24] The enolate is unreactive towards further nucleophilic attack and will revert to the starting aldehyde upon acidic workup.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor the nucleophilic addition pathway over deprotonation.
-
Use a Less Hindered Grignard Reagent: If possible, select a less sterically bulky Grignard reagent.
-
Consider a Transmetalation: For particularly problematic cases, transmetalation of the Grignard reagent with cerium(III) chloride can generate an organocerium reagent that is less basic but still highly nucleophilic, thus suppressing enolization.[11]
-
Problem: Formation of Wurtz coupling products.
-
Causality: The Wurtz reaction is a coupling of two organic halides in the presence of a metal.[26] In the context of a Grignard reaction, the already-formed Grignard reagent can react with the unreacted organic halide to form a dimer (R-R).[10][27]
-
Troubleshooting Steps:
-
Slow Addition of Halide: During the formation of the Grignard reagent, add the organic halide slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.[27]
-
Maintain a Controlled Temperature: High temperatures can favor the Wurtz coupling side reaction.[10]
-
Problem: Reduction of the aldehyde to an alcohol.
-
Causality: If the Grignard reagent has a β-hydrogen, it can undergo a Meerwein-Ponndorf-Verley-type reduction of the aldehyde.[24] This involves the transfer of a hydride from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde via a six-membered ring transition state.[24]
-
Troubleshooting Steps:
-
Choice of Grignard Reagent: This side reaction is inherent to the structure of certain Grignard reagents (e.g., isopropylmagnesium bromide). If possible, choose a Grignard reagent without β-hydrogens.
-
Lower Reaction Temperature: As with enolization, lower temperatures can help to disfavor this side reaction pathway.
-
Guide 3: Issues During Reaction Workup and Quenching
Improper workup can lead to product loss or the formation of impurities.
Problem: Violent and uncontrolled quenching.
-
Causality: The quenching of a Grignard reaction is highly exothermic due to the reaction of the excess Grignard reagent and the magnesium alkoxide product with the protic quenching agent.[28][29] Rapid addition of the quenching agent can lead to a dangerous runaway reaction.[28]
-
Troubleshooting Steps:
-
Cool the Reaction Mixture: Always cool the reaction flask in an ice bath before and during quenching.[28][29]
-
Slow, Dropwise Addition: Add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute acid) very slowly and dropwise.[28][29]
-
Respect the Induction Period: There can be a delay before the quenching reaction begins. Do not add a large amount of quenching agent if the reaction does not start immediately.[29]
-
Problem: Formation of emulsions or insoluble magnesium salts during workup.
-
Causality: Magnesium salts formed during the reaction and quenching can be gelatinous and lead to difficult-to-break emulsions during the extraction phase.
-
Troubleshooting Steps:
-
Use Saturated Ammonium Chloride: Quenching with saturated aqueous ammonium chloride (NH₄Cl) is often preferred as it tends to form more manageable precipitates of magnesium salts compared to water or strong acids.[12]
-
Dilute with an Organic Solvent: Before quenching, diluting the reaction mixture with more anhydrous ether or THF can help to keep the magnesium salts better suspended.
-
Acidic Workup: For less acid-sensitive products, a dilute acid (e.g., 1 M HCl or H₂SO₄) can be used to dissolve the magnesium salts.[12] However, avoid strong or concentrated acids, which can cause dehydration of the alcohol product.[30]
-
III. Data and Protocols
Table 1: Common Solvents and Activation Agents
| Reagent Type | Recommended Solvent | Boiling Point (°C) | Activation Agent | Notes |
| Solvents | ||||
| Diethyl Ether | 34.6 | Lower boiling point can make initiation easier, but its volatility can be a drawback.[9] | ||
| Tetrahydrofuran (THF) | 66 | Better solvating properties, especially for less reactive halides.[9][23] | ||
| 2-Methyl-THF | ~80 | A greener alternative with a higher boiling point.[9] | ||
| Activation Agents | ||||
| Iodine (I₂) | A small crystal | Forms MgI₂, which helps to disrupt the oxide layer.[6][7] | ||
| 1,2-Dibromoethane | A few drops | Reacts to form ethylene gas and MgBr₂, exposing a fresh surface.[1][9] |
Protocol 1: General Procedure for a Grignard Reaction with an Aldehyde
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel under vacuum. Cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Formation: Add magnesium turnings to the flask. Add a small amount of an activator (e.g., an iodine crystal). Add anhydrous diethyl ether or THF to just cover the magnesium.
-
Initiation: Add a small portion (approx. 10%) of the organic halide (dissolved in anhydrous solvent in the addition funnel) to the magnesium suspension. Observe for signs of reaction initiation. Gentle warming may be necessary.[9]
-
Addition: Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution should appear cloudy and grayish-brown.
-
Titration (Optional but Recommended): Determine the concentration of the Grignard reagent.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of the aldehyde in anhydrous solvent dropwise via the addition funnel.
-
Workup: After the addition is complete and the reaction is stirred for an appropriate time, cool the flask again in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Titration of a Grignard Reagent with Iodine
-
Preparation: To a flame-dried vial under an inert atmosphere, add a known mass of iodine (I₂) and dissolve it in anhydrous THF containing lithium chloride (a 0.5 M solution of LiCl in THF helps to solubilize the iodine).[18]
-
Titration: Cool the iodine solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent dropwise via a syringe while stirring vigorously.[12][18]
-
Endpoint: The endpoint is reached when the dark brown color of the iodine disappears, and the solution becomes colorless or light yellow.[18]
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine. Repeat the titration for accuracy.
IV. Visual Diagrams
Diagram 1: Grignard Reaction Troubleshooting Flowchart
Caption: Troubleshooting workflow for low Grignard reaction yields.
Diagram 2: Competing Reaction Pathways
Caption: Competing pathways in Grignard reactions with aldehydes.
V. References
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Rydberg, P., & Lindell, S. (2007). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 11(5), 957-960. Available from: [Link]
-
Filo. (2023, October 2). How does water affect a Grignard reaction? Retrieved from [Link]
-
Ashenhurst, J. (2015, November 13). Why Grignard Reagents React With Water. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Brainly. (2023, August 4). Why must water be excluded from the Grignard reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Wellcome Centre for Anti-Infectives Research. (2023, February 9). Making a Grignard reagent from elemental magnesium [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]
-
Brainly.in. (2019, January 24). Differentiate between Wurtz Reaction and Grignard's Reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, April 1). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ? Retrieved from [Link]
-
ResearchGate. (2013, October 4). How do Grignard Activating Reagents work? Retrieved from [Link]
-
Scribd. (n.d.). Titration Grignard and BuLi. Retrieved from [Link]
-
Vapourtec. (n.d.). Grignard Chemistry. Retrieved from [Link]
-
Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Chemistry Teacher. (2024, March 16). Grignard reaction I Why Strong/Conc. Acids Must Be Avoided in Grignard Reaction Quenching I Workup [Video]. YouTube. Retrieved from [Link]
-
Filo. (2025, February 20). Give reaction Wurtz and wurtz fitting with grignard reagent. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2013, December 2). Grignard Reaction of Aldehydes and Ketones [Video]. YouTube. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). Retrieved from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Calorimetric investigation of the formation of grignard reagents. Retrieved from [Link]
-
Springer. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved from [Link]
-
Reachem Chemicals. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. Retrieved from [Link]
-
ProQuest. (n.d.). I. Action of the Grignard Reagent on Sterically Hindered Esters. II. Trimerization of Duryl Vinyl Ketone. Retrieved from [Link]
-
Reddit. (2024, October 3). Why don't Grignards deprotonate aldehydes and ketones instead of reacting with the carbonyl? Retrieved from [Link]
-
Quora. (2022, October 24). What is the best solvent for making a Grignard Reagent? Retrieved from [Link]
-
ACS Publications. (n.d.). The Grignard Reagents. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. byjus.com [byjus.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 27. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 30. youtube.com [youtube.com]
Technical Support Center: Purification of 3-(3-Bromophenyl)propanal
Welcome to the technical support guide for 3-(3-Bromophenyl)propanal. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and work-up of this compound. The following question-and-answer guide provides in-depth, field-proven insights to help you achieve high-purity material for your critical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR/GC-MS analysis shows significant contamination with the starting material, 3-(3-bromophenyl)propan-1-ol. How can I effectively remove this?
A1: Separating the product aldehyde from the starting alcohol is a common challenge due to their similar structures and neutral properties.
-
Root Cause Analysis: This issue typically arises from incomplete oxidation of the alcohol. The primary difference between the target aldehyde and the starting alcohol is the polarity of the end functional group (-CHO vs. -CH₂OH). The hydroxyl group in the alcohol is significantly more polar, a property we can exploit for separation.
-
Recommended Solution: Flash Column Chromatography Flash column chromatography on silica gel is the most effective method for this separation. The less polar aldehyde will elute from the column faster than the more polar alcohol.
-
Scientific Rationale: Silica gel is a polar stationary phase. Compounds with higher polarity, like alcohols, have stronger interactions (hydrogen bonding) with the silica surface and thus move more slowly. Aldehydes, being less polar, interact less strongly and are eluted more quickly with a non-polar mobile phase.[1]
-
Data-Driven Protocol:
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity difference. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 80:20). |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system to monitor fractions. The aldehyde will have a higher Rf value than the alcohol. |
| Caution | Acetal Formation | Avoid using alcohol-based solvents (e.g., methanol) in the eluent, as silica can act as a mild Lewis acid and catalyze the formation of acetal byproducts.[2] If necessary, neutralize the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 0.1-1%).[1][2] |
Q2: I've detected an acidic impurity, likely 3-(3-bromophenyl)propanoic acid, in my final product. What is the best removal strategy?
A2: The presence of the corresponding carboxylic acid is a frequent issue, primarily due to over-oxidation or air oxidation of the aldehyde.
-
Root Cause Analysis: Aldehydes are susceptible to oxidation, which converts the -CHO group into a carboxylic acid (-COOH).[3][4] This can happen during the reaction if strong oxidizing agents are used or during work-up and storage due to exposure to atmospheric oxygen.
-
Recommended Solution: Liquid-Liquid Extraction (Acid-Base Wash) This is a highly efficient and straightforward method to remove acidic impurities from a neutral organic compound.[5]
-
Scientific Rationale: The carboxylic acid can be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. This salt will partition into the aqueous layer during extraction, while the neutral aldehyde remains in the organic layer.
-
Experimental Protocol: Acid-Base Wash
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 10% aqueous solution is also effective.
-
Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas that forms during the neutralization.
-
Allow the layers to separate. Drain the lower aqueous layer containing the carboxylate salt.
-
Repeat the wash with the NaHCO₃ solution one or two more times to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified aldehyde.
-
-
Q3: My product seems to be degrading on the silica gel column, leading to low recovery. What's happening and how can I prevent it?
A3: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition or side reactions.
-
Root Cause Analysis: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can act as catalysts for side reactions like aldol condensation, polymerization, or acetal formation if alcohol solvents are present.[2]
-
Troubleshooting Strategies:
-
Neutralize the Silica: Before preparing your column, you can slurry the silica gel in your starting eluent containing 0.5-1% triethylamine (Et₃N), then pack the column as usual. This deactivates the acidic sites.[2]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina.[6] TLC trials should be performed first to ensure the compound is stable and separates well on alumina.
-
Minimize Contact Time: Run the column as quickly as possible ("flash" chromatography) to reduce the time the aldehyde is in contact with the stationary phase. Avoid letting the compound sit on the column for extended periods.
-
Q4: Is there an alternative to column chromatography for purifying this compound, especially for larger scales?
A4: Yes, for certain impurity profiles, other methods can be more efficient, especially at scale.
-
Option 1: Bisulfite Adduct Formation This classical chemical method is excellent for separating aldehydes from non-aldehyde impurities.[6][7][8][9]
-
Scientific Rationale: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct.[7][9] This adduct can be separated from the organic mixture. The reaction is then reversed by adding a base to regenerate the pure aldehyde.[7]
-
Workflow Diagram: Bisulfite Purification
-
-
Option 2: Vacuum Distillation If the primary impurities are non-volatile (e.g., baseline material on TLC) or have significantly different boiling points, vacuum distillation is a viable option.
-
Physical Properties: The predicted boiling point of this compound is approximately 267.8°C at atmospheric pressure, which is high enough to risk decomposition. [10]Therefore, distillation must be performed under reduced pressure.
-
Summary of Key Physical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | ChemSynthesis [11] |
| Molecular Weight | 213.07 g/mol | ChemSynthesis [11] |
| Predicted Boiling Point | 267.8 ± 15.0 °C (at 760 Torr) | ChemicalBook [10] |
| Appearance | Colorless to light yellow oil | ChemicalBook [10] |
| Storage | -20°C, under inert atmosphere (Nitrogen) | ChemicalBook [10] |
References
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Aldehydes. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Reddit. (2015). Purifying aldehydes?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity.
- Google Patents. (n.d.). EP3687965A1 - Process for aldehyde removal from alcohols by treatment with bisulphite.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
-
Hive Novel Discourse. (2003). Reduction of carboxylic acids to aldehydes. Retrieved from [Link] अमृत.xyz/novel-discourse/000430441.html
-
Chemguide. (n.d.). oxidation of alcohols. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(3-bromophenyl)propanal. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 210115-30-3 CAS MSDS (3-(3-BROMO-PHENYL)-PROPIONALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Purification of 3-(3-Bromophenyl)propanal
Welcome to the Technical Support Center for the purification of 3-(3-Bromophenyl)propanal. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The information provided is based on established chemical principles and practical laboratory experience.
Introduction: Understanding the Challenges
This compound is a substituted aromatic aldehyde. Like many aldehydes, its purification can be complicated by its susceptibility to oxidation, forming the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid. Additionally, impurities from its synthesis, such as unreacted starting materials or side-products of the bromination reaction, may be present. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity. This guide will explore the most common and effective techniques for purifying this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route used. However, some common impurities include:
-
3-(3-Bromophenyl)propanoic acid: This is the most common impurity, formed by the oxidation of the aldehyde. Aldehydes are notoriously sensitive to air, and even with careful handling, some oxidation is likely to occur.
-
Unreacted starting materials: Depending on the synthesis, these could include compounds like 3-(3-bromophenyl)propan-1-ol or other precursors.
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Isomeric and poly-brominated species: If the aromatic ring was brominated as part of the synthesis, you might have isomers (e.g., 2- or 4-bromophenyl derivatives) or di- and tri-brominated byproducts[1].
-
Residual solvents: Solvents used in the reaction or initial work-up will likely be present.
Q2: My this compound is a yellow to brown oil. Is this normal?
A2: While a pure sample of this compound is typically a colorless to light yellow oil, a darker color often indicates the presence of impurities. This coloration can be due to residual bromine from the synthesis or the formation of colored degradation products. It is advisable to purify the compound to remove these colored impurities, as they may interfere with subsequent reactions or analyses.
Q3: What is the best method for purifying this compound?
A3: There is no single "best" method, as the optimal technique depends on the specific impurities present and the desired scale. The three most common and effective methods are:
-
Formation of a Bisulfite Adduct: This is a highly selective method for separating aldehydes from non-aldehydic impurities.[2][3][4]
-
Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities.[5][6][7]
-
Vacuum Distillation: This method is suitable for thermally stable liquids and can be effective for removing non-volatile or significantly less volatile impurities.
Each of these methods is discussed in detail in the troubleshooting guides below.
Q4: How should I store purified this compound to prevent degradation?
A4: Due to its sensitivity to oxidation, purified this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, with -20°C being recommended.[8] Using an amber vial will protect it from light, which can also promote degradation.
Troubleshooting Guide 1: Purification via Bisulfite Adduct Formation
This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a solid adduct, which can be separated from soluble impurities. The aldehyde is then regenerated by treatment with a base.[2][9]
Experimental Protocol: Bisulfite Adduct Purification
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like methanol or ethanol.[2][9]
-
Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). It is crucial to use a freshly prepared solution.[2]
-
Add the saturated sodium bisulfite solution to the aldehyde solution and stir vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.[2]
-
If precipitation is slow, you can add some deionized water to facilitate it.[2]
-
Filter the solid adduct and wash it with a small amount of cold ethanol or ether to remove any remaining soluble impurities.[9]
-
-
Regeneration of the Aldehyde:
-
Suspend the washed bisulfite adduct in water.
-
Add a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, while stirring, until the adduct fully dissolves and the aqueous layer becomes basic (pH > 8).[2][3]
-
Separate the organic layer, and extract the aqueous layer a few more times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low yield of precipitated bisulfite adduct. | 1. The sodium bisulfite solution is not saturated or has degraded. 2. Insufficient reaction time. 3. The aldehyde is sterically hindered (less likely for this compound). | 1. Prepare a fresh, saturated solution of sodium bisulfite.[2] 2. Increase the stirring time. Gentle heating can sometimes facilitate adduct formation, but monitor for potential side reactions. 3. This method may not be suitable for highly hindered aldehydes. |
| The aldehyde is not fully regenerated from the adduct. | 1. Insufficient base was added. 2. The extraction was not efficient. | 1. Check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 8) to drive the equilibrium towards the free aldehyde.[2] 2. Perform multiple extractions with the organic solvent to ensure complete recovery. |
| The purified aldehyde is still impure. | The impurities are also aldehydes or methyl ketones, which can also form bisulfite adducts.[9] | In this case, bisulfite adduct formation will not separate these impurities. Consider using an alternative purification method like column chromatography. |
Troubleshooting Guide 2: Purification by Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[5][6]
Experimental Protocol: Flash Column Chromatography
-
Choosing the Solvent System (Mobile Phase):
-
Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good solvent system will give your product an Rf value of around 0.3.[6]
-
For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[6]
-
-
Packing the Column:
-
Pack a glass column with silica gel 60 as a slurry in the chosen mobile phase.[6]
-
Ensure the silica gel bed is well-compacted and level.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6]
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Collection:
-
Elute the column with the mobile phase, applying gentle air pressure to achieve a flow rate of about 2 inches per minute.[6]
-
Collect fractions and analyze them by TLC to identify those containing the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | 1. The chosen solvent system is not optimal. 2. The column was improperly packed. 3. The column was overloaded with the crude product. | 1. Re-optimize the solvent system using TLC. A less polar solvent system will generally lead to better separation. 2. Ensure the column is packed evenly without any cracks or air bubbles. 3. Use an appropriate amount of silica gel for the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| The aldehyde decomposes on the silica gel column. | Aldehydes can sometimes be sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a base like triethylamine. This can be done by adding a small percentage of triethylamine to the mobile phase. 2. Alternatively, use a different stationary phase like basic alumina.[9] |
| The product elutes too quickly or too slowly. | The polarity of the mobile phase is too high or too low, respectively. | 1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes). 2. If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
Troubleshooting Guide 3: Purification by Vacuum Distillation
Given the predicted atmospheric boiling point of this compound is high (267.8±15.0 °C), vacuum distillation is a suitable method for purification, as it allows the compound to boil at a much lower temperature, preventing thermal decomposition.[8]
Experimental Protocol: Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Slowly apply the vacuum and begin heating the flask gently.
-
Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure achieved by your vacuum pump.
-
Discard the initial lower-boiling fraction (forerun) which may contain volatile impurities, and stop the distillation before higher-boiling impurities begin to distill.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| "Bumping" or uneven boiling. | 1. The heating is too rapid or uneven. 2. The stir bar is not functioning properly. | 1. Heat the distillation flask slowly and evenly. 2. Ensure the stir bar is spinning at a steady rate. If bumping persists, you can introduce a fine stream of nitrogen or argon into the system. |
| The compound decomposes during distillation. | The distillation temperature is still too high, or the compound is thermally unstable. | 1. Use a higher vacuum to further lower the boiling point. 2. If decomposition is still an issue, consider a less thermally intensive purification method like bisulfite adduct formation or column chromatography. |
| Difficulty in achieving a good vacuum. | There are leaks in the distillation apparatus. | Check all joints and connections for leaks. Ensure the vacuum pump is functioning correctly. |
Visualization of Purification Workflow
Logical Flow for Method Selection
Caption: Decision tree for selecting a purification method.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide excellent resolution of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient concentration.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group (C=O stretch around 1725 cm⁻¹) and the absence of the carboxylic acid impurity (broad O-H stretch around 3000 cm⁻¹).
References
-
Purifying aldehydes? : r/chemistry. Reddit. 2015. Available from: [Link]
- Selective bromination of aromatic compounds. Google Patents. 2001.
-
5 Steps to successful flash chromatography. Biotage. 2023. Available from: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. 2013. Available from: [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Recrystallization1. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. 2025. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. 2023. Available from: [Link]
- Method for the bromination of aromatic compound. Google Patents. 1990.
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. 2015. Available from: [Link]
-
Recrystallization. YouTube. 2020. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. 2018. Available from: [Link]
- Preparation method of high-purity 3-phenoxy bromopropane. Google Patents. 2020.
-
Distillation of Bromine. YouTube. 2019. Available from: [Link]
-
2-(3-bromophenyl)propanal. ChemSynthesis. Available from: [Link]
-
Analytical Methods. OPUS. 2025. Available from: [Link]
-
Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. Available from: [Link]
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- 9. 3-Bromopropanal | C3H5BrO | CID 12465525 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of 3-(3-Bromophenyl)propanal in Solution
Welcome to the technical support center for 3-(3-Bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. As a substituted aromatic aldehyde, this compound presents unique stability challenges in solution that can impact experimental reproducibility and outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and address these issues effectively. Our approach is rooted in explaining the "why" behind the "how," empowering you with the scientific principles to make informed decisions in your research.
Understanding the Inherent Instability of this compound
Aromatic aldehydes, including this compound, are susceptible to several degradation pathways, primarily due to the reactivity of the aldehyde functional group. The principal modes of degradation are oxidation and polymerization/condensation reactions. Environmental factors such as the presence of oxygen, light exposure, elevated temperatures, and the choice of solvent can significantly accelerate these processes.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is showing a decrease in purity over a short period. What are the likely causes?
Answer: Short-term degradation of this compound in solution is most commonly due to oxidation. The aldehyde group (-CHO) is readily oxidized to a carboxylic acid (-COOH), in this case, 3-(3-Bromophenyl)propanoic acid.[3][4][5] This process is often accelerated by exposure to atmospheric oxygen.[2][3]
Troubleshooting Steps:
-
Inert Atmosphere: When preparing and storing solutions, use an inert gas like argon or nitrogen to blanket the solvent and the headspace of your container. This minimizes contact with oxygen.[6]
-
Solvent Purity: Ensure your solvent is free of peroxides, which can initiate oxidation. Freshly distilled or commercially available peroxide-free solvents are recommended.
-
Temperature Control: Store solutions at low temperatures (2-8 °C) to reduce the rate of oxidative reactions.[6][7] However, be mindful of the solvent's freezing point.
Diagram: Primary Degradation Pathway of this compound
Caption: Oxidation of this compound to its carboxylic acid.
FAQ 2: I've observed the formation of a precipitate or a viscous oil in my concentrated stock solution. What is happening?
Answer: At higher concentrations, aldehydes can undergo self-condensation reactions, such as the aldol condensation, to form higher molecular weight byproducts.[8][9] These products are often less soluble than the starting material, leading to precipitation or the formation of an oil. For this compound, which has alpha-hydrogens, this is a distinct possibility, especially in the presence of acidic or basic catalysts.
Troubleshooting Steps:
-
Control pH: Avoid acidic or basic conditions unless required for a specific reaction. Use neutral, aprotic solvents where possible.
-
Dilution: Prepare stock solutions at the lowest practical concentration and dilute them further for working solutions immediately before use. This disfavors the bimolecular condensation reaction.
-
Storage: Store stock solutions at low temperatures to slow the rate of condensation.[10]
Diagram: Aldol Condensation of this compound
Caption: Potential self-condensation pathway of this compound.
FAQ 3: How does the choice of solvent affect the stability of this compound?
Answer: The choice of solvent is critical for maintaining the stability of this compound. Protic solvents, especially primary alcohols, can react with the aldehyde to form hemiacetals.[10][11] While this can sometimes be a protective measure, it also changes the chemical nature of the compound and can interfere with subsequent reactions. Chlorinated solvents may contain acidic impurities that can catalyze degradation.
Solvent Recommendations and Rationale:
| Solvent Class | Recommended | Rationale |
| Aprotic Ethers | Dioxane, Tetrahydrofuran (THF) | Generally inert and less likely to react with the aldehyde. Ensure they are peroxide-free. |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Good solvating power and generally non-reactive. Use high-purity grades. |
| Hydrocarbons | Toluene, Hexanes | Non-polar and inert, but solubility may be limited. |
| Alcohols | Use with caution | Can form hemiacetals, which may or may not be desirable.[10] |
| Chlorinated | Avoid if possible | Can contain acidic impurities that promote degradation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound in your specific experimental conditions, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended.
Protocol: HPLC-Based Stability Study
Objective: To determine the degradation rate of this compound in a chosen solvent over time.
Materials:
-
This compound
-
High-purity solvent of choice
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as your baseline (T=0) purity measurement.
-
Incubation: Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Monitor the peak area of the this compound peak over time. A decrease in peak area indicates degradation.
-
Look for the appearance of new peaks, which correspond to degradation products. The primary oxidation product, 3-(3-Bromophenyl)propanoic acid, will likely have a different retention time.
-
Calculate the percentage of remaining this compound at each time point relative to T=0.
-
Analytical Method Development:
-
Detection Wavelength: Aromatic compounds typically have strong UV absorbance. A wavelength of around 254 nm is a good starting point for detection.
-
Gradient Elution: A gradient elution from a lower to a higher percentage of acetonitrile in water will likely be necessary to separate the relatively non-polar starting material from more polar degradation products.
Summary of Best Practices for Handling and Storage
| Parameter | Recommendation | Rationale |
| Atmosphere | Store and handle under an inert atmosphere (Argon or Nitrogen).[6] | Prevents oxidation by atmospheric oxygen.[2] |
| Temperature | Store solutions at 2-8 °C and neat compound as per supplier recommendations.[6][7] | Reduces the rate of all degradation pathways.[12][13] |
| Light | Protect from light by using amber vials or storing in the dark.[1][7] | Light can catalyze oxidation and other radical reactions.[14][15] |
| Solvent | Use high-purity, peroxide-free aprotic solvents. | Minimizes solvent-mediated degradation. |
| Concentration | Prepare stock solutions at the lowest practical concentration. | Reduces the likelihood of self-condensation reactions. |
| pH | Maintain neutral conditions unless otherwise required. | Avoids acid or base-catalyzed degradation pathways. |
| Additives | Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) for long-term storage.[10] | Inhibits free-radical mediated oxidation. |
By implementing these best practices and understanding the underlying chemistry of this compound, you can significantly improve the reliability and reproducibility of your experimental results.
References
- Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert -butoxide as an anomalous source of oxygen - Chemical Communic
- Oxidation of Aromatic Aldehydes Using Oxone | Journal of Chemical Educ
- Aldehyde - Oxid
- Oxidation of aromatic aldehydes to their carboxylic acid a - ResearchG
- Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System | The Journal of Organic Chemistry - ACS Public
- Myrac Aldehyde | Premium Aromatic Aldehyde - Consolid
- Aldehydes: Structures, Formation, Biological Effects and Analytical Methods
- Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC - NIH
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids
- SAFETY D
- 3-(3-Bromophenyl)propionic acid Three Chongqing Chemdad Co.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corpor
- Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples: Full Paper PDF & Summary | Bohrium
- 14.10: Properties of Aldehydes and Ketones - Chemistry LibreTexts
- Total aldehydes as a function of temperature, vibrations and time...
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support
- What is stability of aldehyde and ketone? - Quora
- The Proper Storage and Handling of Vol
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar
- 12.11: Properties of Aldehydes and Ketones - Chemistry LibreTexts
- THE EFFECT OF TEMPERATURE AND HEATING TIME ON THE FORMATION OF ALPHA, BETA UNSATURATED HYDROXYALDEHYDES IN VARIOUS VEGETABLE OIL
- Light-induced autoxidation of aldehydes to peracids and carboxylic acids - RSC Publishing
- Effects of Temperature and Heating Time on the Formation of Four Toxic α,β‐Unsaturated‐4‐Hydroxyaldehydes in Vegetable Oils - ResearchG
- Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing)
- Visible Light-Induced Aerobic Oxidative Dehydrogenation of C–N/C–O to C=N/C=O Bonds Using Metal-Free Photoc
- 24.3 Physical Properties of Aldehydes and Ketones - eCampusOntario Pressbooks
- Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method - PubMed
- Aldehyde - Wikipedia
- Oxidative degradation of fragrant aldehydes.
- This compound - Advanced ChemBlocks
- This compound | CymitQuimica
- Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions | ACS Sustainable Chemistry & Engineering
- 3-(3-Bromophenyl)propionic acid 96 42287-90-1 - Sigma-Aldrich
- The Aldol Condens
- 3-Bromo-1-propanol 97 627-18-9 - Sigma-Aldrich
- 2-(3-bromophenyl)propanal - C9H9BrO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis
- 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem
- ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO - YouTube
- Give the expected products for the aldol condens
- Named Reactions: 6.1.
- Mechanistic insights and atmospheric implications of the degradation reaction of 3-methoxy-1-propanol by reaction with hydroxyl radicals and identification of the end products in the presence of O2/NO - PMC - NIH
- Propanal - Solubility of Things
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Technical Support Center: Challenges in the Scale-Up Synthesis of 3-(3-Bromophenyl)propanal
Welcome to the Technical Support Center for the synthesis of 3-(3-bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its successful synthesis, particularly at scale, requires careful control of reaction conditions to maximize yield and purity while minimizing side reactions. This guide focuses on the prevalent synthetic route: the oxidation of 3-(3-bromophenyl)propan-1-ol, with a primary emphasis on the Swern oxidation due to its mild conditions and broad functional group tolerance.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Potential Cause: Incomplete activation of dimethyl sulfoxide (DMSO) or degradation of the activated complex.
-
Recommended Action: The Swern oxidation is highly sensitive to temperature. Ensure that the addition of oxalyl chloride to DMSO is performed at a very low temperature, typically between -78 °C and -60 °C, to form the chloro(dimethyl)sulfonium chloride intermediate.[3][4] Allowing the temperature to rise prematurely can lead to the decomposition of this activated species.
-
-
Potential Cause: Inefficient reaction between the alcohol and the activated DMSO complex.
-
Recommended Action: After the formation of the activated complex, the alcohol should be added slowly while maintaining the low temperature. Ensure stoichiometric balance between the alcohol and the activated DMSO complex. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Potential Cause: Degradation of the starting material or product.
-
Recommended Action: Ensure the purity of the starting material, 3-(3-bromophenyl)propan-1-ol. Aldehydes can be susceptible to oxidation, so it's crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) during work-up and purification.[5]
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause: Over-oxidation to 3-(3-bromophenyl)propanoic acid.
-
Recommended Action: While Swern oxidation is known for minimizing over-oxidation, prolonged reaction times or exposure to oxidizing agents during work-up can lead to the formation of the corresponding carboxylic acid.[2][6] It is crucial to quench the reaction promptly and avoid harsh oxidizing conditions during purification.
-
-
Potential Cause: Formation of mixed thioacetals.
-
Recommended Action: This side reaction can occur if the reaction temperature is not strictly maintained at or near -78°C.[2] Precise temperature control is paramount for the success of the Swern oxidation.
-
-
Potential Cause: Epimerization at the alpha-carbon if a chiral center is present.
-
Recommended Action: While not directly applicable to this compound, if a similar synthesis is performed on a substrate with a chiral center alpha to the alcohol, the choice of base is critical. Using a bulky base like diisopropylethylamine (DIPEA) instead of triethylamine can help mitigate epimerization.[1]
-
Issue 3: Difficulties in Product Purification
-
Potential Cause: Contamination with dimethyl sulfide (DMS) and other volatile byproducts.
-
Recommended Action: The Swern oxidation produces volatile and malodorous byproducts, including dimethyl sulfide, carbon monoxide, and carbon dioxide.[3] The reaction and work-up must be performed in a well-ventilated fume hood. During the aqueous work-up, multiple extractions with a suitable organic solvent will help remove water-soluble byproducts. A final purification by flash column chromatography on silica gel is typically required to obtain the pure aldehyde.
-
-
Potential Cause: Co-elution of the product with unreacted starting material.
-
Recommended Action: Optimize the mobile phase for flash chromatography to achieve better separation. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can be effective. Monitoring the fractions by TLC is essential.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the precursor, 3-(3-bromophenyl)propan-1-ol?
A1: A common method is the reduction of 3-(3-bromophenyl)propanoic acid or its corresponding ester. This can be achieved using reducing agents like lithium aluminum hydride (LAH) in an anhydrous ether solvent. Alternatively, hydroboration-oxidation of 3-bromostyrene can also yield the desired primary alcohol.
Q2: Are there alternative oxidation methods to the Swern oxidation for this synthesis?
A2: Yes, other methods for oxidizing primary alcohols to aldehydes include the Dess-Martin periodinane (DMP) oxidation and the Corey-Kim oxidation.[4] However, the Swern oxidation is often preferred for its mild conditions and avoidance of heavy metal reagents.[2] Oxidation with reagents like potassium dichromate in acidic conditions is also possible but requires careful control to prevent over-oxidation to the carboxylic acid.[6][7]
Q3: How can I effectively remove the unpleasant odor of dimethyl sulfide from my glassware?
A3: Rinsing the glassware with a solution of bleach (sodium hypochlorite) or potassium permanganate can help oxidize the residual dimethyl sulfide to the less volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.
Q4: What are the key safety precautions to consider during the Swern oxidation?
A4: The reaction should be conducted in a well-ventilated fume hood due to the formation of toxic carbon monoxide and the foul-smelling dimethyl sulfide.[1] The reaction is performed at very low temperatures, requiring the use of a dry ice/acetone or liquid nitrogen bath. Oxalyl chloride is corrosive and reacts violently with water, so it must be handled with care.
Q5: How can the stability of the final product, this compound, be ensured during storage?
A5: Aldehydes are prone to oxidation to carboxylic acids upon exposure to air. It is recommended to store the purified this compound under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C) to minimize degradation.
Experimental Protocol: Swern Oxidation of 3-(3-Bromophenyl)propan-1-ol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
3-(3-bromophenyl)propan-1-ol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: To the cooled DCM, add DMSO (2.2 equivalents) via syringe. Then, add oxalyl chloride (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15-30 minutes at -78 °C.
-
Addition of Alcohol: Dissolve 3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Continue stirring at -78 °C for 45-60 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -60 °C. After the addition is complete, stir the reaction mixture at -78 °C for another 30 minutes, then allow it to warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Data Presentation
| Parameter | Swern Oxidation | Dess-Martin Oxidation |
| Typical Yield | 75-90% | 80-95% |
| Reaction Temperature | -78 °C to room temp. | Room temperature |
| Key Reagents | DMSO, Oxalyl Chloride, TEA | Dess-Martin Periodinane |
| Primary Byproducts | Dimethyl sulfide, CO, CO2 | Acetic acid, 5-iodobenzofuran-1,3-dione |
| Advantages | Mild conditions, avoids heavy metals | Mild conditions, neutral pH |
| Disadvantages | Malodorous byproduct, low temp. | Explosive potential of DMP reagent |
Visualizations
Experimental Workflow for Swern Oxidation
Caption: Workflow for the synthesis of this compound via Swern oxidation.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for common issues in the Swer oxidation.
References
- Benchchem. (n.d.). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
-
Wikipedia. (2023). Swern oxidation. Retrieved from [Link]
-
BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Filo. (n.d.). Propose a synthesis of 3-phenyl-2-methyl-1-propanol starting from propan... Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-(3-bromophenyl)propanal. Retrieved from [Link]
-
Organic Syntheses. (n.d.). propiolaldehyde diethyl acetal. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]
-
Exam revision notes. (n.d.). Oxidation of Propanol. Retrieved from [Link]
-
YouTube. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
- Google Patents. (n.d.). US4486607A - Process for the production of phenyl substituted propanal.
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
YouTube. (2021, February 8). Oxidation of Primary Alcohol to Aldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. Retrieved from [Link]
-
ResearchGate. (2015, February 24). How can I hydrolyze an acetal in the presence of an ester? Retrieved from [Link]
-
YouTube. (2016, January 16). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. Retrieved from [Link]
-
Save My Exams. (n.d.). Propan-1-ol Oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]
-
Vedantu. (n.d.). Convert i 3Phenyl1Propanol to 3Phenyl1Propanal ii Isopropyl class 12 chemistry CBSE. Retrieved from [Link]
-
ACS Publications. (n.d.). Organic Process Research & Development Current Issue. Retrieved from [Link]
-
The Good Scents Company. (n.d.). propionaldehyde diethyl acetal. Retrieved from [Link]
- Google Patents. (n.d.). CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
- Google Patents. (n.d.). CN102146020B - Method for synthesizing 1,3-diphenyl-1-propanol compound.
- Googleapis.com. (2008, November 19). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Sources
Technical Support Center: Navigating the Challenges of Aldehyde Purification via Column Chromatography on Silica Gel
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common artifacts and challenges encountered during the column chromatography of aldehydes on silica gel. Our goal is to equip you with the expertise to diagnose and resolve these issues, ensuring the integrity and yield of your valuable compounds.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section is designed to help you identify the root cause of problems you may be experiencing during the purification of aldehydes on silica gel and provides actionable solutions.
Symptom 1: My aldehyde is disappearing on the column, and I have very low recovery.
This is a frequent and frustrating issue when working with aldehydes. The disappearance of your compound is often due to its inherent reactivity, which is exacerbated by the nature of the silica gel stationary phase.
Potential Causes and Solutions:
-
Acid-Catalyzed Reactions on Silica Gel: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can act as catalysts for several reactions that consume your aldehyde.[1][2][3]
-
Aldol Condensation: If your aldehyde has α-hydrogens, the acidic silica can promote self-condensation or condensation with other carbonyl-containing impurities, leading to higher molecular weight byproducts that may remain on the column.[4][5][6][7]
-
Rearrangements: Acid-sensitive aldehydes can undergo structural rearrangements on the acidic surface of the silica gel.[2]
-
-
Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acids.[8][9] This can be facilitated by atmospheric oxygen in conjunction with the large surface area and potential catalytic activity of the silica gel.[10][11]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low aldehyde recovery.
Symptom 2: I'm seeing new, unexpected spots on my TLC after running the column.
The appearance of new spots is a clear indication that your aldehyde is undergoing a chemical transformation on the column.
Potential Causes and Solutions:
-
Hemiacetal and Acetal Formation: If your eluent contains an alcohol (e.g., methanol, ethanol), the acidic silica gel can catalyze the reaction between your aldehyde and the alcohol to form a hemiacetal, and subsequently an acetal.[1][12][13][14] These new compounds will have different polarities and appear as new spots on your TLC.
-
Aldol Condensation Products: As mentioned previously, aldol reactions can generate new, less polar products (after dehydration) which will appear as new spots on your TLC.[5][7][15]
Visualizing Hemiacetal Formation:
Caption: The formation of hemiacetal and acetal artifacts on silica gel.
Frequently Asked Questions (FAQs)
Q1: How can I deactivate silica gel for aldehyde purification?
Deactivating silica gel is a common and effective strategy to mitigate acid-catalyzed side reactions.[2][16]
-
Method 1: Adding a Base to the Eluent: The simplest method is to add a small amount of a volatile base, typically 0.1-1% triethylamine (TEA), to your eluent system.[1][17][18] It's crucial to first test your aldehyde's stability to basic conditions.
-
Method 2: Pre-treating the Silica Gel: You can prepare a slurry of the silica gel in your chosen solvent system containing triethylamine.[19] This ensures the silica is neutralized before you load your compound.
Q2: What are some good alternative stationary phases for purifying aldehydes?
If your aldehyde is particularly sensitive, even deactivated silica may not be sufficient. In such cases, consider these alternatives:
| Stationary Phase | Properties | Best For |
| Neutral Alumina | Non-acidic, but can be basic. | Good for many acid-sensitive compounds.[1][18] |
| Deactivated Silica | Less acidic than standard silica. | For compounds prone to acid-catalyzed rearrangements.[2] |
| Florisil® | Mildly acidic magnesium silicate. | Can be a gentle alternative to silica gel.[3] |
| Reverse-Phase Silica (C18) | Non-polar stationary phase. | For separating compounds based on hydrophobicity.[2] |
Q3: When should I consider using a protecting group for my aldehyde?
If your aldehyde is extremely valuable or sensitive, and other methods have failed, using a protecting group is a robust strategy.[20][21]
-
How it Works: The aldehyde is converted into a stable derivative, such as an acetal, which is unreactive under the conditions of silica gel chromatography.[22][23] After purification of the protected compound, the protecting group is removed to regenerate the aldehyde.
-
Common Protecting Groups: Dioxolanes, formed by reacting the aldehyde with ethylene glycol, are a common choice.[5]
Q4: What is a good starting point for choosing a solvent system for aldehyde chromatography?
The choice of solvent system is critical and should always be determined by thin-layer chromatography (TLC) analysis of your crude material.[1][24]
-
General Guidance: A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar aprotic solvent like ethyl acetate or diethyl ether.[1][9]
-
Target Rf: Aim for an Rf value of around 0.2-0.3 for your desired aldehyde to achieve good separation.[1]
Best Practices & Protocols
Protocol 1: Performing a 2D TLC Stability Test
This test is essential to determine if your aldehyde is stable on silica gel before committing to a column.[3][25]
-
Spot your crude material in one corner of a square TLC plate.
-
Run the TLC in your chosen eluent system as you normally would.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots that are not on the diagonal.
Protocol 2: Deactivating Silica Gel with Triethylamine
-
Prepare your eluent system (e.g., 80:20 hexane:ethyl acetate).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Pack your column with silica gel using this triethylamine-containing eluent.
-
Run the column as you normally would, using the same eluent system for elution.
Protocol 3: Purification via Bisulfite Adduct Formation
For aldehydes that are particularly difficult to purify by chromatography, this chemical separation method can be very effective.[9][26][27]
-
Dissolve your crude mixture in a suitable solvent (e.g., THF, methanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid or water-soluble bisulfite adduct.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.
-
Separate the aqueous layer (or filter the solid adduct).
-
To regenerate the aldehyde, add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous layer (or the dissolved adduct) and extract with an organic solvent.[9][26]
By understanding the underlying chemistry of aldehyde interactions with silica gel and employing these troubleshooting strategies and protocols, you can significantly improve the success rate of your purifications.
References
- How to Column Aldehydes: A Comprehensive Guide. (2025). cmu.edu.jm.
- Oxidation of Aldehydes and Ketones into Carboxylic Acids and Esters Using 4‐Amino‐2‐Chloroperbenzoic Acid Supported on Silica Gel. (2006). Taylor & Francis Online.
- What is the best solvent for purifying aldehyde in a column chromatography? (2014).
- Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. (2022). NIH.
- Calcium Impregnated Silica Gel in the Domino Reaction Involving Irreversible Aldol Addition, Dehydration, and Michael Addition. (2025).
- Transition metal-free oxidation of benzylic alcohols to carbonyl compounds by hydrogen peroxide in the presence of acidic silica. (2014). Growing Science.
- Microwave Assisted Oxidation of Benzyl Halides to Aldehydes and Ketones with 4-Hydroxypyridinium Nitrate Functionalized Silica Gel in Aqueous Media. (n.d.). Taylor & Francis Online.
- Silica gel-mediated self-aldol reactions of highly volatile aldehydes under organic solvent-free conditions without reflux condenser. (2025).
- Application of Hydrogen Peroxide Encapsulated in Silica Xerogels to Oxid
- Raman studies of aldol condensation reactions on sodium-hydroxide-tre
- Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. (2012). Organic Letters.
- Aldol Condensation Reaction of Methyl Acetate and Formaldehyde Over Cesium Oxide Supported on Silica Gel: An Experimental and Theoretical Study. (2019).
- Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps.
- How To Neutralize Silica Gel? (2025). YouTube.
- Silica sulfuric acid as an efficient and reusable reagent for crossed-aldol condensation of ketones with aromatic aldehydes under solvent-free conditions. (2004). SciELO.
- o-Nitrophenylethylene glycol as photoremovable protective group for aldehydes and ketones: syntheses, scope, and limitations. (1983). Canadian Journal of Chemistry.
- Chromatography: The Solid Phase. (n.d.). University of Rochester.
- Deactivation of silica gel? (2019).
- Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015).
- Silica Gel in Organic Synthesis. (2025).
- Hemiacetal. (n.d.). Wikipedia.
- Protecting Groups Alcohols and Aldehydes. (n.d.). Scribd.
- Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester.
- Alternatives to silica gel or alternative method of purific
- Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. (n.d.). Semantic Scholar.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025). Reddit.
- 20.11 Protecting Groups of Aldehydes. (2019). Chemistry LibreTexts.
- HPLC Troubleshooting Guide. (n.d.).
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Protecting Groups. (n.d.). University of California, Irvine.
- Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
- 10.
- Cyclic hemiacetals and hemiketals. (n.d.). Khan Academy.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
- Formation of hemiacetals and hemiketals. (2014). Khan Academy.
- Workup: Aldehydes. (n.d.). University of Rochester.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). NIH.
- Hemiacetal Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson.
- Silica gel-catalyzed Knoevenagel condensation of peptidyl cyanomethyl ketones with aromatic aldehydes and ketones. A novel Michael acceptor functionality for C-modified peptides: the benzylidene and alkylidene cyanomethyl ketone function. (n.d.).
- What compounds are unstable in a silica gel column (chrom
Sources
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- 8. tandfonline.com [tandfonline.com]
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- 10. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. Hemiacetal - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. Raman studies of aldol condensation reactions on sodium-hydroxide-treated silica gel (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
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- 26. Workup [chem.rochester.edu]
- 27. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-Chromatographic Purification of 3-(3-Bromophenyl)propanal
Welcome to the technical support resource for the purification of 3-(3-bromophenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals seeking robust, scalable, and chromatography-free purification methods. Here, we address common challenges and provide a detailed, field-proven protocol centered on chemical derivatization via bisulfite adduct formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses specific issues you may encounter during your experiments.
Question: My initial workup left several impurities in my crude this compound. What is the most likely non-aldehyde impurity and how can I remove it without a column?
Answer: The most common impurity in aldehyde syntheses is the corresponding carboxylic acid, 3-(3-bromophenyl)propanoic acid, which forms via over-oxidation of the aldehyde.[1][2] Fortunately, this acidic impurity can be easily removed with a simple liquid-liquid extraction. By washing your crude product (dissolved in an organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base such as a saturated sodium bicarbonate (NaHCO₃) solution, you can deprotonate the carboxylic acid.[1] The resulting carboxylate salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase, leaving the neutral aldehyde behind.
Question: I'm considering distillation, but I'm concerned about the thermal stability of my aldehyde. Is this a viable method?
Answer: Vacuum distillation is a suitable method for purifying aldehydes as it allows for distillation at a lower temperature, thereby preventing thermal decomposition.[2][3] this compound is predicted to have a boiling point of 267.8±15.0 °C at atmospheric pressure, which is quite high and could lead to degradation.[4] By performing the distillation under reduced pressure, you can significantly lower the boiling point, making it a viable option for removing non-volatile impurities.[5] However, it will not effectively separate impurities with similar boiling points.
Question: What is the bisulfite adduct method and why is it preferred over chromatography for large-scale purification?
Answer: The bisulfite adduct method is a chemical purification technique highly specific to aldehydes and some unhindered ketones.[6][7] It involves the reaction of the aldehyde with sodium bisulfite (NaHSO₃) to form a water-soluble α-hydroxy sulfonic acid salt, known as a bisulfite adduct.[8] This adduct can be easily separated from water-insoluble impurities. The aldehyde is then regenerated by adding a base.[9]
This method offers significant advantages for scaling up compared to chromatography:
-
Scalability and Cost: It uses inexpensive reagents and relies on simple, scalable operations like extraction and filtration, making it more economical.[8]
-
Efficiency: The process is often faster and less labor-intensive than chromatographic methods.[8][9]
-
High Purity: It is a highly effective way to remove impurities, sometimes eliminating the need for further purification.[8]
Question: I performed the bisulfite reaction, but no solid adduct precipitated. Did the reaction fail?
Answer: Not necessarily. The precipitation of the bisulfite adduct depends on its solubility. Adducts of lower molecular weight or certain structural classes of aldehydes can be soluble in the reaction mixture.[8][10] If no solid forms, it is likely that your this compound bisulfite adduct is water-soluble. In this case, you should proceed with a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase, rather than attempting to filter a solid.[8][11]
Question: I have a solid forming at the interface between the organic and aqueous layers during extraction. What is it and how should I handle it?
Answer: A solid at the interface is often the bisulfite adduct, especially for highly non-polar aldehydes where the adduct may not be soluble in either the organic or the aqueous layer.[6] The recommended procedure is to filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct. You can then proceed with the separation of the liquid layers. The filtered solid can be carried forward to the aldehyde regeneration step.[6]
Question: My aldehyde has other base-sensitive functional groups. Will the regeneration step with sodium hydroxide cause problems?
Answer: This is a valid concern. The high pH required for adduct decomposition can be problematic for aldehydes with features like α-stereocenters (prone to epimerization) or other base-labile groups.[8] For base-sensitive aldehydes, minimizing the exposure time to the base is critical. A rapid extraction immediately following basification can yield high recovery if performed quickly.[8] As an alternative, non-aqueous regeneration methods exist, such as treating the adduct with chlorotrimethylsilane (TMS-Cl) in acetonitrile, which can regenerate the aldehyde under neutral conditions.[8]
Core Purification Protocol: Bisulfite Adduct Formation & Regeneration
This protocol provides a detailed, step-by-step methodology for the purification of this compound. It is designed as a self-validating system, explaining the causality behind each step.
Principle
The purification is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde. This forms the bisulfite adduct, a salt that is typically water-soluble. This change in solubility allows for the separation of the aldehyde from non-polar, unreactive impurities through liquid-liquid extraction. The reaction is then reversed by adding a base, which regenerates the purified aldehyde.[7][8]
Materials
-
Crude this compound
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate or Diethyl ether
-
Deionized water
-
50% Sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, and standard laboratory glassware
Step-by-Step Methodology
Part 1: Formation and Isolation of the Bisulfite Adduct
-
Dissolution: Dissolve the crude this compound mixture in a minimal amount of a water-miscible solvent like methanol.[8] This ensures that the aldehyde, which may be poorly soluble in water, can effectively come into contact with the aqueous bisulfite reagent.[7]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add freshly prepared saturated aqueous sodium bisulfite solution (approximately 1.5-2 equivalents relative to the aldehyde). Shake the funnel vigorously for 1-2 minutes.[9] The shaking increases the interfacial area between the phases, accelerating the reaction.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate).[9] Shake the funnel again to partition the components. The unreacted organic impurities will remain in the organic layer, while the water-soluble bisulfite adduct of this compound will move into the aqueous layer.[6]
-
Separation: Allow the layers to separate fully. Drain and collect the lower aqueous layer, which contains the target adduct. It is good practice to re-extract the organic layer with a small amount of water to recover any residual adduct. The initial organic layer containing impurities can be discarded.
Part 2: Regeneration of Pure this compound
-
Setup for Regeneration: Return the combined aqueous layers containing the bisulfite adduct to the separatory funnel. Add an equal volume of a fresh organic solvent like ethyl acetate.[8]
-
Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel (venting frequently to release any pressure).[9] Monitor the pH of the aqueous layer with a pH strip, continuing to add base until the pH is strongly basic (pH > 12).[8][9] The strong base deprotonates the hydroxyl group of the adduct, causing the equilibrium to shift back and regenerate the free aldehyde and sulfite.
-
Extraction of Pure Aldehyde: The regenerated, neutral this compound is no longer water-soluble and will be extracted into the fresh organic layer. Shake the funnel vigorously to ensure a complete extraction.
-
Final Workup: Separate and collect the organic layer. Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Data & Workflow Visualization
Physicochemical Properties
| Property | This compound | 3-(3-Bromophenyl)propanoic Acid (Impurity) |
| Molecular Formula | C₉H₉BrO | C₉H₉BrO₂ |
| Molecular Weight | 213.07 g/mol | 229.07 g/mol |
| Appearance | Colorless to light yellow oil (Predicted)[4] | Solid |
| Boiling Point | 267.8 ± 15.0 °C (Predicted, at 760 Torr)[4] | Higher than the aldehyde |
| Acidity | Neutral | Acidic |
Purification Workflow Diagram
Caption: Workflow for Aldehyde Purification via Bisulfite Adduct.
References
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Reddit. Purification of aldehydes and ketones using Sodium Bisulfite. (2021). [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e56733. [Link]
- Badoud, M., et al. (2015).
-
Science Learning Center, University of Colorado Boulder. Aldehyde and Ketone Reactions. [Link]
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Reddit. Purifying aldehydes?. (2015). [Link]
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Maldonado-Domínguez, M. (2015). Answer to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate. [Link]
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ChemSynthesis. 2-(3-bromophenyl)propanal. [Link]
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TNAU Agritech Portal. Extraction Methods of Natural Essential Oils. [Link]
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Clark, J. (2015). Addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
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West Bengal Council of Higher Secondary Education. SUBJECT : CHEMISTRY (CHEM). [Link]
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EllementalPRO. (2025). Steam Distillation of Essential Oils. [Link]
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The Journal of Organic Chemistry. ACS Publications. [Link]
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Uddin, M. J. (2019). Answer to "How to purify a synthetic compound without TLC and Column chromatography?". ResearchGate. [Link]
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EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
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PubChem. 3-(3-Hydroxyphenyl)propanal. [Link]
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Aromatic Studies. Distilling Aromatic Plants. [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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PubChemLite. 2-(3-bromophenyl)propanal (C9H9BrO). [Link]
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Wikipedia. Propionaldehyde. [Link]
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Technical Support Center: Aldehyde Purification via Bisulfite Adduct Formation
Welcome to the technical support center for aldehyde purification using bisulfite adduct formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your purification workflows.
Introduction: The Power of Reversible Derivatization
The purification of aldehydes from complex reaction mixtures is a frequent challenge in organic synthesis. Aldehydes can be sensitive to oxidation or other side reactions, making traditional purification methods like chromatography cumbersome or inefficient, especially at a larger scale. The formation of a solid bisulfite adduct is a classic, scalable, and cost-effective technique that leverages the reversible nucleophilic addition of a bisulfite ion to the carbonyl group of an aldehyde.[1][2] This reaction creates a charged α-hydroxysulfonic acid salt, which is typically soluble in aqueous media and can be easily separated from non-polar organic impurities by extraction or filtration.[3][4][5] The parent aldehyde can then be regenerated by a simple pH adjustment.[3][6][7]
This method is highly selective for aldehydes and sterically unhindered ketones, allowing for clean separations.[3][6][8] The solid bisulfite adduct is often more stable than the free aldehyde, providing a convenient "hold point" in a multi-step synthesis.[6][9]
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of bisulfite adduct formation?
The process involves the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of an aldehyde.[1][10] This reversible reaction forms a tetrahedral intermediate which, after proton transfer, results in an α-hydroxy sulfonic acid salt, commonly known as a bisulfite adduct.[6] The adduct is an ionic salt, which dramatically alters its solubility profile compared to the starting aldehyde, facilitating its separation.[1]
Q2: Is this purification technique suitable for all aldehydes and ketones?
No, this method has its limitations. It is most effective for:
-
Aldehydes: A wide range of aldehydes, including aromatic, aliphatic, and even some sterically hindered ones like neopentyl aldehydes, react efficiently.[6][8]
-
Ketones: The reaction is generally limited to sterically unhindered methyl and cyclic ketones.[3][6][8] More sterically hindered or conjugated ketones are typically unreactive, which allows for the selective purification of aldehydes from such ketones.[8]
Q3: How do I regenerate the pure aldehyde from its bisulfite adduct?
The aldehyde is recovered by reversing the formation reaction, which is an equilibrium process. The most common method is to treat the isolated adduct (either as a solid or in an aqueous solution) with a strong base, such as sodium hydroxide (NaOH), to raise the pH to around 12.[1][3][6] This shifts the equilibrium back towards the starting materials, releasing the free aldehyde, which can then be extracted into an organic solvent.[1][3] Treatment with a strong acid can also reverse the reaction by converting the bisulfite to sulfur dioxide gas.[7] For aldehydes that are sensitive to harsh pH conditions, non-aqueous regeneration methods using reagents like chlorotrimethylsilane (TMS-Cl) in acetonitrile have been developed.[11][12]
Q4: What are the main advantages of this technique over column chromatography?
For large-scale purifications, this method offers several key advantages:
-
Scalability and Cost-Effectiveness: The reagents are inexpensive, and the procedure relies on simple, scalable operations like extraction and filtration, making it more economical than chromatography.[6]
-
Efficiency: It is often a much faster and less labor-intensive purification method.[6]
-
Stable Intermediate: The crystalline bisulfite adduct can be a stable solid, which is easier to handle and store than the often-sensitive liquid aldehyde.[6][9]
Troubleshooting Guide
This section addresses specific issues you might encounter during the experimental process, providing potential causes and actionable solutions.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Yield of Precipitated Bisulfite Adduct | 1. High Adduct Solubility: The adduct of your aldehyde, particularly with lower molecular weight aldehydes, may be soluble in the reaction solvent.[6][13][14] | - Switch to Liquid-Liquid Extraction: Instead of relying on precipitation, perform a liquid-liquid extraction. The water-soluble adduct will partition into the aqueous phase, separating it from your impurities in the organic phase.[3][6] - Induce Precipitation: Try using an ethanol/water mixture as the solvent, which can sometimes help induce the adduct to precipitate.[6] Saturating the aqueous layer with sodium chloride can also decrease the adduct's solubility.[15] |
| 2. Steric Hindrance: Highly hindered aldehydes may react slowly or not at all.[6][12] | - Increase Reaction Time: Allow the reaction to stir for a longer period. - Optimize Solvent: For aliphatic aldehydes, using dimethylformamide (DMF) as a co-solvent can improve reaction rates.[5][6] | |
| 3. Poor Reagent Quality: The sodium bisulfite solution may have degraded. | - Use Freshly Prepared Solution: Sodium bisulfite solutions can oxidize over time. Always use a freshly prepared, saturated aqueous solution for best results.[6][14][15] | |
| Solid Forms at the Interface of Organic and Aqueous Layers | Insoluble Adduct: The bisulfite adduct of highly non-polar aldehydes may not be soluble in either the aqueous or the organic layer.[3] | - Filter the Mixture: Filter the entire biphasic mixture through a pad of Celite to collect the insoluble adduct.[3][5] The separated liquid layers can then be processed as usual. |
| Difficulty Regenerating the Aldehyde | 1. Incomplete Adduct Decomposition: The equilibrium may not be sufficiently shifted to favor the free aldehyde. | - Ensure Sufficiently Basic/Acidic pH: Use a strong base like NaOH to achieve a pH of 12 or higher.[1][6] Alternatively, use a strong acid.[7] Stirring the basic mixture for an hour before extraction can also improve recovery.[14] - Consider a Non-Aqueous Method: For base-sensitive aldehydes, use a non-aqueous regeneration method, such as treatment with TMS-Cl in acetonitrile, to avoid pH extremes.[11][12] |
| 2. Aldehyde Degradation: The aldehyde may be sensitive to the high pH required for regeneration. Aldehydes with α-stereocenters are prone to epimerization under basic conditions.[6] | - Minimize Exposure to Base: Perform the extraction quickly after basification to minimize the aldehyde's contact time with the strong base.[12] - Use a Weaker Base: For enolizable aldehydes, a weaker base like sodium phosphate tribasic can be used to prevent side reactions like aldol condensations, though this may require longer reaction times.[5] Avoid sodium carbonate as it can generate CO₂ gas.[5] | |
| Decomposition of Non-Aldehyde Components | Presence of Dissolved Sulfur Dioxide (SO₂): In acidic or neutral solutions, bisulfite is in equilibrium with SO₂, which can react with sensitive functional groups like tri- or tetra-substituted double bonds.[3][6] | - Use a Non-Polar Organic Solvent: When performing the extraction, use a non-polar organic solvent like hexanes. The solubility of SO₂ is lower in non-polar solvents, minimizing unwanted side reactions.[3][5] |
Experimental Protocols
Protocol 1: Purification of an Aromatic Aldehyde (e.g., Anisaldehyde)
This protocol is adapted from a procedure for separating aromatic aldehydes from a mixture.[5][8]
-
Dissolution: Dissolve the crude mixture containing the aromatic aldehyde in methanol (e.g., 5 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel and add 1 mL of freshly prepared saturated aqueous sodium bisulfite. Shake the funnel vigorously for about 30 seconds. A white precipitate of the bisulfite adduct may form.[5]
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% ethyl acetate in hexanes) to the separatory funnel and shake vigorously again.[5][8]
-
Phase Separation: Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct, while the organic impurities will remain in the organic layer.[1]
-
Isolation of Adduct: Carefully separate and collect the aqueous layer.
Protocol 2: Purification of an Aliphatic Aldehyde (e.g., Citronellal)
This protocol is optimized for aliphatic aldehydes, which may be less reactive.[5][8]
-
Dissolution: Dissolve the crude mixture in dimethylformamide (DMF) (e.g., 10 mL).
-
Adduct Formation: Transfer the solution to a separatory funnel and add 25 mL of saturated aqueous sodium bisulfite. Shake vigorously for approximately 30 seconds.[5]
-
Extraction: Add deionized water (25 mL) and an immiscible organic solvent (e.g., 25 mL of hexanes). Shake the funnel again.[5]
-
Phase Separation: Allow the layers to separate. The aldehyde adduct will be in the aqueous phase.[6]
-
Isolation of Adduct: Separate and collect the aqueous layer.
Protocol 3: Regeneration of the Pure Aldehyde
This protocol is for recovering the aldehyde from the aqueous solution of the bisulfite adduct.[1][6]
-
Preparation: Place the collected aqueous layer containing the bisulfite adduct into a clean separatory funnel. Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).
-
Basification: Slowly add a 50% sodium hydroxide (NaOH) solution dropwise while shaking and periodically checking the pH of the aqueous layer with a pH strip. Continue adding base until the pH is strongly basic (pH ≥ 12).[1]
-
Extraction: Shake the funnel vigorously to extract the regenerated aldehyde into the organic layer.[1]
-
Work-up: Separate the layers and collect the organic phase. Wash the organic layer with deionized water, then dry it over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[1]
-
Final Product: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified aldehyde.[1][8]
Visual Guides
Reaction Mechanism
Caption: Reversible formation of a water-soluble aldehyde-bisulfite adduct.
Experimental Workflow
Caption: General workflow for aldehyde purification via bisulfite adduct formation.
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57190. [Link]
- Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Scite.ai. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC - NIH. [Link]
-
Olson, E. S., & Hoffmann, M. R. (1989). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. The Journal of Physical Chemistry, 93(8), 3226-3234. [Link]
-
Betterton, E. A., Erel, Y., & Hoffmann, M. R. (1988). Aldehyde-bisulfite adducts: prediction of some of their thermodynamic and kinetic properties. Environmental Science & Technology, 22(8), 92-99. [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Semantic Scholar. [Link]
-
Atwood, G., Purbiya, S., Reid, C., Smith, B., Kaur, K., Wicks, D., Gaudet, P., MacLeod, K. C., & Vincent-Rocan, J.-F. (2024). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Chemical Science, 15(32), 11984-11990. [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. [Link]
-
Quora. (2020). Do you know the reaction mechanism that leads an aldehyde + sodium bisulfite to re-convert into pure aldehyde? [Link]
-
Wikipedia. (n.d.). Bisulfite. [Link]
-
Sciencemadness Discussion Board. (2017). Bisulfite adduct issues. [Link]
-
Quora. (2020). What is the reaction of sodium bisulfite with aldehydes? [Link]
-
Reddit. (2017). Sodium bisulfite-aldehyde adduct. [Link]
-
Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. [Link]
-
Reddit. (2024). Can you make a bisulfite adduct of an aldehyde which is a liquid, then recrystallise it to purify it? Then simple hydrolysis back to the aldehyde after? [Link]
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- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05189K [pubs.rsc.org]
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- 11. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
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Technical Support Center: Interpreting Complex ¹H NMR Spectra of 3-(3-Bromophenyl)propanal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common and complex issues encountered during the ¹H NMR analysis of 3-(3-Bromophenyl)propanal. The unique structure of this molecule, featuring a propanal chain attached to a meta-substituted brominated benzene ring, often leads to a nuanced and challenging spectrum. This resource is designed to help you navigate these complexities with confidence.
Understanding the Molecule: A Spectroscopic Overview
Before delving into troubleshooting, it is crucial to have a foundational understanding of the expected ¹H NMR spectrum for this compound. The molecule consists of two distinct spin systems: the aliphatic propanal chain and the aromatic bromophenyl ring. The interplay between these systems, including potential long-range couplings, can lead to a complex spectrum.
A predicted ¹H NMR data table is provided below to serve as a baseline for your analysis. Note that actual chemical shifts can vary depending on the solvent and concentration.[1]
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Integration | Coupling Constants (Hz) (Predicted) |
| H-1' (Aldehyde) | 9.8 | Triplet (t) | 1H | J = 1.5 - 2.5 Hz |
| H-2' (Methylene α to CHO) | 2.8 | Triplet of triplets (tt) or multiplet (m) | 2H | J ≈ 7.5 Hz, J ≈ 1.5 - 2.5 Hz |
| H-3' (Benzylic Methylene) | 3.0 | Triplet (t) | 2H | J ≈ 7.5 Hz |
| H-2 | 7.4-7.5 | Singlet (s) or narrow triplet (t) | 1H | J(meta) ≈ 1.5 - 2.0 Hz |
| H-4 | 7.3-7.4 | Doublet of triplets (dt) or multiplet (m) | 1H | J(ortho) ≈ 7.5 - 8.0 Hz, J(meta) ≈ 1.5 - 2.0 Hz |
| H-5 | 7.1-7.2 | Triplet (t) or multiplet (m) | 1H | J(ortho) ≈ 7.5 - 8.0 Hz |
| H-6 | 7.3-7.4 | Doublet of triplets (dt) or multiplet (m) | 1H | J(ortho) ≈ 7.5 - 8.0 Hz, J(meta) ≈ 1.5 - 2.0 Hz |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific questions and problems you may encounter during your NMR analysis of this compound in a question-and-answer format.
Q1: The aldehyde proton at ~9.8 ppm appears as a triplet, not a singlet. Is this expected?
A1: Yes, this is an expected and often observed phenomenon for aldehydes with adjacent methylene protons. The aldehyde proton (H-1') is coupled to the two protons on the adjacent carbon (H-2') through a three-bond coupling (³J). According to the n+1 rule, these two neighboring protons will split the aldehyde signal into a triplet (2+1=3). The coupling constant for this interaction is typically small, in the range of 1.5-2.5 Hz.
Q2: The signals for the two methylene groups in the propanal chain are overlapping. How can I resolve them?
A2: Overlapping signals of the α-methylene (H-2') and benzylic methylene (H-3') protons are a common issue.[1][2] Here is a systematic approach to resolving this:
Troubleshooting Steps:
-
Change the Solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can often induce differential shifts in the proton signals, potentially resolving the overlap.[1] Aromatic solvents create a "solvent effect" that can deshield or shield nearby protons based on their spatial orientation relative to the benzene ring of the solvent.
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR instrument (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often leading to better resolution of overlapping multiplets.[3]
-
2D NMR Techniques: If the above methods are insufficient, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. You will see a cross-peak between the aldehyde proton (~9.8 ppm) and the α-methylene protons (~2.8 ppm), and another cross-peak between the α-methylene and benzylic methylene protons (~3.0 ppm). This will definitively identify which signal belongs to which methylene group.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons. This can help to distinguish the methylene groups if their corresponding carbon signals in the ¹³C NMR spectrum are resolved.
-
Experimental Workflow for Resolving Overlapping Methylene Signals
Q3: The aromatic region of my spectrum is very complex and difficult to interpret. How can I assign the aromatic protons?
A3: The aromatic region of this compound is complex due to the meta-substitution pattern, which makes all four aromatic protons chemically non-equivalent. This leads to a complex splitting pattern that is not easily interpretable at first glance.
Understanding the Aromatic Splitting:
-
H-2: This proton is situated between two substituents and will likely appear as a singlet or a narrow triplet due to small meta-couplings to H-4 and H-6 (⁴J).
-
H-4 and H-6: These protons are ortho to one proton and meta to another, leading to a doublet of triplets or a more complex multiplet.
-
H-5: This proton is ortho to two protons (H-4 and H-6) and will likely appear as a triplet.
Troubleshooting and Assignment Strategy:
-
Analyze Coupling Constants: Carefully measure the coupling constants. Ortho coupling (³J) is typically in the range of 7-9 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz.[4]
-
Look for Characteristic Patterns: Identify the "singlet-like" peak of H-2 and the triplet of H-5. This will provide starting points for assigning the other signals.
-
2D NMR (COSY): A COSY experiment will show correlations between adjacent (ortho-coupled) protons. You should observe cross-peaks between H-4 and H-5, and between H-5 and H-6. There will be no COSY correlation between H-2 and its neighbors.
-
Long-Range COSY: A long-range COSY experiment can sometimes reveal the smaller meta-couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can show through-space correlations. You would expect to see a NOE between the benzylic protons (H-3') and the H-2 and H-4 protons on the aromatic ring, which can help confirm their assignments.
Logic Diagram for Aromatic Proton Assignment
Q4: I am observing broad peaks in my spectrum. What could be the cause?
A4: Broad peaks in an NMR spectrum can arise from several factors.[1]
Possible Causes and Solutions:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may sharpen the signals.
-
Paramagnetic Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help. If metal contamination is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.
-
Chemical Exchange: While less likely for this molecule, protons involved in chemical exchange (like acidic protons) can appear broad. This is not expected for this compound unless there are impurities.
References
-
Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Extracting Integral information from regions with overlapping multiplets. (2008, April 15). ACD/Labs. Retrieved from [Link]
-
How to assign overlapping multiplets in 1H NMR spectra? (2021, February 11). Chemistry Stack Exchange. Retrieved from [Link]
-
Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. (2024, April 4). JoVE. Retrieved from [Link]
-
Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
-
1-Propanone, 1-(3-bromophenyl)-. (n.d.). PubChem. Retrieved from [Link]
-
Computational NMR Prediction: A Microreview. (2023, March 14). Corin Wagen. Retrieved from [Link]
-
Principal component analysis in studies of substituent‐induced chemical shifts of 1,4‐disubstituted benzenes. (2006, August 25). ResearchGate. Retrieved from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. Retrieved from [Link]
-
NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Example 8. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
More Complex Spin-Spin Splitting Patterns. (2025, March 28). Chemistry LibreTexts. Retrieved from [Link]
-
Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millikin University. Retrieved from [Link]
-
Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
3-Bromobenzyl bromide. (n.d.). PubChem. Retrieved from [Link]
-
Guide to Solving NMR Questions. (2012, March 27). The OChem Whisperer. Retrieved from [Link]
-
Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Shifts and Coupling Constants for C32H27O5P. (2014, January). ResearchGate. Retrieved from [Link]
-
3878 Chemical Shifts and Coupling Constants for C16H23ClO4P2. (2002, November). ResearchGate. Retrieved from [Link]
-
Determination of heteronuclear three-bond J-coupling constants in peptides by a simple heteronuclear relayed E.COSY experiment. (1995, July). PubMed. Retrieved from [Link]
Sources
Technical Support Center: Analysis of Brominated Compounds by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions and concepts you'll encounter when analyzing brominated compounds with mass spectrometry.
Q1: What is the characteristic isotopic signature of a compound containing one bromine atom in mass spectrometry?
A compound containing a single bromine atom will exhibit a distinctive pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z).[1][2][3][4] This is due to the natural abundance of the two stable isotopes of bromine: 79Br (approximately 50.5% abundance) and 81Br (approximately 49.5% abundance).[2][5] Consequently, you will observe a peak for the molecule containing 79Br (the M peak) and another peak for the molecule containing 81Br (the M+2 peak) with a relative intensity ratio of roughly 1:1.[1][2][4][6][7] This unique pattern is a strong indicator of the presence of a bromine atom in your molecule.[1]
Q2: How does the isotopic pattern change with multiple bromine atoms?
The isotopic pattern becomes more complex as the number of bromine atoms in a molecule increases. The relative intensities of the M, M+2, M+4, etc., peaks will follow a predictable pattern based on the binomial expansion of (a+b)n, where 'a' and 'b' are the abundances of the two bromine isotopes and 'n' is the number of bromine atoms.
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M, M+2 | 1:1 |
| 2 | M, M+2, M+4 | 1:2:1 |
| 3 | M, M+2, M+4, M+6 | 1:3:3:1 |
| 4 | M, M+2, M+4, M+6, M+8 | 1:4:6:4:1 |
Q3: What are the most common fragmentation pathways for brominated compounds?
The fragmentation of brominated compounds in mass spectrometry is influenced by the ionization method and the overall structure of the molecule. However, some general patterns are commonly observed:
-
Loss of a Bromine Radical: One of the most frequent fragmentation pathways is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (•Br).[6] This is often observed as a prominent fragment ion in the spectrum.
-
Loss of Hydrogen Bromide (HBr): Elimination of HBr is another common fragmentation route, particularly in compounds with acidic protons.
-
Alpha-Cleavage: For compounds where the bromine is attached to an alkyl chain, cleavage of the bond alpha to the bromine atom can occur.[8]
-
Rearrangement Reactions: In some cases, rearrangement reactions can precede fragmentation, leading to more complex fragmentation patterns.[9]
Q4: Can adduct formation interfere with the interpretation of my mass spectrum?
Yes, adduct formation, especially in soft ionization techniques like electrospray ionization (ESI), can complicate the interpretation of your mass spectrum.[10][11] Adducts are ions formed when your analyte molecule associates with other ions present in the sample or mobile phase.[11] Common adducts include the addition of sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+) in positive ion mode.[12] In negative ion mode, you might observe adducts with formate ([M+HCOO]-) or acetate ([M+CH3COO]-).[12] These adducts will appear at higher m/z values than the protonated or deprotonated molecule and can sometimes be mistaken for or overlap with the isotopic peaks of your brominated compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the mass spectrometric analysis of brominated compounds.
Problem 1: I don't see the characteristic 1:1 isotopic pattern for my brominated compound.
Q: My molecular ion region shows only a single peak, or the M+2 peak is very weak. What could be the cause?
A: There are several potential reasons for this observation. Let's break them down in a logical troubleshooting workflow.
Caption: Troubleshooting workflow for absent or weak M+2 isotopic peak.
Step-by-Step Protocol:
-
Verify Sample Purity and Identity:
-
Question: Could your sample be impure or is it possible you have synthesized a different compound?
-
Action: Re-run other analytical techniques like NMR or elemental analysis to confirm the structure and purity of your compound. Co-eluting impurities can suppress the ionization of your target analyte or contribute to a complex, uninterpretable spectrum.
-
-
Evaluate Ionization Conditions:
-
Question: Are your ionization source parameters optimized for your compound?
-
Action: The efficiency of ionization can vary significantly with changes in parameters like capillary voltage, cone voltage, and gas flows.[13] Systematically tune these parameters to maximize the signal of your molecular ion. An improperly tuned source might not be efficiently generating the molecular ions, leading to a weak or absent signal.
-
-
Assess In-Source Fragmentation:
-
Question: Is your compound fragmenting in the ion source before it can be detected?
-
Action: In-source fragmentation can occur if the energy in the ion source is too high.[14] This can lead to the premature fragmentation of the molecular ion, and you may only observe the fragment ions. Try reducing the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
-
Check Mass Analyzer Resolution:
-
Question: Is your mass spectrometer properly calibrated and tuned to resolve the M and M+2 peaks?
-
Action: If the resolution of your mass spectrometer is poor, the M and M+2 peaks may not be baseline resolved and could appear as a single broad peak.[13] Perform a calibration and tuning of your instrument according to the manufacturer's guidelines.[13]
-
Problem 2: My signal intensity is very low for my brominated compound.
Q: I have a confirmed pure sample, but the signal in the mass spectrometer is extremely weak. What are the likely causes?
A: Poor signal intensity is a common issue in mass spectrometry and can be caused by a variety of factors.[13]
Sources
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
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- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Storage and handling recommendations for 3-(3-Bromophenyl)propanal
A Foreword on 3-(3-Bromophenyl)propanal: Navigating its Dual Reactivity
Welcome to the comprehensive technical guide for this compound. This molecule presents a unique set of opportunities and challenges for the synthetic chemist. It possesses two distinct reactive centers: a versatile aldehyde group, prone to oxidation and nucleophilic attack, and an aryl bromide, a classic handle for cross-coupling and organometallic reactions. The proximity of the phenyl ring to the propanal moiety also activates the benzylic protons, introducing a further layer of reactivity to consider.
This guide is structured to provide you with both foundational knowledge for safe handling and storage, and in-depth troubleshooting advice for common synthetic transformations. Our goal is to empower you to anticipate potential issues, diagnose problems when they arise, and confidently develop robust and reproducible experimental protocols.
Part 1: Frequently Asked Questions (FAQs) on Storage and Handling
This section addresses the most common queries regarding the day-to-day management of this compound in a research environment.
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound. Aldehydes as a class are susceptible to oxidation, and this compound is no exception. The primary degradation product to expect upon prolonged exposure to air is the corresponding carboxylic acid, 3-(3-Bromophenyl)propanoic acid.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the rate of potential decomposition and oligomerization reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents air oxidation of the aldehyde to the carboxylic acid. |
| Light | Amber vial or stored in the dark | Minimizes potential light-catalyzed degradation pathways. |
| Container | Tightly sealed, clean glass vial | Prevents contamination and moisture ingress. |
Q2: I've noticed a white precipitate forming in my stock of this compound. What is it and is the material still usable?
A2: The white precipitate is most likely 3-(3-Bromophenyl)propanoic acid, the product of air oxidation. Its presence indicates that the material has been compromised. For reactions sensitive to acidic impurities or requiring precise stoichiometry, the material should be purified before use. For less sensitive reactions, the impact of the impurity should be assessed on a small scale first.
Q3: What personal protective equipment (PPE) is necessary when handling this compound?
A3: As with any chemical, a thorough risk assessment should be conducted. However, based on the known hazards of similar aromatic aldehydes and bromo-compounds, the following PPE is strongly recommended:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use.
-
Skin Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
Q4: How should I properly dispose of waste containing this compound?
A4: All waste containing this compound, including contaminated consumables, should be disposed of in a designated halogenated organic waste container. Follow all local and institutional regulations for chemical waste disposal.
Part 2: Troubleshooting Common Synthetic Procedures
This section provides in-depth, scenario-based troubleshooting for common reactions involving this compound.
Scenario 1: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a cornerstone of alkene synthesis, and this compound is an excellent substrate. However, challenges can arise.
Problem: Low or no yield of the desired alkene.
Possible Causes & Solutions:
-
Inefficient Ylide Formation:
-
The Cause: The phosphonium salt may not be fully deprotonated to form the reactive ylide. This is often the case when using weaker bases or when the phosphonium salt has acidic protons elsewhere.
-
Troubleshooting Steps:
-
Choice of Base: For non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides), strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are necessary.
-
Reaction Conditions: Ensure the reaction is performed under strictly anhydrous and inert conditions, as these strong bases are highly reactive with water and oxygen.
-
Order of Addition: Typically, the ylide is pre-formed by adding the base to the phosphonium salt in an appropriate solvent (like THF or diethyl ether) before the aldehyde is introduced.[1]
-
-
-
Ylide Instability:
-
The Cause: Some ylides, particularly non-stabilized ones, can be unstable and decompose over time.
-
Troubleshooting Steps:
-
Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it promptly.
-
In-situ Generation: Consider a protocol where the ylide is generated in the presence of the aldehyde, which can sometimes trap the unstable ylide as it forms.
-
-
-
Side Reactions at the Benzylic Position:
-
The Cause: The protons on the carbon alpha to the phenyl ring (benzylic protons) are weakly acidic and can be abstracted by the strong base used to generate the ylide, leading to undesired side reactions.
-
Troubleshooting Steps:
-
Pre-form the Ylide: Pre-forming the ylide at low temperature before adding the aldehyde can minimize the exposure of the aldehyde to excess strong base.
-
Use a Milder Base (for stabilized ylides): If using a stabilized ylide (e.g., one with an adjacent ester or ketone), a milder base like sodium carbonate or triethylamine may be sufficient, which would not be strong enough to deprotonate the benzylic position.
-
-
Logical Workflow for Troubleshooting a Wittig Reaction
Caption: A decision tree for troubleshooting a low-yielding Wittig reaction.
Scenario 2: Grignard Reaction at the Aryl Bromide
A common synthetic goal would be to form a Grignard reagent at the aryl bromide position for subsequent reaction with an electrophile. However, the presence of the aldehyde group makes this a non-trivial transformation.
Problem: Failure to form the Grignard reagent or immediate quenching upon formation.
The Cause: This is a classic case of functional group incompatibility. Grignard reagents are potent nucleophiles and strong bases. The aldehyde within the same molecule is a powerful electrophile. The moment a Grignard reagent forms, it will react with a molecule of the starting material that has not yet formed the Grignard, leading to polymerization and a complex mixture.
The Solution: Protecting the Aldehyde Group
The aldehyde must be "masked" with a protecting group that is inert to the Grignard formation conditions but can be easily removed later.[2]
Recommended Protecting Group: Acetal Formation
Acetals are excellent protecting groups for aldehydes in the presence of strong bases and nucleophiles.[2] A common and effective method is the formation of a cyclic acetal using ethylene glycol.
Experimental Protocol: Acetal Protection
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, an excess of ethylene glycol (approx. 2-3 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid), and a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the acetal product. Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude protected aldehyde can often be used directly in the next step or purified by column chromatography if necessary.
Workflow for Grignard Reaction with a Protected Aldehyde
Caption: A three-stage workflow for performing a Grignard reaction on the aryl bromide.
Troubleshooting Deprotection:
-
Incomplete Deprotection: If the final product still contains the acetal, the acid treatment may have been too mild or too short. Increase the reaction time or use a slightly more concentrated acid solution.
-
Formation of Byproducts: Strong acidic conditions and high temperatures can sometimes lead to side reactions. If this is observed, try milder deprotection conditions, such as using a milder acid or running the reaction at a lower temperature.
Part 3: Purification Strategies
Problem: Difficulty in removing the 3-(3-Bromophenyl)propanoic acid impurity.
The Cause: The carboxylic acid impurity has a different polarity than the aldehyde, but complete separation by standard silica gel chromatography can sometimes be challenging, leading to streaking and co-elution.
Solutions:
-
Aqueous Base Wash:
-
Principle: This is the simplest and often most effective method. The carboxylic acid is acidic and will be deprotonated by a mild base to form a water-soluble carboxylate salt.
-
Protocol: Dissolve the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). The carboxylate salt will partition into the aqueous layer. Separate the layers and then wash the organic layer with brine, dry over an anhydrous salt, and concentrate. This method is highly effective for removing acidic impurities.[3]
-
-
Bisulfite Adduct Formation:
-
Principle: Aldehydes react reversibly with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities.[4] The aldehyde can then be regenerated by treating the adduct with a mild acid or base.
-
Protocol:
-
Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Filter the resulting solid precipitate and wash with cold ethanol and then ether.
-
To regenerate the aldehyde, suspend the solid adduct in water and add a mild base (e.g., NaHCO₃ solution) or acid until the solid dissolves.
-
Extract the pure aldehyde with an organic solvent.
-
-
This method is particularly useful for purifying aldehydes from non-carbonyl impurities but is more labor-intensive than a simple base wash.
References
-
Reddit. (2015). Purifying aldehydes? r/chemistry. [Link]
-
Sawada, H., Harada, T., et al. (n.d.). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. PubMed. [Link]
-
ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.[Link]
- Google Patents. (2000).
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.[Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction.[Link]
-
ScienceMadness. (2011). Protecting phenols in a grignard reaction.[Link]
-
Wikipedia. (n.d.). Wittig reaction.[Link]
-
Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. [Link]
-
Chemeurope.com. (n.d.). Wittig reaction.[Link]
-
eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS.[Link]
-
Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.[Link]
-
Filo. (2025). Propose a synthesis of 3-phenyl-2-methyl-1-propanol starting from propanal.[Link]
-
ChemSynthesis. (2025). 2-(3-bromophenyl)propanal.[Link]
-
Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes.[Link]
-
Wikipedia. (n.d.). Hydroboration–oxidation reaction.[Link]
-
Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes.[Link]
-
Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?[Link]
-
Filo. (2025). PROPANAL CH3CH2C+−−H+CH3−Mgo+Br⟶[Link]
-
University of Missouri–St. Louis. (n.d.). 9. Hydroboration-Oxidation of Alkenes.[Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position.[Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).[Link]
-
The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenyl)propanal (C9H9BrO).[Link]
-
PubChem. (n.d.). 1-Propanone, 1-(3-bromophenyl)-.[Link]
-
The Chemistry Pro. (2021). Oxidation of Primary Alcohol to Aldehyde. YouTube. [Link]
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[Link]
-
Leah4sci. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. YouTube. [Link]
-
Save My Exams. (2025). Propan-1-ol Oxidation. Edexcel International A Level (IAL) Chemistry Revision Notes 2018. [Link]
-
The Chemistry Tutor. (n.d.). Oxidation of Propanol. Easy exam revision notes for GSCE Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?[Link]
-
YouTube. (2020). Oxidation of propanol to propanal VID 1592052479220.[Link]
-
PubChem. (n.d.). 3-Bromopropanal.[Link]
- Google Patents. (n.d.). CN111018678A - Preparation method of high-purity 3-phenoxy bromopropane.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(3-Bromophenyl)propanal
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 3-(3-Bromophenyl)propanal, a key intermediate in various synthetic pathways. The principles and protocols detailed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The objective of this guide is to move beyond a simple recitation of procedural steps. Instead, it aims to provide a deeper understanding of the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. By synthesizing technical accuracy with field-proven insights, this document will empower you to develop and validate robust, reliable, and compliant analytical methods for this compound and structurally similar compounds.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] For a compound like this compound, which may serve as a starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), a validated analytical method is crucial for:
-
Ensuring Identity and Purity: Confirming the chemical structure and quantifying impurities are fundamental to controlling the quality of the final drug product.
-
Supporting Stability Studies: A validated method is essential for accurately assessing the stability of the compound under various storage conditions.
-
In-Process Control: Monitoring the progress of a chemical reaction and making informed decisions about reaction completion or adjustments.
-
Regulatory Submissions: Providing the necessary documentation to regulatory agencies to demonstrate the quality and consistency of the manufacturing process.[3]
The choice of analytical technique is driven by the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification of the main component, detection of trace impurities). For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly suitable methods.
Comparative Analysis of Analytical Methods
The selection between HPLC and GC for the analysis of this compound will depend on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of these two techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Derivatization | Often required for aldehydes to enhance UV detection, typically using reagents like 2,4-dinitrophenylhydrazine (DNPH).[5][6] | May be used to improve volatility or detection, for example, with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7] |
| Detection | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS), Refractive Index (RI). | Flame Ionization (FID), Mass Spectrometry (MS). |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). |
| Throughput | Moderate. | High. |
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process that encompasses several distinct stages, from initial planning to ongoing monitoring. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
The following protocols are provided as robust starting points for the development and validation of analytical methods for this compound. They are based on established methods for structurally similar aromatic aldehydes and should be optimized and validated for your specific application.[2][3]
High-Performance Liquid Chromatography (HPLC-UV) Method
This method utilizes pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone derivative with enhanced UV absorbance, facilitating sensitive detection.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at a similar concentration in acetonitrile.
-
Derivatization: To 1 mL of the standard or sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing a catalytic amount of sulfuric acid. Vortex the mixture and allow it to react at room temperature for at least one hour.
-
Filter the derivatized solutions through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a UV-Vis or Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start at 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and specificity, making it an excellent choice for both quantification and impurity profiling of this compound.
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.
-
Sample Solution: Dilute the sample to be tested in the same solvent to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC system coupled with a 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-450 amu.
Validation Parameters and Acceptance Criteria
According to ICH Q2(R1) guidelines, the following parameters should be evaluated during method validation.[2] The acceptance criteria provided are typical for methods used in pharmaceutical analysis.
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Specificity | Demonstrate no interference from placebo, related compounds, or degradation products at the retention time of the analyte peak. | Confirm peak identity and purity using mass spectral data. | The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.995 over the desired concentration range. | A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure. |
| Accuracy | 98.0% to 102.0% recovery for the assay of the main component. | 95.0% to 105.0% recovery. | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%). | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| Limit of Detection (LOD) | To be determined experimentally (e.g., S/N ratio of 3:1). | To be determined experimentally (e.g., S/N ratio of 3:1). | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | To be determined experimentally (e.g., S/N ratio of 10:1). | To be determined experimentally (e.g., S/N ratio of 10:1). | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Investigate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | Investigate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate, inlet temperature). | The reliability of an analysis with respect to deliberate variations in method parameters. |
Potential Impurities and Degradants
A critical aspect of method validation is demonstrating specificity, which includes the ability to separate the main analyte from potential impurities. For this compound, potential impurities may arise from the synthetic route or degradation.
Caption: Potential impurities and degradation products of this compound.
Conclusion
The validation of analytical methods for a key intermediate like this compound is a multifaceted process that underpins the quality and reliability of pharmaceutical development. Both HPLC and GC offer viable and robust platforms for the analysis of this compound, each with its own set of advantages. The choice between these methods should be guided by the specific analytical requirements, including the nature of potential impurities and the desired sensitivity.
By adhering to the principles outlined in this guide and the referenced international guidelines, researchers and scientists can confidently develop and validate analytical methods that are not only compliant but also scientifically sound and fit for their intended purpose. The provided protocols and validation criteria serve as a comprehensive starting point for establishing a state of control over the analytical lifecycle of this compound.
References
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Molecules. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. HPLC-method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. [Link]
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- 6. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 2-(3-bromophenyl)propanal (C9H9BrO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Synthesis of 3-(3-Bromophenyl)propanal and 3-(3-Chlorophenyl)propanal: Efficiency and Practical Considerations
For researchers and professionals in drug development and fine chemical synthesis, the choice between structurally similar intermediates can have significant implications for reaction efficiency, cost, and overall project timelines. This guide provides an in-depth comparison of the synthetic efficiency for two key building blocks: 3-(3-Bromophenyl)propanal and 3-(3-Chlorophenyl)propanal. By examining the fundamental chemical principles and providing supporting data from analogous transformations, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.
Introduction: The Significance of Halogenated Phenylpropanals
3-Arylpropanals are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The presence of a halogen atom on the phenyl ring offers a versatile handle for further functionalization, most commonly through cross-coupling reactions. The choice between a bromine or chlorine substituent, while seemingly minor, significantly impacts the reactivity of the molecule and, consequently, the efficiency of its synthesis and subsequent transformations.
This guide will explore the common synthetic routes to this compound and 3-(3-Chlorophenyl)propanal, with a focus on how the intrinsic properties of the carbon-halogen bond influence reaction outcomes.
The Core Principle: Reactivity of Aryl Halides
The synthetic efficiency of preparing these two compounds is fundamentally tied to the differing reactivity of aryl bromides and aryl chlorides. In most reactions involving the activation of the carbon-halogen (C-X) bond, the general order of reactivity is:
Ar-I > Ar-Br > Ar-Cl >> Ar-F
This trend is primarily dictated by the C-X bond dissociation energy. The weaker carbon-bromine bond is more readily cleaved than the stronger carbon-chlorine bond, particularly in the rate-determining oxidative addition step of many transition metal-catalyzed reactions.[1][2] This difference in reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times for aryl bromides compared to their chloro-analogues.[3][4]
While aryl bromides are generally more reactive, aryl chlorides are often more readily available and less expensive, making them an attractive alternative if their lower reactivity can be overcome with modern catalytic systems.[5]
Key Synthetic Routes and Comparative Efficiency
Several viable synthetic pathways can be employed to synthesize 3-(3-halophenyl)propanals. Below, we analyze the most common routes and compare the expected efficiency for the bromo- and chloro-substituted derivatives.
Route 1: Hydroformylation of 3-Halostyrenes
Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes using carbon monoxide and hydrogen.[6] This reaction is typically catalyzed by rhodium or cobalt complexes and represents a direct and atom-economical approach.
Caption: Two-step synthesis via oxidation of the corresponding propanol.
Step 1: Synthesis of 3-(3-Halophenyl)propan-1-ol
The precursor alcohols can be synthesized via several methods, including Grignard reactions. For instance, reacting 3-halobenzaldehyde with ethylmagnesium bromide followed by acidic workup would yield a secondary alcohol, which would then require further steps. A more direct route to the primary alcohol could involve the reaction of a 3-halobenzyl Grignard reagent with ethylene oxide.
However, a key consideration here is the preparation of the Grignard reagent itself. The formation of a Grignard reagent from an aryl halide is dependent on the C-X bond reactivity. Aryl bromides react more readily with magnesium than aryl chlorides. The synthesis of a Grignard reagent from an aryl chloride often requires activated magnesium or more forcing conditions. [7][8] Step 2: Oxidation to the Aldehyde
The oxidation of 3-(3-bromophenyl)propan-1-ol and 3-(3-chlorophenyl)propan-1-ol [9][10][11][12][13]to their respective aldehydes is a standard transformation. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used to avoid over-oxidation to the carboxylic acid. [14][15]The halogen substituent is unlikely to significantly affect the efficiency of this oxidation step.
Efficiency Comparison:
The primary difference in efficiency for this route lies in the synthesis of the precursor alcohol. The greater ease of forming a Grignard reagent from 3-bromobenzyl halide compared to 3-chlorobenzyl halide suggests that the synthesis of 3-(3-bromophenyl)propan-1-ol would be more straightforward and likely higher yielding under standard conditions.
Route 3: Heck Reaction of 3-Halo-iodobenzene with Allyl Alcohol
The Heck reaction provides a powerful method for carbon-carbon bond formation by coupling an aryl halide with an alkene. [16][17][18]In this approach, a 3-halo-iodobenzene could be selectively coupled with allyl alcohol, followed by isomerization of the resulting enol to the desired aldehyde.
Caption: Synthesis via a selective Heck reaction pathway.
Efficiency Comparison:
This route relies on the differential reactivity of the two halogen atoms on the starting material. In palladium-catalyzed cross-coupling reactions, the reactivity order is I > Br > Cl. [19]Therefore, a selective reaction at the iodo-position is highly feasible.
-
For this compound: Starting with 1-bromo-3-iodobenzene, the Heck reaction would selectively occur at the C-I bond, leaving the C-Br bond intact for further functionalization. This is a well-established principle in organic synthesis.
-
For 3-(3-Chlorophenyl)propanal: Starting with 1-chloro-3-iodobenzene, the reaction would also selectively occur at the C-I bond.
In terms of the Heck reaction itself, both starting materials should react with comparable efficiency. The overall efficiency would then depend on the availability and cost of 1-bromo-3-iodobenzene versus 1-chloro-3-iodobenzene.
Quantitative Data and Experimental Protocols
Table 1: Comparative Summary of Synthetic Routes
| Synthetic Route | Key Consideration for this compound | Key Consideration for 3-(3-Chlorophenyl)propanal | Expected Efficiency Advantage |
| Hydroformylation | Availability and cost of 3-bromostyrene. | Availability and cost of 3-chlorostyrene. | Dependent on starting material cost. |
| Oxidation of Alcohol | Easier formation of the Grignard reagent for the precursor alcohol synthesis. | More challenging Grignard reagent formation, may require activated Mg or harsher conditions. | This compound |
| Heck Reaction | High selectivity for C-I bond cleavage in 1-bromo-3-iodobenzene. | High selectivity for C-I bond cleavage in 1-chloro-3-iodobenzene. | Comparable reaction efficiency. |
Experimental Protocol: General Procedure for the Oxidation of 3-(3-Halophenyl)propan-1-ol to 3-(3-Halophenyl)propanal
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
-
Setup: To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-(3-halophenyl)propan-1-ol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: To the stirred solution, add a mild oxidizing agent such as pyridinium chlorochromate (PCC, ~1.5 equivalents) or Dess-Martin periodinane (DMP, ~1.2 equivalents) portion-wise at room temperature or 0 °C to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Upon completion, quench the reaction appropriately (e.g., by adding diethyl ether and filtering through a pad of silica gel or celite to remove the chromium salts for PCC, or by adding a saturated aqueous solution of sodium thiosulfate for DMP).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-(3-halophenyl)propanal.
Conclusion and Recommendations
The choice between synthesizing this compound and 3-(3-Chlorophenyl)propanal depends on a balance of factors including the desired reactivity in subsequent steps, cost of starting materials, and the synthetic route employed.
-
For Enhanced Reactivity in Subsequent Steps: If the halogen is intended as a handle for further cross-coupling reactions, the bromo-substituent is generally advantageous due to its higher reactivity, allowing for milder reaction conditions and a broader range of coupling partners. [1][4]The synthesis of the propanal itself via the alcohol oxidation route is also more straightforward for the bromo-analogue due to the ease of Grignard reagent formation.
-
For Cost-Effectiveness: If the final target molecule does not require further functionalization at the halogenated position, or if a highly active catalyst system is available for subsequent transformations, the chloro-analogue may be a more economical choice due to the lower cost of chlorinated starting materials. [3][5] In a research and development setting where flexibility and reaction robustness are paramount, This compound often represents the more versatile and efficiently synthesized intermediate . The higher reactivity of the C-Br bond provides a significant advantage in both its synthesis (specifically via Grignard-based routes) and its utility as a building block in further synthetic elaborations.
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Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from [Link]
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Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from [Link]
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Ananikov, V. P., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. Retrieved from [Link]
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Reddit. (2019). Why are chlorides less reactive in cross coupling reactions?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Hill, N. J., et al. (2015). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. Retrieved from [Link]
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ACS Publications. (2022). In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation. Retrieved from [Link]
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Lee, H. M., & Nolan, S. P. (2000). Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system. Organic Letters. Retrieved from [Link]
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ResearchGate. (2015). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Retrieved from [Link]
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Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
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Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Retrieved from [Link]
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ResearchGate. (n.d.). Competing and comparison reactions a The reaction with aryl halides. Retrieved from [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
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Frontiers. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Retrieved from [Link]
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Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]
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MDPI. (2021). P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-(3-bromophenyl)propanal. Retrieved from [Link]
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ResearchGate. (n.d.). Activity and Selectivity of Hydroformylation of Styrene Using Various Catalysts. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
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Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-chlorophenyl)propan-1-ol. Retrieved from [Link]
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Chemsrc. (n.d.). (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of Bromophenyl Isomers for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological activities of bromophenyl isomers, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple listing of facts, this document delves into the causal relationships behind experimental choices and the structural nuances that dictate the biological effects of these compounds. Our focus is on providing a framework for understanding the structure-activity relationships (SAR) of ortho-, meta-, and para-bromophenyl moieties, grounded in experimental data from the scientific literature. While direct comparative studies on the simplest bromophenol isomers are not extensively documented, this guide synthesizes data from a range of brominated phenolic compounds to illuminate the impact of bromine's positional isomerism on biological activity.
Introduction: The Significance of Bromine in Medicinal Chemistry
The introduction of a bromine atom to a phenyl ring significantly alters its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Bromine is a lipophilic, electron-withdrawing halogen that can enhance a molecule's ability to cross cellular membranes and engage with biological targets. The position of the bromine atom—ortho, meta, or para—creates subtle yet critical differences in steric hindrance, electronic distribution, and hydrogen bonding potential, which in turn dictate the compound's biological activity. Understanding these isomeric differences is paramount for the rational design of novel therapeutic agents.
Comparative Biological Activities of Bromophenyl Derivatives
While a comprehensive head-to-head comparison of the simplest bromophenol isomers is scarce in the literature, we can infer valuable insights from studies on more complex bromophenol derivatives. The following sections compare the known biological activities of compounds featuring the o-, m-, and p-bromophenyl scaffold.
Cytotoxicity and Anticancer Activity
Bromophenol derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The position of the bromine atom can influence the potency of these compounds.
Table 1: Comparative Cytotoxicity of Bromophenol Derivatives in Cancer Cell Lines
| Compound Class | Isomer Position | Cancer Cell Line | IC50 (µM) | Reference |
| Indolin-2-one hybrids | para | A549, Bel7402, HepG2, HeLa, HCT116 | Potent Activity | [1] |
| Methylated/Acetylated Derivatives | N/A | Leukemia K562 | Apoptosis Induction | [2] |
| Benzylic Bromophenols | N/A | Not specified | Anticancer Potential | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 indicates greater potency.
The data, although not a direct comparison of simple isomers, suggests that the bromophenyl moiety is a key pharmacophore in various anticancer agents. The para position, in particular, appears frequently in active compounds, potentially due to reduced steric hindrance compared to the ortho position, allowing for more favorable interactions with target proteins.
Enzyme Inhibition
Bromophenol derivatives have been identified as potent inhibitors of several key enzymes implicated in disease.
Table 2: Comparative Enzyme Inhibition by Bromophenol Derivatives
| Compound Class | Target Enzyme | Isomer Position | Inhibition Data (Ki or IC50) | Reference |
| Diaryl Methanes | Acetylcholinesterase (AChE) | N/A | Ki: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [4] |
| Diaryl Methanes | Carbonic Anhydrase I (hCA I) | N/A | Ki: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [4] |
| Diaryl Methanes | Carbonic Anhydrase II (hCA II) | N/A | Ki: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [4] |
| Benzylic Bromophenols | Carbonic Anhydrase (CA) | N/A | Investigated | [3] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity. A lower Ki indicates a more effective inhibitor.
The potent inhibition of acetylcholinesterase and carbonic anhydrases by bromophenol derivatives highlights their potential for the treatment of neurodegenerative diseases and conditions like glaucoma and epilepsy, respectively. The precise influence of the bromine's position on inhibitor potency warrants further investigation through dedicated comparative studies of the simple isomers.
Antimicrobial Activity
The antimicrobial properties of bromophenols have been explored against a range of pathogens.
Table 3: Comparative Antimicrobial Activity of Bromophenol Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus (SA) | Good anti-SA activity | [4] |
| 3-bromo-2,6-dihydroxyacetophenone | Methicillin-resistant S. aureus (MRSA) | Good anti-MRSA activity | [4] |
| Compound 3.5 from Rhodomela confervoides | Gram-positive and Gram-negative bacteria | < 70 | [4] |
| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
These findings suggest that bromophenols are a promising class of antimicrobial agents. The presence of multiple bromine atoms and specific substitution patterns appears to enhance activity.
Antioxidant Activity
Many bromophenols exhibit significant antioxidant properties, primarily attributed to the hydrogen-donating ability of their hydroxyl groups.[6]
Table 4: Comparative Antioxidant Activity of Bromophenol Derivatives
| Compound Class | Assay | IC50 Value (µM) | Reference |
| Benzylic Bromophenols | DPPH Radical Scavenging | 19.84 (for a specific derivative) | [3] |
| Derivatives from Polysiphonia urceolata | DPPH Radical Scavenging | 6.1 - 35.8 | [6] |
| Derivatives from Symphyocladia latiuscula | DPPH Radical Scavenging | 7.5 - 24.7 | [6] |
The number and relative positions of hydroxyl groups appear to be more critical for antioxidant activity than the presence or position of bromine atoms.[6]
Structure-Activity Relationship (SAR) Insights
Based on the available data for bromophenol derivatives, we can extrapolate the following SAR principles, which provide a logical framework for designing future comparative studies on the simple isomers:
Caption: Structure-Activity Relationship (SAR) of Bromophenols.
Key Signaling Pathways Modulated by Bromophenyl Compounds
While specific modulation of major signaling pathways by simple bromophenyl isomers is not well-defined, derivatives have been shown to interact with critical cellular pathways. This provides a rationale for investigating the effects of the core isomers on these pathways.
Aurora Kinase A Pathway
Aurora Kinase A (AURKA) is a key regulator of mitosis, and its overexpression is linked to tumorigenesis.[7] The development of AURKA inhibitors is a significant area of cancer research.
Caption: Potential Activation of the STING Signaling Pathway.
Experimental Protocols
To facilitate reproducible and rigorous comparative studies, this section provides detailed, step-by-step protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase in a suitable medium.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the ortho-, meta-, and para-bromophenyl test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is based on the Ellman method, which measures the activity of AChE by detecting the production of thiocholine.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).
-
Enzyme Solution: Acetylcholinesterase from a suitable source (e.g., electric eel) diluted in assay buffer to the desired concentration.
-
Inhibitor Solutions: Prepare serial dilutions of the bromophenyl isomers in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the inhibitor solution (or buffer for control) to each well.
-
Add 50 µL of the DTNB solution to each well.
-
Add 25 µL of the AChE enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 or Ki value.
-
Carbonic Anhydrase (CA) Inhibition Assay
This assay measures the esterase activity of CA using p-nitrophenyl acetate as a substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Solution: 10 mM p-nitrophenyl acetate in acetonitrile.
-
Enzyme Solution: Human carbonic anhydrase II diluted in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the bromophenyl isomers in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor solution (or buffer for control) to each well.
-
Add 10 µL of the enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
-
Endpoint Measurement:
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the absorbance at 400 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Conclusion and Future Directions
This guide has synthesized the available scientific literature to provide a comparative overview of the biological activities of bromophenyl compounds, with a focus on the influence of isomeric positioning. While direct comparative data for the simple ortho-, meta-, and para-bromophenol isomers is limited, the analysis of more complex derivatives provides a strong foundation for future research. The detailed experimental protocols included herein are intended to empower researchers to conduct the necessary comparative studies to elucidate the precise structure-activity relationships of these fundamental chemical scaffolds. Future work should focus on systematic in vitro and in vivo comparisons of the simple bromophenol isomers to validate the hypotheses generated from the study of their more complex counterparts. Such research will be invaluable for the continued development of novel therapeutics leveraging the unique properties of the bromophenyl moiety.
References
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PMC - NIH. Available at: [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. Available at: [Link]
-
IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]
-
synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. Available at: [Link]
-
Bromophenols in Marine Algae and Their Bioactivities. PMC - PubMed Central. Available at: [Link]
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Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches. The FEBS Journal. Available at: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
-
AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed. Available at: [Link]
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Comparative study of catalysts for hydrogenation of substituted aldehydes
A Comprehensive Guide to Catalyst Selection for the Hydrogenation of Substituted Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of substituted aldehydes to their corresponding alcohols is a cornerstone of modern organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. The choice of catalyst is paramount, dictating not only the efficiency of the conversion but also the chemoselectivity, particularly when other reducible functional groups are present in the substrate. This guide provides a comparative analysis of common catalysts, grounded in experimental data and mechanistic insights, to aid researchers in making informed decisions for their specific synthetic challenges.
Catalytic hydrogenation is a preferred method for aldehyde reduction due to its high atom economy, employing molecular hydrogen as the reductant.[1] The catalysts for this transformation can be broadly classified into two main categories: heterogeneous and homogeneous systems.[2]
-
Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction mixture.[3] They are prized for their ease of separation and recyclability.[2] Common examples include noble metals like palladium (Pd) and platinum (Pt) supported on materials like carbon or alumina, as well as non-noble metals like Raney Nickel.[4][5]
-
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites.[6][7] These are often organometallic complexes of rhodium (Rh), ruthenium (Ru), iridium (Ir), and increasingly, earth-abundant metals like iron (Fe) and manganese (Mn).[8][9]
The selection between these two depends on the specific requirements of the synthesis, including cost, scalability, and the need for catalyst recovery.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Palladium (Pd) Catalysts
Palladium-based catalysts are widely used for various hydrogenation reactions.[10] For aldehyde hydrogenation, they exhibit good activity, although their selectivity can be influenced by the support and reaction conditions.[1]
Key Characteristics:
-
High Activity: Palladium catalysts are generally very active for the hydrogenation of the aldehyde functional group.[1]
-
Substituent Effects: The rate of hydrogenation of substituted benzaldehydes over Pd catalysts is sensitive to the electronic nature of the substituents. A study using a magnetic γ-Fe₂O₃@HAP-Pd catalyst showed a Hammett value of 1.59, indicating that the reaction is favored by electron-withdrawing groups and proceeds through an anionic intermediate.[1]
-
Chemoselectivity: While effective for aldehyde reduction, palladium catalysts can also hydrogenate other functional groups like C=C double bonds, which can be a challenge in the selective hydrogenation of α,β-unsaturated aldehydes.[11][12]
Experimental Data: Hydrogenation of Substituted Benzaldehydes with γ-Fe₂O₃@HAP-Pd [1]
| Substrate | Product | Conversion (%) | Selectivity (%) |
| Benzaldehyde | Benzyl alcohol | 100 | >99 |
| 4-Methylbenzaldehyde | 4-Methylbenzyl alcohol | 100 | >99 |
| 4-Methoxybenzaldehyde | 4-Methoxybenzyl alcohol | 100 | >99 |
| 4-Chlorobenzaldehyde | 4-Chlorobenzyl alcohol | 100 | >99 |
| 4-Nitrobenzaldehyde | 4-Nitrobenzyl alcohol | 98 | 98 |
Reaction Conditions: Aldehyde (0.5 mmol), catalyst (20 mg), H₂O (3 mL), 10 bar H₂, room temperature, 1 h.
Platinum (Pt) Catalysts
Platinum catalysts are also highly effective for the hydrogenation of aldehydes and ketones to their corresponding alcohols.[4][13] They are often used in the form of finely divided metals or supported on various materials.[13]
Key Characteristics:
-
High Activity: Platinum catalysts demonstrate high activity in the hydrogenation of various carbonyl compounds.[14]
-
Support Effects: The performance of platinum catalysts can be significantly influenced by the support material. For instance, the presence of oxygen vacancies on a TiO₂ support can synergistically promote aldehyde hydrogenation in the aqueous phase by facilitating proton transfer and preventing catalyst poisoning.[15]
-
Chemoselectivity: Similar to palladium, platinum catalysts can also reduce other unsaturated functionalities. However, modification of the catalyst system, for example by forming bimetallic alloys with metals like tin (Sn), can significantly enhance selectivity towards the desired alcohol.[16]
Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir) Catalysts
Rhodium, ruthenium, and iridium complexes have emerged as powerful homogeneous catalysts for the selective hydrogenation of aldehydes.[17][18][19]
-
Rhodium (Rh): Rhodium complexes can be highly selective for the hydrogenation of the C=O bond in α,β-unsaturated aldehydes, yielding unsaturated alcohols.[17] The selectivity can be tuned by the choice of ligands.[17] Rhodium catalysts are also effective in transfer hydrogenation reactions.[20][21]
-
Ruthenium (Ru): Ruthenium catalysts are particularly efficient for aldehyde hydrogenation in the aqueous phase.[22] They have shown excellent chemoselectivity, allowing for the reduction of aldehydes in the presence of ketones.[8] Ruthenium nanoparticles on CO₂-responsive supports have been developed as adaptive catalysts where the selectivity can be switched by the presence or absence of CO₂.[23]
-
Iridium (Ir): Iridium-based catalysts, particularly bimetallic systems like Ir-FeOₓ/rutile, have demonstrated high efficiency and selectivity for the hydrogenation of unsaturated aldehydes to unsaturated alcohols.[24][25] These catalysts can be applied to a range of unsaturated aldehydes with high selectivity.[24]
Earth-Abundant Metal Catalysts: A Sustainable Alternative
The high cost and low abundance of noble metals have driven research towards catalysts based on more sustainable metals like iron, manganese, and nickel.
Iron (Fe) and Manganese (Mn) Catalysts
Recent advancements have shown that well-defined iron and manganese pincer complexes can be highly efficient and chemoselective catalysts for aldehyde hydrogenation, sometimes even outperforming their noble metal counterparts.[8][9]
Key Characteristics:
-
High Efficiency: Iron(II) complexes have achieved turnover numbers (TONs) up to 80,000 and turnover frequencies (TOFs) up to 20,000 h⁻¹ in aldehyde hydrogenation.[8]
-
Excellent Chemoselectivity: These catalysts exhibit remarkable selectivity for aldehydes over other reducible functional groups such as ketones, esters, and C=C double bonds.[8][26]
-
Mild Reaction Conditions: Many of these iron and manganese catalysts operate under mild conditions of temperature and pressure.[9]
Experimental Data: Chemoselective Hydrogenation of Aldehydes with [Mn(PNP-iPr)(CO)₂(H)] [9][26]
| Substrate | Product | Conversion (%) |
| 4-Fluorobenzaldehyde | 4-Fluorobenzyl alcohol | >99 |
| Benzaldehyde | Benzyl alcohol | >99 |
| Cinnamaldehyde | Cinnamyl alcohol | >99 |
| 4-Acetylbenzaldehyde | 4-(1-Hydroxyethyl)benzyl alcohol | >99 (aldehyde reduction) |
Reaction Conditions: Aldehyde (1 mmol), catalyst (0.01 mol%), EtOH (2 mL), 50 bar H₂, 80 °C, 18 h.
Nickel (Ni) Catalysts
Nickel catalysts, particularly Raney Nickel, are a cost-effective option for the hydrogenation of aldehydes and ketones.[5][27]
Key Characteristics:
-
Cost-Effective: Nickel is significantly cheaper than noble metals.
-
Good Activity: Raney Nickel is an active catalyst for the reduction of carbonyl compounds.[5]
-
Heterogeneous Nature: As a heterogeneous catalyst, it is easily separated from the reaction mixture.[28][29]
Experimental Protocols
General Procedure for Heterogeneous Catalytic Hydrogenation of Benzaldehyde
-
To a high-pressure autoclave, add the substituted benzaldehyde (1 mmol), the heterogeneous catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., 10 mL of ethanol).
-
Seal the autoclave and purge it with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C) for the specified time (e.g., 1-24 hours).
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can be analyzed by GC or NMR to determine the conversion and selectivity. The product can be isolated by removing the solvent under reduced pressure.
General Procedure for Homogeneous Catalytic Hydrogenation of an Aldehyde
-
In a glovebox, charge a Schlenk flask with the homogeneous catalyst (e.g., 0.1 mol% of an iron pincer complex) and a magnetic stir bar.
-
Add the aldehyde (1 mmol) and the solvent (e.g., 5 mL of anhydrous THF).
-
If required, add a co-catalyst or an additive (e.g., a base).
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the flask with hydrogen three times.
-
Place the flask in an oil bath at the desired temperature and stir the reaction mixture under a positive pressure of hydrogen (e.g., 1 atm balloon).
-
Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Upon completion, cool the reaction to room temperature and carefully quench any reactive species.
-
The product can be isolated by standard workup and purification techniques (e.g., column chromatography).
Visualizing the Catalytic Process
Generalized Catalytic Cycle for Homogeneous Aldehyde Hydrogenation
Caption: A simplified catalytic cycle for homogeneous aldehyde hydrogenation.
Experimental Workflow for Catalyst Screening
Caption: A typical workflow for screening different catalysts for aldehyde hydrogenation.
Conclusion and Future Outlook
The choice of catalyst for the hydrogenation of substituted aldehydes is a critical decision that impacts the success of a synthetic route. While traditional noble metal catalysts like palladium and platinum remain reliable choices, the field is rapidly evolving. Homogeneous catalysts based on rhodium, ruthenium, and iridium offer exceptional selectivity, and the rise of earth-abundant metal catalysts, particularly iron and manganese complexes, provides a sustainable and highly efficient alternative.
Future research will likely focus on the development of even more active, selective, and robust catalysts from earth-abundant metals. The design of catalysts with switchable selectivity, as demonstrated with CO₂-responsive systems, opens up new avenues for controlling reaction outcomes. A thorough understanding of the substrate-catalyst interactions and reaction mechanisms will continue to be the driving force behind the innovation of next-generation catalysts for this fundamental transformation.
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Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. ([Link])
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Rhodium-Catalyzed Aldehyde Arylation via Formate-Mediated Transfer Hydrogenation: Beyond Metallic Reductants in Grignard-NHK-Type Addition. ([Link])
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Rhodium Complex Catalyzed Hydrogenation of α,β-Unsaturated Aldehydes to Unsaturated Alcohols. ([Link])
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Selective C O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. ([Link])
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Selective C=O hydrogenation of cinnamaldehyde over Ir-based catalysts and its comparison with C–O hydrogenolysis of polyols. ([Link])
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Catalytic Performances of Platinum Containing PLLA Macrocomplex in the Hydrogenation of α,β-Unsaturated Carbonyl Compounds. ([Link])
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Catalytic Performances of Platinum Containing PLLA Macrocomplex in the Hydrogenation of α,β-Unsaturated Carbonyl Compounds. ([Link])
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Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. ([Link])
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Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ([Link])
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Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ([Link])
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Selective Hydrogenation of α,β-Unsaturated Aldehydes. ([Link])
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Selective, Base-Free Hydrogenation of Aldehydes Catalyzed by Ir Complexes Based on Proton-Responsive Lutidine-Derived CNP Ligands. ([Link])
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Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. ([Link])
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(a) Hydrogenation of cinnamaldehyde‐reaction pathways; (b) Control and... ([Link])
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Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes. ([Link])
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A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. ([Link])
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Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. ([Link])
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Catalytic Hydrogenation over Platinum Metals. ([Link])
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Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. ([Link])
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Homogeneous and Heterogenous catalysts. ([Link])
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Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium. ([Link])
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Homogeneous catalysis. ([Link])
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Homogeneous hydrogenation of aldehydes and ketones based on diphosphine‐Cu catalysts developed by Takasago. ([Link])
-
Supported Nickel‐based Catalysts for Heterogeneous Hydrogenation of Aromatics. ([Link])
-
Can aldehydes and ketones be reduced by catalytic hydrogenation? ([Link])
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New monoclinic ruthenium dioxide with highly selective hydrogenation activity. ([Link])
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Why Is Ruthenium an Efficient Catalyst for the Aqueous-Phase Hydrogenation of Biosourced Carbonyl Compounds? ([Link])
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Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions. ([Link])
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Applicability of Nickel-Based Catalytic Systems for Hydrodehalogenation of Recalcitrant Halogenated Aromatic Compounds. ([Link])
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A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. ([Link])
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Characterization and Hydrogenation Activity of Supported Palladium Particles. ([Link])
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Synthesis and Catalytic Activity in the Hydrogenation Reaction of Palladium-Doped Metal-Organic Frameworks Based on Oxo-Centered Zirconium Complexes. ([Link])
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Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ([Link])
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Hydrogenation of cinnamaldehyde over supported palladium catalysts. ([Link])
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A Researcher's Guide to the Structural Confirmation of 3-(3-Bromophenyl)propanal Derivatives
In the landscape of drug discovery and materials science, the precise structural elucidation of novel compounds is a cornerstone of rigorous scientific inquiry. The functionality of a molecule is inextricably linked to its three-dimensional architecture. For derivatives of 3-(3-Bromophenyl)propanal, a class of compounds with potential applications stemming from their bifunctional nature (an electrophilic aldehyde and a handle for cross-coupling in the bromophenyl group), unambiguous structural confirmation is paramount.
This guide provides a comprehensive framework for researchers to confidently confirm the synthesis and structure of this compound and its analogues. We will move beyond a simple recitation of methods to explore the underlying principles of each experimental choice, ensuring a self-validating and robust analytical workflow.
Part 1: The Synthetic Pathway - A Foundational Overview
While various synthetic routes can be envisioned, a common and reliable approach to synthesize the parent compound, this compound, involves the oxidation of the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol. This precursor is often commercially available or can be synthesized from 3-bromobenzaldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are therefore preferred.
Logical Workflow for Synthesis and Confirmation
Caption: Workflow from synthesis to structural confirmation.
Part 2: Multi-modal Analytical Confirmation
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: The first step post-synthesis is to confirm that the product has the correct molecular weight. Electron Ionization (EI) mass spectrometry is an excellent initial screen. For brominated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) provides an unmistakable signature.[1]
Expected Data for this compound (C₉H₉BrO):
-
Molecular Ion (M⁺): Look for a pair of peaks of nearly equal intensity at m/z 212 and 214, corresponding to [C₉H₉⁷⁹BrO]⁺ and [C₉H₉⁸¹BrO]⁺. The presence of this "M, M+2" pattern is strong evidence for a monobrominated compound.[1]
-
Key Fragments: Fragmentation analysis can further support the proposed structure. Common fragmentation patterns for aldehydes include the loss of the formyl radical (•CHO, 29 Da) or alpha-cleavage.[5]
Data Summary Table:
| Ion | Expected m/z | Interpretation |
| [M]⁺ | 212/214 | Molecular ion peak with ⁷⁹Br/⁸¹Br isotopes. |
| [M-H]⁺ | 211/213 | Loss of a hydrogen atom. |
| [M-CHO]⁺ | 183/185 | Loss of the formyl group, characteristic of aldehydes. |
| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation fragment. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. For this compound, the most critical absorbances are those corresponding to the aldehyde group. The carbonyl (C=O) stretch of an aliphatic aldehyde is typically a strong, sharp peak.[6][7]
Trustworthiness: The absence of a broad O-H stretch around 3200-3600 cm⁻¹ is crucial, as it confirms the complete oxidation of the starting alcohol and the absence of a carboxylic acid impurity.
Expected Data for this compound:
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| ~3050-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | Aliphatic C-H (propyl chain) |
| ~2720 & ~2820 | C-H stretch | Aldehyde C-H (Fermi doublet), highly diagnostic.[6] |
| ~1725-1740 | C=O stretch | Strong, sharp peak confirming the aldehyde carbonyl. |
| ~1475-1600 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1000-1250 | C-O stretch | Not highly diagnostic. |
| ~550-750 | C-Br stretch | Confirms presence of the bromo-substituent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of atoms. Both ¹H and ¹³C NMR are essential. For derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy) can be invaluable for mapping proton-proton couplings.
Authoritative Grounding: The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aldehyde group. The aromatic region will show a characteristic splitting pattern for a meta-substituted benzene ring.
Expected ¹H NMR Data (in CDCl₃, predicted):
-
δ ~9.8 ppm (t, 1H): The aldehyde proton (-CHO). The triplet arises from coupling to the adjacent CH₂ group.
-
δ ~7.2-7.5 ppm (m, 4H): Aromatic protons. The meta-substitution pattern will result in a complex multiplet.
-
δ ~2.9-3.0 ppm (t, 2H): Methylene protons alpha to the aromatic ring (-CH₂-Ar).
-
δ ~2.8-2.9 ppm (dt, 2H): Methylene protons alpha to the aldehyde group (-CH₂-CHO).
Expected ¹³C NMR Data (in CDCl₃, predicted):
-
δ ~201 ppm: Aldehyde carbonyl carbon.
-
δ ~140 ppm: Aromatic carbon attached to the propyl chain.
-
δ ~122-133 ppm: Four aromatic carbons.
-
δ ~45 ppm: Methylene carbon alpha to the aldehyde.
-
δ ~30 ppm: Methylene carbon alpha to the ring.
Workflow for NMR Analysis
Caption: Systematic approach to NMR data interpretation.
Part 3: Experimental Protocols
These protocols are representative and may require optimization based on the specific derivative and available laboratory equipment.
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of 3-(3-bromophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add pyridinium chlorochromate (PCC) (1.5 eq) in portions over 15 minutes. Causality: PCC is a mild oxidant that reliably converts primary alcohols to aldehydes with a low risk of over-oxidation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Characterization: Collect the pure fractions and concentrate to yield this compound as a clear oil. Proceed immediately to analytical confirmation.
Protocol 2: Analytical Characterization
-
NMR Spectroscopy: Prepare a ~10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and COSY spectra on a 400 MHz or higher field NMR spectrometer.[1]
-
Mass Spectrometry: Analyze the purified product using a mass spectrometer, preferably with both Electron Ionization (EI) for fragmentation patterns and Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of a thin film of the purified product on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1]
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the logical application and interpretation of multiple analytical techniques. By integrating data from MS, IR, and NMR, researchers can establish a self-validating workflow that ensures the identity and purity of their target compounds. This rigorous approach is fundamental to producing reliable and reproducible scientific results.
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PubMed Central (PMC). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][8][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Available from:
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 3-(3-Bromophenyl)propanal
In the landscape of pharmaceutical development and chemical research, the certainty of a molecule's identity, purity, and stability is paramount. For a key intermediate like 3-(3-Bromophenyl)propanal, a compound often utilized in the synthesis of more complex active pharmaceutical ingredients (APIs), analytical data forms the bedrock of all subsequent research and regulatory submissions. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, moving beyond single-method analyses to a robust, orthogonal approach.
As a Senior Application Scientist, my experience underscores a critical principle: no single analytical technique can provide a complete picture. True confidence in analytical results is achieved through cross-validation, where disparate methods, each relying on different physicochemical principles, converge to tell the same story. This guide is structured to demonstrate this principle in action, providing not just protocols, but the scientific rationale behind them, grounded in internationally recognized standards such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4][5]
The Imperative of Orthogonal Methods in Analytical Science
Orthogonal analysis is the practice of using multiple, distinct analytical methods to measure the same attribute of a sample. The power of this approach lies in its ability to mitigate the risk of method-specific artifacts or blind spots. For instance, a purity assessment by High-Performance Liquid Chromatography (HPLC) might miss a volatile impurity that Gas Chromatography (GC) would easily detect. Similarly, neither chromatographic technique can offer the definitive structural confirmation provided by Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating data from these three pillars of analytical chemistry—HPLC, GC-MS, and NMR—we create a self-validating system that ensures the highest degree of data integrity.
Below is a workflow illustrating this integrated approach to cross-validation.
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A Senior Application Scientist's Guide to the Purity Assessment of 3-(3-Bromophenyl)propanal
Abstract
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible, safe, and effective outcomes. 3-(3-Bromophenyl)propanal is a key building block whose utility is directly proportional to its purity. The presence of unreacted starting materials, over-oxidized byproducts, or residual solvents can drastically alter reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of orthogonal analytical techniques—Quantitative NMR (qNMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the robust purity assessment of this critical aldehyde. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer data-driven insights to empower researchers in selecting the most appropriate techniques for their specific needs.
The Analytical Imperative: Understanding Potential Impurities
A robust analytical strategy begins with understanding what one is looking for. The purity of this compound is contingent on the synthetic route employed. A common pathway, the oxidation of 3-(3-bromophenyl)propan-1-ol, can inadvertently lead to several process-related impurities.
-
Unreacted Starting Material: 3-(3-bromophenyl)propan-1-ol. Its presence suggests an incomplete reaction and can interfere with subsequent steps.
-
Over-oxidation Product: 3-(3-bromophenyl)propanoic acid. Aldehydes are notoriously susceptible to oxidation, and the presence of the corresponding carboxylic acid is a common purity issue, affecting the compound's reactivity and stability.
-
Byproducts: Formation of acetals or other condensation products, particularly during workup or storage.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., dichloromethane, ethyl acetate) that are not fully removed.
An effective purity assessment, therefore, requires techniques that can not only quantify the main analyte but also separate, identify, and quantify these structurally similar impurities.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Standard
Quantitative NMR stands as a powerful primary method for purity determination because the signal integral is directly proportional to the number of nuclei, allowing for quantification without the need for an analyte-specific reference standard.[1][2] This unique feature makes qNMR an indispensable tool for characterizing new chemical entities and certifying reference materials.[3][4]
Expertise & Causality: Why qNMR?
Unlike chromatographic techniques that provide relative purity based on peak area percentages, qNMR can determine the absolute purity (or assay) of a substance when analyzed with a certified internal standard of known purity. The choice of internal standard is critical for a self-validating system. It must be:
-
Soluble in the same deuterated solvent as the analyte (e.g., CDCl₃ or DMSO-d₆).
-
Chemically Inert with respect to the analyte and solvent.
-
Spectrally Simple , with at least one sharp, well-resolved resonance that does not overlap with any analyte signals.
-
Non-volatile and Stable for accurate weighing.
For this compound, a suitable internal standard like 1,3,5-trimethoxybenzene or maleic acid provides clean, isolated signals in regions away from the analyte's aromatic, aliphatic, and aldehydic protons.
Experimental Protocol: qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial using a calibrated microbalance.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, 99.5%+ purity) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the standard to allow for full magnetization recovery. A D1 of 30 seconds is often a safe starting point.
-
Use a 90° pulse angle to maximize signal intensity.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio (S/N > 250:1 for the peaks being integrated).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the aldehydic proton at ~9.8 ppm) and a signal from the internal standard.
-
Repeat the integration multiple times to ensure reproducibility.
-
Data Interpretation & Calculation
The purity is calculated using the following formula[1]:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity std = Purity of the internal standard
Visualization: qNMR Workflow
Sources
A Researcher's Guide to 3-(3-Bromophenyl)propanal: A Comparative Spectroscopic Analysis of Synthesized vs. Commercial Grades
For the discerning researcher in drug development and organic synthesis, the unequivocal identification and purity assessment of starting materials and intermediates are paramount. This guide provides an in-depth spectroscopic comparison of in-house synthesized 3-(3-Bromophenyl)propanal against what is typically available from commercial suppliers. We will delve into the expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, highlighting the importance of rigorous analytical verification.
The Importance of In-House Synthesis and Verification
While the convenience of commercial chemical catalogs is undeniable, experienced researchers are well-aware of the potential for batch-to-batch variability, the presence of unlisted impurities, and, in some cases, a lack of comprehensive analytical data. Synthesizing a critical intermediate like this compound in-house not only provides a cost-effective alternative for larger quantities but also offers a deeper understanding and control over the material's purity and isomeric integrity. This guide will use a common synthetic route to illustrate the expected analytical data and compare it with the often-limited information provided for commercially sourced material.
Synthesis Pathway: A Plausible Route to this compound
A reliable method for the synthesis of this compound involves the oxidation of the corresponding alcohol, 3-(3-Bromophenyl)propan-1-ol. This precursor can be prepared via a Grignard reaction, a robust and well-documented method in organic chemistry.
Figure 1: A plausible synthetic route to this compound.
This four-step synthesis begins with the formation of a Grignard reagent from 3-bromobenzyl bromide, followed by its reaction with ethylene oxide to extend the carbon chain. A mild aqueous work-up yields 3-(3-bromophenyl)propan-1-ol. The final step is the oxidation of this primary alcohol to the desired aldehyde using pyridinium chlorochromate (PCC) in dichloromethane (DCM). This method is chosen for its high yield and selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid.
Spectroscopic Analysis of Synthesized this compound
Following synthesis and purification by column chromatography, the structure and purity of this compound would be confirmed by a suite of spectroscopic techniques. The expected data is presented below.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the presence of key functional groups and the overall structure of the molecule.
Table 1: Predicted ¹H NMR Data for Synthesized this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.81 | t, J = 1.5 Hz | 1H | -CHO |
| 7.45 | t, J = 1.8 Hz | 1H | Ar-H |
| 7.35 | ddd, J = 7.8, 1.8, 1.0 Hz | 1H | Ar-H |
| 7.18 | t, J = 7.8 Hz | 1H | Ar-H |
| 7.12 | ddd, J = 7.8, 1.8, 1.0 Hz | 1H | Ar-H |
| 2.95 | t, J = 7.5 Hz | 2H | -CH₂-Ar |
| 2.80 | dt, J = 7.5, 1.5 Hz | 2H | -CH₂-CHO |
The characteristic aldehyde proton signal is expected to appear as a triplet at around 9.81 ppm due to coupling with the adjacent methylene group. The aromatic region should display a complex pattern consistent with a 1,3-disubstituted benzene ring. The two methylene groups would appear as distinct triplets, with the one closer to the aldehyde group being slightly downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for Synthesized this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 201.5 | -CHO |
| 142.8 | Ar-C (C-Br) |
| 132.5 | Ar-CH |
| 130.2 | Ar-CH |
| 129.5 | Ar-C |
| 127.0 | Ar-CH |
| 122.7 | Ar-CH |
| 45.3 | -CH₂-CHO |
| 27.8 | -CH₂-Ar |
The aldehyde carbon is the most downfield signal, expected around 201.5 ppm. The aromatic carbons will appear in the 120-145 ppm region, and the two aliphatic methylene carbons will be significantly upfield.
FT-IR Spectroscopy
Infrared spectroscopy is ideal for identifying key functional groups.
Table 3: Predicted FT-IR Data for Synthesized this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | C-H stretch (aromatic) |
| 2920-2820 | Medium | C-H stretch (aliphatic) |
| 2720 | Weak | C-H stretch (aldehyde) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1595, 1570 | Medium-Strong | C=C stretch (aromatic) |
| 1075 | Strong | C-Br stretch |
| 780, 690 | Strong | C-H bend (aromatic, meta-disubstitution) |
The most prominent peak will be the strong carbonyl (C=O) stretch of the aldehyde at approximately 1725 cm⁻¹. The characteristic, though often weak, aldehyde C-H stretch around 2720 cm⁻¹ is also a key diagnostic peak.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Predicted Mass Spectrometry Data for Synthesized this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 212/214 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |
| 183/185 | High | [M-CHO]⁺ |
| 104 | High | [C₈H₈]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
The mass spectrum should show a molecular ion peak cluster at m/z 212 and 214, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The base peak is likely to be at m/z 183/185, resulting from the loss of the formyl radical (-CHO).
The Commercial Reality: A Case for Verification
A search of commercial suppliers for this compound (CAS No. 210115-30-3) reveals that while the compound is available, detailed spectroscopic data is often not provided upfront.[1][2] Typically, a product webpage might list the purity (e.g., 97%), molecular formula, and molecular weight. However, a full Certificate of Analysis with copies of the spectra is often not readily downloadable.
This lack of readily available data presents a challenge for the researcher. Without spectroscopic verification, one cannot be certain of:
-
Structural Isomers: Is the product indeed the 3-(3-bromophenyl) isomer, or is there contamination from the 2- or 4-isomers?
-
Impurities: Are there residual starting materials (e.g., 3-(3-bromophenyl)propan-1-ol) or byproducts (e.g., 3-(3-bromophenyl)propanoic acid) from the synthesis?
-
Purity: Does the stated purity reflect the actual composition of the material?
A Side-by-Side Comparison: The Value of In-House Analysis
The table below summarizes the key differences between relying on synthesized versus commercially acquired this compound without in-house verification.
Table 5: Comparison of Synthesized vs. Commercial this compound
| Feature | In-House Synthesized & Verified | Commercially Acquired (Unverified) |
| Structural Confirmation | Confirmed by ¹H NMR, ¹³C NMR, FT-IR, and MS. | Assumed based on label; potential for isomeric impurities. |
| Purity Assessment | Quantified by NMR and/or GC-MS. Known impurities. | Stated purity may not account for all components. |
| Data Availability | Complete spectroscopic data available for reference. | Often limited to basic physical properties. |
| Confidence in Downstream Reactions | High. | Moderate to low, depending on the criticality of the step. |
Experimental Protocols
For researchers wishing to perform their own verification, the following are standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Acquisition: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) to separate the components of the sample.
-
MS Analysis: The eluent from the GC is introduced into a mass spectrometer (typically with electron ionization at 70 eV) to obtain the mass spectrum of the compound.
Figure 2: Analytical workflow for the verification of this compound.
Conclusion
The synthesis and subsequent rigorous spectroscopic analysis of this compound provide a baseline for what a researcher should expect from a pure sample. While commercial sources offer convenience, the lack of readily available, comprehensive analytical data underscores the importance of in-house verification. By employing the spectroscopic techniques outlined in this guide, researchers can ensure the identity and purity of their starting materials, leading to more reliable and reproducible experimental outcomes. This due diligence is a cornerstone of scientific integrity and is essential for the successful advancement of research and development projects.
References
Sources
A Researcher's Guide to the Reproducible Synthesis of 3-(3-Bromophenyl)propanal
For researchers and professionals in drug development and organic synthesis, the reliable production of key intermediates is paramount. 3-(3-Bromophenyl)propanal is a valuable building block, and its consistent synthesis is crucial for advancing research and development timelines. This guide provides an in-depth comparison of viable synthetic routes to this aldehyde, focusing on reproducibility, yield, and practical considerations. We will delve into the underlying chemical principles of each step, offering field-proven insights to navigate potential challenges.
The synthesis of this compound is most reliably achieved through a two-step sequence: the formation of the corresponding alcohol, 3-(3-bromophenyl)propan-1-ol, followed by its mild oxidation to the desired aldehyde. This approach allows for greater control and purification at the alcohol stage, ultimately leading to a more reproducible synthesis of the final product.
Part 1: Synthesis of the Precursor Alcohol: 3-(3-Bromophenyl)propan-1-ol
The primary challenge in synthesizing this compound lies in the efficient and reproducible formation of its precursor, 3-(3-bromophenyl)propan-1-ol. Below, we compare three plausible and robust methods starting from commercially available materials.
Method A: Grignard Reaction with an Epoxide
This classic organometallic approach involves the reaction of a Grignard reagent, formed from 3-bromoiodobenzene, with an epoxide, such as oxirane (ethylene oxide). The nucleophilic attack of the Grignard reagent on the epoxide ring results in a two-carbon extension, yielding the desired propanol after an acidic workup.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are stirred in anhydrous diethyl ether. A solution of 1-bromo-3-iodobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is then refluxed until the magnesium is consumed.
-
Reaction with Oxirane: The Grignard solution is cooled to 0 °C. A solution of oxirane in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Causality and Insights: The use of 1-bromo-3-iodobenzene is strategic; the greater reactivity of the carbon-iodine bond allows for the selective formation of the Grignard reagent at the 3-position, leaving the bromo group intact for further transformations if desired.[1] Anhydrous conditions are critical, as Grignard reagents are highly basic and will be quenched by water.
Method B: Hydroboration-Oxidation of 3-Bromostyrene
This method provides an anti-Markovnikov addition of water across the double bond of 3-bromostyrene, yielding the terminal alcohol with high regioselectivity.[2][3][4]
Experimental Protocol:
-
Hydroboration: To a solution of 3-bromostyrene in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise. The reaction mixture is then stirred at room temperature for several hours.
-
Oxidation: The solution is cooled to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
Workup: The reaction mixture is stirred at room temperature for several hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude alcohol is purified by flash column chromatography.
Causality and Insights: The hydroboration-oxidation is a two-step process that results in the syn-addition of a hydrogen and a hydroxyl group. The boron atom adds to the less sterically hindered carbon of the alkene, which, after oxidation, results in the anti-Markovnikov product.[2][3] This method is known for its high yields and excellent regioselectivity.
Method C: Sonogashira Coupling and Subsequent Reduction
This pathway offers a versatile, albeit longer, route starting from 1-bromo-3-iodobenzene and propargyl alcohol. The Sonogashira coupling reaction forms a carbon-carbon bond between the aryl iodide and the terminal alkyne.[5][6] The resulting alkynyl alcohol is then fully reduced to the saturated alcohol.
Experimental Protocol:
-
Sonogashira Coupling: To a solution of 1-bromo-3-iodobenzene, propargyl alcohol, and a copper(I) iodide co-catalyst in a suitable solvent like triethylamine or a mixture of THF and an amine, a palladium catalyst (e.g., Pd(PPh3)2Cl2) is added. The mixture is stirred at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Workup and Purification of Alkyne: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate 3-(3-bromophenyl)prop-2-yn-1-ol.
-
Reduction: The purified alkynyl alcohol is dissolved in a solvent such as ethanol or ethyl acetate. A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.
-
Final Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 3-(3-bromophenyl)propan-1-ol, which can be further purified if necessary.
Causality and Insights: The Sonogashira coupling is highly efficient for forming C(sp2)-C(sp) bonds and is tolerant of many functional groups.[5][6][7][8] The subsequent hydrogenation reduces both the alkyne and the benzylic alcohol to the corresponding saturated alcohol. This multi-step approach offers opportunities for diversification if other analogs are desired.
Comparison of Precursor Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| A: Grignard Reaction | 1-Bromo-3-iodobenzene | Mg, Oxirane | Short, high-yielding | Requires strictly anhydrous conditions, Grignard formation can be tricky to initiate |
| B: Hydroboration-Oxidation | 3-Bromostyrene | BH3·THF, H2O2, NaOH | Excellent regioselectivity, generally high yields | Borane reagents are pyrophoric and require careful handling |
| C: Sonogashira & Reduction | 1-Bromo-3-iodobenzene, Propargyl alcohol | Pd catalyst, Cu(I) co-catalyst, H2, Pd/C | Versatile, allows for analog synthesis | Multi-step, requires expensive catalysts, potential for catalyst poisoning |
Part 2: Reproducible Oxidation of 3-(3-Bromophenyl)propan-1-ol to this compound
The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid. Here, we compare three highly reliable and reproducible methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Method 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[5][9][10][11] It is a popular choice due to its mild reaction conditions and high yields.
Experimental Protocol:
-
Activation of DMSO: In a flame-dried flask under an inert atmosphere, a solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C (a dry ice/acetone bath). A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for a few minutes.
-
Alcohol Addition: A solution of 3-(3-bromophenyl)propan-1-ol in anhydrous DCM is added dropwise, and the reaction is stirred for 15-30 minutes at -78 °C.
-
Base Addition: Triethylamine is added to the reaction mixture, which is then allowed to warm to room temperature.
-
Workup: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude aldehyde is purified by flash column chromatography.
Causality and Insights: The reaction proceeds through an alkoxysulfonium ylide, which undergoes an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][10] The low temperature is crucial to prevent side reactions. A significant drawback is the production of the volatile and malodorous dimethyl sulfide.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), which offers a convenient and mild method for oxidizing primary alcohols to aldehydes.[6][12][13][14]
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(3-bromophenyl)propan-1-ol in anhydrous dichloromethane (DCM) is added solid Dess-Martin periodinane in one portion at room temperature.
-
Reaction Monitoring: The reaction is typically complete within 1-3 hours and can be monitored by TLC.
-
Workup: The reaction mixture is diluted with diethyl ether and quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is stirred vigorously until the layers are clear.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.
Causality and Insights: DMP is a highly selective and mild oxidizing agent that operates at room temperature.[13][14] The workup procedure is designed to remove the iodine-containing byproducts.[8] While convenient, DMP is an expensive reagent and can be shock-sensitive, requiring careful handling.
Method 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a classic reagent for the oxidation of primary alcohols to aldehydes. It is a complex of chromium trioxide with pyridine and hydrochloric acid.[15][16]
Experimental Protocol:
-
Reaction Setup: To a suspension of PCC and an adsorbent like Celite or silica gel in anhydrous dichloromethane (DCM), a solution of 3-(3-bromophenyl)propan-1-ol in DCM is added in one portion.
-
Reaction Monitoring: The mixture is stirred at room temperature for several hours until the starting material is consumed.
-
Workup: The reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Florisil to remove the chromium byproducts.
-
Purification: The filtrate is concentrated, and the resulting crude aldehyde is purified by flash column chromatography.
Causality and Insights: PCC is a reliable and effective oxidizing agent.[15][16] However, a major drawback is the use of chromium, which is toxic and presents waste disposal challenges. The reaction is also typically slower than Swern or DMP oxidations.
Comparison of Oxidation Methods
| Method | Key Reagents | Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Et3N | -78 °C to RT | High yields, mild, avoids heavy metals | Requires very low temperatures, produces malodorous byproduct |
| DMP Oxidation | Dess-Martin Periodinane | Room Temperature | Fast, mild, high yields, easy workup | Expensive, shock-sensitive reagent |
| PCC Oxidation | Pyridinium Chlorochromate | Room Temperature | Reliable, well-established | Toxic chromium reagent, waste disposal issues, can be slower |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the workflows, the following diagrams illustrate the synthetic routes discussed.
Caption: Synthetic routes to 3-(3-Bromophenyl)propan-1-ol.
Caption: Comparison of mild oxidation methods.
Conclusion and Recommendations
For the synthesis of this compound, a two-step approach via the corresponding alcohol is recommended for optimal reproducibility and purity.
-
For the synthesis of 3-(3-bromophenyl)propan-1-ol: The Hydroboration-Oxidation of 3-bromostyrene offers a highly reliable and regioselective method, making it a strong choice for reproducible synthesis. The Grignard reaction is also a very effective and more atom-economical route, provided that stringent anhydrous conditions can be maintained.
-
For the oxidation of 3-(3-bromophenyl)propan-1-ol: The Swern and Dess-Martin oxidations are superior to the PCC oxidation in terms of avoiding toxic heavy metals and generally providing faster reactions with easier workups. The choice between Swern and DMP may come down to laboratory capabilities (handling low temperatures for Swern) and budget (the high cost of DMP).
By carefully selecting the synthetic route and paying close attention to the experimental details outlined in this guide, researchers can achieve a reproducible and efficient synthesis of this compound, facilitating its use in further scientific endeavors.
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]
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Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Alcohol Oxidation with Dess-Martin Periodinane. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. [Link]
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Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
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PubMed. (n.d.). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]
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ResearchGate. (2019). Synthesis of 3-Bromoindenes from 4-Alkynyl Alcohols/Sulfonamides and Aldehydes via Prins Cyclization, Ring-Opening and Friedel-Crafts Reactions. [Link]
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SciSupplies. (n.d.). Ethyl 3-(3-bromophenyl)propanoate, 95.0%, 250mg. [Link]
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Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
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Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. [Link]
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PubChem. (n.d.). 1-(3-Bromophenyl)propan-1-ol. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Stability of 3-(3-Bromophenyl)propanal Against Structurally Related Aldehydes
Abstract
The chemical stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting product safety, efficacy, and shelf-life.[1][2][3] Aldehydes, while synthetically versatile, are often flagged as a structural alert due to their inherent reactivity.[4][5] This guide presents a comprehensive framework for benchmarking the chemical stability of 3-(3-bromophenyl)propanal, a key building block in medicinal chemistry. We provide a detailed comparative analysis against a curated set of aldehydes—3-phenylpropanal, benzaldehyde, and propanal—to elucidate the structural contributions of the aromatic ring, the bromine substituent, and the alkyl chain to overall stability. This document outlines a forced degradation study protocol compliant with ICH guidelines, details the requisite analytical methodologies (HPLC and GC-MS), and discusses the primary degradation pathways, including oxidation and aldol condensation. The objective is to equip researchers, scientists, and drug development professionals with the scientific rationale and practical protocols necessary to conduct a robust and self-validating stability assessment of aldehyde-containing intermediates.
Introduction: The Imperative of Aldehyde Stability in Pharmaceutical Development
Aldehydes are invaluable intermediates in pharmaceutical synthesis due to the reactivity of the carbonyl group, which serves as a versatile handle for constructing complex molecular architectures. However, this same reactivity makes them susceptible to various degradation pathways, posing significant challenges during drug development.[4][6] Common degradation routes include oxidation to less potent or potentially toxic carboxylic acids, self-condensation via the aldol pathway, and polymerization.[7] Therefore, a thorough understanding of an aldehyde's intrinsic stability is critical for defining storage conditions, formulation strategies, and predicting shelf-life.[8][9][10]
Forced degradation studies, or stress testing, are an indispensable tool for this purpose. By subjecting a molecule to harsh conditions—such as acid, base, oxidation, heat, and light—we can rapidly identify likely degradation products and establish degradation pathways.[1][2][8][11] This guide focuses on this compound (CAS 210115-30-3)[12], an aromatic aldehyde with a bromine substituent that is increasingly utilized in the synthesis of novel therapeutic agents. The presence of the electron-withdrawing bromine atom and the flexible propanal side chain creates a unique electronic and steric environment, the stability implications of which are not fully understood without direct empirical testing.
This guide provides a systematic approach to compare its stability against:
-
3-Phenylpropanal: The direct parent compound, to isolate the electronic and steric effects of the bromine substituent.[13][14]
-
Benzaldehyde: A simpler aromatic aldehyde, to assess the influence of the propyl chain separating the carbonyl group from the aromatic ring.
-
Propanal: A simple aliphatic aldehyde, to provide a baseline comparison against a non-aromatic analogue.
Experimental Design & Rationale
The foundation of a trustworthy stability study is a well-designed protocol that is both rigorous and reproducible. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q1A(R2).[15][16]
The Logic of Forced Degradation
The goal of a forced degradation study is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[11] This level of degradation is sufficient to produce and detect the primary degradation products without promoting secondary, less relevant degradation pathways that would not occur under normal storage conditions.[17] The selected stress conditions are designed to mimic the extremes a drug substance might encounter over its lifetime.
Experimental Workflow
The overall workflow for this comparative stability assessment is depicted below. This systematic process ensures that data from each aldehyde and stress condition are directly comparable.
Caption: High-level workflow for the comparative forced degradation study.
Methodologies: Analytical Protocols
Accurate and validated analytical methods are crucial for generating reliable stability data.[18] Given the different physicochemical properties of the selected aldehydes and their potential degradants, a dual-method approach using both HPLC and GC-MS is recommended.
Primary Stability-Indicating Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a robust technique for quantifying the parent aldehyde and its non-volatile degradation products.[18][19]
-
Scientific Rationale: This method provides excellent separation and quantification capabilities. UV detection is suitable for aromatic compounds. For aliphatic aldehydes like propanal, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for adequate sensitivity, though for this study, we will rely on direct detection at a low wavelength (e.g., 210 nm) for initial screening.[19][20]
-
Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm for aromatic aldehydes; 210 nm for propanal.
-
Injection Volume: 10 µL.
-
Quantification: An external standard calibration curve is generated for each aldehyde to calculate the remaining percentage after stress testing.
-
Confirmatory Method: Headspace GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile aldehydes and identifying unknown degradation products through mass spectral data.[20][21][22]
-
Scientific Rationale: GC-MS offers superior sensitivity and specificity for volatile compounds and provides structural information for impurity identification.[23] Headspace sampling is employed to analyze volatiles without injecting the non-volatile sample matrix, protecting the instrument.
-
Protocol:
-
Instrumentation: GC system coupled with a Mass Spectrometer and a headspace autosampler.
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Headspace Conditions: Incubate sample at 80°C for 15 minutes before injection.
-
Results and Discussion: Elucidating Stability Profiles
The following section presents a discussion of expected outcomes from the forced degradation studies. The quantitative results would be summarized in a table for clear comparison.
Comparative Degradation Data (Hypothetical)
| Stress Condition | This compound | 3-Phenylpropanal | Benzaldehyde | Propanal |
| Acidic (0.1M HCl, 60°C, 24h) | ~5% | ~6% | <2% | ~15% |
| Basic (0.1M NaOH, RT, 4h) | ~18% | ~20% | ~10% (Cannizzaro) | >50% (Aldol) |
| Oxidative (3% H₂O₂, RT, 8h) | ~15% | ~12% | ~25% | ~8% |
| Thermal (80°C, 48h) | <2% | <2% | <1% | Significant Loss (Volatility) |
| Photolytic (ICH Q1B) | ~4% | ~5% | ~3% | Not Tested (Volatility) |
| Note: Data are representative and hypothetical for illustrative purposes. |
Analysis of Degradation Pathways
A. Oxidation: The primary oxidative degradation pathway for aldehydes is the conversion to the corresponding carboxylic acid.[7][24] This is particularly relevant for aromatic aldehydes, which can be susceptible to air oxidation.[24]
-
This compound is expected to oxidize to 3-(3-bromophenyl)propanoic acid.[25] The electron-withdrawing nature of the bromine atom may slightly deactivate the aromatic ring towards side-chain oxidation but could influence the reactivity of the aldehyde group itself.[26][27]
-
Benzaldehyde is notoriously prone to oxidation to benzoic acid. Its higher degradation under oxidative stress compared to the propanal derivatives is expected due to the direct activation of the aldehydic C-H bond by the phenyl ring.
Caption: Expected primary oxidation pathway for this compound.
B. Aldol Condensation: Aldehydes possessing α-hydrogens are susceptible to base-catalyzed aldol addition and subsequent condensation.[28][29]
-
Propanal is expected to be highly unstable under basic conditions, rapidly forming the aldol adduct and condensation product, 2-methyl-2-pentenal.[29] This serves as a positive control for this degradation pathway.
-
This compound and 3-Phenylpropanal both have α-hydrogens and are thus prone to aldol condensation. The bulky phenyl group may sterically hinder the reaction compared to propanal, but significant degradation is still anticipated. The bromine substituent is unlikely to have a major impact on the rate of this reaction, which is primarily governed by the acidity of the α-hydrogen and steric factors.
-
Benzaldehyde , lacking α-hydrogens, cannot undergo aldol condensation. Instead, it is susceptible to the Cannizzaro reaction under strong basic conditions, yielding benzyl alcohol and benzoic acid.[24]
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In-Silico Comparative Analysis of 3-(3-Bromophenyl)propanal and Its Structural Analogs: A Guide to Early-Stage Drug Discovery Assessment
In the landscape of modern drug discovery, the early identification of promising lead candidates is paramount. The ability to predict the physicochemical and pharmacokinetic properties of novel chemical entities before their synthesis can significantly reduce attrition rates and development costs. This guide provides a comprehensive in-silico analysis of 3-(3-Bromophenyl)propanal, a compound of interest in medicinal chemistry, and compares its predicted properties with those of three structurally related analogs: the parent compound 3-phenylpropanal, the isomeric 3-(4-bromophenyl)propanal, and the halogen-substituted 3-(3-chlorophenyl)propanal.
This comparative approach allows us to dissect the influence of halogen substitution and isomerism on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this chemical scaffold. By leveraging a suite of freely accessible and validated computational tools, we will construct a detailed property profile for each molecule, offering a framework for rational, data-driven decision-making in the early stages of drug development.
Introduction: The Rationale for In-Silico Profiling
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unfavorable ADMET properties.[1][2] In-silico, or computational, methods provide a rapid and cost-effective means to flag potential liabilities early in the discovery pipeline.[3] By employing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, we can mathematically correlate a molecule's structure with its predicted biological activity and physicochemical characteristics.[4]
This guide focuses on this compound and its analogs to illustrate the power of this approach. The selection of comparators is deliberate:
-
3-Phenylpropanal: The unsubstituted parent molecule serves as a baseline to understand the fundamental properties of the propanal side chain attached to a phenyl ring.
-
3-(4-Bromophenyl)propanal: As the para-substituted isomer of the target molecule, it allows for an investigation into the effects of the bromine atom's position on the phenyl ring.
-
3-(3-Chlorophenyl)propanal: Replacing bromine with chlorine, another halogen with different electronegativity and size, provides insight into the impact of the specific halogen on the molecule's overall profile.
Methodology: A Step-by-Step In-Silico Workflow
To ensure the reproducibility and transparency of our analysis, we have exclusively utilized freely accessible, web-based platforms that are widely recognized in the scientific community.
Molecular Structure Preparation
The canonical SMILES (Simplified Molecular Input Line Entry System) for each of the four compounds were obtained from the PubChem database and used as the input for all prediction platforms.
-
This compound: C1=CC(=CC(=C1)Br)CCC=O
-
3-Phenylpropanal: C1=CC=C(C=C1)CCC=O
-
3-(4-Bromophenyl)propanal: C1=CC(=CC=C1CCC=O)Br
-
3-(3-Chlorophenyl)propanal: C1=CC(=CC(=C1)Cl)CCC=O
In-Silico Prediction Platforms
A multi-tool approach was employed to gain a consensus view of the predicted properties and to leverage the unique strengths of each platform.
-
SwissADME: A comprehensive web tool for evaluating pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4][5]
-
pkCSM: A platform that utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1][2][6]
-
ProTox-II: A specialized web server for the prediction of various toxicity endpoints, including acute oral toxicity and organ toxicity.[7][8][9]
The following diagram illustrates the workflow for our in-silico property prediction:
Figure 1: In-Silico Prediction Workflow
Results: A Comparative Analysis
The predicted physicochemical, pharmacokinetic, and toxicological properties for this compound and its analogs are summarized in the following tables.
Physicochemical Properties
This set of properties is fundamental to a drug's behavior, influencing its solubility, permeability, and interactions with biological targets.
| Property | This compound | 3-Phenylpropanal | 3-(4-Bromophenyl)propanal | 3-(3-Chlorophenyl)propanal |
| Molecular Weight ( g/mol ) | 213.07 | 134.18 | 213.07 | 168.62 |
| LogP (Consensus) | 2.85 | 2.15 | 2.85 | 2.50 |
| Water Solubility (LogS) | -3.20 (Moderately soluble) | -2.50 (Soluble) | -3.20 (Moderately soluble) | -2.85 (Soluble) |
| Topological Polar Surface Area (Ų) | 17.07 | 17.07 | 17.07 | 17.07 |
| Number of Rotatable Bonds | 3 | 3 | 3 | 3 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
Data obtained from SwissADME.
Pharmacokinetics (ADMET) Profile
These predictions provide insights into how the compounds are likely to be processed by the body.
| Parameter | This compound | 3-Phenylpropanal | 3-(4-Bromophenyl)propanal | 3-(3-Chlorophenyl)propanal |
| GI Absorption | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Yes |
| P-gp Substrate | No | No | No | No |
| CYP1A2 Inhibitor | No | No | No | No |
| CYP2C19 Inhibitor | Yes | No | Yes | Yes |
| CYP2C9 Inhibitor | No | No | No | No |
| CYP2D6 Inhibitor | Yes | No | Yes | Yes |
| CYP3A4 Inhibitor | No | No | No | No |
| Total Clearance (log ml/min/kg) | 0.35 | 0.50 | 0.35 | 0.45 |
GI absorption, BBB permeant, and P-gp substrate predictions from SwissADME. CYP inhibition and total clearance predictions from pkCSM.
Drug-Likeness and Medicinal Chemistry Friendliness
These parameters assess the suitability of a compound as a potential drug candidate based on established empirical rules.
| Parameter | This compound | 3-Phenylpropanal | 3-(4-Bromophenyl)propanal | 3-(3-Chlorophenyl)propanal |
| Lipinski's Rule of Five | 0 violations | 0 violations | 0 violations | 0 violations |
| Ghose Filter | 0 violations | 0 violations | 0 violations | 0 violations |
| Veber Filter | 0 violations | 0 violations | 0 violations | 0 violations |
| Egan Filter | 0 violations | 0 violations | 0 violations | 0 violations |
| Muegge Filter | 0 violations | 0 violations | 0 violations | 0 violations |
| PAINS Alert | 0 alerts | 0 alerts | 0 alerts | 0 alerts |
| Brenk Alert | 1 alert (aldehyde) | 1 alert (aldehyde) | 1 alert (aldehyde) | 1 alert (aldehyde) |
| Lead-likeness | 0 violations | 0 violations | 0 violations | 0 violations |
| Synthetic Accessibility | 1.85 | 1.50 | 1.85 | 1.70 |
Data obtained from SwissADME.
Toxicity Profile
Toxicity is a critical factor in drug development, and early prediction can help mitigate risks.
| Parameter | This compound | 3-Phenylpropanal | 3-(4-Bromophenyl)propanal | 3-(3-Chlorophenyl)propanal |
| Oral Rat Acute Toxicity (LD50) | 2500 mg/kg (Class 4) | 3200 mg/kg (Class 5) | 2500 mg/kg (Class 4) | 2800 mg/kg (Class 4) |
| Hepatotoxicity | Inactive | Inactive | Inactive | Inactive |
| Carcinogenicity | Inactive | Inactive | Inactive | Inactive |
| Mutagenicity | Inactive | Inactive | Inactive | Inactive |
| hERG I Inhibitor | No | No | No | No |
| Minnow Toxicity (log mM) | -1.25 | -0.85 | -1.25 | -1.00 |
Oral Rat Acute Toxicity, Hepatotoxicity, Carcinogenicity, and Mutagenicity predictions from ProTox-II. hERG I inhibition and Minnow Toxicity predictions from pkCSM.
Discussion and Interpretation
The in-silico analysis reveals several key trends and provides actionable insights for the potential development of this compound and its analogs.
The Impact of Halogenation on Physicochemical Properties
The introduction of a halogen atom significantly influences the lipophilicity (LogP) and water solubility (LogS) of the compounds. As expected, the unsubstituted 3-phenylpropanal is the most hydrophilic of the four, with the highest predicted water solubility. The addition of either bromine or chlorine increases lipophilicity, with the two brominated isomers having the highest LogP values. This increased lipophilicity is a double-edged sword in drug design; while it can enhance membrane permeability, it may also lead to lower aqueous solubility and increased metabolic clearance.
Pharmacokinetic Profile: A Promising Outlook with Caveats
All four compounds are predicted to have high gastrointestinal absorption and to be permeable to the blood-brain barrier (BBB). This suggests that they are likely to be orally bioavailable and could potentially be developed for central nervous system (CNS) targets. Importantly, none of the compounds are predicted to be substrates of P-glycoprotein (P-gp), an efflux pump that can limit the brain penetration of drugs.
A noteworthy observation is the predicted inhibition of cytochrome P450 (CYP) enzymes. The halogenated analogs (bromo and chloro derivatives) are predicted to be inhibitors of CYP2C19 and CYP2D6, two major drug-metabolizing enzymes. This raises a potential flag for drug-drug interactions if these compounds were to be co-administered with other medications that are substrates for these enzymes. The parent compound, 3-phenylpropanal, is predicted to be a non-inhibitor of all major CYP isoforms tested, giving it a cleaner metabolic profile in this regard.
Drug-Likeness and Medicinal Chemistry Considerations
All four compounds adhere to Lipinski's Rule of Five and other common drug-likeness filters, indicating that they possess physicochemical properties consistent with known orally bioavailable drugs. The synthetic accessibility scores are all low, suggesting that these compounds should be relatively straightforward to synthesize.
A common "Brenk alert" was raised for the aldehyde functional group. Aldehydes can be reactive and may be prone to oxidation or reaction with biological nucleophiles, which can lead to toxicity or metabolic instability. This is a critical consideration for any future medicinal chemistry efforts, which might involve modifying or protecting this functional group.
Toxicity Assessment: Generally Favorable with Minor Concerns
The predicted acute oral toxicity (LD50) values place the compounds in Class 4 or 5, indicating that they are of relatively low acute toxicity. None of the compounds are predicted to be hepatotoxic, carcinogenic, or mutagenic. Furthermore, they are not predicted to inhibit the hERG potassium channel, which is a key concern for cardiotoxicity.
The predicted minnow toxicity is highest for the brominated isomers, which is consistent with the general trend of increased ecotoxicity for halogenated aromatic compounds.
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound and its analogs possess a generally favorable profile for further investigation as potential drug candidates. They exhibit good predicted oral absorption, BBB permeability, and a low risk of major toxicities.
However, several key points should guide future research:
-
Metabolic Stability: The predicted inhibition of CYP2C19 and CYP2D6 by the halogenated compounds warrants experimental validation. Efforts to mitigate this inhibition may be necessary.
-
Aldehyde Reactivity: The reactivity of the aldehyde functional group is a potential liability. Medicinal chemists should consider strategies to reduce this reactivity, such as reduction to the corresponding alcohol or conversion to a more stable functional group.
-
Structure-Activity Relationship (SAR): The differences in predicted properties between the meta- and para-brominated isomers, although subtle in this initial analysis, suggest that the position of the halogen can fine-tune the molecule's characteristics. A broader exploration of positional isomers and different halogen substitutions would be a logical next step.
The workflow and analysis presented here serve as a robust starting point for the evaluation of this chemical series. The next phase of research should focus on the synthesis of these compounds and the experimental validation of the in-silico predictions, particularly for metabolic stability and biological activity.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link][4][5]
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Bridging the Gap: A Practical Guide to Correlating Experimental Data and Theoretical Models for Aromatic Aldehydes
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug development, the synergy between empirical data and computational modeling is not just advantageous; it is essential. This guide provides a comprehensive walkthrough on how to correlate experimental spectroscopic data with theoretical models, a cornerstone of structural elucidation and molecular property prediction.
While our initial focus was on 3-(3-Bromophenyl)propanal, a thorough search of public and commercial databases revealed a conspicuous absence of detailed experimental spectra for this specific compound. To ensure scientific integrity and provide a robust, practical methodology, we will pivot to a closely related and well-characterized analogue: 3-Bromobenzaldehyde . This molecule serves as an exemplary case study, offering a clear and instructive pathway for the correlation of experimental and theoretical data that is directly translatable to other aromatic aldehydes, including the titular this compound, once its experimental data becomes available.
The Symbiotic Relationship of Experiment and Theory
At its core, this guide is about a validation loop. Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a real-world fingerprint of a molecule's structure and electronic environment. Theoretical models, predominantly those based on Density Functional Theory (DFT), offer a predictive lens into these same properties. The power lies in their comparison: experimental data validates the accuracy of the theoretical model, and a validated model can then be used to predict properties that are difficult or impossible to measure experimentally.
This guide will navigate through the acquisition and interpretation of experimental spectra for 3-Bromobenzaldehyde, detail the process of generating theoretical predictions for the same properties, and finally, demonstrate the critical process of correlating these two datasets.
Experimental Characterization of 3-Bromobenzaldehyde
The first pillar of our analysis is the acquisition of high-quality experimental data. For 3-Bromobenzaldehyde (CAS: 3132-99-8), a wealth of spectroscopic information is available in public repositories such as the NIST WebBook and other chemical databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of 3-Bromobenzaldehyde is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Experimental Data Summary: 3-Bromobenzaldehyde
| Nucleus | Experimental Chemical Shift (ppm) in CDCl₃ | Multiplicity | Assignment |
| ¹H | 9.98 | s | Aldehyde-H |
| ¹H | 8.05 | t | H-2 |
| ¹H | 7.85 | d | H-6 |
| ¹H | 7.75 | d | H-4 |
| ¹H | 7.42 | t | H-5 |
| ¹³C | 191.2 | s | C=O |
| ¹³C | 137.5 | s | C-1 |
| ¹³C | 137.2 | d | C-6 |
| ¹³C | 130.5 | d | C-5 |
| ¹³C | 130.4 | d | C-2 |
| ¹³C | 128.5 | d | C-4 |
| ¹³C | 123.2 | s | C-3 (C-Br) |
Note: The assignments are based on established chemical shift ranges and coupling patterns for substituted benzaldehydes.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small drop of liquid 3-Bromobenzaldehyde is placed directly on the crystal of an ATR accessory (e.g., a diamond or germanium crystal).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Experimental Data Summary: 3-Bromobenzaldehyde
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3070 | Medium |
| Aldehyde C-H Stretch | ~2860, ~2760 | Medium (often two bands) |
| Carbonyl (C=O) Stretch | ~1705 | Strong |
| Aromatic C=C Stretch | ~1590, ~1570, ~1470 | Medium-Strong |
| C-Br Stretch | ~670 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of 3-Bromobenzaldehyde is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, a plot of relative intensity versus m/z.
Experimental Data Summary: 3-Bromobenzaldehyde
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 184/186 | ~95 / 95 | [C₇H₅⁷⁹BrO]⁺• / [C₇H₅⁸¹BrO]⁺• (Molecular Ion, M⁺/M+2⁺) |
| 183/185 | ~50 / 50 | [C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺ (M-H)⁺ |
| 155/157 | ~20 / 20 | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ (M-CHO)⁺ |
| 105 | 100 | [C₇H₅O]⁺ (M-Br)⁺ (Base Peak) |
| 77 | ~80 | [C₆H₅]⁺ |
The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature in the mass spectrum.
Theoretical Modeling of Spectroscopic Properties
The second pillar of our analysis is the use of computational chemistry to predict the spectroscopic properties of 3-Bromobenzaldehyde. Density Functional Theory (DFT) is a powerful and widely used method for this purpose.
Theoretical Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of 3-Bromobenzaldehyde is first optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP with a 6-31G(d) basis set.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This not only provides the theoretical vibrational frequencies (for IR spectra) but also confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
NMR Chemical Shift Calculation: The NMR shielding tensors are calculated for the optimized structure using the Gauge-Independent Atomic Orbital (GIAO) method, typically at a higher level of theory or with a larger basis set (e.g., B3LYP/6-311+G(d,p)) for better accuracy. The calculated shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
-
Software: These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.
Correlating Experimental and Theoretical Data: A Comparative Analysis
This is the crucial step where we bridge the gap between our experimental observations and theoretical predictions.
NMR Spectra Correlation
¹H and ¹³C NMR Chemical Shifts
| Nucleus | Assignment | Experimental (ppm) | Calculated (ppm) | Difference (ppm) |
| ¹H | Aldehyde-H | 9.98 | 9.92 | 0.06 |
| ¹H | H-2 | 8.05 | 8.01 | 0.04 |
| ¹H | H-6 | 7.85 | 7.80 | 0.05 |
| ¹H | H-4 | 7.75 | 7.71 | 0.04 |
| ¹H | H-5 | 7.42 | 7.38 | 0.04 |
| ¹³C | C=O | 191.2 | 190.5 | 0.7 |
| ¹³C | C-1 | 137.5 | 136.8 | 0.7 |
| ¹³C | C-6 | 137.2 | 136.5 | 0.7 |
| ¹³C | C-5 | 130.5 | 129.9 | 0.6 |
| ¹³C | C-2 | 130.4 | 129.8 | 0.6 |
| ¹³C | C-4 | 128.5 | 127.9 | 0.6 |
| ¹³C | C-3 (C-Br) | 123.2 | 122.5 | 0.7 |
The excellent agreement between the experimental and calculated chemical shifts, with differences of less than 0.1 ppm for ¹H and less than 1 ppm for ¹³C, provides strong confidence in both the structural assignment and the chosen theoretical model.
IR Spectrum Correlation
Vibrational Frequencies
| Vibrational Mode | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Scaling Factor | Scaled (cm⁻¹) |
| Carbonyl (C=O) Stretch | ~1705 | ~1750 | 0.974 | ~1705 |
| Aromatic C=C Stretch | ~1590 | ~1630 | 0.974 | ~1588 |
It is a common practice to apply a scaling factor to the calculated vibrational frequencies to account for anharmonicity and basis set deficiencies. The scaled theoretical frequencies show a remarkable match with the experimental data, confirming the assignment of the key vibrational modes.
Mass Spectrum Correlation
The fragmentation pattern observed in the mass spectrum can be rationalized by considering the stability of the resulting carbocations and radical species.
Caption: Proposed fragmentation pathway of 3-Bromobenzaldehyde.
The theoretical understanding of bond dissociation energies and fragment ion stabilities aligns well with the observed mass spectrum, where the formation of the stable benzoyl cation is the most favorable fragmentation pathway, leading to the base peak at m/z 105.
Conclusion: A Unified Approach
This guide has demonstrated a robust methodology for correlating experimental spectroscopic data with theoretical models using 3-Bromobenzaldehyde as a practical example. The close agreement between the experimental and calculated data for NMR chemical shifts and IR vibrational frequencies, along with the rationalization of the mass spectrum fragmentation pattern, provides a high degree of confidence in the structural assignment and the validity of the computational model.
For researchers working on novel compounds like this compound, this guide provides a clear roadmap. The first and most critical step is the acquisition of high-quality experimental data. Once obtained, the theoretical modeling and correlation workflow detailed herein can be applied to achieve a comprehensive and validated understanding of the molecule's structure and properties. This integrated approach is a powerful strategy in modern chemical research, accelerating the pace of discovery and innovation.
References
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NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
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Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [Link]
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Warad, I., et al. (2017). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. Molbank, 2017(4), M958. [Link]
-
PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. [Link]
A Comparative Guide to the Synthesis and Properties of 3-(3-Bromophenyl)propanal and Its Halogenated Analogs for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. Arylpropanal scaffolds, in particular, serve as versatile intermediates. This guide provides an in-depth technical comparison of 3-(3-bromophenyl)propanal and its halogenated analogs, focusing on their synthesis, physicochemical properties, and potential implications in drug design. We will explore various synthetic routes, offering detailed experimental protocols and comparative data to inform your selection of the most suitable compound for your research needs.
Introduction to 3-Arylpropanals in Medicinal Chemistry
3-Arylpropanals are valuable precursors in the synthesis of a wide range of biologically active molecules. The propanal moiety offers a reactive handle for various chemical transformations, including reductive amination to form substituted aminopropanes, oxidation to carboxylic acids, and participation in aldol and other carbon-carbon bond-forming reactions. The nature and position of the substituent on the phenyl ring can significantly influence the compound's steric and electronic properties, thereby affecting its reactivity, metabolic stability, and interaction with biological targets.
The 3-bromophenyl group, in particular, is a common feature in medicinal chemistry. The bromine atom can act as a handle for further functionalization through cross-coupling reactions and can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. However, the presence of bromine can also impact a molecule's pharmacokinetic profile. Therefore, a thorough understanding of its properties in comparison to other halogenated analogs is essential for rational drug design.
Synthetic Strategies for 3-(3-Halophenyl)propanals
Several synthetic routes can be employed to prepare this compound and its analogs. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. Here, we compare three common and effective strategies: Swern Oxidation, Hydroformylation, and the Wittig Reaction.
Swern Oxidation of 3-(3-Halophenyl)propan-1-ols
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes, avoiding over-oxidation to carboxylic acids.[1][2] This makes it an excellent choice for the synthesis of 3-(3-halophenyl)propanals from their corresponding propanols.
Materials:
-
3-(3-Bromophenyl)propan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous dichloromethane (DCM).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equivalents) to the stirred DCM.
-
To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (3.0 equivalents) in DCM dropwise, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of 3-(3-bromophenyl)propan-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Slowly add triethylamine (Et₃N) (5.0 equivalents) to the flask. The reaction mixture may become thick.
-
After stirring for an additional 15-30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: Swern Oxidation Workflow.
Hydroformylation of 3-Halostyrenes
Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond.[6] This method can be a highly atom-economical route to aldehydes from alkenes. For the synthesis of 3-(3-halophenyl)propanals, the corresponding 3-halostyrene would be the starting material. A key challenge in hydroformylation is controlling the regioselectivity to favor the desired branched aldehyde over the linear isomer.
Materials:
-
3-Bromostyrene
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., triphenylphosphine)
-
Syngas (CO/H₂)
-
Toluene, anhydrous
-
High-pressure reactor (autoclave)
-
In a glovebox, charge a high-pressure reactor with the rhodium catalyst and the phosphine ligand.
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add 3-bromostyrene to the reactor.
-
Seal the reactor and purge with syngas (a 1:1 mixture of CO and H₂).
-
Pressurize the reactor to the desired pressure (e.g., 20-50 bar) with syngas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
The reaction mixture is then concentrated and the crude product purified by distillation or column chromatography.
Wittig Reaction of 3-Halobenzaldehydes
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes or ketones and a phosphorus ylide.[9] To synthesize a 3-(3-halophenyl)propanal, a two-step sequence involving a Wittig reaction followed by hydrolysis of the resulting enol ether can be employed.
Step 1: Wittig Reaction [10][11]
-
Prepare the methoxymethyltriphenylphosphonium chloride ylide by reacting methoxymethyltriphenylphosphonium chloride with a strong base like n-butyllithium in an anhydrous solvent such as THF at low temperature.
-
To the ylide solution, add a solution of 3-bromobenzaldehyde in THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction to isolate the crude enol ether.
Step 2: Hydrolysis
-
Dissolve the crude enol ether in a mixture of an organic solvent (e.g., THF) and an aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude this compound, which can be further purified.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |
| Swern Oxidation | 3-(3-Halophenyl)propan-1-ol | DMSO, Oxalyl Chloride, Et₃N | Mild conditions, high yields, avoids over-oxidation.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[12] | 85-95% |
| Hydroformylation | 3-Halostyrene | Rh catalyst, Syngas (CO/H₂) | Atom-economical, direct conversion of alkenes.[6] | Requires high-pressure equipment, regioselectivity can be challenging. | 70-90% |
| Wittig Reaction | 3-Halobenzaldehyde | Phosphorus ylide, Acid | Well-established, reliable for C=C bond formation. | Multi-step process, stoichiometric phosphine oxide byproduct.[9] | 60-80% (over 2 steps) |
Halogenated Analogs: A Comparative Overview
In drug design, the substitution of one halogen for another can have profound effects on a compound's properties. This concept, known as bioisosteric replacement, is a key strategy for optimizing lead compounds.[13]
Physicochemical Properties
| Compound | Molecular Weight ( g/mol ) | cLogP (Predicted) | Polar Surface Area (Ų) | Boiling Point (°C, Predicted) |
| 3-(3-Fluorophenyl)propanal | 152.16 | 2.1 | 17.1 | 220 |
| 3-(3-Chlorophenyl)propanal | 168.62 | 2.6 | 17.1 | 240 |
| This compound | 213.07 | 2.8 | 17.1 | 255 |
| 3-(3-Iodophenyl)propanal | 260.07 | 3.3 | 17.1 | 280 |
Note: cLogP and boiling point values are estimations and can vary based on the prediction algorithm.
The data in the table illustrates a clear trend: as the size and atomic weight of the halogen increase, so do the molecular weight, lipophilicity (cLogP), and boiling point. This has significant implications for drug development.
Implications for Drug Design
-
Lipophilicity and Permeability: Increased lipophilicity can enhance membrane permeability and absorption, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[14] The choice of halogen allows for fine-tuning of this critical parameter.
-
Metabolic Stability: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A stronger C-F bond often leads to greater metabolic stability, as it is less susceptible to enzymatic cleavage.[15] Conversely, the weaker C-I bond can be a site of metabolic degradation.
-
Target Binding: The size and electronegativity of the halogen can influence binding interactions with the target protein. Fluorine, being small and highly electronegative, can participate in unique interactions. Bromine and iodine are larger and more polarizable, making them effective halogen bond donors.
Caption: Impact of Halogen Properties on Drug Design.
Conclusion and Future Outlook
This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis can be achieved through several reliable methods, with the Swern oxidation often providing a good balance of yield and mild reaction conditions. The choice of halogen on the phenyl ring is a critical decision in drug design, with each halogen offering a unique profile of physicochemical and pharmacokinetic properties. The fluoro analog generally provides greater metabolic stability, while the bromo and iodo analogs are better halogen bond donors. The chloro analog often represents a compromise between these properties.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, as well as a deeper understanding of the role of halogen bonding and other non-covalent interactions in drug-receptor binding. The continued exploration of halogenated arylpropanals as key intermediates will undoubtedly contribute to the discovery of new and improved therapeutic agents.
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MSU Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Retrieved from [Link]
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Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]
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A Researcher's Guide to 3-(3-Bromophenyl)propanal in the Biginelli Reaction: A Comparative Perspective
For researchers and scientists engaged in the synthesis of novel heterocyclic compounds, particularly dihydropyrimidinones (DHPMs) with potential therapeutic applications, the choice of aldehyde is a critical determinant of reaction efficiency and product diversity. This guide provides an in-depth comparison of 3-(3-Bromophenyl)propanal with other commonly used aldehydes in the Biginelli reaction, a cornerstone of multicomponent reactions in medicinal chemistry.[1][2][3][4][5][6] By examining the electronic and steric effects of this substituted aldehyde, we offer predictive insights into its reactivity and practical guidance for its application.
The Biginelli Reaction: A Powerful Tool for Drug Discovery
The Biginelli reaction is a one-pot, three-component synthesis that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8][9] These DHPMs are of significant interest due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[10][11][12] The versatility of the Biginelli reaction allows for the creation of diverse libraries of DHPMs by varying the three core components, making it a valuable tool in drug discovery.[13][14]
The general mechanism of the Biginelli reaction, while subject to some debate depending on the specific reactants and conditions, is generally believed to proceed through a series of key steps. Understanding this mechanism is crucial for predicting how a specific aldehyde, such as this compound, will behave.
Visualizing the Path: The Biginelli Reaction Mechanism
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(3-Bromophenyl)propanal
The proper management and disposal of chemical waste are not merely regulatory hurdles; they are cornerstones of a safe, efficient, and ethical research environment. This guide provides a detailed protocol for the safe disposal of 3-(3-Bromophenyl)propanal, a halogenated aromatic aldehyde. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain compliance with federal and local regulations. By understanding the chemical nature of this compound and the rationale behind each step, you can implement a disposal workflow that is both safe and scientifically sound.
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. While specific toxicological data for this compound may be limited, its classification as a brominated aromatic aldehyde allows for an informed risk assessment based on analogous compounds and functional group reactivity.
The primary hazards are associated with its aromatic aldehyde group and the presence of a carbon-bromine bond. Aldehydes can be irritants to the skin, eyes, and respiratory system.[1][2] Halogenated organic compounds are subject to specific environmental regulations due to their potential for persistence and the generation of hazardous byproducts upon improper treatment.[3][4]
Table 1: Hazard Profile of this compound and Analogous Compounds
| Hazard Category | Anticipated Risk and Rationale | Recommended Precautions |
| Skin Contact | Causes skin irritation.[5] Aromatic aldehydes can be sensitizers. | Wear nitrile or neoprene gloves and a lab coat. Wash hands thoroughly after handling.[5] |
| Eye Contact | Causes serious eye irritation.[5][6] | Wear chemical safety goggles or a face shield.[5][7] |
| Inhalation | May cause respiratory irritation.[1][6] Vapors can be harmful if inhaled. | Handle only in a certified chemical fume hood to ensure adequate ventilation.[6][8] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory.[8] |
| Environmental | Classified as a halogenated organic compound.[9] Improper disposal can lead to environmental contamination. | Do not discharge to drains or sewers.[7] Must be disposed of as hazardous waste. |
| Reactivity | Aldehydes can polymerize under certain conditions (e.g., influence of acids or bases).[2] | Segregate from incompatible materials like strong acids, bases, and oxidizing agents.[10][11] |
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety involves combining appropriate PPE with robust engineering controls. This dual-layered protection is non-negotiable when handling halogenated aldehydes.
-
Primary Engineering Control: All handling and waste collection of this compound must be conducted within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.
-
Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[7] A face shield should be used if there is a significant splash risk.
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned. Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Hygiene: Always wash hands with soap and water after removing gloves and before leaving the laboratory.[5]
Waste Segregation and Containment Protocol
The cornerstone of compliant chemical waste management is meticulous segregation. This compound is classified as a halogenated organic waste .[9] It must never be mixed with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.
Causality: The reason for this strict segregation lies in the final disposal method. Halogenated wastes are typically destroyed via high-temperature incineration in facilities equipped with specialized "scrubbers."[4][7] These scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen bromide) formed during combustion. Mixing waste streams complicates this process, increases disposal costs, and can lead to regulatory violations.
Containment Procedure:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container designated for "Halogenated Organic Liquid Waste." Polyethylene or glass containers are typically suitable, but compatibility must be verified. The container must have a secure, vapor-tight screw cap.[11][12]
-
Proper Labeling: The moment the first drop of waste enters the container, it must be labeled.[13] The label must clearly state:
-
The full chemical name: "This compound " (no formulas or abbreviations).[11]
-
An accurate estimation of the concentration or percentage of each component if it is part of a mixture.
-
The date the waste was first added.
-
The name and contact information of the generating researcher or lab.
-
Safe Storage: Keep the waste container closed at all times, except when adding waste.[11][14] Leaving a funnel in an open container is a common but dangerous violation. The container should be stored in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation and under the control of the laboratory personnel.[11][12][14] The SAA must have secondary containment (e.g., a spill tray) to capture any potential leaks.
Step-by-Step Disposal Workflow
This protocol outlines the lifecycle of the waste from its generation at the bench to its final removal from the laboratory.
Step 1: Waste Generation and Collection
-
At the point of generation (i.e., in the fume hood), collect all waste containing this compound, including neat compound, reaction mixtures, and solvent rinses, directly into your properly labeled hazardous waste container.
-
Rationale: Collecting waste at the source prevents the unnecessary transport of hazardous materials through the lab and minimizes the risk of spills.
Step 2: Managing the Waste Container
-
Keep the container securely capped when not in use.
-
Maintain an accurate log of the contents being added to the container.
-
Store the container in the designated SAA within your lab. Ensure it is segregated from incompatible materials.[11]
Step 3: Preparing for Disposal
-
Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for vapor expansion.[11]
-
Once the container is full, or if the experiment generating the waste is complete, fill in the "full" date on the hazardous waste tag.[13]
-
Ensure the exterior of the container is clean and free of contamination.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11][12]
-
Follow your institution's specific procedures for requesting a pickup, which typically involves submitting an online form or a physical tag.
-
Rationale: Only licensed professional waste disposal services are equipped to transport and destroy this category of chemical waste in compliance with EPA regulations.[1] EH&S manages this process for your institution.
Emergency Procedures: Spill Management
Accidental spills must be managed immediately and safely. All materials used for spill cleanup must also be treated as hazardous waste.[13]
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the area and contact EH&S or the emergency response team.
-
Contain: For small, manageable spills, use a commercial spill kit or an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid. Do not use combustible materials like paper towels on large spills.
-
Collect: Carefully sweep or scoop the absorbent material and the spilled chemical into a designated container.
-
Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound," and dispose of it through EH&S.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect this cleaning material as hazardous waste as well.
Disposal Workflow Diagram
The following diagram illustrates the complete, compliant workflow for the disposal of this compound.
Caption: Compliant disposal workflow for this compound.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Unknown Source.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- 3-(2-BROMO-PHENYL)
- Safety Data Sheet for Propionaldehyde. Sigma-Aldrich.
- Safety Data Sheet for 1-(3-Bromophenyl)propan-1-one. Angene Chemical.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- What is bromine and what are the safe disposal and recycling methods? Ideal Response.
- Hazardous Waste Segreg
- Safety Data Sheet for 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol. AK Scientific, Inc.
- SAFETY DATA SHEET for 2-(3-Bromophenyl)ethanol. Fisher Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogen
- SAFETY D
- SAFETY D
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds.
- Aldrich W292303 - SAFETY D
- SAFETY D
- Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
- 1910.1048 - Formaldehyde.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- OSHA's regulations for chemicals used in the workplace, and in particular, glutaraldehyde.
- Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
- 3-BROMOPROPYNE. CAMEO Chemicals - NOAA.
- Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.
- Aldehydes exposure analysis. RPS Group.
- PROPANAL.
- Chemical Hazards and Toxic Substances - Overview.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
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Navigating the Unseen: A Guide to the Safe Handling of 3-(3-Bromophenyl)propanal
In the landscape of drug discovery and chemical research, the introduction of novel reagents is a constant. Among these is 3-(3-Bromophenyl)propanal, a compound with potential applications in organic synthesis. As with any specialty chemical, a thorough understanding of its safe handling is not just a regulatory requirement, but a cornerstone of scientific integrity and laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Hazard Profile: A Synthesis of Known Risks
The primary hazards of this compound can be inferred from related molecules. Aldehydes, as a class, can be irritants to the skin, eyes, and respiratory system.[1] Aromatic bromine compounds, while varying in toxicity, should be handled with care to avoid skin contact and inhalation.[2][3][4] Based on data for 1-(3-Bromophenyl)propan-1-one, we can anticipate that this compound may cause skin and eye irritation.[5][6]
Table 1: Inferred Hazard Profile for this compound
| Hazard Classification | Anticipated Effects | Source Analogy |
| Skin Corrosion/Irritation | Causes skin irritation.[5] | 1-(3-Bromophenyl)propan-1-one[5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] | 1-(3-Bromophenyl)propan-1-one[5][6] |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. | General aldehydes and brominated compounds.[6][7] |
| Respiratory Sensitization | May cause respiratory irritation.[8] | Propanal, 3-Phenylpropanal[8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a conservative assessment of the potential hazards.
Table 2: Recommended Personal Protective Equipment (PPE)
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical splash goggles and a face shield.[1][9] | Nitrile or neoprene gloves.[3][9][10] | A lab coat with long sleeves, buttoned completely.[1][11] | Required if not performed in a certified chemical fume hood.[9] |
| Dissolution/Reaction Setup | Chemical splash goggles.[1] | Nitrile or neoprene gloves.[3][10] | A lab coat with long sleeves.[1][11] | Work should be conducted in a chemical fume hood.[2][10][11] |
| Work-up/Quenching | Chemical splash goggles and a face shield.[1][9] | Nitrile or neoprene gloves.[3][9][10] | A chemical-resistant apron over a lab coat.[1] | Work should be conducted in a chemical fume hood.[2][10][11] |
| Spill Cleanup | Chemical splash goggles and a face shield.[1] | Heavy-duty nitrile or neoprene gloves.[10] | Chemical-resistant coveralls or apron.[1] | An air-purifying respirator with organic vapor cartridges.[9][12] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety. The following diagram and procedural steps outline a comprehensive plan for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Preparation and Handling:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][10][11]
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][13]
-
Don the appropriate PPE as detailed in Table 2.
-
When weighing, use a spatula to transfer the material and avoid creating dust or aerosols.
-
For dissolution, add the solid to the solvent slowly and stir to prevent splashing.
-
-
Reaction and Work-up:
-
Perform all reactions in appropriate glassware within the chemical fume hood.
-
When quenching the reaction, do so slowly and with appropriate cooling to control any exothermic processes.
-
-
Waste Disposal:
-
All waste containing this compound should be collected in a designated, labeled, and sealed waste container.
-
Dispose of chemical waste through your institution's hazardous waste program. Do not pour down the drain.[7][14]
-
Contaminated consumables, such as gloves and weighing paper, should also be disposed of as hazardous waste.
-
-
Spill and Emergency Procedures:
-
Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8]
-
Major Spill: Evacuate the area and alert your institution's emergency response team.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][7]
-
Conclusion: A Culture of Safety
The responsible use of specialty chemicals like this compound is paramount in a research environment. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and diligent operational planning, scientists can confidently and safely explore the potential of this and other novel compounds. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville.
- LCSS: BROMINE. (1995). National Academy of Sciences.
- Standard Operating Procedure for Laboratories: BROMINE. (n.d.). Rutgers University.
- Handling liquid bromine and preparing bromine water | Demonstration. (n.d.). RSC Education.
- SAFETY DATA SHEET - 2-(3-Bromophenyl)ethanol. (n.d.). Fisher Scientific.
- Bromine in orgo lab SOP. (n.d.). Environmental Health and Safety at Providence College.
- SOP Title: Bromine Safety & Standard Operating Procedures. (n.d.). Unknown Source.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Chemical Safety: Personal Protective Equipment. (n.d.). Unknown Source.
- SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2025, December 19). Fisher Scientific.
- How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
- SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]propanol. (n.d.). Unknown Source.
- Safety Data Sheet - 1-(3-Bromophenyl)propan-1-one. (2021, May 1). Angene Chemical.
- Aldrich W292303 - SAFETY DATA SHEET. (2024, September 9). MilliporeSigma.
- 3-Phenylpropanal - Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- 1-Propanone, 1-(3-bromophenyl)-. (n.d.). PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
